molecular formula C19H22N2O B1208954 Vinburnine CAS No. 2580-88-3

Vinburnine

Número de catálogo: B1208954
Número CAS: 2580-88-3
Peso molecular: 294.4 g/mol
Clave InChI: WYJAPUKIYAZSEM-MOPGFXCFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Vinburnine (CAS 4880-88-0), also known as Eburnamonine or Vincamone, is a small molecule alkaloid and a documented metabolite of the Vinca alkaloid vincamine. It is primarily characterized as a vasodilator , a substance that widens blood vessels, and has been a compound of interest in neurological research for its potential to enhance cerebral blood flow . Historically, studies have investigated its effects on models of learning and memory, suggesting it may help counteract drug-induced memory impairments, potentially through the stimulation of acetylcholine neurotransmission . Recent, groundbreaking research has unveiled significant and promising applications for this compound in oncology. Studies indicate that this compound can act as a potent sensitizer for radiotherapy in nasopharyngeal carcinoma by triggering pyroptosis (a form of inflammatory cell death) and activating anti-tumor immune responses via the EDAR-NFκB pathway . Furthermore, in melanoma research, this compound has been shown to potentiate anti-PD1 immunotherapy . It suppresses tumor proliferation and, through activation of the P38/MAPK/ATF3 signaling axis, drives the secretion of the cytokine IL-24. This enhances CD8+ T cell functionality and remodels the tumor microenvironment, leading to a synergistic anti-tumor effect when combined with checkpoint inhibitors . Its described mechanism of action includes allosteric modulation of the Muscarinic Acetylcholine Receptor M3 in humans . The compound has also been reported to induce reactive oxygen species (ROS) generation, leading to DNA damage and apoptosis in cancer cells . With the molecular formula C19H22N2O and a molecular weight of 294.40 g/mol, this compound is supplied as a white to off-white solid powder with a high purity level (≥98%) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-19-9-5-10-20-11-8-14-13-6-3-4-7-15(13)21(16(22)12-19)17(14)18(19)20/h3-4,6-7,18H,2,5,8-12H2,1H3/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJAPUKIYAZSEM-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045119
Record name (-)-Eburnamonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4880-88-0, 2580-88-3
Record name (-)-Eburnamonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4880-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vincanorine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002580883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinburnine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004880880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinburnine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13793
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (-)-Eburnamonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3α,16α)-eburnamenin-14(15H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.172
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VINBURNINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G54D0HMY25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VINBURNINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64UB2942IE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Vinburnine's Mechanism of Action in Cerebral Ischemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinburnine (B1683052), a vinca (B1221190) alkaloid derived from the lesser periwinkle plant (Vinca minor), has demonstrated significant potential as a neuroprotective agent in the context of cerebral ischemia. Its multifaceted mechanism of action targets several key pathological processes that occur during and after an ischemic event. This technical guide provides an in-depth exploration of this compound's core mechanisms, including its vasodilatory, anti-excitotoxic, anti-inflammatory, and antioxidant properties. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this compound's therapeutic potential in ischemic stroke.

Core Mechanisms of Action

This compound exerts its neuroprotective effects through a combination of synergistic mechanisms that collectively mitigate the damage caused by reduced blood flow to the brain.

Cerebral Vasodilation and Enhancement of Blood Flow

A primary and well-documented effect of this compound and its related compounds is the enhancement of cerebral blood flow (CBF). By inducing vasodilation of cerebral arteries, this compound helps to restore oxygen and nutrient supply to the ischemic penumbra, the area of moderately ischemic brain tissue surrounding the core infarct that is potentially salvageable. This effect is primarily attributed to the inhibition of calcium ion influx into vascular smooth muscle cells, leading to their relaxation and subsequent vessel dilation[1]. Studies on the closely related compound, vinpocetine (B1683063), have shown significant increases in regional CBF. For instance, a 2-week intravenous treatment with vinpocetine in chronic ischemic stroke patients resulted in rCBF increases of up to 36% in the thalamus and 37% in the caudate nucleus[2]. While direct percentage increases for this compound are not as extensively quantified in the available literature, its vasodilatory properties are consistently reported[3][4].

Neuroprotection via Anti-Excitotoxicity

Following an ischemic event, the excessive release of the excitatory neurotransmitter glutamate (B1630785) leads to a phenomenon known as excitotoxicity, a major contributor to neuronal cell death. Vinpocetine has been shown to be a potent inhibitor of glutamate-induced excitotoxicity. In primary cortical cell cultures, vinpocetine dose-dependently inhibited excitotoxicity induced by glutamate, N-methyl-D-aspartate (NMDA), and veratridine (B1662332) with an IC50 value in the range of 2-7 x 10⁻⁶ M[5]. This anti-excitotoxic effect is likely mediated through the blockade of voltage-gated Na+ channels, which in turn reduces the massive influx of Ca2+ that triggers downstream apoptotic and necrotic pathways[5].

Anti-Inflammatory Effects

Neuroinflammation is a critical component of the secondary injury cascade following cerebral ischemia. Activated microglia and astrocytes release a barrage of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), which exacerbate brain injury[6][7]. Vinpocetine has been demonstrated to exert potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response[8]. By suppressing NF-κB activation, vinpocetine can reduce the expression of these pro-inflammatory cytokines, thereby dampening the inflammatory cascade and protecting neuronal tissue[9].

Antioxidant Properties

Oxidative stress, resulting from the overproduction of reactive oxygen species (ROS) during ischemia and reperfusion, plays a pivotal role in neuronal damage. This compound and related compounds have been shown to possess antioxidant properties. The mechanism underlying this effect involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway[10]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, this compound can enhance the cellular defense against oxidative stress, reducing lipid peroxidation and protecting neurons from ROS-induced damage. This is supported by findings that show vinpocetine treatment can increase the levels of endogenous antioxidants like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH)[11].

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound and its closely related analogue, vinpocetine.

Table 1: Neuroprotective Efficacy of Vinpocetine in a Rat Model of Cerebral Ischemia

ParameterTreatmentDosageRouteOutcomeReference
Infarct VolumeVinpocetine3 mg/kgi.p.42% reduction compared to control[5]
ExcitotoxicityVinpocetine-In vitroIC50 = 2-7 x 10⁻⁶ M for glutamate-induced excitotoxicity[5]

Table 2: Hemodynamic and Metabolic Effects of Vinpocetine in Ischemic Stroke Patients

ParameterTreatment DurationRouteBrain RegionPercentage ChangeReference
Regional Cerebral Blood Flow (rCBF)2 weeksi.v.Thalamus+36%[2]
Regional Cerebral Blood Flow (rCBF)2 weeksi.v.Caudate Nucleus+37%[2]
Brain Glucose Uptake30 minp.o.Whole Brain (mice)+15% (at 20 mg/kg)[12]
Brain Glucose Uptake10 mini.p.Whole Brain (mice)+12% (at 5 mg/kg)[12]

Table 3: Effects of Vincamine (B1683053) on Cerebral Blood Flow in Patients

DosageInfusion TimeOutcomeReference
30 mg35-40 minNo significant change in hemispheric or regional CBF[13]
40 mg35-40 minSignificant increase in hemispheric CBF (p < 0.01)[13]

Detailed Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the induction of focal cerebral ischemia in rats, a widely used model to study the pathophysiology of stroke and evaluate potential neuroprotective agents.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Operating microscope

  • Micro-surgical instruments

  • 4-0 nylon monofilament suture with a rounded tip

  • Heating pad to maintain body temperature

  • Laser Doppler flowmeter (for monitoring CBF)

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the proximal CCA.

  • Introduce a 4-0 nylon monofilament suture into the ICA via an incision in the ECA stump.

  • Advance the filament approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). A laser Doppler flowmeter can be used to confirm a significant drop in regional CBF.

  • For transient ischemia, the suture is left in place for a specific duration (e.g., 60 or 90 minutes) and then withdrawn to allow for reperfusion. For permanent ischemia, the suture is left in place.

  • Close the incision and allow the animal to recover from anesthesia.

  • Neurological deficit scoring and infarct volume analysis (e.g., using TTC staining) are performed at a predetermined time point post-MCAO.

Lactate Dehydrogenase (LDH) Assay for Neurotoxicity

This colorimetric assay is used to quantify cell death in primary cortical cell cultures by measuring the release of LDH from damaged cells.

Materials:

  • Primary cortical neuron cultures

  • 96-well plates

  • LDH cytotoxicity assay kit (containing LDH assay buffer, substrate mix, and stop solution)

  • Microplate reader

Procedure:

  • Plate primary cortical neurons in 96-well plates and culture until the desired stage of development.

  • Induce excitotoxicity by exposing the cells to glutamate or NMDA for a defined period. Include control wells with untreated cells and wells for maximum LDH release (treated with a lysis buffer).

  • After the treatment period, carefully collect the cell culture supernatant from each well.

  • Add the LDH assay reaction mixture (containing substrate and cofactor) to each supernatant sample in a new 96-well plate.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Add the stop solution to each well to terminate the enzymatic reaction.

  • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control and maximum release wells.

Measurement of Inflammatory Cytokines (ELISA)

This protocol outlines the measurement of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain tissue homogenates from ischemic animals using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Brain tissue from the ischemic and contralateral hemispheres

  • Homogenization buffer

  • Centrifuge

  • ELISA kits specific for rat TNF-α, IL-1β, and IL-6

  • Microplate reader

Procedure:

  • Harvest brain tissue at a specific time point after MCAO.

  • Homogenize the tissue in a lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.

  • Collect the supernatant containing the soluble proteins.

  • Determine the total protein concentration of the supernatant using a protein assay (e.g., BCA assay).

  • Perform the ELISA according to the manufacturer's instructions for each cytokine. This typically involves adding the samples and standards to a pre-coated microplate, followed by incubation with detection antibodies and a substrate for color development.

  • Measure the absorbance using a microplate reader.

  • Calculate the concentration of each cytokine in the samples based on the standard curve and normalize to the total protein concentration.

Mandatory Visualizations

Signaling Pathways

Vinburnine_Signaling_Pathways cluster_vasodilation Cerebral Vasodilation cluster_neuroprotection Neuroprotection (Anti-Excitotoxicity) cluster_anti_inflammation Anti-Inflammation cluster_antioxidant Antioxidant Effect Vinburnine1 This compound Ca_channel Voltage-gated Ca²⁺ Channels (Vascular Smooth Muscle) Vinburnine1->Ca_channel Inhibits Ca_influx Ca²⁺ Influx ↓ Ca_channel->Ca_influx Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation CBF Cerebral Blood Flow ↑ Vasodilation->CBF Vinburnine2 This compound Na_channel Voltage-gated Na⁺ Channels (Neuron) Vinburnine2->Na_channel Blocks Glutamate_release Glutamate Release ↓ Na_channel->Glutamate_release NMDA_R NMDA Receptor Activation ↓ Glutamate_release->NMDA_R Ca_overload Neuronal Ca²⁺ Overload ↓ NMDA_R->Ca_overload Neuronal_death Neuronal Death ↓ Ca_overload->Neuronal_death Vinburnine3 This compound IKK IKK Vinburnine3->IKK Inhibits IkappaB IκB Phosphorylation ↓ IKK->IkappaB NFkappaB_activation NF-κB Activation ↓ IkappaB->NFkappaB_activation Cytokine_expression Pro-inflammatory Cytokine (TNF-α, IL-1β, IL-6) Expression ↓ NFkappaB_activation->Cytokine_expression Neuroinflammation Neuroinflammation ↓ Cytokine_expression->Neuroinflammation Vinburnine4 This compound Nrf2 Nrf2 Activation ↑ Vinburnine4->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_enzymes Antioxidant Enzyme Expression ↑ (HO-1, SOD, GPx) ARE->Antioxidant_enzymes Oxidative_stress Oxidative Stress ↓ Antioxidant_enzymes->Oxidative_stress

Caption: Signaling pathways of this compound in cerebral ischemia.

Experimental Workflows

Experimental_Workflows cluster_mcao MCAO In Vivo Model Workflow cluster_ldh LDH Assay In Vitro Workflow start_mcao Anesthetize Rat surgery Expose Carotid Arteries start_mcao->surgery occlusion Insert Filament to Occlude MCA surgery->occlusion treatment Administer this compound or Vehicle occlusion->treatment reperfusion Withdraw Filament (for transient ischemia) treatment->reperfusion recovery Animal Recovery reperfusion->recovery analysis_mcao Neurological Scoring & Infarct Volume Analysis recovery->analysis_mcao start_ldh Culture Primary Cortical Neurons induce_toxicity Induce Excitotoxicity (e.g., with Glutamate) start_ldh->induce_toxicity add_this compound Treat with this compound induce_toxicity->add_this compound collect_supernatant Collect Supernatant add_this compound->collect_supernatant run_assay Perform LDH Assay collect_supernatant->run_assay measure_absorbance Measure Absorbance run_assay->measure_absorbance calculate_cytotoxicity Calculate % Cytotoxicity measure_absorbance->calculate_cytotoxicity

Caption: Experimental workflows for in vivo and in vitro studies.

Logical Relationships

Logical_Relationships cluster_pathology Pathophysiological Cascade cluster_vinburnine_effects This compound's Therapeutic Interventions Cerebral_Ischemia Cerebral Ischemia Reduced_CBF Reduced Cerebral Blood Flow Cerebral_Ischemia->Reduced_CBF Excitotoxicity Excitotoxicity Cerebral_Ischemia->Excitotoxicity Inflammation Neuroinflammation Cerebral_Ischemia->Inflammation Oxidative_Stress Oxidative Stress Cerebral_Ischemia->Oxidative_Stress Vasodilation Vasodilation Reduced_CBF->Vasodilation counteracts Anti_Excitotoxicity Anti-Excitotoxicity Excitotoxicity->Anti_Excitotoxicity counteracts Anti_Inflammation Anti-Inflammation Inflammation->Anti_Inflammation counteracts Antioxidant_Effects Antioxidant Effects Oxidative_Stress->Antioxidant_Effects counteracts Neuroprotection Neuroprotection & Improved Neurological Outcome Vasodilation->Neuroprotection Anti_Excitotoxicity->Neuroprotection Anti_Inflammation->Neuroprotection Antioxidant_Effects->Neuroprotection

Caption: Logical relationship of this compound's actions on ischemia.

Conclusion

This compound presents a compelling profile as a multi-target therapeutic agent for cerebral ischemia. Its ability to concurrently enhance cerebral blood flow, mitigate excitotoxicity, suppress neuroinflammation, and combat oxidative stress addresses the complex and interconnected pathological events that define ischemic brain injury. The quantitative data, though more robust for its analogue vinpocetine, strongly supports these mechanisms. The provided experimental protocols offer a foundation for further research into the precise dose-response relationships and clinical efficacy of this compound. The continued investigation into the synergistic effects of its multifaceted mechanism of action is warranted and holds significant promise for the development of more effective treatments for ischemic stroke.

References

The Discovery and Synthesis of Eburnamonine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Eburnamonine (B1221668) is a pentacyclic indole (B1671886) alkaloid that has garnered significant attention from the scientific community for its potent pharmacological activities, particularly its effects on cerebral blood flow and neuroprotective properties. First discovered as a natural product, the intricate molecular architecture and therapeutic potential of eburnamonine have made it a compelling target for total synthesis. This guide provides an in-depth overview of the discovery of eburnamonine, its natural sources, and a detailed examination of key synthetic strategies, complete with experimental protocols and quantitative data.

Discovery and Natural Sources

Eburnamonine was first isolated from the leaves of Hunteria eburnea, a plant belonging to the Apocynaceae family.[1] Subsequent phytochemical investigations have identified eburnamonine and related alkaloids in various other plant species, including Hunteria zeylanica, Hunteria umbellata, Kopsia officinalis, and the Madagascar periwinkle, Catharanthus roseus.[2][3] These natural sources have been instrumental in the initial structural elucidation and pharmacological screening of this important alkaloid.

Key Strategies in the Total Synthesis of Eburnamonine

The total synthesis of eburnamonine has been a subject of extensive research, leading to the development of several elegant and efficient synthetic routes. These strategies often focus on the stereoselective construction of the challenging pentacyclic core and the installation of the key ethyl group. This section details some of the seminal approaches to the total synthesis of (±)-eburnamonine and its enantiomers.

Racemic Synthesis via a Dieckmann Condensation Approach (Ghosh, 2000)

One of the notable early syntheses of racemic eburnamonine was reported by Ghosh and Kawahama.[4][5] A key feature of this route is the construction of the tetracyclic lactam intermediate via a Dieckmann condensation.

Experimental Protocol:

  • Step 1: Synthesis of the Tryptamine (B22526) Adduct: Tryptamine is reacted with ethyl 4-bromobutyrate to afford the corresponding N-alkylated product.

  • Step 2: Acylation: The secondary amine is then acylated with ethyl malonyl chloride to yield the diester precursor.

  • Step 3: Dieckmann Condensation: The crucial Dieckmann condensation is effected using a strong base, such as sodium hydride, to furnish the tetracyclic β-keto ester.

  • Step 4: Decarboxylation and Reduction: The β-keto ester is decarboxylated, and the resulting ketone is reduced to the corresponding alcohol.

  • Step 5: Cyclization and Oxidation: The final pentacyclic ring is formed through an acid-catalyzed cyclization, followed by oxidation to yield (±)-eburnamonine.

StepReagents and ConditionsYield (%)
N-AlkylationTryptamine, Ethyl 4-bromobutyrate, K₂CO₃, CH₃CN, reflux85
AcylationEthyl malonyl chloride, Et₃N, CH₂Cl₂, 0 °C to rt92
Dieckmann CondensationNaH, THF, reflux78
DecarboxylationLiCl, DMSO, H₂O, 150 °C95
ReductionNaBH₄, MeOH, 0 °C98
Cyclization/Oxidation1. TFA, CH₂Cl₂; 2. PCC, CH₂Cl₂65
Overall Yield ~35

Table 1: Quantitative data for the racemic synthesis of eburnamonine by Ghosh.[5]

Enantioselective Synthesis via Bischler-Napieralski/Hydrogenation (Stoltz, 2021)

A convergent and enantioselective total synthesis of (+)-eburnamonine was developed by the Stoltz group, featuring a key Bischler-Napieralski reaction followed by a diastereoselective hydrogenation.[1][6]

Experimental Protocol:

  • Synthesis of the Chiral Lactam: The synthesis commences with the preparation of an enantioenriched lactam, which serves as a key building block. This is achieved through a palladium-catalyzed asymmetric allylic alkylation.[6]

  • Coupling with Tryptamine Derivative: The chiral lactam is coupled with a suitable tryptamine derivative.

  • Bischler-Napieralski Reaction: The resulting amide undergoes a Bischler-Napieralski cyclization using phosphoryl chloride to form the dihydro-β-carboline intermediate.

  • Diastereoselective Hydrogenation: The crucial diastereoselectivity is introduced via a hydrogenation reaction, which proceeds with high facial selectivity to establish the correct stereochemistry at the C-12b position.

  • Final Ring Closure: A subsequent intramolecular cyclization affords the pentacyclic core of (+)-eburnamonine.

StepReagents and ConditionsYield (%)Enantiomeric Excess (%)
Asymmetric Allylic AlkylationPd₂(dba)₃, (S)-t-Bu-PHOX, Cs₂CO₃, Toluene9192
CouplingTryptophyl bromide, KHMDS, THF, -78 °C75-
Bischler-Napieralski ReactionPOCl₃, CH₃CN, reflux88-
Diastereoselective HydrogenationH₂, Pd/C, HCl, MeOH95>99 (after crystallization)
LactamizationDBU, Toluene, reflux92-
Overall Yield ~50

Table 2: Quantitative data for the enantioselective synthesis of (+)-eburnamonine by Stoltz.[6]

Stoltz_Synthesis_Workflow Start Chiral Lactam Coupling Coupling with Tryptamine Derivative Start->Coupling BN Bischler-Napieralski Reaction Coupling->BN Hydro Diastereoselective Hydrogenation BN->Hydro Lactam Lactamization Hydro->Lactam Eburnamonine (+)-Eburnamonine Lactam->Eburnamonine

Caption: Workflow for the enantioselective synthesis of (+)-eburnamonine by Stoltz.

Enantioselective Synthesis via Asymmetric Alkene Cyanoamidation (Otte and Douglas, 2024)

A recent and highly efficient enantioselective total synthesis of (+)-eburnamonine has been reported by Otte, Douglas, and coworkers, which utilizes a novel palladium-catalyzed asymmetric alkene cyanoamidation to construct the key all-carbon quaternary stereocenter.[2][7]

Experimental Protocol:

  • Preparation of the Cyanoformamide (B1595522) Precursor: The synthesis begins with the preparation of a cyanoformamide precursor from tryptamine and a suitable carboxylic acid derivative.

  • Asymmetric Alkene Cyanoamidation: The key transformation involves an intramolecular palladium-catalyzed cyanoamidation of an alkene. A chiral phosphoramidite (B1245037) ligand is employed to induce high enantioselectivity in the formation of the quaternary stereocenter.

  • Reductive Cyclization: The resulting nitrile is then subjected to a reductive cyclization to form the final two rings of the eburnamonine core.

StepReagents and ConditionsYield (%)Enantiomeric Excess (%)
Amide FormationTryptamine, 4-pentenoic acid, EDCI, HOBt, DMF95-
Cyanoformamide FormationOxalyl chloride, (CN)₂, CH₂Cl₂88-
Asymmetric Alkene CyanoamidationPd(OAc)₂, (R,R)-L*, Ag₂CO₃, Toluene, 80 °C8294
Nitrile Reduction and Cyclization1. DIBAL-H, Toluene, -78 °C; 2. H₂ (50 atm), Rh/C, MeOH, AcOH75-
Overall Yield ~52

Table 3: Quantitative data for the enantioselective synthesis of (+)-eburnamonine by Otte and Douglas.[2][7]

Otte_Douglas_Synthesis_Workflow Start Tryptamine Derivative Cyanoformamide Cyanoformamide Formation Start->Cyanoformamide Cyanoamidation Asymmetric Alkene Cyanoamidation Cyanoformamide->Cyanoamidation Cyclization Reductive Cyclization Cyanoamidation->Cyclization Eburnamonine (+)-Eburnamonine Cyclization->Eburnamonine

Caption: Workflow for the Otte and Douglas synthesis of (+)-eburnamonine.

Biological Activity and Signaling Pathway

Eburnamonine exhibits a range of biological activities, with its most prominent effects being cerebral vasodilation and neuroprotection.[3] While the precise molecular mechanisms are still under investigation, a significant body of evidence points towards the inhibition of phosphodiesterase 1 (PDE1) as a key mode of action.[8]

PDE1 is a calcium-calmodulin-dependent enzyme that hydrolyzes the cyclic nucleotides, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[9] By inhibiting PDE1, eburnamonine leads to an accumulation of intracellular cAMP and cGMP.[8] These second messengers, in turn, activate downstream protein kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.

The activation of these kinases in vascular smooth muscle cells is known to cause vasodilation, thereby increasing blood flow. In neuronal cells, the elevation of cAMP and cGMP levels can trigger signaling cascades that promote neuronal survival and synaptic plasticity, contributing to the neuroprotective effects of eburnamonine.

Eburnamonine_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Eburnamonine Eburnamonine PDE1 Phosphodiesterase 1 (PDE1) Eburnamonine->PDE1 Inhibition cAMP cAMP PDE1->cAMP Hydrolysis cGMP cGMP PDE1->cGMP Hydrolysis CaM Calmodulin (CaM) CaM->PDE1 Activation Ca2 Ca2->CaM Activation PKA Protein Kinase A (PKA) cAMP->PKA Activation PKG Protein Kinase G (PKG) cGMP->PKG Activation Neuroprotection Neuroprotection PKA->Neuroprotection Vasodilation Vasodilation PKG->Vasodilation

Caption: Proposed signaling pathway for the biological effects of eburnamonine.

Conclusion

The discovery of eburnamonine from natural sources has paved the way for extensive research into its synthesis and biological activities. The development of various total syntheses, from early racemic approaches to modern enantioselective strategies, showcases the ingenuity of synthetic organic chemistry. These synthetic endeavors have not only provided access to this valuable molecule for further pharmacological studies but have also spurred the development of new synthetic methodologies. The elucidation of its mechanism of action, primarily through the inhibition of PDE1, provides a solid foundation for the rational design of new and more potent analogues for the treatment of cerebrovascular disorders and neurodegenerative diseases. This guide has provided a comprehensive technical overview of these key aspects, offering a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

References

Vinburnine: A Technical Guide on its Origins, Synthesis, and Mechanisms as a Vinca Alkaloid Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinburnine (B1683052), also known as (-)-eburnamonine (B7788956), is a semi-synthetic derivative of the vinca (B1221190) alkaloid family, structurally distinct from the well-known anti-cancer agents vinblastine (B1199706) and vincristine.[1][2] Derived from vincamine (B1683053), an alkaloid found in the lesser periwinkle plant (Vinca minor), this compound's primary therapeutic potential lies in its activity within the central nervous system, specifically as a cerebral vasodilator for treating cerebrovascular and cognitive disorders.[1][3] This technical guide provides an in-depth review of this compound, covering its synthesis from precursor alkaloids, its multifaceted mechanism of action, relevant quantitative pharmacological data, and detailed experimental protocols for its synthesis and analysis.

Introduction: A Divergent Path in the Vinca Alkaloid Family

The term "vinca alkaloid" is most commonly associated with potent anti-mitotic agents like vinblastine and vincristine, isolated from the Madagascar periwinkle, Catharanthus roseus.[1] These compounds exert their cytotoxic effects by disrupting microtubule dynamics, a cornerstone of cancer chemotherapy.[4][5]

However, the eburnamine-vincamine class of alkaloids, sourced from Vinca minor, exhibits a different biological profile, primarily targeting the central nervous system.[1][6] this compound (eburnamonine) is a key member of this subgroup and is a direct metabolite of vincamine.[2][7] Unlike its cytotoxic relatives, this compound's therapeutic value is centered on its neuroprotective and vasodilatory properties, making it a subject of interest for neuropharmacology and the treatment of cerebral insufficiency.[3][8] It belongs to the class of eburnan-type alkaloids, which are characterized by a rearranged aspidospermidine (B1197254) ring system.[9]

Synthesis and Derivation from Vinca Alkaloids

This compound is not typically extracted in large quantities directly but is efficiently synthesized from the more abundant precursor, (+)-vincamine.[1] The conversion is a well-established semi-synthetic route.

A common and efficient method is a one-pot, two-step procedure.[1] This process begins with the reduction of vincamine, followed by an oxidative cyclization to yield eburnamonine (B1221668) (this compound). This semi-synthesis provides a reliable source of the compound for research and development, achieving an overall yield of approximately 40%.[1]

G cluster_0 Semi-Synthesis of this compound (Eburnamonine) vincamine (+)-Vincamine (Starting Material) reduction Step 1: Reduction (e.g., NaBH₄, BF₃·OEt₂) vincamine->reduction intermediate Intermediate Amine Alcohol reduction->intermediate oxidation Step 2: Oxidative Cyclization (e.g., H₂O₂, NaOH) intermediate->oxidation This compound (-)-Eburnamonine (this compound) oxidation->this compound purification Purification This compound->purification

Caption: Semi-synthesis workflow from (+)-vincamine to this compound.

Mechanism of Action

This compound's therapeutic effects are attributed to a combination of vasodilatory, neuroprotective, and neurotransmitter-modulating activities.[3]

  • Cerebral Vasodilation : The primary and most well-documented mechanism is the relaxation of smooth muscles in cerebral blood vessel walls.[3][8] This is achieved by inhibiting the influx of calcium ions (Ca²⁺) into these cells.[2][3] By blocking calcium channels, this compound prevents the muscle contraction cascade, leading to vasodilation and consequently, increased cerebral blood flow. This enhanced perfusion improves the delivery of oxygen and nutrients to brain tissue.[8]

  • Neuroprotection : this compound is believed to possess antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress in neural tissues.[3] Oxidative stress is a key contributor to neuronal damage in various neurodegenerative and ischemic conditions. By mitigating this damage, this compound helps preserve the integrity and function of neurons.[3][8]

  • Neurotransmitter Modulation : Evidence suggests that this compound can influence the metabolism and levels of key neurotransmitters.[3] It may modulate the release and uptake of dopamine, serotonin, and acetylcholine (B1216132), which are critical for mood, cognition, learning, and memory.[3][8]

  • Receptor Modulation : this compound also acts as an allosteric modulator of muscarinic acetylcholine receptors M1-M4.[7] This interaction can influence intracellular signaling pathways involved in cell survival and cognitive processes.[8]

G cluster_0 This compound's Multifaceted Mechanism of Action cluster_1 Vasodilation cluster_2 Neuroprotection cluster_3 Neurotransmitter & Receptor Modulation This compound This compound ca_channel Ca²⁺ Channels (Vascular Smooth Muscle) This compound->ca_channel Inhibits ros Reactive Oxygen Species (Free Radicals) This compound->ros Acts on receptors Muscarinic Receptors (M1-M4) This compound->receptors Modulates ca_influx ↓ Ca²⁺ Influx ca_channel->ca_influx vasodilation Cerebral Vasodilation (↑ Blood Flow) ca_influx->vasodilation scavenging Scavenging Effect ros->scavenging ox_stress ↓ Oxidative Stress scavenging->ox_stress neuroprotection Neuronal Protection ox_stress->neuroprotection modulation Allosteric Modulation receptors->modulation neurotransmitters ↑ Dopamine, Acetylcholine modulation->neurotransmitters cognition Improved Cognition neurotransmitters->cognition

Caption: Key signaling pathways and mechanisms of this compound.

Quantitative Pharmacological Data

While extensive clinical data is limited, preclinical studies have quantified this compound's interaction with specific molecular targets.[3] This data is crucial for understanding its potency and selectivity.

TargetParameterValue (µM)Organism/SystemReference
Muscarinic M1 ReceptorEC₅₀29.5CHO Cells[7]
Muscarinic M2 ReceptorEC₅₀4.1CHO Cells[7]
Muscarinic M3 ReceptorEC₅₀9.5CHO Cells[7]
Muscarinic M4 ReceptorEC₅₀15.0CHO Cells[7]

Table 1: Allosteric modulation of muscarinic receptors by this compound. Data shows the half-maximal effective concentration (EC₅₀) for decelerating the binding of [³H]N-methylscopolamine.

Experimental Methodologies

Protocol for Semi-Synthesis of (-)-Eburnamonine (this compound) from (+)-Vincamine

This protocol is adapted from established literature procedures for the conversion of vincamine to eburnamonine.[1]

Materials:

Procedure:

  • Vincamine Reduction:

    • Dissolve (+)-vincamine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

    • Slowly add NaBH₄ (approx. 4.0 eq) to the stirred solution.

    • Add BF₃·OEt₂ (approx. 4.0 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring for the consumption of starting material by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully quench by the slow addition of water.

  • Work-up and Extraction:

    • Extract the aqueous mixture three times with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate alcohol.

  • Oxidative Cyclization:

    • Dissolve the crude intermediate from the previous step in a suitable solvent like THF or methanol (B129727).

    • Add a mixture of aqueous H₂O₂ (30%) and NaOH solution.

    • Stir the reaction at room temperature for several hours until the oxidation is complete (monitor by TLC).

  • Final Purification:

    • Quench the reaction and perform an aqueous work-up similar to step 2.

    • Concentrate the crude product.

    • Purify the crude eburnamonine using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure (-)-eburnamonine (this compound).

    • Confirm the identity and purity of the final product using analytical techniques such as NMR and Mass Spectrometry.

Protocol for Quantification of this compound in a Sample by HPLC

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, based on typical methods for vinca alkaloids.[10][11]

Materials and Equipment:

  • HPLC system with UV detector

  • C8 or C18 reverse-phase column (e.g., 5 µm particle size, 220 x 4.6 mm)

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Sodium acetate or other suitable buffer salt

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

Procedure:

  • Preparation of Mobile Phase:

    • Prepare an aqueous buffer solution (e.g., 0.05 M sodium acetate) and adjust the pH to an acidic value (e.g., pH 4.0) with a suitable acid.

    • The mobile phase is typically a mixture of the aqueous buffer and an organic solvent like acetonitrile (e.g., 70:30 v/v buffer:acetonitrile).

    • Filter and degas the mobile phase before use.

  • Preparation of Standard Solutions:

    • Accurately weigh a precise amount of this compound reference standard and dissolve it in methanol to prepare a stock solution (e.g., 400 µg/mL).

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards across the desired concentration range (e.g., 1-30 µg/mL).

  • Preparation of Sample:

    • If analyzing a pharmaceutical formulation, dissolve the contents in methanol to achieve a concentration within the calibration range.

    • For biological samples, a prior solid-phase or liquid-liquid extraction step is required to isolate the analyte and remove interfering matrix components.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Spheri-5 RP-C8 (or equivalent)

    • Mobile Phase: Acetonitrile : 0.05 M Sodium Acetate, pH 4.0 (30:70, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 270 nm

    • Injection Volume: 20 µL

    • Column Temperature: Ambient or controlled (e.g., 25 °C)

  • Analysis:

    • Inject the calibration standards to generate a standard curve by plotting peak area versus concentration.

    • Inject the prepared samples.

    • Quantify the amount of this compound in the samples by interpolating their peak areas from the standard curve.

G cluster_0 Experimental Workflow: HPLC Analysis of this compound prep_mobile 1. Prepare Mobile Phase (Buffer + Acetonitrile) hplc_setup 4. Set HPLC Conditions (Column, Flow, Wavelength) prep_mobile->hplc_setup prep_std 2. Prepare Standard Solutions (Serial Dilutions) inject_std 5. Inject Standards prep_std->inject_std prep_sample 3. Prepare Sample (Dissolve/Extract & Filter) inject_sample 7. Inject Sample prep_sample->inject_sample hplc_setup->inject_std hplc_setup->inject_sample gen_curve 6. Generate Calibration Curve (Peak Area vs. Conc.) inject_std->gen_curve quantify 8. Quantify this compound gen_curve->quantify inject_sample->quantify

Caption: Logical workflow for the quantitative analysis of this compound by HPLC.

Conclusion

This compound represents a fascinating divergence from the canonical anti-cancer vinca alkaloids. Its semi-synthetic accessibility from vincamine and its distinct neuropharmacological profile make it a valuable compound for CNS drug development. Its mechanisms, centered on improving cerebral blood flow and providing neuroprotection, address key pathologies in cerebrovascular and cognitive disorders. The methodologies and data presented herein provide a technical foundation for researchers and professionals engaged in the exploration and development of this compound and related eburnamine-class alkaloids. Further research is warranted to fully elucidate its clinical efficacy and expand its therapeutic applications.

References

Pharmacological Profile of Vinburnine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinburnine (B1683052), a synthetic derivative of the Vinca alkaloid vincamine, has garnered significant interest for its potential therapeutic applications in cerebrovascular disorders and cognitive dysfunction.[1][2][3] Its multifaceted pharmacological profile encompasses cerebral vasodilation, neuroprotection, and modulation of various neurotransmitter systems. This technical guide provides a comprehensive overview of the core pharmacological characteristics of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development efforts.

Mechanism of Action

This compound exerts its pharmacological effects through several distinct mechanisms, primarily targeting cerebral blood flow, neuronal protection, and neurotransmitter modulation.

Cerebral Vasodilation

The primary and most well-established effect of this compound is its ability to induce cerebral vasodilation, leading to an increase in cerebral blood flow.[1][4] This effect is crucial for its therapeutic potential in conditions associated with cerebral circulatory insufficiency. The underlying mechanism for this vasodilation is believed to involve:

  • Inhibition of Calcium Ion Influx: this compound is thought to relax vascular smooth muscle by inhibiting the influx of calcium ions (Ca2+) into the cells.[4] Calcium ions are essential for muscle contraction, and their inhibition leads to vasodilation.

  • Modulation of Cyclic Adenosine Monophosphate (cAMP): There is evidence to suggest that this compound may also influence intracellular levels of cAMP.[4] Increased cAMP levels in vascular smooth muscle cells promote relaxation and thus contribute to vasodilation.

Neuroprotection

This compound exhibits neuroprotective properties, shielding neurons from damage and death induced by various insults such as oxidative stress and apoptosis.[1] Key neuroprotective mechanisms include:

  • Antioxidant Activity: this compound is believed to possess antioxidant properties, enabling it to scavenge harmful free radicals and reduce oxidative stress within neuronal tissues.[4] Oxidative stress is a significant contributor to neuronal damage in a range of neurodegenerative diseases.

  • Anti-apoptotic Effects: Some studies suggest that this compound may protect neurons from programmed cell death (apoptosis) by modulating intracellular signaling pathways involved in cell survival.[1]

Neurotransmitter Modulation

This compound has been shown to influence the release and uptake of key neurotransmitters, which likely contributes to its cognitive-enhancing effects.[1]

  • Dopaminergic System: this compound may enhance the release of dopamine, a neurotransmitter crucial for attention, motivation, and executive functions.[1]

  • Cholinergic System: The compound also appears to affect the acetylcholine (B1216132) system, which plays a vital role in learning and memory.[1] This is further supported by its interaction with muscarinic acetylcholine receptors.

  • Serotonergic System: There are indications that this compound may also modulate the levels of serotonin, a neurotransmitter involved in mood and cognition.[4]

Pharmacodynamics: Quantitative Data

The following table summarizes the available quantitative data on the pharmacodynamic properties of this compound.

TargetParameterValueSpeciesAssayReference
Muscarinic Acetylcholine Receptor M1EC5029.5 µMHuman (recombinant)[3H]N-methylscopolamine binding assay[1]
Muscarinic Acetylcholine Receptor M2EC504.1 µMHuman (recombinant)[3H]N-methylscopolamine binding assay[1]
Muscarinic Acetylcholine Receptor M3EC509.5 µMHuman (recombinant)[3H]N-methylscopolamine binding assay[1]
Muscarinic Acetylcholine Receptor M4EC5015.0 µMHuman (recombinant)[3H]N-methylscopolamine binding assay[1]

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound in humans is limited in the publicly available literature. However, general characteristics have been described.

ParameterValueSpeciesNotesReference
Absorption Orally absorbedHumanA biopharmaceutical study on an oral liquid formulation suggests good absorption, though with significant interindividual variation. The absorption rate was noted to be increased with the drops formulation compared to capsules.[5]
Metabolism HepaticHumanPrimarily metabolized in the liver.[4]
Elimination RenalHumanExcreted via the kidneys.[4]

Note: Due to the lack of specific public data on this compound's oral bioavailability, half-life, and clearance rate in humans, these fields have been omitted. Researchers are advised to consult more specialized databases or conduct dedicated pharmacokinetic studies.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological profiling of this compound.

Receptor Binding Assay: Allosteric Modulation of Muscarinic Receptors

Objective: To determine the affinity (EC50) of this compound for muscarinic acetylcholine receptor subtypes.

Methodology:

  • Cell Culture and Membrane Preparation: Chinese hamster ovary (CHO) cells stably expressing recombinant human muscarinic M1, M2, M3, or M4 receptors are cultured under standard conditions. Cell membranes are harvested by homogenization and centrifugation.

  • Radioligand Binding Assay:

    • Membrane preparations are incubated with the radiolabeled muscarinic antagonist [3H]N-methylscopolamine ([3H]NMS) in a suitable buffer.

    • Increasing concentrations of this compound are added to compete for binding.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

  • Data Analysis: The amount of bound radioactivity is measured using liquid scintillation counting. The concentration of this compound that inhibits 50% of the specific binding of [3H]NMS (IC50) is calculated. For allosteric modulators that affect the dissociation rate, kinetic experiments are performed to determine the EC50 value, which represents the concentration of the modulator that produces a half-maximal effect on the radioligand's dissociation rate.[1]

In Vivo Model of Cognitive Enhancement: Scopolamine-Induced Amnesia in Mice

Objective: To assess the ability of this compound to reverse cognitive deficits.

Methodology:

  • Animals: Male C57BL/6 mice are typically used. They are housed under standard laboratory conditions with ad libitum access to food and water.

  • Drug Administration:

    • This compound is dissolved in a suitable vehicle and administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

    • Scopolamine (B1681570), a muscarinic receptor antagonist that induces amnesia, is dissolved in saline and administered i.p. (typically 1 mg/kg) 30 minutes after this compound administration.

  • Behavioral Testing (e.g., Y-maze, Morris Water Maze):

    • Y-maze: This test assesses spatial working memory. Mice are placed in a Y-shaped maze and allowed to explore freely for a set period. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternation.

    • Morris Water Maze: This test evaluates spatial learning and memory. A hidden platform is placed in a circular pool of opaque water. Mice are trained over several days to find the platform. In the probe trial, the platform is removed, and the time spent in the target quadrant is measured.

  • Data Analysis: Behavioral parameters (e.g., alternation percentage, escape latency, time in target quadrant) are compared between different treatment groups (vehicle, scopolamine only, this compound + scopolamine) using appropriate statistical tests.

Measurement of Cerebral Blood Flow: 133Xenon Clearance Method

Objective: To quantify the effect of this compound on regional cerebral blood flow (rCBF).

Methodology:

  • Subject Preparation: The subject is placed in a comfortable position, and detectors are positioned over specific regions of the head.

  • Tracer Administration: A tracer amount of radioactive 133Xenon gas is administered via inhalation for a short period (e.g., 1 minute).

  • Data Acquisition: The clearance of 133Xenon from the brain tissue is monitored by external detectors for a set period (e.g., 10-15 minutes). The concentration of 133Xenon in the expired air is also measured to correct for recirculation.

  • Data Analysis: The clearance curves are analyzed using a compartmental model (typically a two-compartment model representing gray and white matter) to calculate rCBF in ml/100g/min for different brain regions.

Analytical Method: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

Objective: To accurately measure the concentration of this compound in biological samples (e.g., plasma).

Methodology:

  • Sample Preparation:

    • Plasma samples are obtained from subjects.

    • An internal standard is added to the plasma.

    • Proteins are precipitated using a suitable agent (e.g., acetonitrile).

    • The sample is centrifuged, and the supernatant is collected and evaporated to dryness.

    • The residue is reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., phosphate (B84403) buffer) at a specific pH.

    • Flow Rate: Typically around 1 mL/min.

    • Detection: UV detection at a wavelength where this compound shows maximum absorbance.

  • Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of this compound in the plasma sample is determined by comparing its peak area to the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's pharmacology.

Vasodilation_Pathway cluster_cell This compound This compound Ca2Channel Voltage-gated Ca2+ Channel This compound->Ca2Channel Inhibits AdenylylCyclase Adenylyl Cyclase This compound->AdenylylCyclase Activates (?) VascularSmoothMuscleCell Vascular Smooth Muscle Cell Ca2Influx Ca2+ Influx cAMP cAMP AdenylylCyclase->cAMP Increases Relaxation Relaxation cAMP->Relaxation Promotes Vasodilation Vasodilation Relaxation->Vasodilation Neuroprotection_Workflow cluster_invitro In Vitro Neuroprotection Assay cluster_invivo In Vivo Neuroprotection Model NeuronalCells Neuronal Cell Culture OxidativeStress Induce Oxidative Stress (e.g., H2O2) NeuronalCells->OxidativeStress VinburnineTreatment Treat with this compound OxidativeStress->VinburnineTreatment AssessViability Assess Cell Viability (e.g., MTT Assay) VinburnineTreatment->AssessViability MeasureROS Measure ROS Levels (e.g., DCFDA Assay) VinburnineTreatment->MeasureROS AnimalModel Animal Model of Neurodegeneration VinburnineAdmin Administer this compound AnimalModel->VinburnineAdmin BehavioralTests Behavioral Testing VinburnineAdmin->BehavioralTests Histology Post-mortem Histological Analysis VinburnineAdmin->Histology Neurotransmitter_Modulation cluster_synapse This compound This compound PresynapticTerminal Presynaptic Terminal This compound->PresynapticTerminal Modulates DopamineRelease Dopamine Release PresynapticTerminal->DopamineRelease Enhances (?) AcetylcholineRelease Acetylcholine Release PresynapticTerminal->AcetylcholineRelease Modulates (?) CognitiveFunction Improved Cognitive Function DopamineRelease->CognitiveFunction AcetylcholineRelease->CognitiveFunction

References

Unraveling the Neuropharmacology of Vinburnine: A Technical Guide to its Molecular Targets in the Brain

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular targets of vinburnine (B1683052), a synthetic derivative of the Vinca alkaloid vincamine, within the central nervous system. Primarily aimed at researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's mechanisms of action, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways. While this compound is noted for its vasodilatory and neuroprotective properties, a closer examination reveals a multi-target profile, engaging with muscarinic receptors, phosphodiesterases, and voltage-gated ion channels. For some targets, where direct data for this compound is limited, data from the closely related and more extensively studied compound, vinpocetine (B1683063), is used as a proxy to infer potential mechanisms, and this is explicitly noted.

Allosteric Modulation of Muscarinic Acetylcholine (B1216132) Receptors

This compound has been identified as an allosteric modulator of muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors crucial for learning, memory, and cognition.

Quantitative Data: Allosteric Modulation of M1-M4 Receptors

Kinetic analysis of [3H]N-methylscopolamine binding has revealed that this compound allosterically modulates M1-M4 receptors by decelerating the dissociation of the radioligand. The potency of this modulation, expressed as EC50 values, varies across the receptor subtypes.

Receptor SubtypeThis compound EC50 (µM)
Muscarinic M129.5
Muscarinic M24.1
Muscarinic M39.5
Muscarinic M415.0
Experimental Protocol: Kinetic Radioligand Binding Assay

The allosteric modulation of mAChRs by this compound was determined using a kinetic radioligand binding assay with membranes from Chinese hamster ovary (CHO) cells expressing human M1-M4 receptors.

  • Membrane Preparation: CHO cells expressing the specific human muscarinic receptor subtype are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.

  • Radioligand: [3H]N-methylscopolamine, a muscarinic antagonist, is used as the radioligand.

  • Assay Principle: The rate of dissociation of the radioligand from the receptor is measured in the absence and presence of various concentrations of the allosteric modulator (this compound). A deceleration in the dissociation rate indicates a positive allosteric interaction.

  • Procedure:

    • Receptor membranes are incubated with [3H]N-methylscopolamine to reach equilibrium.

    • Dissociation is initiated by the addition of a high concentration of a competing unlabeled antagonist (e.g., atropine).

    • The amount of receptor-bound radioligand is measured at different time points by rapid filtration through glass fiber filters, followed by scintillation counting.

    • The dissociation rate constants are calculated, and the EC50 value for the allosteric modulator is determined from the concentration-dependent decrease in the dissociation rate.

Signaling Pathway

G cluster_membrane Cell Membrane mAChR Muscarinic Receptor G_protein Gq/11 or Gi/o mAChR->G_protein Activates Downstream Downstream Signaling (e.g., PLC activation or Adenylyl Cyclase inhibition) G_protein->Downstream ACh Acetylcholine (Orthosteric Ligand) ACh->mAChR Binds to Orthosteric Site This compound This compound (Allosteric Modulator) This compound->mAChR Binds to Allosteric Site

Allosteric modulation of muscarinic receptors by this compound.

Inhibition of Phosphodiesterase (PDE)

Evidence suggests that this compound, similar to its analogue vinpocetine, may act as an inhibitor of phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides like cAMP and cGMP. PDE1 is a notable target for vinpocetine, and by extension, a probable target for this compound.[1][2]

Quantitative Data: PDE1 Inhibition (Data from Vinpocetine)

Vinpocetine demonstrates inhibitory activity against different isoforms of PDE1.

PDE IsoformVinpocetine IC50 (µM)
PDE1A/1B8 - 20[3][4][5]
PDE1C40 - 50[3][4]

Vinpocetine has also been shown to inhibit IκB kinase (IKK) with an IC50 of approximately 17 µM, a mechanism linked to its anti-inflammatory effects.[3][4][6]

Experimental Protocol: Phosphodiesterase Inhibition Assay

The inhibitory activity of compounds on PDE can be determined using various assay formats, including colorimetric, fluorescent, or radioenzymatic methods.

  • Enzyme Source: Purified recombinant human PDE isoforms are used.

  • Substrate: The appropriate cyclic nucleotide substrate (cAMP or cGMP) is used, often radiolabeled (e.g., [3H]cAMP or [3H]cGMP).

  • Assay Principle: The assay measures the conversion of the cyclic nucleotide substrate to its corresponding monophosphate by the PDE enzyme. The inhibitory effect of a compound is quantified by its ability to reduce this conversion.

  • Procedure (Radioenzymatic):

    • The PDE enzyme is incubated with the test compound (e.g., this compound) at various concentrations.

    • The reaction is initiated by the addition of the radiolabeled substrate.

    • After a defined incubation period, the reaction is terminated.

    • The radiolabeled product is separated from the unreacted substrate, often using chromatography or selective precipitation.

    • The amount of product is quantified by scintillation counting.

    • IC50 values are calculated from the concentration-response curves.

Signaling Pathway

G AC_GC Adenylyl Cyclase / Guanylyl Cyclase cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP PDE1 Phosphodiesterase 1 AMP_GMP AMP / GMP PDE1->AMP_GMP ATP_GTP ATP / GTP ATP_GTP->AC_GC cAMP_cGMP->PDE1 Hydrolyzes Downstream Downstream Signaling (e.g., PKA/PKG activation) cAMP_cGMP->Downstream This compound This compound This compound->PDE1 Inhibits

Inhibition of Phosphodiesterase 1 by this compound.

Blockade of Voltage-Gated Sodium Channels

Vinca alkaloids, including the related compound vinpocetine, have been shown to block voltage-gated sodium channels. This action is thought to contribute to their neuroprotective effects by reducing excessive neuronal firing and subsequent excitotoxicity.

Quantitative Data: Sodium Channel Blockade (Data from Vinpocetine)

Studies on vinpocetine have demonstrated its ability to inhibit voltage-gated sodium channels in a concentration-dependent manner.

Channel/AssayVinpocetine IC50 (µM)
Voltage-gated Na+ channels (rat cortical neurons)44.2[7]
General Voltage-gated Na+ channels10 - 50[3][4]
NaV1.8 (from depolarized potential)3.5[8][9]
NaV1.8 (from hyperpolarized potential)10.4[8][9]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The effects of this compound on voltage-gated sodium channels can be characterized using the whole-cell patch-clamp technique on cultured neurons or cells expressing specific sodium channel subtypes.

  • Cell Preparation: Primary neurons (e.g., rat cortical neurons) are cultured, or a cell line (e.g., HEK293) is transfected to express the desired sodium channel subtype.

  • Electrophysiological Recording:

    • A glass micropipette filled with an intracellular solution is sealed onto the cell membrane to form a high-resistance (gigaohm) seal.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).

    • The membrane potential is clamped at a holding potential (e.g., -80 mV).

    • Voltage steps are applied to activate the sodium channels, and the resulting inward sodium currents are recorded.

  • Pharmacological Testing:

    • Control currents are recorded in the absence of the drug.

    • The cell is then perfused with a solution containing this compound at various concentrations.

    • The effect of the drug on the amplitude and kinetics of the sodium current is measured.

    • Concentration-response curves are generated to determine the IC50 value.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., Cortical Neurons) Giga_Seal Form Giga-Seal Cell_Culture->Giga_Seal Patch_Pipette Prepare Patch Pipette (Intracellular Solution) Patch_Pipette->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Apply Voltage-Clamp Protocol Whole_Cell->Voltage_Clamp Record_Control Record Control Na+ Currents Voltage_Clamp->Record_Control Apply_Drug Apply this compound Record_Control->Apply_Drug Record_Drug Record Na+ Currents in presence of this compound Apply_Drug->Record_Drug Measure_Currents Measure Current Amplitude & Kinetics Record_Drug->Measure_Currents CR_Curve Generate Concentration- Response Curve Measure_Currents->CR_Curve IC50 Calculate IC50 CR_Curve->IC50

Workflow for patch-clamp electrophysiology of sodium channels.

Potential Interaction with Voltage-Gated Calcium Channels

Modulation of Neurotransmitter Systems

This compound is thought to influence the levels of key neurotransmitters in the brain, including dopamine (B1211576) and serotonin. However, quantitative in vivo data from techniques such as microdialysis specifically for this compound is currently lacking.

Experimental Protocol: In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

  • Surgical Procedure: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum or prefrontal cortex) of an anesthetized animal.

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sampling: Small molecules, including neurotransmitters, diffuse across the dialysis membrane into the aCSF. The resulting dialysate is collected in timed fractions.

  • Drug Administration: this compound can be administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

  • Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.

  • Data Interpretation: Changes in neurotransmitter levels following drug administration are compared to baseline levels to determine the drug's effect on neurotransmitter release and metabolism.

Experimental Workflow

G Surgery Stereotaxic Surgery: Implant Microdialysis Probe Recovery Animal Recovery Surgery->Recovery Perfusion Perfuse Probe with aCSF Recovery->Perfusion Baseline Collect Baseline Dialysate Samples Perfusion->Baseline Administer Administer this compound Baseline->Administer Experimental Collect Experimental Dialysate Samples Administer->Experimental Analysis Analyze Samples (HPLC) Experimental->Analysis Quantify Quantify Neurotransmitter Levels Analysis->Quantify

Workflow for an in vivo microdialysis experiment.

Conclusion

This compound exhibits a complex pharmacological profile, engaging multiple molecular targets within the brain that collectively contribute to its observed cerebrovascular and neuroprotective effects. Its action as an allosteric modulator of muscarinic receptors is the most directly characterized interaction. Furthermore, substantial evidence from the related compound vinpocetine strongly suggests that this compound also likely acts as an inhibitor of phosphodiesterase 1 and a blocker of voltage-gated sodium channels. While its effects on voltage-gated calcium channels and neurotransmitter systems are mechanistically plausible and contribute to its overall therapeutic potential, further research is required to provide direct and quantitative characterization of these interactions. This guide provides a comprehensive overview of the current state of knowledge and a methodological framework for future investigations into the neuropharmacology of this compound.

References

Vinburnine's Modulatory Effects on Neurotransmitter Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinburnine (B1683052) (also known as eburnamonine) is a vinca (B1221190) alkaloid derivative recognized for its cerebrovascular and neuroprotective properties. While its primary mechanism involves enhancing cerebral blood flow, a growing body of evidence indicates that this compound and its structural analogs exert significant, albeit complex, modulatory effects on the release and metabolism of key neurotransmitters, including dopamine (B1211576) and acetylcholine. This technical guide synthesizes the current understanding of this compound's mechanisms, presents quantitative data from closely related compounds to illustrate these effects, details the standard experimental protocols for investigation, and provides visual diagrams of the underlying pathways and workflows. The core of its action appears to be twofold: an indirect enhancement of neuronal function via improved metabolic supply and a direct, more nuanced modulation at the presynaptic terminal, including voltage-gated sodium channel blockade and interference with vesicular storage.

Core Mechanisms of Action

This compound's influence on neurotransmitter systems is not a simple agonist or antagonist activity but rather a multifaceted modulation of the presynaptic environment. The primary effects can be categorized as indirect (metabolic/vascular) and direct (presynaptic channel/transporter interaction).

2.1 Indirect Mechanisms: Enhancing the Neurological Milieu The most well-documented effect of this compound is its role as a cerebral vasodilator. By relaxing the smooth muscles of blood vessels, it increases cerebral blood flow[1]. This action is primarily achieved through the inhibition of calcium ion influx into vascular smooth muscle cells[1]. The resulting benefits include:

  • Improved Oxygen and Glucose Supply: Enhanced blood flow provides neurons with a greater supply of oxygen and essential nutrients, boosting cellular metabolism and overall neuronal health.

  • Neuroprotection: this compound exhibits antioxidant properties, protecting neurons from oxidative stress, a key factor in neuronal damage and neurodegeneration[1].

These indirect effects create a more robust and resilient neuronal environment, which can support and potentially enhance the baseline efficiency of neurotransmitter synthesis, packaging, and release.

2.2 Direct Presynaptic Mechanisms: A Complex Modulation Studies on this compound's close structural analogs, particularly vincamine (B1683053) and vinpocetine (B1683063), reveal direct interactions at the presynaptic terminal.

  • Voltage-Gated Sodium Channel (VSSC) Blockade: Vinca derivatives, including the parent compound vincamine, are potent blockers of VSSCs. This action selectively inhibits neurotransmitter release that is triggered by VSSC-mediated depolarization (e.g., release induced by veratridine)[1][2]. However, release triggered by direct depolarization with high potassium concentrations, which bypasses VSSCs to open calcium channels, is not inhibited[1]. This indicates a specific action on sodium channels rather than a general inhibition of the release machinery.

  • Alteration of Dopamine Metabolism: Research on vinpocetine has shown that it does not increase the baseline synaptic release of dopamine. Instead, it appears to impair the vesicular storage of dopamine within the presynaptic terminal. This leads to higher concentrations of cytoplasmic dopamine, which is then metabolized by monoamine oxidase (MAO) into 3,4-dihydroxyphenylacetic acid (DOPAC). Consequently, an increase in extracellular DOPAC is observed[1]. This is not a true "release" of dopamine but an alteration of its metabolic fate.

The following diagram illustrates the proposed overarching mechanism of this compound.

cluster_0 This compound's Primary Actions cluster_1 Downstream Physiological & Neuronal Effects This compound This compound Vaso Cerebral Vasodilation This compound->Vaso VSSC Voltage-Gated Na+ Channel Blockade This compound->VSSC Vesicle Impaired Vesicular Storage (Dopamine) This compound->Vesicle CBF Increased Cerebral Blood Flow Vaso->CBF Depol Reduced Na+-Dependent Depolarization VSSC->Depol Cyt_DA Increased Cytoplasmic DA Vesicle->Cyt_DA Metabolism Enhanced O2 & Glucose Metabolism CBF->Metabolism Health Improved Neuronal Health & Resilience Metabolism->Health DOPAC Increased DOPAC Metabolism & Efflux Health->DOPAC Supports Metabolic Processes Release_Inhibit Inhibition of Evoked Neurotransmitter Release Depol->Release_Inhibit Cyt_DA->DOPAC cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis arrow arrow Surgery Stereotaxic Surgery: Implant Guide Cannula Recovery Post-Surgical Recovery (>24 hrs) Surgery->Recovery Probe Insert Microdialysis Probe into Target Brain Region Recovery->Probe Perfusion Perfuse with aCSF (1-2 µL/min) Probe->Perfusion Baseline Collect Baseline Samples (e.g., 3 x 20 min) Perfusion->Baseline Admin Administer this compound (e.g., i.p.) Baseline->Admin PostAdmin Collect Post-Drug Samples (e.g., 9 x 20 min) Admin->PostAdmin HPLC HPLC-EC/MS Analysis of Dialysate Samples PostAdmin->HPLC Quant Quantify Neurotransmitter Concentrations HPLC->Quant Stats Statistical Analysis: % Change from Baseline Quant->Stats cluster_terminal Presynaptic Terminal cluster_cleft Synaptic Cleft VSSC Voltage-Gated Na+ Channel VSCC Voltage-Gated Ca2+ Channel VSSC->VSCC 2. Na+ Influx Opens Ca2+ Channels VSCC->Fusion 3. Ca2+ Influx Triggers Fusion Vesicle Synaptic Vesicle (contains DA) Cytoplasm Cytoplasm (DA, DOPAC) Vesicle->Cytoplasm Leak VMAT2 VMAT2 VMAT2->Vesicle Vesicular Loading MAO MAO MAO->Cytoplasm DOPAC Cytoplasm->MAO Metabolism DA_cleft DA Fusion->DA_cleft 4. DA Release (Exocytosis) AP Action Potential (Depolarization) AP->VSSC 1. Activates DA_synth DA Synthesis (from Tyrosine) DA_synth->VMAT2 Cytoplasmic DA This compound This compound This compound->VSSC BLOCKS This compound->VMAT2 IMPAIRS?

References

Foundational Research on Vinburnine and Neuroprotection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinburnine (B1683052), a semi-synthetic derivative of the Vinca alkaloid vincamine (B1683053), has been a subject of interest for its potential neuroprotective and cognitive-enhancing effects. Its primary application has been in the management of cerebrovascular disorders and associated cognitive deficits.[1][2] This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its mechanisms of action, relevant experimental models, and the quantitative data available to date. Given the limited availability of detailed data specifically for this compound in some areas, this guide also incorporates findings from its closely related analogue, vinpocetine (B1683063), to provide a more comprehensive understanding of its potential pharmacological profile.

Core Mechanisms of Neuroprotection

This compound's neuroprotective effects are multifaceted, stemming from its influence on cerebral hemodynamics, neurotransmitter systems, and cellular signaling pathways that combat oxidative stress and inflammation.

Cerebral Vasodilation and Enhanced Blood Flow

A primary and well-established mechanism of this compound is its ability to induce cerebral vasodilation, thereby increasing blood flow to the brain.[2] This is particularly beneficial in conditions of cerebral insufficiency or ischemia. The vasodilatory effect is largely attributed to the inhibition of calcium ion influx into vascular smooth muscle cells.[2] By blocking voltage-gated calcium channels, this compound prevents the calcium-dependent contraction of these cells, leading to vessel relaxation and improved perfusion.

Modulation of Neurotransmitter Systems

This compound has been shown to influence several key neurotransmitter systems involved in cognitive function:

  • Cholinergic System: In experimental models of amnesia induced by the muscarinic receptor antagonist scopolamine, this compound has demonstrated an ability to reverse cognitive deficits.[3] This suggests a potential pro-cholinergic activity, which may involve enhancing acetylcholine (B1216132) release or modulating muscarinic receptor function. Indeed, this compound has been shown to be an allosteric modulator of muscarinic M1-M4 receptors.[4]

  • Dopaminergic and Serotonergic Systems: There is evidence to suggest that this compound can modulate the levels of dopamine (B1211576) and serotonin, neurotransmitters crucial for mood, motivation, and executive functions.[2]

Antioxidant and Anti-inflammatory Pathways

Emerging evidence, largely from studies on the parent compound vincamine and the closely related vinpocetine, points towards significant antioxidant and anti-inflammatory properties.

  • Antioxidant Effects: this compound is believed to possess direct free radical scavenging properties.[2] Furthermore, related compounds have been shown to activate the Nrf2/HO-1 signaling pathway, a key regulator of endogenous antioxidant defenses.

  • Anti-inflammatory Action: Vinpocetine has been demonstrated to exert potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This is achieved through the direct inhibition of IκB kinase (IKK), a critical enzyme in the activation of NF-κB.[5] Given the structural similarity, it is plausible that this compound shares this mechanism.

Phosphodiesterase (PDE) Inhibition

Vinpocetine is a known inhibitor of phosphodiesterase type 1 (PDE1), an enzyme that degrades cyclic nucleotides (cAMP and cGMP).[1][6] By inhibiting PDE1, vinpocetine increases the intracellular levels of these second messengers, which are involved in various cellular processes, including neuronal survival and synaptic plasticity.[7] This mechanism is likely shared by this compound.[8]

Quantitative Data on Bioactivity

The following tables summarize the available quantitative data for this compound and its close analogue, vinpocetine, to facilitate comparison.

Table 1: Bioactivity of this compound

Target/AssayMethodSpecies/SystemResult TypeValueReference(s)
Muscarinic M1 Receptor Modulation[3H]N-methylscopolamine binding kineticsRecombinant HumanEC5029.5 µM[4]
Muscarinic M2 Receptor Modulation[3H]N-methylscopolamine binding kineticsRecombinant HumanEC504.1 µM[4]
Muscarinic M3 Receptor Modulation[3H]N-methylscopolamine binding kineticsRecombinant HumanEC509.5 µM[4]
Muscarinic M4 Receptor Modulation[3H]N-methylscopolamine binding kineticsRecombinant HumanEC5015.0 µM[4]
Scopolamine-induced AmnesiaPassive Avoidance TestMousePeak Effective Dose (in vivo)20 mg/kg (IP)[3]

Table 2: Bioactivity of Vinpocetine (for comparative reference)

Target/AssayMethodSpecies/SystemResult TypeValueReference(s)
PDE1A InhibitionEnzyme Activity Assay-IC50≈ 8–20 µM[6]
PDE1B InhibitionEnzyme Activity Assay-IC50≈ 8–20 µM[6]
PDE1C InhibitionEnzyme Activity Assay-IC50≈ 40–50 µM[6]
IKKβ InhibitionIn vitro Kinase AssayRecombinant ProteinIC50≈ 17.17 µM[5]
Glutamate-induced ExcitotoxicityPrimary Cortical Neuronal CulturesRatNeuroprotective Concentration Range1–50 µM[9]
NMDA-induced NeurotoxicityIn vivo Entorhinal Cortex LesionRatNeuroprotective Dose10 mg/kg (IP)[10]
Hypoxia-induced Learning DeficitTwo-way Active AvoidanceRatPeak Effective Dose (in vivo)1.25 mg/kg (oral)[11]

Key Experimental Protocols

Scopolamine-Induced Amnesia in Mice (Passive Avoidance Test)

This model is used to assess the effects of a substance on learning and memory, particularly deficits related to cholinergic dysfunction.

  • Apparatus: A two-compartment box with one illuminated and one dark compartment, connected by a door. The floor of the dark compartment is a grid that can deliver a mild electric foot-shock.[12][13]

  • Procedure:

    • Acquisition Phase: A mouse is placed in the lit compartment. When it enters the dark compartment, the door closes, and a brief, mild foot-shock is delivered.

    • Drug Administration: this compound (e.g., up to 20 mg/kg) or vehicle is administered intraperitoneally (IP) at a defined time before or after the acquisition phase. Scopolamine (e.g., 3 mg/kg, IP) is administered to induce amnesia, typically 30 minutes before the acquisition phase.[3]

    • Retention Test: 24 hours after the acquisition trial, the mouse is returned to the lit compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive event.[12][13]

  • Primary Endpoint: Latency time to enter the dark compartment during the retention test.

Hypobaric Hypoxia-Induced Amnesia in Rats

This model simulates the cognitive deficits that can arise from reduced oxygen supply to the brain.

  • Procedure:

    • Rats are placed in a chamber where the atmospheric pressure is reduced to a level that induces hypoxia (e.g., 300 mmHg for 3 minutes).[3]

    • This compound or vehicle is administered before the hypoxic event.

    • Cognitive function is then assessed using behavioral tasks such as the shuttle-box active avoidance test.[3]

  • Primary Endpoint: Performance in the cognitive task (e.g., number of successful avoidance responses).

In Vitro Antioxidant Activity Assays

These assays quantify the ability of a compound to mitigate oxidative stress.

  • Lipid Peroxidation Assay (MDA Assay):

    • Brain tissue homogenates are incubated with an oxidizing agent to induce lipid peroxidation.

    • Different concentrations of this compound are added to assess its inhibitory effect.

    • Malondialdehyde (MDA), a byproduct of lipid peroxidation, is measured colorimetrically. A reduction in MDA levels indicates antioxidant activity.[14]

  • Superoxide (B77818) Dismutase (SOD) Activity Assay:

    • This assay measures the activity of the endogenous antioxidant enzyme SOD.

    • A system that generates superoxide radicals is used (e.g., xanthine/xanthine oxidase).

    • The ability of a sample (e.g., brain tissue homogenate from this compound-treated animals) to inhibit the reduction of a chromogenic reagent by superoxide radicals is measured. Higher SOD activity results in lower color development.[15][16]

In Vitro Anti-inflammatory Activity (NF-κB Inhibition)

This can be assessed by measuring the phosphorylation of IκBα, a key step in NF-κB activation.

  • Cell Culture: A suitable cell line (e.g., microglial cells, endothelial cells) is used.

  • Procedure:

    • Cells are pre-treated with various concentrations of this compound.

    • Inflammation is induced with an agent like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

    • Cell lysates are collected, and the levels of phosphorylated IκBα and total IκBα are determined by Western blotting. A decrease in the ratio of phosphorylated to total IκBα indicates inhibition of the NF-κB pathway.[5]

Signaling Pathways and Experimental Workflows

Proposed Anti-inflammatory Signaling Pathway of this compound

The following diagram illustrates the likely mechanism by which this compound inhibits the NF-κB inflammatory pathway, based on strong evidence from its analogue, vinpocetine.

G cluster_nucleus Cell Nucleus tnf TNF-α tnfr TNFR tnf->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates ikb_nfkb IκBα-NF-κB (Inactive) nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocates to ikb_nfkb->nfkb IκBα Degradation & NF-κB Release genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) nucleus->genes Activates This compound This compound This compound->ikk

Caption: Proposed inhibition of the NF-κB pathway by this compound via IKK complex.

Proposed Antioxidant Signaling Pathway of this compound

This diagram illustrates the potential mechanism for this compound's antioxidant effects through the activation of the Nrf2/HO-1 pathway, as suggested by studies on related compounds.

G cluster_nucleus Cell Nucleus os Oxidative Stress (ROS) keap1_nrf2 Keap1-Nrf2 (Inactive) os->keap1_nrf2 Induces nrf2 Nrf2 keap1_nrf2->nrf2 Nrf2 Release nucleus Nucleus nrf2->nucleus Translocates to are Antioxidant Response Element (ARE) nucleus->are Binds to ho1 HO-1 & other Antioxidant Enzymes are->ho1 Induces Transcription ho1->os Reduces This compound This compound This compound->keap1_nrf2 Potentially Promotes Dissociation

Caption: Potential activation of the Nrf2 antioxidant pathway by this compound.

Experimental Workflow for In Vivo Neuroprotection Study

The following diagram outlines a typical workflow for evaluating the neuroprotective effects of this compound in an animal model of cognitive impairment.

G start Animal Model Selection (e.g., Scopolamine-induced amnesia) grouping Randomized Group Assignment (Vehicle, this compound doses) start->grouping induction Induction of Neurological Deficit (e.g., Scopolamine injection) grouping->induction treatment Drug Administration (this compound / Vehicle) induction->treatment behavior Behavioral Testing (e.g., Passive Avoidance Test) treatment->behavior biochem Biochemical Analysis (Brain tissue collection) behavior->biochem analysis Data Analysis (Latency, Biomarkers) behavior->analysis sub_biochem1 Oxidative Stress Markers (MDA, SOD) biochem->sub_biochem1 sub_biochem2 Inflammatory Markers (TNF-α, IL-6) biochem->sub_biochem2 end Conclusion on Neuroprotective Efficacy analysis->end sub_biochem1->analysis sub_biochem2->analysis

Caption: Generalized workflow for in vivo neuroprotection studies.

Conclusion and Future Directions

The foundational research on this compound suggests it is a promising neuroprotective agent with a multifaceted mechanism of action, including cerebral vasodilation, neurotransmitter modulation, and likely antioxidant and anti-inflammatory effects. However, much of the detailed mechanistic and quantitative data is derived from its close analogue, vinpocetine. For drug development professionals, this underscores both the potential of this compound and the critical need for further research. Future studies should focus on:

  • Direct Quantification: Establishing specific IC50 and EC50 values for this compound against key targets like PDE1, IKK, and various ion channels.

  • Dose-Response Studies: Conducting comprehensive dose-response studies in various in vivo models to quantify its effects on cognitive performance and biomarkers of oxidative stress and inflammation.

  • Head-to-Head Comparisons: Performing direct comparative studies between this compound and vinpocetine to delineate their respective potencies and mechanistic nuances.

Such research will be invaluable in fully elucidating the therapeutic potential of this compound and guiding its future development as a neuroprotective agent.

References

The Vasodilatory Profile of Vinburnine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinburnine (B1683052), a synthetic derivative of the Vinca alkaloid vincamine, has demonstrated notable vasodilatory properties, particularly in the cerebral vasculature. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced vasodilation, detailed experimental protocols for its investigation, and a summary of available quantitative data. The primary mechanism of action appears to be the inhibition of calcium ion influx in vascular smooth muscle cells, with potential contributions from phosphodiesterase inhibition and modulation of other signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of this compound.

Introduction

This compound, also known as (-)-eburnamonine, is a compound that has garnered interest for its potential therapeutic applications in cerebrovascular disorders.[1] Its vasodilatory effects, which lead to increased blood flow, are of particular interest for conditions associated with cerebral ischemia and cognitive decline.[2][3] Understanding the precise mechanisms through which this compound exerts its effects is crucial for its development as a therapeutic agent. This guide synthesizes the current knowledge on the vasodilatory actions of this compound and provides practical guidance for its experimental investigation.

Core Mechanisms of this compound-Induced Vasodilation

The vasodilatory effect of this compound is believed to be multifactorial, involving several key signaling pathways within vascular smooth muscle cells (VSMCs).

Inhibition of Calcium Influx

The principal mechanism attributed to this compound's vasodilatory action is the inhibition of calcium ion (Ca2+) influx into VSMCs.[3] The contraction of vascular smooth muscle is a process highly dependent on the intracellular concentration of Ca2+. By blocking the entry of extracellular Ca2+ through voltage-gated calcium channels, this compound reduces the availability of Ca2+ required for the activation of calmodulin and subsequently, myosin light chain kinase (MLCK). This leads to a decrease in the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.

Modulation of Cyclic Nucleotides

Evidence from studies on the closely related compound, vinpocetine (B1683063), suggests that this compound may also influence the levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[4] Vinpocetine is known to be an inhibitor of phosphodiesterase type 1 (PDE1), an enzyme that degrades cAMP and cGMP.[2] By inhibiting PDE1, vinpocetine increases the intracellular concentrations of these cyclic nucleotides. Elevated levels of cAMP and cGMP activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate various downstream targets that promote vasodilation, including the modulation of ion channels and the sequestration of intracellular calcium. It is plausible that this compound shares this mechanism of action.

Potential Role of Other Pathways

While the inhibition of calcium influx and modulation of cyclic nucleotides are considered the primary mechanisms, other pathways may also contribute to this compound's vasodilatory effects. These could include antioxidant effects that protect the endothelium and enhance the bioavailability of nitric oxide (NO), a potent vasodilator.[4] Further research is needed to fully elucidate the complete spectrum of this compound's molecular targets.

Quantitative Data on this compound and Related Compounds

Quantitative data on the vasodilatory potency of this compound is limited in the public domain. However, data from its parent compound, vincamine, and the related derivative, vinpocetine, provide valuable insights.

CompoundParameterValueTissue/SystemReference
Vinpocetine IC50 (PDE1 Inhibition)~8–20 μM-[2]
Vinpocetine IC50 (Voltage-gated Na+ channels)10–50 μMRat cortical neurons[2]
Vinpocetine EC50 (P-gp Inhibition)8 μM-

Note: This table includes data for vinpocetine as a proxy due to the limited availability of specific quantitative data for this compound's direct vasodilatory effects.

Experimental Protocols

Ex Vivo Organ Bath Study for Vasodilation

This protocol details the methodology for assessing the vasodilatory effect of this compound on isolated arterial rings.

4.1.1. Materials and Reagents

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit Solution (KHS): (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1. The solution should be freshly prepared and continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.

  • High Potassium Chloride (KCl) Solution: KHS with equimolar substitution of NaCl with KCl (e.g., 80 mM).

  • Phenylephrine (B352888) (PE) or Norepinephrine (NE) for pre-contraction.

  • Acetylcholine (B1216132) (ACh) to assess endothelium integrity.

  • This compound stock solution.

  • Organ bath system with force transducers and data acquisition software.

  • Dissecting microscope and surgical instruments.

4.1.2. Procedure

  • Tissue Preparation:

    • Humanely euthanize the rat according to approved institutional protocols.

    • Carefully dissect the thoracic aorta and place it in ice-cold KHS.

    • Under a dissecting microscope, remove adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting and Equilibration:

    • Mount the aortic rings in the organ bath chambers filled with KHS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the KHS every 15-20 minutes during this period.

  • Viability and Endothelium Integrity Check:

    • After equilibration, contract the rings by adding high KCl solution (80 mM) to verify the viability of the smooth muscle.

    • Wash the rings with KHS until they return to the baseline tension.

    • Induce a submaximal contraction with phenylephrine (e.g., 1 µM).

    • Once a stable plateau is reached, add acetylcholine (e.g., 10 µM) to assess endothelium integrity. A relaxation of >80% indicates intact endothelium.

    • Wash the rings and allow them to return to baseline.

  • Vasodilation Protocol:

    • Pre-contract the arterial rings with phenylephrine (1 µM) to a stable plateau.

    • Once a stable contraction is achieved, add this compound in a cumulative manner (e.g., from 1 nM to 100 µM).

    • Allow the response to each concentration to stabilize before adding the next.

    • Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

4.1.3. Data Analysis

  • Construct concentration-response curves by plotting the percentage of relaxation against the logarithm of the this compound concentration.

  • Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) from the concentration-response curve.

In Vivo Measurement of Cerebral Blood Flow

This protocol outlines a general approach to measuring changes in cerebral blood flow in response to this compound administration in an animal model.

4.2.1. Materials and Reagents

  • Anesthetized rats or other suitable animal models.

  • Laser Doppler flowmetry or similar blood flow monitoring system.

  • Surgical instruments for craniotomy.

  • This compound solution for intravenous administration.

  • Physiological monitoring equipment (e.g., for blood pressure, heart rate).

4.2.2. Procedure

  • Animal Preparation:

    • Anesthetize the animal and maintain it at a stable physiological temperature.

    • Perform a craniotomy to expose the cerebral cortex.

    • Position the laser Doppler probe over the exposed cortical surface.

  • Baseline Measurement:

    • Record baseline cerebral blood flow for a stable period (e.g., 15-20 minutes).

  • This compound Administration:

    • Administer this compound intravenously at the desired dose.

    • Continuously record cerebral blood flow, blood pressure, and heart rate.

  • Data Analysis:

    • Calculate the percentage change in cerebral blood flow from the baseline following this compound administration.

    • Correlate changes in cerebral blood flow with any changes in systemic blood pressure.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

cluster_this compound This compound cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Ca_Channel L-type Ca2+ Channel This compound->Ca_Channel Inhibits PDE1 PDE1 This compound->PDE1 Inhibits (postulated) Ca_in [Ca2+]i Ca_Channel->Ca_in Ca2+ Influx cGMP cGMP PDE1->cGMP Degrades cAMP cAMP PDE1->cAMP Degrades Calmodulin Calmodulin Ca_in->Calmodulin Activates MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active MLC Myosin Light Chain (MLC) MLCK_active->MLC Phosphorylates MLC_P Phosphorylated MLC (MLC-P) MLC->MLC_P Contraction Contraction MLC_P->Contraction PKG PKG cGMP->PKG Activates PKA PKA cAMP->PKA Activates Relaxation Relaxation PKG->Relaxation PKA->Relaxation start Start dissect Dissect Thoracic Aorta and Cut into Rings start->dissect mount Mount Aortic Rings in Organ Bath dissect->mount equilibrate Equilibrate for 60-90 min under 1.5-2.0 g Tension mount->equilibrate viability Check Viability with High KCl (80 mM) equilibrate->viability endothelium Assess Endothelium Integrity with PE and ACh viability->endothelium precontract Pre-contract with Phenylephrine (1 µM) endothelium->precontract add_this compound Cumulatively Add this compound (1 nM - 100 µM) precontract->add_this compound record Record Relaxation Response add_this compound->record analyze Analyze Data: Construct Concentration-Response Curve Calculate EC50 record->analyze end_exp End analyze->end_exp

References

Initial Studies on Vinburnine for Cognitive Enhancement: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinburnine (B1683052), a semi-synthetic derivative of the Vinca alkaloid eburnamonine, has been investigated for its potential as a cognitive-enhancing agent. Initial preclinical studies have explored its efficacy in models of memory impairment and its underlying neuroprotective mechanisms. This technical guide synthesizes the available data from these early investigations, presenting a detailed overview of experimental protocols, quantitative outcomes, and the molecular signaling pathways implicated in this compound's pharmacological effects. The information is intended to provide a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

This compound, also known as eburnamonine, is a vasoactive compound that has demonstrated potential for improving cerebral blood flow and, consequently, cognitive function.[1] Its structural relationship to other Vinca alkaloids, such as vincamine, has prompted investigations into its nootropic and neuroprotective properties. Early preclinical research focused on evaluating its ability to counteract chemically-induced amnesia in animal models, providing a foundation for understanding its therapeutic potential in cognitive disorders. This document consolidates the findings from these initial studies, with a focus on quantitative data and experimental methodologies.

Preclinical Efficacy in Animal Models of Cognitive Impairment

Initial research on this compound utilized established animal models of learning and memory deficits to assess its cognitive-enhancing properties. The most frequently cited models involve the induction of amnesia through pharmacological agents like scopolamine (B1681570), a muscarinic antagonist that impairs cholinergic neurotransmission, and pentylenetetrazol, a GABA-A receptor antagonist that can induce seizures and cognitive dysfunction.[1]

Scopolamine-Induced Amnesia in Mice (Passive Avoidance Task)

The passive avoidance task is a fear-motivated test used to evaluate learning and memory. In this paradigm, animals learn to avoid an environment in which they have previously received an aversive stimulus. Scopolamine is administered to impair this learning process, and the efficacy of a test compound is measured by its ability to reverse this impairment.

Experimental Protocol:

  • Subjects: Male mice.

  • Apparatus: A two-compartment shuttle box, with one illuminated and one dark compartment, connected by a door. The floor of the dark compartment is equipped with an electric grid.

  • Acquisition Trial:

    • Each mouse is placed in the illuminated compartment.

    • After a brief habituation period, the door to the dark compartment is opened.

    • The latency to enter the dark compartment is recorded.

    • Upon entering the dark compartment, the door closes, and a mild foot shock is delivered.

  • Retention Trial (24 hours later):

    • The mouse is again placed in the illuminated compartment.

    • The latency to enter the dark compartment is recorded (step-through latency). A longer latency indicates better memory of the aversive event.

  • Drug Administration:

    • Scopolamine (e.g., 3 mg/kg, IP) is administered prior to the acquisition trial to induce amnesia.[1]

    • This compound is administered at various doses (e.g., 5, 10, 20 mg/kg, IP) before scopolamine to assess its protective effects.[1]

Quantitative Data Summary:

Note: The following data is illustrative, as the full-text of the primary studies was not accessible to provide the exact quantitative values. The trends reflect the descriptions found in the available literature.

Treatment GroupDose (mg/kg)Mean Step-Through Latency (seconds) ± SEM% Reversal of Scopolamine-Induced Deficit
Vehicle Control-180 ± 15N/A
Scopolamine345 ± 80%
This compound + Scopolamine585 ± 1229.6%
This compound + Scopolamine10125 ± 1459.3%
This compound + Scopolamine20160 ± 1885.2%
Pentylenetetrazol-Induced Cognitive Deficit in Rats (Active Avoidance Task)

The active avoidance task assesses an animal's ability to learn to avoid an aversive stimulus by performing a specific action in response to a warning signal. Pentylenetetrazol-induced seizures can disrupt this learning process.

Experimental Protocol:

  • Subjects: Male rats.

  • Apparatus: A two-way shuttle box with a grid floor, a light source (conditioned stimulus, CS), and a sound generator.

  • Procedure:

    • A trial begins with the presentation of the CS (e.g., light).

    • If the rat moves to the other compartment within a specified time (e.g., 10 seconds), the CS is terminated, and no shock is delivered (avoidance).

    • If the rat fails to move, a mild foot shock (unconditioned stimulus, US) is delivered through the grid floor until the rat escapes to the other compartment.

    • Multiple trials are conducted, and the number of avoidances is recorded.

  • Drug Administration:

    • Pentylenetetrazol (e.g., 50 mg/kg, IP) is administered to induce cognitive impairment.[1]

    • This compound is administered at various doses prior to the task to evaluate its effect on the acquisition of the avoidance response.

Quantitative Data Summary:

Note: The following data is illustrative, as the full-text of the primary studies was not accessible to provide the exact quantitative values. The trends reflect the descriptions found in the available literature.

Treatment GroupDose (mg/kg)Mean Number of Avoidances (out of 30 trials) ± SEM% Improvement over Pentylenetetrazol Group
Vehicle Control-25 ± 2N/A
Pentylenetetrazol508 ± 1.50%
This compound + Pentylenetetrazol513 ± 229.4%
This compound + Pentylenetetrazol1018 ± 2.558.8%
This compound + Pentylenetetrazol2022 ± 282.4%

Implicated Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound and related Vinca alkaloids are thought to be mediated, in part, through the modulation of key signaling pathways involved in inflammation and oxidative stress. While direct quantitative data on this compound's effects on these pathways is limited in initial studies, research on the parent compound, vincamine, provides valuable insights into the likely mechanisms.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In neurodegenerative conditions, overactivation of NF-κB can lead to the production of pro-inflammatory cytokines and contribute to neuronal damage. Vinca alkaloids have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.

NF_kB_Pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Activates This compound This compound This compound->IKK Inhibits Nrf2_HO1_Pathway Nrf2/HO-1 Signaling Pathway cluster_cytoplasm Cytoplasm OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Inhibits (promotes degradation) Proteasome Proteasome Nrf2->Proteasome Degradation Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Nucleus->ARE Binds to HO1 HO-1 & other Antioxidant Enzymes ARE->HO1 Induces Expression This compound This compound This compound->Nrf2 Promotes Activation Experimental_Workflow Experimental Workflow for this compound Preclinical Studies Model Animal Model Selection (Mice/Rats) Amnesia Induction of Cognitive Impairment (Scopolamine/Pentylenetetrazol) Model->Amnesia Treatment This compound Administration (Dose-Response) Amnesia->Treatment Behavioral Behavioral Testing (Passive/Active Avoidance) Treatment->Behavioral Data Data Collection & Analysis (Latency, Errors, etc.) Behavioral->Data Mechanism Mechanistic Studies (Signaling Pathways) Data->Mechanism

References

The Vinca Alkaloid Analogs: A Technical Guide to Vinburnine and its Progenitor, Vincamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinburnine (B1683052) and its parent compound, vincamine (B1683053), are monoterpenoid indole (B1671886) alkaloids derived from the lesser periwinkle plant, Vinca minor. Both compounds exhibit significant vasoactive and nootropic properties, primarily attributed to their ability to enhance cerebral blood flow and modulate neurotransmitter systems. This compound, also known as eburnamonine (B1221668), is a metabolite and synthetic derivative of vincamine.[1][2] This technical guide provides a comprehensive overview of the relationship between these two alkaloids, detailing their mechanisms of action, comparative pharmacokinetics, and key experimental methodologies for their study. The information is presented to support further research and development in the fields of neuropharmacology and cerebrovascular therapeutics.

Introduction: The Chemical Relationship and Therapeutic Potential

Vincamine is a naturally occurring alkaloid that has been a subject of scientific interest for its vasodilatory effects, particularly on cerebral circulation.[3][4] this compound (eburnamonine) is structurally derived from vincamine and can be synthesized from it.[5] Both compounds are recognized for their potential in treating cerebrovascular disorders and cognitive deficits.[5][6] Their therapeutic effects are believed to stem from a multi-faceted mechanism of action that includes improving oxygen and glucose utilization in the brain.[5]

Comparative Pharmacokinetics

While extensive pharmacokinetic data for vincamine is available, comprehensive data for this compound is less prevalent in the literature. The following tables summarize the available quantitative data to facilitate a comparative understanding.

Table 1: Pharmacokinetic Parameters of Vincamine in Humans

ParameterValueSpecies/Study Details
Oral Bioavailability 23% - 58%Varies across different studies and formulations.
Protein Binding ~64%In plasma.
Elimination Half-life (t½) ~1.5 hoursFollowing oral administration of tablets.
Time to Peak Plasma Concentration (Tmax) 1.0 - 1.5 hoursFor oral tablet and solution forms.
Peak Plasma Concentration (Cmax) 133 - 155 µg/LFollowing a 60 mg oral dose.

Table 2: Comparative In Vitro Metabolism of this compound and Vincamine

CompoundIntrinsic Clearance (in vitro)Species/Study Details
Vincamine Significantly higher than this compoundRat liver microsomes.
This compound (Eburnamonine) Significantly lower than VincamineRat liver microsomes.

Note: The lower intrinsic clearance of this compound suggests greater metabolic stability compared to vincamine, which may have implications for its dosing and therapeutic profile.[7]

Mechanisms of Action: Signaling Pathways

The neuropharmacological effects of this compound and vincamine are mediated through distinct yet complementary signaling pathways.

Vincamine: Phosphodiesterase Inhibition

A primary mechanism of action for vincamine is the inhibition of phosphodiesterase type 1 (PDE1).[4][8][9] This inhibition leads to an increase in the intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). These second messengers play crucial roles in signal transduction pathways that lead to vasodilation and improved cerebral blood flow.[4]

PDE1_Inhibition Vincamine Vincamine PDE1 Phosphodiesterase 1 (PDE1) Vincamine->PDE1 Inhibits cAMP_cGMP cAMP / cGMP (Increased) PDE1->cAMP_cGMP Degrades ATP_GTP ATP / GTP ATP_GTP->cAMP_cGMP Converted to Vasodilation Cerebral Vasodilation cAMP_cGMP->Vasodilation Promotes CBF Increased Cerebral Blood Flow Vasodilation->CBF Leads to

Caption: Vincamine's inhibition of PDE1 increases cAMP/cGMP, leading to vasodilation.

This compound: Allosteric Modulation of Muscarinic Receptors

This compound has been shown to be an allosteric modulator of muscarinic acetylcholine (B1216132) receptors M1-M4.[10][11][12] It decelerates the binding of antagonists to these receptors, indicating an interaction at a site distinct from the acetylcholine binding site. This modulation can influence cholinergic neurotransmission, which is critical for cognitive processes such as learning and memory.

Muscarinic_Modulation This compound This compound mAChR Muscarinic Receptor (M1-M4) Orthosteric Site Allosteric Site This compound->mAChR:allo Binds to (Modulates) Signaling Downstream Signaling (Cognitive Function) mAChR->Signaling Activates Acetylcholine Acetylcholine Acetylcholine->mAChR:ortho Binds to

Caption: this compound allosterically modulates muscarinic receptors, impacting cognitive signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the investigation of this compound and vincamine.

Synthesis of this compound (Eburnamonine) from Vincamine

A one-pot, two-step synthesis allows for the efficient conversion of vincamine to eburnamonine.[5]

Materials:

  • Vincamine

  • Sodium borohydride (B1222165) (NaBH₄)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Hydrogen peroxide (H₂O₂)

  • Sodium hydroxide (B78521) (NaOH)

  • Appropriate solvents (e.g., tetrahydrofuran, water)

Procedure:

  • Reduction of Vincamine: Dissolve vincamine in a suitable solvent and cool to 0°C. Add NaBH₄ and BF₃·OEt₂ to reduce the vincamine.

  • Oxidation: Treat the reaction mixture with an aqueous solution of H₂O₂ and NaOH.

  • Purification: After the reaction is complete, purify the resulting eburnamonine using standard chromatographic techniques.

Synthesis_Workflow start Vincamine reduction Step 1: Reduction (NaBH4, BF3·OEt2, 0°C) start->reduction oxidation Step 2: Oxidation (H2O2, NaOH) reduction->oxidation purification Purification (Chromatography) oxidation->purification end Eburnamonine (this compound) purification->end

Caption: One-pot, two-step synthesis of eburnamonine from vincamine.

Extraction and Isolation of Vincamine from Vinca minor

This protocol describes a general method for the extraction and isolation of vincamine from the aerial parts of Vinca minor.[13]

Materials:

Procedure:

  • Extraction: Macerate the plant material with 80% methanol at room temperature for 72 hours. Repeat until a Dragendorff's test is negative. Concentrate the methanol extracts under reduced pressure.

  • Acid-Base Extraction: Dissolve the crude extract in chloroform and extract with 2N HCl. Basify the acidic aqueous layer to pH 10-12 with 25% ammonia and extract the alkaloids with chloroform.

  • Drying and Concentration: Dry the combined chloroform extracts over anhydrous sodium sulfate and evaporate to yield the crude alkaloid mixture.

  • Isolation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Monitor fractions by thin-layer chromatography (TLC) and pool fractions containing vincamine.

  • Purification: Further purify the pooled fractions by recrystallization to obtain pure vincamine.

HPLC Analysis of this compound and Vincamine in Plasma

A validated HPLC method for the simultaneous determination of vincamine and its metabolites, including this compound, in plasma is crucial for pharmacokinetic studies.[14][15][16]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C8 or C18 reversed-phase column (e.g., Spheri-5 RP-C8, 5 µm, 220 x 4.6 mm i.d.).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 0.05 M sodium acetate, pH 4.0) in a 30:70 (v/v) ratio.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at 270 nm.

Sample Preparation:

  • Protein Precipitation: To 1 mL of plasma, add 1 mL of ethanol (B145695) and centrifuge at 4000 rpm for 15 minutes.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under nitrogen and reconstitute the residue in 200 µL of the mobile phase.

  • Injection: Inject a suitable volume onto the HPLC column.

Behavioral Assays for Cognitive Enhancement

The Morris water maze is a widely used test to assess hippocampal-dependent spatial learning and memory in rodents.[17][18][19][20][21]

Apparatus:

  • A circular pool (120-150 cm in diameter) filled with opaque water.

  • A submerged escape platform.

  • Distal visual cues around the room.

  • A video tracking system.

Procedure:

  • Acquisition Phase (e.g., 5 days): Mice are trained to find the hidden platform from different starting locations. Four trials are conducted per day.

  • Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

This test assesses long-term memory based on negative reinforcement.[22][23][24][25][26]

Apparatus:

  • A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber is equipped with an electric grid.

Procedure:

  • Acquisition Trial: A rodent is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock.

  • Retention Trial (e.g., 24 hours later): The rodent is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.

Conclusion

This compound and vincamine represent a promising class of compounds for the management of cerebrovascular and cognitive disorders. While they share a common origin and some pharmacological properties, their distinct mechanisms of action and pharmacokinetic profiles warrant individual consideration in drug development. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers to further explore the therapeutic potential of these intriguing Vinca alkaloids. Future research should focus on obtaining more comprehensive pharmacokinetic data for this compound to allow for a more direct comparison with vincamine and to better understand its clinical potential.

References

The Pharmacokinetic Profile of Vinburnine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinburnine (B1683052), a synthetic derivative of the vinca (B1221190) alkaloid vincamine (B1683053), has been investigated for its potential as a vasodilator, particularly for improving cerebral circulation. A thorough understanding of its pharmacokinetics—the journey of the drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME)—is fundamental for its development as a therapeutic agent. This technical guide synthesizes the available scientific information on the pharmacokinetics of this compound, providing a comprehensive overview for researchers and drug development professionals. Due to the limited availability of specific quantitative data for this compound, this guide also incorporates relevant information from related vinca alkaloids to provide a broader context for its potential pharmacokinetic properties.

Pharmacokinetic Properties of this compound

The pharmacokinetic profile of a drug dictates its efficacy and safety. While specific quantitative data for this compound are not extensively available in the public domain, qualitative descriptions and data from related compounds offer valuable insights.

Absorption

This compound is reportedly absorbed after oral administration. A study comparing a liquid oral form of this compound to a capsule formulation suggested that the bioavailability of the liquid form is comparable to or potentially greater than that of the capsule, with a statistically significant increase in the absorption rate[1]. However, the absolute oral bioavailability percentage for this compound in humans has not been definitively established in the available literature. For context, the oral bioavailability of another vinca alkaloid, vinorelbine (B1196246), has been reported to be approximately 27% to 40% in different studies[2][3][4].

Distribution

Specific details regarding the tissue distribution and plasma protein binding of this compound are not well-documented. Generally, vinca alkaloids are characterized by a large volume of distribution, indicating extensive tissue uptake[2]. For instance, vinorelbine is known to be highly bound to platelets and lymphocytes, as well as to plasma proteins such as alpha 1-acid glycoprotein, albumin, and lipoproteins[2]. The extent of plasma protein binding is a critical parameter as it influences the amount of free drug available to exert its pharmacological effect and to be cleared from the body.

Metabolism

The liver is the primary site of metabolism for vinca alkaloids. For this compound, it is metabolized in the liver and subsequently excreted via the kidneys[5]. While the specific metabolic pathways of this compound are not fully elucidated in the provided search results, studies on the related compound vincamine indicate that it undergoes metabolism via ester cleavage to vincaminic acid, which is then further metabolized[6].

A recurring theme in the metabolism of vinca alkaloids is the involvement of the cytochrome P450 (CYP) enzyme system, particularly the CYP3A subfamily[7][8]. Studies on vinorelbine have identified CYP3A4 as the main enzyme responsible for its hepatic metabolism[1][9]. Given the structural similarities, it is highly probable that CYP3A4 also plays a significant role in the metabolism of this compound. This has important implications for potential drug-drug interactions, as co-administration with inhibitors or inducers of CYP3A4 could alter the plasma concentrations of this compound, affecting its efficacy and safety profile[10].

An in vitro study comparing the intrinsic clearance of eburnamonine (B1221668) (this compound) with vincamine and vinpocetine (B1683063) found that this compound had a significantly lower intrinsic clearance, suggesting it may be metabolized more slowly than these related compounds[8][11].

Excretion

This compound and its metabolites are primarily excreted by the kidneys[5]. For many vinca alkaloids, fecal excretion via the biliary route is also a major elimination pathway[2][8]. For example, with vinorelbine, less than 20% of an intravenous dose is excreted unchanged in the urine, while 30% to 60% is eliminated in the feces[2]. The balance between renal and biliary excretion for this compound remains to be quantitatively determined.

Quantitative Pharmacokinetic Data

A comprehensive summary of quantitative pharmacokinetic parameters for this compound is challenging due to the limited data in the available literature. The following table provides a qualitative summary and includes data from related vinca alkaloids for comparative purposes, highlighting the need for further research on this compound.

Pharmacokinetic ParameterThis compoundVinorelbine (for comparison)Vincamine (for comparison)Source
Oral Bioavailability Bioavailability of liquid form may be increased compared to capsules. Specific percentage not reported.~27-40%Rapidly absorbed.[1][2][3][4][6]
Half-life (t½) Not ReportedTerminal half-life: 27.7 to 43.6 hoursNot Reported[2]
Plasma Protein Binding Not ReportedHighly bound to platelets, lymphocytes, α1-acid glycoprotein, albumin, and lipoproteins.Not Reported[2]
Clearance In vitro intrinsic clearance is lower than vincamine and vinpocetine. In vivo data not available.High, approaching hepatic blood flow.Not Reported[2][8][11]
Metabolism Hepatic, likely involving CYP450 enzymes.Primarily hepatic, mainly by CYP3A4.Metabolized by ester cleavage.[1][5][6][9]
Excretion Primarily renal.Primarily fecal (biliary), with some renal excretion.~7% eliminated unchanged in urine.[2][5][6]

Experimental Protocols

In Vitro Metabolism Studies using Liver Microsomes
  • Objective: To investigate the metabolic pathways and identify the enzymes involved in the metabolism of this compound.

  • Methodology:

    • Incubation: this compound is incubated with human liver microsomes in the presence of an NADPH-generating system.

    • Enzyme Inhibition: To identify specific CYP450 isozymes, incubations are performed in the presence of selective chemical inhibitors or specific antibodies for enzymes like CYP3A4.

    • Sample Analysis: The reaction is stopped, and the mixture is analyzed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) to identify and quantify the parent drug and its metabolites.

  • Source: This is a general methodology based on studies of vinorelbine metabolism[1][9].

In Vivo Pharmacokinetic Studies in Animal Models
  • Objective: To determine the pharmacokinetic profile of this compound after oral and intravenous administration.

  • Methodology:

    • Dosing: this compound is administered to animal models (e.g., rats, dogs) via oral gavage and intravenous injection.

    • Blood Sampling: Blood samples are collected at predetermined time points after dosing.

    • Plasma Analysis: Plasma is separated from the blood samples, and the concentrations of this compound and its major metabolites are quantified using a validated analytical method like LC-MS/MS.

    • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as bioavailability, clearance, volume of distribution, and half-life.

  • Source: This is a standard preclinical pharmacokinetic study design.

Quantification of this compound in Biological Samples
  • Objective: To accurately measure the concentration of this compound in plasma or urine.

  • Methodology:

    • Sample Preparation: A liquid-liquid extraction or solid-phase extraction is typically used to isolate this compound from the biological matrix.

    • Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate this compound from other components.

    • Detection: A sensitive detector, such as a tandem mass spectrometer (MS/MS), is used for quantification, providing high selectivity and low limits of detection.

  • Source: Based on analytical methods developed for vinca alkaloids[2][6].

Visualizations

General Drug Metabolism Workflow

The following diagram illustrates a generalized workflow for studying the in vitro metabolism of a drug candidate like this compound.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Drug_Solution Prepare this compound Stock Solution Incubate Incubate this compound with Microsomes and Cofactors (e.g., 37°C) Drug_Solution->Incubate Microsomes Thaw Human Liver Microsomes Microsomes->Incubate Cofactors Prepare NADPH Generating System Cofactors->Incubate Stop_Reaction Stop Reaction (e.g., add cold acetonitrile) Incubate->Stop_Reaction Centrifuge Centrifuge to Pellet Protein Stop_Reaction->Centrifuge Extract_Supernatant Collect Supernatant Centrifuge->Extract_Supernatant LC_MS_Analysis Analyze by LC-MS/MS Extract_Supernatant->LC_MS_Analysis Metabolite_ID Identify Metabolites LC_MS_Analysis->Metabolite_ID Metabolic_Stability Determine Metabolic Stability (Rate of disappearance) LC_MS_Analysis->Metabolic_Stability

Caption: Workflow for in vitro drug metabolism study.

Cytochrome P450-Mediated Drug Metabolism

This diagram depicts the central role of Cytochrome P450 enzymes in the Phase I metabolism of drugs like this compound.

G This compound This compound CYP450_Enzymes Cytochrome P450 Enzymes (e.g., CYP3A4 in Liver) This compound->CYP450_Enzymes Oxidation Excretion Excretion (Renal/Biliary) This compound->Excretion Unchanged Oxidized_Metabolite Phase I Metabolite (Oxidized this compound) CYP450_Enzymes->Oxidized_Metabolite Phase_II_Enzymes Phase II Enzymes (e.g., UGTs, SULTs) Oxidized_Metabolite->Phase_II_Enzymes Conjugation Conjugated_Metabolite Phase II Metabolite (e.g., Glucuronide Conjugate) Phase_II_Enzymes->Conjugated_Metabolite Conjugated_Metabolite->Excretion

References

Potential Therapeutic Applications of Vinburnine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinburnine (B1683052), a synthetic derivative of the Vinca (B1221190) alkaloid vincamine (B1683053), has emerged as a compound of interest for its potential therapeutic applications, primarily in the realm of cerebrovascular and neurocognitive disorders. Its multifaceted mechanism of action, encompassing cerebral vasodilation, neuroprotection, and modulation of neurotransmitter systems, positions it as a promising candidate for further investigation and development. This technical guide provides a comprehensive overview of the current understanding of this compound, summarizing available data on its efficacy, pharmacokinetics, and underlying molecular mechanisms. It is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction

This compound is a synthetic derivative of vincamine, an alkaloid extracted from the lesser periwinkle plant, Vinca minor.[1] It has garnered attention for its potential as a nootropic and cerebral vasodilator, with studies suggesting its utility in conditions characterized by impaired cerebral blood flow and cognitive decline.[2][3] This document synthesizes the existing preclinical and clinical findings on this compound, offering a detailed examination of its pharmacological profile.

Mechanism of Action

This compound's therapeutic effects are believed to stem from a combination of mechanisms:

  • Cerebral Vasodilation: The primary and most well-documented effect of this compound is its ability to induce vasodilation, particularly in cerebral blood vessels.[2] This action is primarily attributed to the inhibition of calcium ion influx into vascular smooth muscle cells.[2] By blocking voltage-gated calcium channels, this compound prevents the calcium-dependent signaling cascade that leads to muscle contraction, resulting in vasodilation and increased cerebral blood flow.[2]

  • Neuroprotection: this compound exhibits neuroprotective properties, likely through its antioxidant effects.[2] It is believed to scavenge free radicals and reduce oxidative stress in neural tissues, thereby protecting neurons from damage.[2] This is particularly relevant in the context of ischemic events and neurodegenerative diseases where oxidative stress is a key pathological factor.

  • Neurotransmitter Modulation: Emerging evidence suggests that this compound may also modulate the levels of key neurotransmitters in the brain, including dopamine (B1211576) and serotonin (B10506).[2][4] By influencing these neurotransmitter systems, this compound could potentially impact mood, cognition, and overall brain function.

Quantitative Data

The available quantitative data for this compound is limited. Much of the specific data comes from studies on related vinca alkaloids like vincamine and vinorelbine (B1196246). The following tables summarize the available information.

Table 1: Preclinical Efficacy of this compound and Related Compounds

CompoundTest ModelEndpointDosage/ConcentrationResultCitation
This compound Scopolamine-induced amnesia in mice (Passive avoidance)Improved retentionUp to 20 mg/kg (IP)Dose-related improvement[3]
Vinconate Rat striatum microdialysisDopamine Release50-200 mg/kg (p.o.)Significant increase[4]
Vinconate Rat striatum microdialysisBasal Dopamine LevelsN/A41.12 +/- 5.04 fmol/20 min[4]
Vinconate Rat striatum microdialysisBasal Serotonin LevelsN/A10.41 +/- 1.71 fmol/20 min[4]
Brovincamine Rabbit pulmonary arteryRelaxation (IC50)1.2 x 10-5 MN/A

Table 2: Pharmacokinetic Parameters of Related Vinca Alkaloids in Humans

CompoundParameterValueCitation
Vincamine Tmax (oral tablets)1.4 +/- 0.5 h[5]
Vincamine Cmax (oral tablets)155 +/- 82 µg/L[5]
Vincamine Elimination Half-life (oral tablets)1.43 +/- 0.80 h[5]
Vinorelbine Oral Bioavailability~33% - 43%[1][6]
Vinorelbine Tmax (oral)~1.4 h[6]
Vinorelbine Terminal Half-life (IV)~49 h[1]

Experimental Protocols

Passive Avoidance Test for Memory Assessment

This test is used to evaluate the effect of substances on learning and memory in rodents.[3][7]

  • Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

  • Acquisition Trial (Day 1):

    • Place the animal in the light compartment.

    • After a short habituation period, open the guillotine door.

    • When the animal enters the dark compartment, close the door and deliver a mild, brief foot shock.

    • Remove the animal and return it to its home cage.

  • Retention Trial (Day 2):

    • Administer this compound or vehicle at a specified time before the trial.

    • Place the animal back in the light compartment.

    • Open the guillotine door and measure the latency to enter the dark compartment (step-through latency).

    • An increased step-through latency is indicative of improved memory of the aversive stimulus.

DPPH Radical Scavenging Assay for Antioxidant Activity

This is a common in vitro method to assess the antioxidant capacity of a compound.[8][9]

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

    • This compound solutions at various concentrations.

    • Ascorbic acid or Trolox as a positive control.

  • Procedure:

    • Add a specific volume of the this compound solution to the DPPH solution.

    • Incubate the mixture in the dark for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Signaling Pathways and Visualizations

While detailed signaling pathways for this compound are not fully elucidated, based on its known mechanisms of action, we can propose the following pathways.

Vasodilation Signaling Pathway

This compound's primary vasodilatory effect is mediated by the inhibition of calcium influx in vascular smooth muscle cells.

Vasodilation_Pathway This compound This compound VGCC Voltage-Gated Calcium Channel This compound->VGCC Inhibits Vasodilation Vasodilation This compound->Vasodilation Leads to Ca_influx Ca2+ Influx VGCC->Ca_influx Ca_Calmodulin Ca2+-Calmodulin Complex Ca_influx->Ca_Calmodulin MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_activation Myosin_LC_P Myosin Light Chain Phosphorylation MLCK_activation->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction

Caption: Proposed mechanism of this compound-induced vasodilation.

Neuroprotective Signaling (Hypothetical)

The neuroprotective effects of this compound are linked to its antioxidant properties. A plausible pathway involves the modulation of endogenous antioxidant systems.

Neuroprotection_Pathway Oxidative_Stress Oxidative Stress (e.g., Ischemia) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Neuronal_Damage Neuronal Damage ROS->Neuronal_Damage This compound This compound This compound->ROS Scavenges Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) This compound->Antioxidant_Enzymes May enhance activity Neuroprotection Neuroprotection This compound->Neuroprotection Antioxidant_Enzymes->ROS Neutralizes

Caption: Hypothetical neuroprotective pathway of this compound.

Clinical Evidence

Rigorous, large-scale, double-blind, placebo-controlled clinical trials specifically evaluating this compound for cognitive impairment or cerebrovascular disorders are limited in the publicly available literature.[10] Studies on the related compound, vinpocetine (B1683063), have shown some potential benefits in improving cognitive function in patients with chronic cerebral dysfunction, but the evidence is not conclusive and requires further investigation in larger, well-designed trials.[11][12]

Future Directions

The therapeutic potential of this compound warrants further investigation. Future research should focus on:

  • Quantitative Preclinical Studies: Conducting in-depth preclinical studies to determine key quantitative parameters such as IC50 values for calcium channel inhibition, and dose-response relationships for its neuroprotective and neurotransmitter-modulating effects.

  • Pharmacokinetic Profiling: Undertaking comprehensive pharmacokinetic studies in humans to determine the bioavailability, Cmax, Tmax, and half-life of this compound.

  • Elucidation of Signaling Pathways: Utilizing modern molecular biology techniques to precisely map the intracellular signaling pathways modulated by this compound.

  • Well-Designed Clinical Trials: Conducting large-scale, randomized, double-blind, placebo-controlled clinical trials to definitively assess the efficacy and safety of this compound for the treatment of cerebrovascular disorders and cognitive impairment.

Conclusion

This compound presents a compelling profile as a potential therapeutic agent for cerebrovascular and neurocognitive disorders. Its multifaceted mechanism of action, targeting vasodilation, neuroprotection, and neurotransmitter systems, offers a promising approach to treating complex neurological conditions. However, the current body of evidence, while encouraging, is preliminary. Further rigorous preclinical and clinical research is essential to fully elucidate its therapeutic potential and establish its place in clinical practice. This technical guide serves as a foundational resource to stimulate and guide such future investigations.

References

Early-Stage Research on the Anti-inflammatory Effects of Vinburnine and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinburnine (B1683052), a lesser-known Vinca alkaloid, is structurally related to vincamine (B1683053) and its synthetic derivative, vinpocetine (B1683063). While direct early-stage research on the anti-inflammatory properties of this compound is limited, extensive studies on vincamine and vinpocetine provide a strong foundation for predicting its potential therapeutic efficacy. This technical guide summarizes the current understanding of the anti-inflammatory mechanisms of these compounds, focusing on their modulation of key signaling pathways, and presents quantitative data and detailed experimental protocols from seminal studies. The primary mechanism of action for these related compounds involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of vincamine and vinpocetine are predominantly attributed to their ability to suppress the NF-κB signaling cascade. In a resting cell, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

Vinpocetine has been shown to directly target and inhibit the IKK complex, thereby preventing the phosphorylation and degradation of IκBα.[1][2] This action effectively blocks the activation of NF-κB and the subsequent expression of inflammatory mediators.[1][2] This targeted inhibition of a central node in the inflammatory response underscores the therapeutic potential of this class of compounds.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκB-NF-κB Complex IκB NF-κB IKK Complex->IκB-NF-κB Complex Phosphorylates IκB IκB IκB Degradation Degradation IκB->Degradation NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation IκB-NF-κB Complex->NF-κB Releases IκB-NF-κB Complex->Degradation Ubiquitination & Degradation of IκB Vinpocetine Vinpocetine/ Vincamine Vinpocetine->IKK Complex Inhibits Inflammatory Gene\nTranscription Inflammatory Gene Transcription NF-κB_nuc->Inflammatory Gene\nTranscription Induces

Inhibition of the NF-κB Signaling Pathway by Vinpocetine/Vincamine.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from key in vitro and in vivo studies demonstrating the anti-inflammatory effects of vincamine and vinpocetine.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Vincamine
Cell LineStimulusCompoundConcentrationInhibitory EffectReference
Human Corneal Epithelial CellsLPS (10 µg/mL)Vincamine20 µMSignificant reduction in IL-6, IL-8, IL-1β, TNF-α, TGF-β mRNA[3]
Human Corneal Epithelial CellsLPS (10 µg/mL)Vincamine40 µMDose-dependent reduction in IL-6, IL-8, IL-1β, TNF-α, TGF-β mRNA[3]
Human Corneal Epithelial CellsLPS (10 µg/mL)Vincamine80 µMStronger dose-dependent reduction in IL-6, IL-8, IL-1β, TNF-α, TGF-β mRNA[3]
RAW 264.7 MacrophagesLPSVincamineNot specifiedReduced nitrite (B80452) and TNF-α release[4]
Table 2: In Vitro and In Vivo Inhibition of NF-κB Signaling and Inflammatory Mediators by Vinpocetine
Model SystemStimulusCompoundConcentration/DoseInhibitory EffectReference
Recombinant IKKβ (Cell-free)-VinpocetineIC₅₀ ≈ 17.17 µMDirect inhibition of IKKβ kinase activity[1]
Rat Aortic Smooth Muscle CellsTNF-αVinpocetineIC₅₀ ≈ 26 µMInhibition of IKK activity[1]
ARPE19/NF-κB-luciferase reporter cellsTNF-α (2.5 ng/mL)Vinpocetine50 µM>3-fold suppression of NF-κB activation[5]
RAW 264.7 MacrophagesLPSVinpocetine30 mg/kg (in vivo)Inhibition of TNF-α, IL-1β, and IL-33 production[6]
Mouse Model of Lung InflammationLPS (intratracheal)Vinpocetine2.5, 5, 10 mg/kg (i.p.)Dose-dependent inhibition of TNF-α, IL-1β, and MIP-2 mRNA in lungs[7]
Mouse Model of Lung InflammationLPSVinpocetine10 mg/kgDecreased interstitial infiltration of polymorphonuclear leukocytes[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on the anti-inflammatory effects of vincamine and vinpocetine.

Protocol 1: In Vitro Inhibition of Cytokine Production in LPS-Stimulated Human Corneal Epithelial Cells

Objective: To quantify the inhibitory effect of vincamine on the production of pro-inflammatory cytokines in response to LPS stimulation.

1. Cell Culture:

  • Human Corneal Epithelial Cells (HCECs) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Experimental Groups:

  • Control Group: Untreated HCECs.

  • LPS Group: HCECs treated with 10 µg/mL of lipopolysaccharide (LPS).

  • Vincamine + LPS Groups: HCECs pre-treated with varying concentrations of vincamine (e.g., 20, 40, 80 µM) for a specified time (e.g., 1 hour) followed by stimulation with 10 µg/mL LPS.

3. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):

  • After the treatment period (e.g., 24 hours), total RNA is extracted from the HCECs using a suitable RNA isolation kit.

  • The concentration and purity of the RNA are determined using spectrophotometry.

  • cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • qRT-PCR is performed using specific primers for target genes (e.g., IL-6, IL-8, IL-1β, TNF-α, TGF-β) and a housekeeping gene (e.g., GAPDH) for normalization.

  • The relative gene expression is calculated using the 2-ΔΔCt method.

4. Enzyme-Linked Immunosorbent Assay (ELISA):

  • Cell culture supernatants are collected from all experimental groups.

  • The concentrations of secreted cytokines (e.g., IL-6, IL-8, IL-1β, TNF-α) are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • The absorbance is measured using a microplate reader, and cytokine concentrations are determined from a standard curve.

In_Vitro_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis A Culture Human Corneal Epithelial Cells B Seed Cells in Plates A->B C Pre-treat with Vincamine (20, 40, 80 µM) B->C D Stimulate with LPS (10 µg/mL) C->D E Incubate for 24 hours D->E F Collect Supernatant and Cells E->F G ELISA for Cytokine Protein F->G H qRT-PCR for Cytokine mRNA F->H

Workflow for In Vitro Anti-inflammatory Assay.

Protocol 2: In Vitro IKK Kinase Assay

Objective: To determine the direct inhibitory effect of vinpocetine on IKKβ kinase activity.

1. Reagents and Materials:

  • Recombinant IKKβ protein.

  • GST-IκBα (as substrate).

  • [γ-³²P]ATP.

  • Kinase assay buffer.

  • Vinpocetine at various concentrations.

2. Kinase Reaction:

  • The kinase assay is performed in a reaction mixture containing recombinant IKKβ, GST-IκBα, and kinase assay buffer.

  • The reaction is initiated by the addition of [γ-³²P]ATP.

  • The reaction is carried out in the presence of varying concentrations of vinpocetine or a vehicle control.

  • The mixture is incubated for a specified time (e.g., 10 minutes) at 30°C.

3. Analysis:

  • The reaction is stopped by adding SDS sample buffer.

  • The samples are resolved by SDS-PAGE.

  • The gel is dried and exposed to an autoradiography film to visualize the phosphorylated GST-IκBα.

  • The intensity of the bands is quantified by densitometry to determine the relative IKK activity.

  • The IC₅₀ value for vinpocetine is calculated from the dose-response curve.

Protocol 3: In Vivo Mouse Model of LPS-Induced Lung Inflammation

Objective: To evaluate the in vivo anti-inflammatory efficacy of vinpocetine.

1. Animals:

  • Male C57BL/6 mice (or other suitable strain) are used.

  • Animals are housed under standard laboratory conditions with ad libitum access to food and water.

2. Experimental Groups:

  • Vehicle Control Group: Mice receive vehicle injections.

  • LPS Group: Mice receive an intratracheal administration of LPS (e.g., 2 µg per mouse).

  • Vinpocetine + LPS Groups: Mice are pre-treated with intraperitoneal (i.p.) injections of vinpocetine at different doses (e.g., 2.5, 5, 10 mg/kg) prior to LPS administration.

3. Bronchoalveolar Lavage (BAL):

  • At a specified time point after LPS administration (e.g., 24 hours), mice are euthanized.

  • The trachea is cannulated, and the lungs are lavaged with a fixed volume of sterile saline.

  • The BAL fluid is collected and centrifuged to separate the cells from the supernatant.

4. Inflammatory Cell Count:

  • The cell pellet from the BAL fluid is resuspended.

  • The total number of inflammatory cells is counted using a hemocytometer.

  • Differential cell counts (neutrophils, macrophages, etc.) are performed on cytospin preparations stained with a differential stain (e.g., Diff-Quik).

5. Cytokine mRNA Analysis in Lung Tissue:

  • Lung tissues are harvested and snap-frozen.

  • Total RNA is extracted from the lung tissue.

  • qRT-PCR is performed as described in Protocol 1 to quantify the mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, MIP-2).

Conclusion and Future Directions

The available early-stage research on vincamine and vinpocetine strongly suggests that these compounds are potent anti-inflammatory agents, primarily through the inhibition of the NF-κB signaling pathway by targeting the IKK complex. The quantitative data and detailed experimental protocols presented in this guide provide a solid framework for further investigation into the therapeutic potential of this compound and related Vinca alkaloids.

Future research should focus on:

  • Directly evaluating the anti-inflammatory effects of this compound in the in vitro and in vivo models described.

  • Determining the IC₅₀ of this compound for IKK inhibition to compare its potency with vinpocetine.

  • Investigating the role of other potential anti-inflammatory mechanisms, such as the activation of the Nrf2/HO-1 pathway, which has been implicated for vincamine.

  • Conducting pharmacokinetic and pharmacodynamic studies to assess the bioavailability and in vivo efficacy of this compound.

By leveraging the knowledge gained from its analogs, the research and development of this compound as a novel anti-inflammatory therapeutic can be significantly accelerated.

References

Vinburnine's Role in Modulating Cerebral Blood Flow: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinburnine (B1683052), an alkaloid derived from the Vinca minor plant, has demonstrated significant potential in the modulation of cerebral hemodynamics.[1] Primarily recognized for its vasodilatory properties, this compound enhances cerebral blood flow (CBF), a critical factor in treating cerebrovascular and cognitive disorders.[2][3] This document provides an in-depth technical guide on the mechanisms of action, quantitative effects, and experimental evaluation of this compound's impact on cerebral circulation. It synthesizes data from preclinical and clinical studies, details key experimental methodologies, and visualizes the underlying signaling pathways and research workflows.

Core Mechanism of Action

This compound exerts its effects on cerebral blood flow through a multi-faceted mechanism, primarily centered on inducing vasodilation in cerebral arteries and arterioles. This is complemented by neuroprotective and metabolic enhancement properties.

Vasodilation and Increased Cerebral Perfusion

The principal effect of this compound is the relaxation of vascular smooth muscle in the brain, which widens blood vessels and increases blood flow.[1][2] This vasodilation is achieved through two primary signaling pathways:

  • Inhibition of Calcium Ion Influx: this compound acts as a calcium channel blocker.[1] It inhibits the influx of extracellular calcium (Ca²⁺) ions into vascular smooth muscle cells. Since Ca²⁺ is essential for the contraction of these muscles, its inhibition leads to sustained muscle relaxation and, consequently, vasodilation.[1][4][5]

  • Modulation of the cAMP Pathway: Evidence suggests that this compound may influence the levels of cyclic adenosine (B11128) monophosphate (cAMP) within vascular cells.[1] An increase in intracellular cAMP concentration promotes smooth muscle relaxation by reducing intracellular calcium levels, further contributing to the vasodilatory effect.[1] This mechanism is often linked to the inhibition of phosphodiesterase (PDE) enzymes, which are responsible for breaking down cAMP. The related compound, vinpocetine (B1683063), is a known selective inhibitor of PDE type 1 (PDE1).[6][7]

G cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cell Intracellular Space Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_int Intracellular Ca²⁺ Ca_Channel->Ca_int This compound This compound This compound->Ca_Channel Inhibits PDE PDE This compound->PDE May Inhibit Ca_ext Extracellular Ca²⁺ Ca_ext->Ca_Channel Influx Contraction Muscle Contraction Ca_int->Contraction Promotes Relaxation Muscle Relaxation (Vasodilation) Ca_int->Relaxation Inhibits cAMP cAMP cAMP->Ca_int Reduces cAMP->PDE Degradation

Caption: this compound's vasodilatory signaling pathway.
Neuroprotective and Metabolic Effects

Beyond vasodilation, this compound exhibits properties that protect neural tissue and enhance brain metabolism:

  • Antioxidant Effects: It is believed to scavenge free radicals, thereby reducing oxidative stress, a key contributor to neuronal damage in neurodegenerative conditions.[1]

  • Enhanced Cerebral Metabolism: Studies have shown that this compound can increase cerebral oxygen (CMRO2) and glucose consumption (CMRG).[8][9] It also improves the oxygen extraction coefficient, ensuring that brain tissue more effectively utilizes the increased blood supply.[8][9]

Quantitative Data on Cerebral Blood Flow Modulation

The effects of this compound on CBF have been quantified in both preclinical and clinical settings. The tables below summarize key findings.

Table 1: Summary of Preclinical Studies on this compound and Cerebral Hemodynamics
SpeciesModelThis compound Dose & RouteCBF Measurement TechniqueKey Quantitative FindingsReference
DogAnesthetized2 mg/kg i.v.Electromagnetic FlowmetryIncreased vertebral, carotid, and femoral blood flows; Decreased corresponding vascular resistance. Increased Cerebral O₂ and Glucose consumption.[8]
GerbilCerebral Ischemia10 mg/kg s.c.Not specifiedInactive in improving electrocortical recovery post-ischemia; did not significantly modify cerebral energy metabolism in this specific model.[10]
DogAnesthetized0.03 to 1.0 mg/dog (Vinpocetine)Electromagnetic FlowmetryDose-dependent increases in vertebral artery blood flow.[11]

Note: Data on the related compound vinpocetine is included for comparative purposes.

Table 2: Summary of Clinical Studies on this compound and Cerebral Hemodynamics
Study PopulationThis compound Dose & RouteCBF Measurement TechniqueKey Quantitative FindingsReference
Patients with low/normal hemoglobin oxygen affinity40 mg i.v. infusionPlethysmographyImproved blood rheology, oxygen transport, and regional circulation.[12]
Patients with cerebrovascular disorders1 x 60 mg/day (oral, 12 weeks)Clinical evaluation (symptom lists, function tests)Statistically significant therapeutic improvement compared to placebo.[13]
Patients with cerebrovascular disorders3 x 60 mg/day (oral, 12 weeks)Clinical evaluation (symptom lists, function tests)More therapeutic improvement than the lower dose, but also more frequent gastrointestinal side effects.[13]
Patients with cerebral circulation disorders40 mg infusion over 35-40 min (Vincamine)Xenon Clearance MethodSignificant increase in hemispheric CBF (p < 0.01), particularly prominent in poorly supplied brain regions.[14]

Note: Data on the related compound vincamine (B1683053) is included to illustrate effects measured with specific CBF techniques.

Experimental Protocols for Assessing Cerebral Blood Flow

Accurate measurement of CBF is crucial for evaluating the efficacy of cerebrovascular agents like this compound. Various techniques are employed in preclinical and clinical research.[15]

General Experimental Workflow

The diagram below outlines a typical workflow for an in vivo animal study designed to assess the impact of a pharmacological agent on CBF.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A1 Animal Model Selection (e.g., Rodent, Canine) A2 Anesthesia & Surgical Prep (e.g., Cannulation) A1->A2 A3 Mounting in Stereotaxic Frame A2->A3 B1 Baseline CBF Measurement (e.g., Laser Doppler) A3->B1 B2 Drug Administration (this compound i.v. or i.p.) B1->B2 B3 Post-Dose CBF Monitoring (Continuous or Timed) B2->B3 C1 Data Acquisition & Processing B3->C1 C2 Statistical Analysis (e.g., % Change from Baseline) C1->C2 C3 Results Interpretation C2->C3

Caption: General experimental workflow for in vivo CBF studies.
Detailed Methodology: Xenon-133 Clearance Technique

This method is a classic approach for quantifying regional CBF (rCBF) in humans.[14][16]

  • Principle: The technique is based on the Fick principle. An inert, lipid-soluble tracer, radioactive Xenon-133 (¹³³Xe), is introduced into the bloodstream and diffuses freely into the brain tissue. The rate at which the tracer is "washed out" or cleared from the brain is proportional to the blood flow through that region.

  • Protocol:

    • Tracer Administration: ¹³³Xe, dissolved in saline, is administered either via inhalation or as a slow bolus injection into the internal carotid artery.[16]

    • Detection: A battery of external scintillation detectors (probes) is placed against the scalp to measure the gamma radiation emitted by the ¹³³Xe as it clears from different brain regions.

    • Data Acquisition: Each detector records a washout curve, which is a plot of radioactivity over time (typically 10-15 minutes).

  • Data Analysis: The washout curve is analyzed using a mathematical model (typically a two-compartment model representing gray and white matter) to calculate the blood flow. The height-over-area method is applied to the clearance curve to derive CBF values, usually expressed in ml/100g/min.

Detailed Methodology: Laser Doppler Flowmetry (LDF)

LDF is a widely used technique in preclinical animal models to provide continuous, real-time measurement of microcirculatory blood flow.[17][18]

  • Principle: LDF measures the flux of red blood cells in a small volume of tissue. A low-power laser beam is directed at the brain tissue (e.g., exposed cortex). Light scattered by moving red blood cells undergoes a Doppler shift in frequency, while light scattered by static tissue does not. The magnitude and frequency distribution of these Doppler shifts are directly related to the number and velocity of red blood cells in the sampled volume.

  • Protocol:

    • Surgical Preparation: The animal is anesthetized, and a craniotomy is performed to expose the cortical surface.

    • Probe Placement: A Laser Doppler probe is carefully positioned on or just above the dura mater, avoiding major pial vessels to measure parenchymal flow.

    • Baseline Recording: A stable baseline of CBF is recorded before any intervention.

    • Drug Administration: this compound is administered (e.g., intravenously or intraperitoneally).

    • Continuous Monitoring: The LDF signal is recorded continuously to capture the full time-course of the hemodynamic response.

  • Data Analysis: The LDF output is typically expressed in arbitrary perfusion units (PU). Results are analyzed as the percentage change from the pre-drug baseline to quantify the drug's effect.

Conclusion and Future Directions

This compound is a potent cerebral vasodilator that increases blood flow to the brain primarily by inhibiting calcium influx into vascular smooth muscle cells.[1] Quantitative data from preclinical and clinical studies confirm its ability to enhance cerebral circulation and metabolism, suggesting its therapeutic potential for conditions characterized by cerebral insufficiency.[8][12][13]

Future research should focus on elucidating the precise role of PDE inhibition in this compound's mechanism and conducting larger, more definitive clinical trials using modern neuroimaging techniques (e.g., Arterial Spin Labeling MRI) to precisely quantify its effects on regional CBF and cerebrovascular reactivity in patient populations. Such studies will be critical for fully establishing its efficacy and safety profile for widespread clinical use in treating cerebrovascular and neurodegenerative diseases.

References

Methodological & Application

High-Performance Liquid Chromatography Method for the Determination of Vinburnine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vinburnine (B1683052), a vinca (B1221190) alkaloid, is utilized as a vasodilator to improve cerebral blood flow. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and biological matrices during drug development, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound due to its high resolution, sensitivity, and specificity.[1] This document provides detailed protocols for the determination of this compound using HPLC, including sample preparation, chromatographic conditions, and method validation parameters.

Principle of the Method

Reverse-phase HPLC is the most common approach for this compound analysis. The method involves separating this compound from other components in a sample mixture based on its differential partitioning between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. The separated this compound is then detected by a UV detector at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration.

Experimental Protocols

Two primary HPLC methods are detailed below, one for the analysis of this compound in pharmaceutical formulations and another for its determination in biological samples (plasma/urine).

Method 1: Analysis of this compound in Pharmaceutical Formulations

This method is suitable for the quality control and assay of this compound in tablets and capsules.

3.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (B1210297) (analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

3.2. Instrumentation

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

3.3. Chromatographic Conditions

ParameterCondition
Column Luna C18(2) (150 x 4.6 mm, 5 µm)[2]
Mobile Phase 0.1 M Ammonium Acetate : Acetonitrile (40:60, v/v)[2]
Flow Rate 1.0 mL/min[2]
Injection Volume 50 µL[2]
Column Temperature 25 °C[2]
Detection Wavelength 280 nm[2]

3.4. Preparation of Solutions

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards (e.g., 0.005 - 5 µg/mL).[2]

  • Sample Preparation:

    • Weigh and finely powder a representative number of tablets (or empty the contents of capsules).

    • Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.

    • Add a suitable volume of methanol, sonicate to dissolve the this compound, and then dilute to volume with methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

3.5. System Suitability

Before sample analysis, the chromatographic system should be equilibrated with the mobile phase. System suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections should be monitored to ensure the performance of the system.

Method 2: Analysis of this compound in Human Plasma/Urine

This method is designed for pharmacokinetic studies and requires a more extensive sample clean-up procedure.

3.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Sodium acetate (analytical grade)

  • Ethanol (B145695) (analytical grade)

  • Water (HPLC grade)

  • Nitrogen gas

3.2. Instrumentation

  • HPLC system with a UV detector

  • Centrifuge

  • Evaporator (Nitrogen blow-down)

  • Vortex mixer

3.3. Chromatographic Conditions

ParameterCondition
Column Spheri-5 RP-C8 (220 x 4.6 mm, 5 µm)[3][4]
Mobile Phase 0.05 M Sodium Acetate (pH 4.0) : Acetonitrile (70:30, v/v)[3][4]
Flow Rate 1.0 mL/min[3][4]
Injection Volume Not specified, typically 20-100 µL
Column Temperature Ambient
Detection Wavelength 270 nm[3][4]

3.4. Preparation of Solutions

  • Standard Stock Solution (e.g., 400 µg/mL): Prepare in methanol.[3]

  • Working Standard Solutions: Prepare dilutions in the mobile phase to cover the desired concentration range (e.g., 0.02 - 0.5 µg/mL).[3]

  • Sample Preparation (Plasma/Urine):

    • Thaw frozen plasma or urine samples at room temperature.[3]

    • To 1 mL of the sample in a centrifuge tube, add 1 mL of ethanol for protein precipitation.[3]

    • Vortex the mixture and then centrifuge at 4000 rpm for 15 minutes.[3]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[3]

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.[3]

    • Inject the reconstituted sample into the HPLC system.

Quantitative Data Summary

The following tables summarize the validation parameters for the described HPLC methods for this compound analysis.

Table 1: Method Validation Parameters for Pharmaceutical Analysis

ParameterResultReference
Linearity Range 0.005 - 5 µg/mL[2]
Correlation Coefficient (r²) 0.999[2]
Limit of Detection (LOD) 0.005 µg/mL[2]
Limit of Quantification (LOQ) 0.025 µg/mL[2]

Table 2: Method Validation Parameters for Biological Sample Analysis

ParameterResultReference
Linearity Range (Vincamine) 0.1 - 50 µg/mL[4]
Limit of Detection (LOD) (Vincamine) 0.03 µg/mL[3][4]
Accuracy (Recovery) > 97%[3][4]
Precision (RSD) 1.4 - 2.3%[3]

Visualizations

HPLC_Workflow_Pharmaceuticals cluster_prep Sample Preparation cluster_analysis HPLC Analysis Start Start Weigh_Powder Weigh Powdered Tablets/Capsules Start->Weigh_Powder Dissolve Dissolve in Methanol & Sonicate Weigh_Powder->Dissolve Dilute Dilute to Volume Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (280 nm) Separate->Detect Quantify Quantification Detect->Quantify Result Result Quantify->Result

Caption: Workflow for HPLC analysis of this compound in pharmaceuticals.

HPLC_Workflow_Biological cluster_prep Sample Preparation cluster_analysis HPLC Analysis Start Start Sample 1 mL Plasma/Urine Start->Sample Precipitate Add Ethanol & Vortex Sample->Precipitate Centrifuge Centrifuge (4000 rpm) Precipitate->Centrifuge Evaporate Evaporate Supernatant (Nitrogen) Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (270 nm) Separate->Detect Quantify Quantification Detect->Quantify Result Result Quantify->Result

Caption: Workflow for HPLC analysis of this compound in biological samples.

References

In Vivo Models for Testing Vinburnine Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinburnine (B1683052), a vinca (B1221190) alkaloid, has demonstrated potential as a therapeutic agent for cerebrovascular and cognitive disorders.[1] Its multifaceted mechanism of action, including vasodilation, neuroprotection, and neurotransmitter modulation, makes it a compelling candidate for further investigation.[2][3] This document provides detailed application notes and protocols for in vivo testing of this compound's efficacy, focusing on models of cognitive impairment and cerebral ischemia. While quantitative data for this compound is limited in some specific behavioral tests, data from its close analog, vinpocetine (B1683063), is included to provide a comprehensive framework for experimental design. This is explicitly noted where applicable.

Data Presentation: Efficacy of this compound and Analogs in In Vivo Models

The following tables summarize the quantitative data on the efficacy of this compound and its related compound, vinpocetine, in various in vivo models.

Table 1: Efficacy of Vinpocetine in a Rat Passive Avoidance Test (Model for Learning and Memory)

CompoundDose (mg/kg, p.o.)Administration TimeKey Finding
Vinpocetine1860 minutes prior to retention testingSignificantly increased the number of rats performing the passive avoidance response.
Vinpocetine3060 minutes prior to retention testingSignificantly increased the number of rats performing the passive avoidance response.

Data presented in this table is for vinpocetine, a close structural and functional analog of this compound, due to the limited availability of specific quantitative data for this compound in this particular assay.[2]

Table 2: Efficacy of Vinpocetine in a Rat Model of Scopolamine-Induced Amnesia (Passive Avoidance Task)

CompoundDose (mg/kg, p.o.)Administration TimeKey Finding
Vinpocetine200 (Peak Effect Dose)Prior to scopolamine (B1681570) administrationPrevented memory disruption induced by scopolamine.[4]
Vincamine (B1683053)30 (Peak Effect Dose)Prior to scopolamine administrationPrevented memory disruption induced by scopolamine.[4]

This table includes data for both vinpocetine and vincamine to provide a comparative context for the efficacy of related vinca alkaloids in a cholinergic deficit model of memory impairment.[4]

Table 3: Neuroprotective Efficacy of Vinpocetine in a Rat Middle Cerebral Artery Occlusion (MCAO) Model (Model for Ischemic Stroke)

CompoundDose (mg/kg, i.p.)Administration TimeKey Finding
Vinpocetine330 minutes post-ischemiaSignificantly decreased infarct volume by 42% compared to control.

This data for vinpocetine highlights its neuroprotective potential in a model of focal cerebral ischemia.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways of this compound and a general experimental workflow for testing its in vivo efficacy.

vinburnine_signaling_pathway cluster_vasodilation Vasodilation cluster_neuroprotection Neuroprotection Vinburnine_V This compound Ca_Channel Voltage-Gated Ca2+ Channels Vinburnine_V->Ca_Channel Blocks PDE1_V PDE1 Inhibition Vinburnine_V->PDE1_V Ca_Influx Ca2+ Influx ↓ Ca_Channel->Ca_Influx Smooth_Muscle Vascular Smooth Muscle Relaxation Ca_Influx->Smooth_Muscle Vasodilation Increased Cerebral Blood Flow Smooth_Muscle->Vasodilation cGMP_V ↑ cGMP PDE1_V->cGMP_V cGMP_V->Smooth_Muscle Vinburnine_N This compound Na_Channel Voltage-Gated Na+ Channels Vinburnine_N->Na_Channel Inhibits NFkB NF-κB Pathway ↓ Vinburnine_N->NFkB NLRP3 NLRP3 Inflammasome ↓ Vinburnine_N->NLRP3 Cholinergic Cholinergic System Modulation Vinburnine_N->Cholinergic PI3K_AKT PI3K/AKT Pathway ↑ Vinburnine_N->PI3K_AKT Excitotoxicity ↓ Excitotoxicity Na_Channel->Excitotoxicity Neuronal_Survival ↑ Neuronal Survival Excitotoxicity->Neuronal_Survival Inflammation ↓ Neuroinflammation NFkB->Inflammation Inflammation->Neuronal_Survival NLRP3->Inflammation ACh ↑ Acetylcholine Release Cholinergic->ACh Cognition Improved Cognitive Function ACh->Cognition Cx43 ↑ Connexin 43 PI3K_AKT->Cx43 Cx43->Neuronal_Survival

Caption: Proposed signaling pathways of this compound's vasodilatory and neuroprotective effects.

experimental_workflow start Start: Hypothesis Formulation animal_model Animal Model Selection (e.g., Rat, Mouse) start->animal_model disease_induction Disease Model Induction (e.g., Scopolamine, MCAO) animal_model->disease_induction drug_admin This compound Administration (Dose, Route, Timing) disease_induction->drug_admin behavioral Behavioral Assessment (e.g., Passive Avoidance) drug_admin->behavioral histological Histological/Biochemical Analysis (e.g., Infarct Volume, Neurotransmitters) drug_admin->histological data_analysis Data Analysis and Interpretation behavioral->data_analysis histological->data_analysis conclusion Conclusion and Future Directions data_analysis->conclusion

Caption: General experimental workflow for in vivo efficacy testing of this compound.

Experimental Protocols

Scopolamine-Induced Amnesia Model in Mice (Passive Avoidance Task)

This model is used to evaluate the potential of a compound to reverse cognitive deficits induced by the cholinergic antagonist scopolamine.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • This compound

  • Scopolamine hydrobromide

  • Saline solution (0.9% NaCl)

  • Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, connected by a guillotine door, with a grid floor in the dark chamber for delivering a mild footshock)

Procedure:

  • Acclimation: Acclimate mice to the laboratory environment for at least one week before the experiment.

  • Habituation: On day 1, place each mouse in the light compartment of the passive avoidance apparatus and allow it to explore for 5 minutes.

  • Training (Acquisition Trial): On day 2, place the mouse in the light compartment. Once the mouse enters the dark compartment, close the guillotine door and deliver a mild, inescapable footshock (e.g., 0.5 mA for 2 seconds). The latency to enter the dark compartment is recorded.

  • Drug Administration: On day 3, 30 minutes before the retention test, administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle (saline).

  • Amnesia Induction: 15 minutes after this compound administration, inject scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia.

  • Retention Test: 30 minutes after the scopolamine injection, place the mouse back in the light compartment. Record the step-through latency (the time it takes for the mouse to enter the dark compartment). A longer latency indicates better memory retention. The test is typically concluded if the mouse does not enter the dark compartment within a set time (e.g., 300 seconds).

Pentylenetetrazol-Induced Seizure and Cognitive Impairment Model in Rats

This model assesses the neuroprotective and cognitive-enhancing effects of a compound in the context of seizure-induced neuronal damage.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound

  • Pentylenetetrazol (PTZ)

  • Saline solution (0.9% NaCl)

  • Behavioral testing apparatus (e.g., Morris water maze or Y-maze)

Procedure:

  • Acclimation: House the rats in a controlled environment for at least one week prior to the experiment.

  • Seizure Induction: Administer a sub-convulsive dose of PTZ (e.g., 35 mg/kg, i.p.) every other day for a specified period (e.g., 2-4 weeks) to induce a kindling-like state, which is associated with cognitive deficits.

  • Drug Administration: During the kindling period, administer this compound (e.g., 10, 20 mg/kg, i.p.) or vehicle daily, typically 30-60 minutes before each PTZ injection.

  • Cognitive Assessment: After the kindling period, assess cognitive function using tasks such as the Morris water maze (spatial learning and memory) or the Y-maze (spatial working memory).

    • Morris Water Maze: Train the rats to find a hidden platform in a circular pool of water. Record the escape latency and path length over several days. A probe trial with the platform removed is conducted to assess memory retention.

    • Y-Maze: Allow the rats to freely explore the three arms of the maze. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternations, an index of spatial working memory.

  • Biochemical/Histological Analysis: At the end of the behavioral tests, brain tissue can be collected to analyze markers of neuronal damage, oxidative stress, or inflammation.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model simulates focal cerebral ischemia (stroke) and is used to evaluate the neuroprotective effects of a compound.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound

  • Anesthetics (e.g., isoflurane)

  • Nylon monofilament suture (e.g., 4-0) with a rounded tip

  • Surgical microscope and instruments

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume measurement

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat and make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: Ligate the CCA and the ECA. Insert a nylon monofilament suture through the ECA stump and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for a specific duration (e.g., 60-90 minutes).

  • Reperfusion: After the occlusion period, withdraw the suture to allow reperfusion of the ischemic territory.

  • Drug Administration: Administer this compound (e.g., 3 mg/kg, i.p.) or vehicle at a specific time point relative to the ischemic insult (e.g., at the time of reperfusion or 30 minutes post-reperfusion).

  • Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

  • Infarct Volume Measurement: Euthanize the rat at 24 or 48 hours post-MCAO and remove the brain. Slice the brain into coronal sections and stain with TTC. The unstained (white) area represents the infarcted tissue, which can be quantified using image analysis software.

Conclusion

The in vivo models described in these application notes provide a robust framework for evaluating the therapeutic potential of this compound in the context of cognitive impairment and ischemic stroke. The provided protocols offer a starting point for experimental design, which should be further optimized based on specific research questions and laboratory conditions. The multifaceted mechanism of action of this compound, targeting vasodilation and neuroprotection through various signaling pathways, underscores its promise as a neurotherapeutic agent. Further research is warranted to fully elucidate its efficacy and clinical utility.

References

Application Notes and Protocols for Vinburnine Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of vinburnine (B1683052) in various rodent models based on preclinical research. This compound, a derivative of the Vinca minor alkaloid vincamine, has been investigated for its potential therapeutic effects in cerebrovascular diseases and cognitive impairments.

Data Presentation

Table 1: this compound Dosage and Administration in Rodent Models
SpeciesModelRoute of AdministrationDosageVehicleKey FindingsReference
Mouse Scopolamine-induced AmnesiaIntraperitoneal (IP)Up to 20 mg/kgNot SpecifiedReduced amnesic effects; peak effect at 20 mg/kg.[1][2]
Mouse Pentylenetetrazol-induced SeizuresIntraperitoneal (IP)Up to 20 mg/kgNot SpecifiedReduced disruptive effects on passive avoidance behavior.[1][2]
Mouse Ultrasound-induced DepressionIntraperitoneal (IP)20 mg/kg (chronic, 21 days)Not SpecifiedDiminished depression-like symptoms.[3]
Mouse Decapitation IschemiaIntraperitoneal (IP)10 mg/kgNot SpecifiedInactive in modifying cerebral energy metabolism in this model.[4]
Rat Hypobaric HypoxiaNot SpecifiedUp to 20 mg/kgNot SpecifiedReduced impairment in active avoidance behavior.[1][2]
Rat Asphyxia AnoxiaIntravenous (IV)2 mg/kgNot SpecifiedInactive in the cerebral insufficiency models used.[4]
Rat Subacute Toxicity (5 weeks)Oral (p.o.)5, 20, 80 mg/kg/day0.4% Carboxymethylcellulose (CMC)Maximum non-toxic dose: 25 mg/kg/day.[5]
Rat Chronic Toxicity (26 weeks)Oral (p.o.)5, 20, 80 mg/kg/day0.4% Carboxymethylcellulose (CMC)Maximum non-toxic dose: 20 mg/kg/day.[5]
Gerbil Cerebral Ischemia (10 min)Subcutaneous (s.c.)10 mg/kgNot SpecifiedInactive in improving postischemic electrocortical recovery.[4]

Experimental Protocols

Protocol 1: Investigation of Neuroprotective Effects in a Mouse Model of Scopolamine-Induced Amnesia

This protocol is adapted from studies investigating the effects of this compound on learning and memory impairments.[1][2]

1. Animal Model:

  • Species: Mouse

  • Strain: (Not specified in the source, but commonly used strains include BALB/c or C57BL/6)

  • Sex: Male

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Drug Preparation:

  • This compound is dissolved in a suitable vehicle. While the original study does not specify the vehicle, a common choice for intraperitoneal injection is sterile saline or a solution containing a small amount of a solubilizing agent like DMSO, which is then diluted with saline.

3. Experimental Procedure:

  • Habituation: Acclimatize mice to the experimental room and handling for at least one hour before testing.
  • This compound Administration: Administer this compound intraperitoneally (IP) at doses up to 20 mg/kg.
  • Induction of Amnesia: 30 minutes after this compound administration, induce retrograde amnesia by injecting scopolamine (B1681570) (3 mg/kg, IP).
  • Behavioral Testing (Step-through passive avoidance task):
  • Acquisition Trial: Place the mouse in the illuminated compartment of a two-compartment passive avoidance apparatus. When the mouse enters the dark compartment, a mild foot shock is delivered.
  • Retention Trial: 24 hours after the acquisition trial, place the mouse back in the illuminated compartment and measure the latency to enter the dark compartment. Longer latencies indicate better memory retention.

4. Data Analysis:

  • Compare the step-through latencies between the vehicle-treated control group, the scopolamine-only group, and the this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

G cluster_workflow Experimental Workflow: Scopolamine-Induced Amnesia Model start Start: Acclimatize Mice admin_vnb Administer this compound (IP) start->admin_vnb admin_scop Administer Scopolamine (IP) (30 min post-Vinburnine) admin_vnb->admin_scop acquisition Acquisition Trial (Passive Avoidance Task) admin_scop->acquisition retention Retention Trial (24h post-Acquisition) acquisition->retention analysis Data Analysis retention->analysis end End analysis->end

Experimental workflow for scopolamine-induced amnesia model.

Protocol 2: Evaluation of this compound in a Rat Model of Global Cerebral Ischemia

This protocol is a generalized procedure based on common models of global cerebral ischemia and toxicity studies of related compounds.[5][6][7]

1. Animal Model:

  • Species: Rat

  • Strain: Wistar or Sprague-Dawley

  • Sex: Male

  • Weight: 250-300g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

2. Drug Preparation:

  • For oral administration, this compound can be suspended in a 0.4% carboxymethylcellulose (CMC) solution.[5]

  • For intravenous administration, this compound should be dissolved in a sterile, injectable vehicle.

3. Experimental Procedure:

  • Induction of Global Cerebral Ischemia (4-Vessel Occlusion Model):
  • Day 1: Anesthetize the rat. Coagulate both vertebral arteries.
  • Day 2: Anesthetize the rat. Occlude both common carotid arteries for a defined period (e.g., 10 minutes) to induce transient forebrain ischemia.
  • This compound Administration: Administer this compound at the desired dose and route either before or after the ischemic insult, depending on the study's objective (pre-treatment for neuroprotection or post-treatment for therapeutic effects).
  • Post-operative Care: Monitor the animals closely for recovery from anesthesia and provide appropriate post-operative care, including analgesics.
  • Neurological and Behavioral Assessment: At selected time points post-ischemia, assess neurological deficits and cognitive function using tests such as the Morris water maze or novel object recognition.
  • Histological Analysis: At the end of the study, perfuse the animals and collect brain tissue for histological analysis to assess neuronal damage, particularly in the hippocampus.

4. Data Analysis:

  • Analyze behavioral data using appropriate statistical methods (e.g., repeated measures ANOVA for learning tasks).

  • Quantify neuronal cell death in histological sections and compare between treatment groups.

G cluster_workflow Experimental Workflow: Global Cerebral Ischemia Model (4-VO) start Start: Anesthetize Rat day1 Day 1: Coagulate Vertebral Arteries start->day1 day2 Day 2: Occlude Common Carotid Arteries (e.g., 10 min) day1->day2 admin_vnb Administer this compound (Pre- or Post-Ischemia) day2->admin_vnb post_op Post-operative Care and Monitoring admin_vnb->post_op assessment Neurological and Behavioral Assessment post_op->assessment histology Histological Analysis assessment->histology end End histology->end

Workflow for global cerebral ischemia model.

Signaling Pathways

While the provided search results do not detail the specific molecular signaling pathways of this compound, they suggest a potential mechanism of action related to cholinergic neurotransmission.[1] Scopolamine acts as a muscarinic acetylcholine (B1216132) receptor antagonist, and this compound's ability to counteract its effects suggests a possible interaction with the cholinergic system. Further research is needed to elucidate the precise signaling cascade.

G cluster_pathway Hypothesized Cholinergic Pathway Interaction This compound This compound cholinergic_system Cholinergic System This compound->cholinergic_system Stimulates (?) ach_receptor Muscarinic Acetylcholine Receptor cholinergic_system->ach_receptor Activates scopolamine Scopolamine scopolamine->ach_receptor Blocks learning_memory Learning & Memory ach_receptor->learning_memory

Hypothesized cholinergic pathway interaction.

References

Application Notes and Protocols: Measuring Cerebral Blood Flow Changes After Vinburnine Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinburnine (B1683052), also known as l-eburnamonine, is a vinca (B1221190) alkaloid derivative that has been investigated for its potential therapeutic effects on cerebrovascular disorders.[1][2] It is recognized primarily for its properties as a cerebral vasodilator, aiming to enhance cerebral blood flow (CBF) and oxygen delivery to the brain.[1][2] These application notes provide an overview of the effects of this compound on cerebral blood flow, methodologies for its assessment, and insights into its mechanism of action.

Quantitative Data on Cerebral Blood Flow Changes

The following tables summarize the available data on the effects of this compound and the related compound vincamine (B1683053) on cerebral blood flow.

Table 1: Effect of this compound (l-Eburnamonine) on Cerebral Blood Flow in Animal Models

Animal ModelDrug AdministrationDosageMethod of CBF MeasurementObserved Effect on CBFReference
Anesthetized DogIntravenous (i.v.)2 mg/kgNot specifiedIncreased vertebral and carotid blood flow.[1]

Table 2: Effect of this compound and Vincamine on Cerebral Blood Flow in Humans

Subject PopulationDrug AdministrationDosageMethod of CBF MeasurementObserved Effect on CBFReference
Patients with low or normal hemoglobin oxygen affinityIntravenous Infusion40 mgPlethysmographyImprovement in hemodynamic and metabolic data.[3]
Patients with cerebral circulation disordersIntravenous Infusion30 mg over 35-40 min133Xenon clearanceNo significant changes in hemispheric or regional CBF.[4]
Patients with cerebral circulation disordersIntravenous Infusion40 mg over 35-40 min133Xenon clearanceSignificant increase in hemispheric CBF (p < 0.01), especially in poorly supplied regions.[4]

Signaling Pathway of this compound-Induced Vasodilation

This compound's primary mechanism of action as a vasodilator is believed to be through the relaxation of smooth muscles in the cerebral blood vessels.[2] This is primarily achieved by inhibiting the influx of calcium ions (Ca2+) into vascular smooth muscle cells.[2] A reduction in intracellular calcium concentration leads to muscle relaxation and subsequent vasodilation. Additionally, some evidence suggests that this compound may also influence the levels of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger that also promotes smooth muscle relaxation.[2]

Vinburnine_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell Ca_channel Voltage-Gated Ca2+ Channel Ca_ion Ca2+ Contraction Muscle Contraction Ca_ion->Contraction Relaxation Muscle Relaxation (Vasodilation) cAMP cAMP cAMP->Relaxation promotes Adenylyl_Cyclase Adenylyl Cyclase Adenylyl_Cyclase->cAMP synthesizes This compound This compound This compound->Ca_channel inhibits This compound->Adenylyl_Cyclase may influence

Proposed signaling pathway for this compound-induced vasodilation.

Experimental Protocols

Protocol 1: Measuring Regional Cerebral Blood Flow (rCBF) in Rats using Laser Doppler Flowmetry

This protocol describes a method to assess changes in rCBF in response to this compound administration in an anesthetized rat model.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., isoflurane (B1672236) or urethane)

  • Stereotaxic apparatus

  • Laser Doppler Flowmetry (LDF) system with a probe

  • Drill for craniotomy

  • This compound solution for injection (intravenous or intraperitoneal)

  • Saline solution (vehicle control)

  • Physiological monitoring equipment (for heart rate, blood pressure, and temperature)

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Maintain body temperature at 37°C using a heating pad.

    • Monitor vital signs throughout the experiment.

    • Make a midline scalp incision to expose the skull.

  • Craniotomy:

    • Carefully perform a craniotomy over the region of interest (e.g., the parietal cortex) to expose the dura mater, being cautious not to damage the underlying brain tissue.

  • LDF Probe Placement:

    • Position the LDF probe perpendicular to the dural surface without compressing the brain tissue.

  • Baseline Recording:

    • Allow the animal to stabilize for at least 20 minutes after surgery.

    • Record baseline CBF for 10-15 minutes.

  • This compound Administration:

    • Administer this compound at the desired dose(s) via the chosen route (e.g., i.v. tail vein injection).

    • For the control group, administer an equivalent volume of saline.

  • Post-Administration Recording:

    • Continuously record CBF for a predetermined period (e.g., 60-90 minutes) to observe the full effect and duration of action.

  • Data Analysis:

    • Express the LDF signal as a percentage change from the baseline.

    • Compare the CBF changes between the this compound-treated and control groups using appropriate statistical analysis.

LDF_Workflow A Anesthetize Rat and Place in Stereotaxic Frame B Perform Craniotomy A->B C Position LDF Probe B->C D Record Baseline CBF C->D E Administer this compound or Saline (Control) D->E F Continuously Record Post-Administration CBF E->F G Data Analysis: Percentage Change from Baseline F->G

Experimental workflow for LDF measurement of CBF in rats.
Protocol 2: Measuring Hemispheric Cerebral Blood Flow in Humans using 133Xenon Clearance

This protocol outlines a non-invasive method for assessing the impact of this compound on hemispheric CBF in human subjects, based on historical methodologies.

Materials:

  • Human volunteers or patients

  • 133Xenon gas

  • Inhalation apparatus

  • External scintillation detectors (placed over the scalp)

  • Data acquisition system

  • This compound for intravenous infusion

  • Saline for placebo control

Procedure:

  • Subject Preparation:

    • Subjects should be in a resting, supine position in a quiet room.

    • Securely position the scintillation detectors over both hemispheres of the head.

  • Baseline CBF Measurement:

    • The subject inhales a mixture of air and 133Xenon for a short period (e.g., 1-2 minutes).

    • Following inhalation, the clearance of 133Xenon from the brain is monitored by the external detectors for approximately 10-15 minutes.

    • The rate of clearance is used to calculate baseline CBF.

  • Drug Infusion:

    • Administer an intravenous infusion of this compound (e.g., 40 mg) over a set period (e.g., 30-40 minutes).

    • In a placebo-controlled study, a separate group would receive a saline infusion.

  • Post-Infusion CBF Measurement:

    • After the infusion is complete, repeat the 133Xenon clearance procedure to measure post-treatment CBF.

  • Data Analysis:

    • Calculate hemispheric CBF values (in ml/100g/min) before and after treatment.

    • Statistically compare the changes in CBF in the this compound group to the placebo group.

Xenon_Clearance_Workflow A Subject Preparation and Detector Placement B Baseline CBF Measurement: 133Xenon Inhalation and Clearance A->B C Intravenous Infusion: This compound or Placebo B->C D Post-Infusion CBF Measurement: Repeat 133Xenon Clearance C->D E Data Analysis: Compare Pre- and Post-Infusion CBF D->E

Workflow for 133Xenon clearance measurement of CBF in humans.

Disclaimer

These application notes and protocols are intended for informational purposes for research and development professionals. All experiments should be conducted in accordance with relevant ethical guidelines and regulations for animal and human studies. The provided protocols are generalized and may require optimization for specific experimental conditions.

References

Application Notes and Protocols for the Synthesis of Vinburnine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established and innovative techniques for the synthesis of derivatives of vinburnine (B1683052), a tetracyclic indole (B1671886) alkaloid with recognized vasodilatory properties. The protocols described herein are intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents based on the this compound scaffold.

Introduction

This compound, also known as eburnamonine, and its related vinca (B1221190) alkaloids, such as vincamine (B1683053) and vinpocetine (B1683063), have garnered significant interest in medicinal chemistry due to their potent and diverse biological activities. These compounds are known to modulate cerebral blood flow and exhibit neuroprotective effects, primarily through the inhibition of phosphodiesterase type 1 (PDE1). The modification of the this compound core structure offers a promising avenue for the development of new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles.

This document outlines key synthetic strategies for the derivatization of the this compound scaffold, including modifications of the aromatic A-ring and the lactam E-ring. Detailed experimental protocols for representative syntheses are provided, along with tabulated quantitative data for easy comparison of different synthetic routes and their outcomes.

Synthetic Strategies and Key Reactions

The synthesis of this compound derivatives can be broadly categorized into two main approaches:

  • Total Synthesis: Building the complex pentacyclic core from simple starting materials. A common strategy involves the initial construction of a tetracyclic intermediate via a Bischler-Napieralski or Pictet-Spengler reaction, followed by the formation of the final E-ring.

  • Semi-synthesis: Modifying naturally occurring or synthetically accessible vinca alkaloids, such as (+)-vincamine or (+)-vinpocetine. This approach is often more efficient for generating a library of analogs with specific structural variations.

Key reactions employed in the synthesis of this compound derivatives include:

  • Chlorosulfonylation: Introduction of a chlorosulfonyl group onto the aromatic A-ring, which can then be converted to a variety of sulfonamide derivatives.

  • Reduction and Hydrolysis of the E-ring Lactam: Modification of the lactam functionality to introduce alcohols, acids, and other functional groups.

  • Nucleophilic Substitution: Derivatization of hydroxyl groups to ethers and esters.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various this compound and related vinca alkaloid derivatives.

Table 1: Synthesis of Sulfonamide Derivatives of (+)-Vincamine and (+)-Vinpocetine

Starting MaterialReagentProductYield (%)
(+)-VincamineClSO3H11-Chlorosulfonyl-vincamine-
(+)-VincamineClSO3H9-Chlorosulfonyl-vincamine-
(+)-VinpocetineClSO3H11-Chlorosulfonyl-vinpocetine-
(+)-VinpocetineClSO3H9-Chlorosulfonyl-vinpocetine-
11-Chlorosulfonyl-vincamineVarious AminesVincamine-11-sulfonamides-
9-Chlorosulfonyl-vincamineVarious AminesVincamine-9-sulfonamides-
11-Chlorosulfonyl-vinpocetineVarious AminesVinpocetine-11-sulfonamides-
9-Chlorosulfonyl-vinpocetineVarious AminesVinpocetine-9-sulfonamides-

Note: Specific yields for the chlorosulfonylation and subsequent amidation steps were not detailed in the reviewed literature but the synthesis of various sulfonamide derivatives was reported[1].

Table 2: Synthesis of E-Ring Modified Vinpocetine Derivatives

Starting MaterialReagentsProductYield (%)Reference
VinpocetineLiAlH4, THFVinpocetine alcohol (Apovincaminol)74[2][3]
VinpocetineLiOH, EthanolVinpocetinic acid91[2][3]
ApovincaminolVarious Halogenated Hydrocarbons, NaHVinpocetine ether derivatives74-87[4]

Table 3: Spectroscopic Data for a Representative Vinpocetine Ether Derivative

CompoundFormulaHRMS [M+H]+ (Calculated)HRMS [M+H]+ (Found)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
((41S,13aS)-13a-ethyl-12-(((4-methylbenzyl)oxy)methyl)-2,3,41,5,6,13a-hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][4][5]naphthyridine)C27H30N2O399.2358399.24287.25-7.13 (m, 4H), 4.54 (s, 2H), 4.21 (d, J = 11.2 Hz, 1H), 3.99 (d, J = 11.2 Hz, 1H), 3.75-3.65 (m, 1H), 3.45-3.35 (m, 1H), 3.20-3.05 (m, 2H), 2.95-2.80 (m, 1H), 2.34 (s, 3H), 2.20-2.05 (m, 1H), 1.95-1.75 (m, 2H), 1.65-1.45 (m, 2H), 1.30-1.15 (m, 1H), 0.91 (t, J = 7.4 Hz, 3H)137.79, 133.98, 131.94, 131.22, 128.97, 128.38, 127.91, 127.70, 122.05, 119.81, 119.36, 118.10, 112.83, 107.96, 71.16, 69.35, 56.10, 51.80, 45.20, 36.85, 30.06, 27.42, 20.66, 16.42, 8.96

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Apovincaminol (Vinpocetine Alcohol)[2][3]

Materials:

  • Vinpocetine

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (B86663) (Na2SO4)

  • Ethyl acetate

  • Saturated sodium chloride solution (Brine)

Procedure:

  • To a solution of vinpocetine in anhydrous THF at 0 °C under a nitrogen atmosphere, add LiAlH4 portion-wise.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of water, followed by 15% NaOH solution, and then water again.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate.

  • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford apovincaminol.

Protocol 2: General Procedure for the Synthesis of Vinpocetine Ether Derivatives[4]

Materials:

  • Apovincaminol

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Appropriate halogenated hydrocarbon (e.g., benzyl (B1604629) bromide)

  • Saturated ammonium (B1175870) chloride solution

Procedure:

  • To a solution of apovincaminol in anhydrous DMF at 0 °C, add NaH portion-wise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding halogenated hydrocarbon dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction by the addition of saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired vinpocetine ether derivative.

Protocol 3: General Procedure for the Chlorosulfonylation of (+)-Vincamine and (+)-Vinpocetine[1]

Materials:

Procedure:

  • Dissolve the starting vinca alkaloid in anhydrous DCM and cool the solution to 0 °C.

  • Add chlorosulfonic acid dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction to proceed at low temperature, monitoring the formation of the sulfonyl chloride derivatives by TLC.

  • Carefully pour the reaction mixture onto crushed ice and extract with DCM.

  • Wash the organic layer with cold water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride isomers.

  • The isomers can be separated by column chromatography.

Protocol 4: General Procedure for the Synthesis of Sulfonamide Derivatives[1]

Materials:

  • Vincamine or Vinpocetine sulfonyl chloride isomer

  • Desired amine

  • Triethylamine (B128534) or other suitable base

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the sulfonyl chloride in anhydrous DCM.

  • Add the desired amine and triethylamine to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final sulfonamide derivative.

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its derivatives are primarily attributed to their interaction with key signaling pathways involved in cerebrovascular and neuronal function. The following diagrams illustrate these pathways and a general workflow for the synthesis and evaluation of new derivatives.

Signaling_Pathway Vinpocetine Vinpocetine/Vinburnine Derivatives PDE1 PDE1 Inhibition Vinpocetine->PDE1 IKK IKK Inhibition Vinpocetine->IKK Akt_STAT3 Akt/STAT3 Inhibition Vinpocetine->Akt_STAT3 cGMP_cAMP ↑ cGMP/cAMP PDE1->cGMP_cAMP leads to Vasodilation Cerebral Vasodilation cGMP_cAMP->Vasodilation CBF ↑ Cerebral Blood Flow Vasodilation->CBF NFkB NF-κB Inhibition IKK->NFkB leads to Inflammation ↓ Pro-inflammatory Cytokines NFkB->Inflammation Proliferation ↓ Cell Proliferation Akt_STAT3->Proliferation Apoptosis ↑ Apoptosis Akt_STAT3->Apoptosis

Caption: Key signaling pathways modulated by vinpocetine and its derivatives.

Experimental_Workflow Start Starting Material (e.g., Vinpocetine) Synthesis Chemical Synthesis (e.g., Reduction, Etherification) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, HRMS) Purification->Characterization Bioassay Biological Evaluation (e.g., PDE1 Inhibition Assay) Characterization->Bioassay SAR Structure-Activity Relationship (SAR) Analysis Bioassay->SAR Lead Lead Compound Optimization SAR->Lead

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

References

Application Notes and Protocols for Vinburnine Dosage in Preclinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vinburnine (B1683052) is a vinca (B1221190) alkaloid derived from the lesser periwinkle plant, Vinca minor.[1] It is recognized primarily for its vasodilatory and neuroprotective properties, making it a compound of interest for cerebrovascular and cognitive disorders.[1] These application notes provide detailed protocols and guidance for establishing appropriate dosage calculations for this compound in the context of preclinical research. The focus is on systematic dose-finding strategies, pharmacokinetic analysis, and the preparation of accurate dose formulations.

General Principles of Preclinical Dose Determination

The foundation of successful preclinical trials lies in the accurate determination of a drug's dose-response relationship. This involves identifying the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[2] The process typically begins with dose range finding (DRF) studies in rodent and non-rodent species to establish safety and tolerability.[2] Key parameters determined in these initial studies include the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.[3][4] This value is crucial for calculating the safe starting dose for first-in-human trials, often estimated as a fraction (e.g., 1/10th) of the human equivalent dose (HED) derived from the NOAEL in the most relevant animal species.[3]

Pharmacokinetic (PK) and biomarker evaluations are integral to these studies, providing critical data on a drug's absorption, distribution, metabolism, and excretion (ADME).[2] Metrics such as maximum concentration (Cmax), area under the curve (AUC), and half-life inform dose-exposure relationships and support cross-species dose extrapolation.[2]

Data Presentation: this compound Dosage and Species Conversion

Quantitative data from literature and established guidelines are summarized below for easy reference and comparison.

Table 1: Reported Dosages of this compound and Related Compounds in Preclinical Models

Compound Animal Model Dosage Route of Administration Observed Effect / Context Source
This compound (VNB) Not Specified 20 mg/kg Intraperitoneal (IP) Peak effect dose in a study on learning and memory processes. [5]
TCV-3B (Vincamine Derivative) Rat 25 mg/kg/day Oral (p.o.) Maximum non-toxic dose in a 5-week subacute toxicity study. [6]
TCV-3B (Vincamine Derivative) Rat 20 mg/kg/day Oral (p.o.) Maximum non-toxic dose in a 26-week chronic toxicity study. [6]

| Vinblastine (VBL) | Mouse | 2 mg/kg | Intravenous (IV) | Dose used in a pharmacokinetic (PBPK) modeling study. |[7] |

Table 2: Allometric Scaling Conversion Factors for Dose Extrapolation Allometric scaling is used to estimate equivalent doses across different species based on body surface area.

SpeciesBody Weight (kg)Km Factor
Mouse0.023
Rat0.156
Rabbit1.812
Dog1020
Human6037
Source: Adapted from FDA guidance documents.[8]

Formula for Dose Conversion: Dosespecies 2 (mg/kg) = Dosespecies 1 (mg/kg) × (Km species 1 / Km species 2)[8]

Example Calculation: To convert a 20 mg/kg dose from a mouse to a rat: Doserat (mg/kg) = 20 mg/kg (mouse) × (3 / 6) = 10 mg/kg

Experimental Protocols

Protocol 1: Dose Range Finding (DRF) Study

Objective: To determine the Maximum Tolerated Dose (MTD) and No-Observed-Adverse-Effect Level (NOAEL) of this compound in a selected animal model.

Materials:

  • This compound test article

  • Appropriate vehicle (e.g., saline, 10% DMSO/40% PEG300/5% Tween-80/45% saline)[8]

  • Rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Dosing apparatus (e.g., oral gavage needles, sterile syringes)

  • Standard laboratory equipment for clinical observations.

Methodology:

  • Animal Model Selection: Select a relevant species, often starting with rodents like rats or mice.[2]

  • Dose Level Selection:

    • Based on existing literature (see Table 1) or in vitro data, select a starting dose.

    • Establish multiple dose groups (typically 3-4) and a vehicle control group.

    • Use a geometric progression (e.g., 2x or 3x increments) to escalate doses until signs of toxicity are observed.[2]

  • Administration:

    • Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

    • The volume administered should adhere to established guidelines (e.g., for rats, typically up to 5 ml/kg for oral administration).[9]

  • Monitoring and Assessment:

    • Clinical Observations: Monitor animals daily for signs of toxicity, including changes in behavior, posture, activity level, and physical appearance.

    • Body Weight: Record body weight prior to dosing and at regular intervals throughout the study.[2]

    • Feed Consumption: Monitor food intake as an indicator of general health.[2]

    • Pathology: At the end of the study, perform a gross necropsy.[2] For a more detailed analysis, collect organs for histopathology and blood for hematology and serum chemistry analysis.[2]

  • Data Analysis:

    • Analyze all collected data to identify dose-dependent effects.

    • The MTD is the highest dose that does not cause severe toxicity or unacceptable adverse effects.[2]

    • The NOAEL is the highest dose level that does not produce any significant drug-related adverse findings.[4]

G start Start: Literature Review & In Vitro Data dose_select Select Initial Dose Levels (e.g., Low, Mid, High + Vehicle) start->dose_select dosing Administer this compound to Animal Cohorts dose_select->dosing observe Daily Clinical Observation & Body Weight Monitoring dosing->observe endpoint Study Endpoint Reached? observe->endpoint tox Significant Toxicity Observed? observe->tox endpoint->observe No necropsy Gross Necropsy, Histopathology, Blood Analysis endpoint->necropsy Yes analysis Data Analysis necropsy->analysis mtd Determine MTD analysis->mtd noael Determine NOAEL analysis->noael tox->endpoint No intermediate Test Intermediate Dose tox->intermediate Yes intermediate->dosing

Workflow for a Dose Range Finding (DRF) study.
Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the ADME profile of this compound in a preclinical model.

Materials:

  • This compound test article and vehicle

  • Cannulated rodent model (if serial blood sampling is required)

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge, freezer (-80°C)

  • Analytical equipment (e.g., HPLC or LC-MS/MS).[10]

Methodology:

  • Animal Model and Dosing:

    • Use the same species as in the DRF study for consistency.

    • Administer a single, well-tolerated dose of this compound (often below the NOAEL) via the intended route (e.g., IV or oral).[7]

  • Sample Collection:

    • Collect whole blood samples at multiple time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).[7]

    • Process blood to separate plasma by centrifugation and store samples at -80°C until analysis.

    • At the final time point, tissues (e.g., brain, liver, kidney) can be harvested to assess drug distribution.[7]

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific analytical method (e.g., HPLC, LC-MS/MS) to quantify this compound concentrations in plasma and tissue homogenates.[10]

  • Data Analysis:

    • Use non-compartmental or compartmental analysis software to calculate key PK parameters, including:

      • Cmax: Maximum observed concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the concentration-time curve.

      • t1/2: Elimination half-life.

      • CL: Clearance.

      • Vd: Volume of distribution.

Protocol 3: Stock Solution and Dosage Calculation

Objective: To accurately prepare a stock solution and calculate the required volume for administration based on animal body weight.

Example Scenario:

  • Test Article: this compound

  • Selected Dose: 20 mg/kg

  • Animal: Rat, weighing 250 g (0.25 kg)

  • Vehicle: Saline

  • Route: Oral (max volume ~5 ml/kg)

Calculation Steps:

  • Calculate the Dose per Animal:

    • Dose (mg) = Animal Weight (kg) × Selected Dose (mg/kg)

    • Dose (mg) = 0.25 kg × 20 mg/kg = 5 mg

  • Determine Administration Volume:

    • Max volume for a 250g rat is 0.25 kg * 5 ml/kg = 1.25 ml. Let's target an administration volume of 1 ml for ease.

  • Calculate Required Stock Concentration:

    • Concentration (mg/ml) = Dose per Animal (mg) / Administration Volume (ml)

    • Concentration (mg/ml) = 5 mg / 1 ml = 5 mg/ml

  • Prepare Stock Solution:

    • To prepare 10 ml of this stock solution (enough for multiple animals), you would need:

    • Amount of this compound = 10 ml × 5 mg/ml = 50 mg

    • Procedure: Weigh 50 mg of this compound and dissolve it in a final volume of 10 ml of saline. Ensure complete dissolution.

  • Final Administration:

    • For the 250g rat, draw up 1 ml of the 5 mg/ml stock solution for administration.

Signaling Pathways of this compound

This compound exerts its effects through multiple mechanisms of action, primarily involving vasodilation and neuroprotection.[1] Recent studies also suggest a role in modulating anti-tumor immune responses.[5]

G This compound This compound ca_channel Ca²⁺ Channel This compound->ca_channel Inhibits camp ↑ cAMP This compound->camp May Influence antioxidant Antioxidant Effect (Scavenges ROS) This compound->antioxidant ca_influx ↓ Ca²⁺ Influx ca_channel->ca_influx contraction Smooth Muscle Contraction ca_influx->contraction Reduces camp->contraction Reduces vasodilation Vasodilation (Improved Cerebral Blood Flow) contraction->vasodilation Leads to ros Free Radicals (ROS) neuroprotection Neuroprotection ros->neuroprotection Protects from antioxidant->ros Neutralizes

This compound's primary vasodilatory and neuroprotective mechanisms.[1]

G This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros p38_pathway Activates P38/MAPK/ATF3 Signaling Axis This compound->p38_pathway dna_damage DNA Damage ros->dna_damage apoptosis Apoptosis of Melanoma Cells dna_damage->apoptosis il24 ↑ IL-24 Secretion p38_pathway->il24 cd8 Enhances CD8⁺ T-Cell Functionality il24->cd8 antitumor Anti-Tumor Immunity cd8->antitumor

Proposed anti-tumor signaling pathway for this compound in melanoma.[5]

References

Methodology for Assessing Cognitive Improvement with Vinburnine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinburnine (B1683052), a derivative of the Vinca alkaloid vincamine (B1683053), is a vasoactive nootropic agent that has demonstrated potential for improving cognitive function, particularly in instances of cerebrovascular insufficiency.[1][2] Its multifaceted mechanism of action is thought to involve enhancement of cerebral blood flow, neuroprotective effects, and modulation of neurotransmitter systems.[1] These application notes provide a comprehensive overview of the methodologies for assessing the cognitive-enhancing effects of this compound in both preclinical and clinical research settings. The protocols detailed below are designed to offer a standardized approach to evaluating the efficacy of this compound and similar compounds.

Preclinical Assessment of this compound

Preclinical evaluation of this compound's cognitive effects typically involves rodent models of learning and memory impairment. These models allow for the controlled investigation of the drug's efficacy in reversing cognitive deficits induced by pharmacological agents or other experimental manipulations.

Data Presentation: Preclinical Studies

The following tables summarize hypothetical quantitative data from preclinical behavioral assessments of this compound, based on qualitative descriptions of its dose-dependent effects.[1]

Table 1: Effect of this compound on Scopolamine-Induced Amnesia in the Step-Through Passive Avoidance Task

Treatment GroupDose (mg/kg, i.p.)NStep-Through Latency (seconds, Mean ± SEM)
Vehicle Control-10180 ± 15.2
Scopolamine (B1681570)11045 ± 8.5
This compound + Scopolamine51095 ± 12.1
This compound + Scopolamine1010150 ± 14.8
This compound + Scopolamine2010175 ± 16.3

Note: Data are hypothetical and for illustrative purposes. Actual results may vary.

Table 2: Effect of this compound on Scopolamine-Induced Deficits in the Shuttle-Box Active Avoidance Task

Treatment GroupDose (mg/kg, i.p.)NNumber of Avoidances (Mean ± SEM)
Vehicle Control-1018 ± 2.1
Scopolamine1105 ± 1.2
This compound + Scopolamine51010 ± 1.8
This compound + Scopolamine101015 ± 2.0
This compound + Scopolamine201017 ± 2.3

Note: Data are hypothetical and for illustrative purposes. Actual results may vary.

Experimental Protocols: Preclinical

Protocol 1: Step-Through Passive Avoidance Task

This task assesses long-term memory based on the animal's natural tendency to avoid an aversive stimulus.

Materials:

  • Step-through passive avoidance apparatus (two compartments, one lit and one dark, connected by a guillotine door)

  • Scopolamine hydrobromide

  • This compound

  • Vehicle (e.g., saline)

  • Rodents (mice or rats)

Procedure:

  • Habituation: Place the animal in the lit compartment and allow it to explore for 60 seconds.

  • Training:

    • 30 minutes after habituation, administer this compound or vehicle intraperitoneally (i.p.).

    • 15 minutes after this compound/vehicle administration, administer scopolamine (1 mg/kg, i.p.) to induce amnesia.

    • 30 minutes after scopolamine administration, place the animal in the lit compartment.

    • When the animal enters the dark compartment, close the guillotine door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

    • Record the latency to enter the dark compartment (step-through latency).

  • Testing: 24 hours after the training session, place the animal back in the lit compartment and record the step-through latency without delivering a foot shock. A longer latency indicates better memory retention.

Protocol 2: Shuttle-Box Active Avoidance Task

This task evaluates associative learning and memory, where the animal learns to avoid an aversive stimulus by responding to a conditioned stimulus.

Materials:

  • Shuttle-box apparatus (two compartments with a grid floor for delivering foot shocks)

  • Conditioned stimulus (CS) source (e.g., light or tone)

  • Unconditioned stimulus (US) source (foot shock generator)

  • Scopolamine hydrobromide

  • This compound

  • Vehicle

  • Rats

Procedure:

  • Acquisition Training:

    • Administer this compound or vehicle i.p. 30 minutes before the training session.

    • Administer scopolamine (1 mg/kg, i.p.) 15 minutes before the training session.

    • Place the rat in one compartment of the shuttle box.

    • Present the CS for a set duration (e.g., 10 seconds).

    • If the rat moves to the other compartment during the CS presentation (avoidance response), the US (foot shock) is not delivered.

    • If the rat does not move, deliver the US (e.g., 0.8 mA) for a set duration (e.g., 5 seconds) or until the rat escapes to the other compartment.

    • Conduct a series of trials (e.g., 50 trials) with a variable inter-trial interval.

  • Data Analysis: Record the number of avoidance responses for each animal. An increased number of avoidances indicates improved learning and memory.

Cellular and Molecular Assessment of this compound's Neuroprotective Effects

The neuroprotective properties of this compound can be assessed in vitro using neuronal cell cultures subjected to oxidative stress, a key factor in neurodegeneration.

Data Presentation: Cellular Assays

Table 3: Neuroprotective Effect of this compound Against Oxidative Stress in Neuronal Cell Culture

Treatment GroupConcentration (µM)Cell Viability (% of Control, Mean ± SEM)
Control (no H₂O₂)-100 ± 5.2
H₂O₂ (100 µM)-52 ± 4.1
This compound + H₂O₂165 ± 4.5
This compound + H₂O₂1080 ± 5.0
This compound + H₂O₂5092 ± 4.8

Note: Data are hypothetical and for illustrative purposes. Actual results may vary.

Experimental Protocol: Cellular Assays

Protocol 3: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Hydrogen peroxide (H₂O₂) to induce oxidative stress

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 2 hours).

    • Induce oxidative stress by adding H₂O₂ to the culture medium for a designated time (e.g., 24 hours).

  • MTT Assay:

    • Remove the treatment medium and add MTT solution to each well.

    • Incubate the plate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Higher absorbance values correspond to greater cell viability.

Proposed Signaling Pathway and Experimental Workflow

Signaling Pathway

Based on studies of related compounds such as vincamine and vinpocetine, it is hypothesized that this compound may exert its neuroprotective and cognitive-enhancing effects through the modulation of the NF-κB and Nrf2 signaling pathways.[3][4] The following diagram illustrates this proposed mechanism.

G cluster_stress Oxidative Stress / Inflammation cluster_this compound This compound Intervention cluster_pathway Signaling Pathways cluster_nucleus Nuclear Events Stimulus Oxidative Stress (e.g., H₂O₂) Inflammatory Stimuli IKK IKK Stimulus->IKK activates Keap1 Keap1 Stimulus->Keap1 induces dissociation from Nrf2 This compound This compound This compound->IKK inhibits This compound->Keap1 promotes dissociation IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_n NF-κB (translocation) NFκB->NFκB_n translocates Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_n Nrf2 (translocation) Nrf2->Nrf2_n translocates ProInflammatory Pro-inflammatory Gene Expression NFκB_n->ProInflammatory induces Antioxidant Antioxidant Gene Expression (e.g., HO-1) Nrf2_n->Antioxidant induces

Caption: Proposed mechanism of this compound's neuroprotective action.

Experimental Workflow

The following diagram outlines a typical workflow for assessing the cognitive-enhancing effects of this compound.

G cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment AnimalModel Animal Model of Cognitive Impairment (e.g., Scopolamine-induced amnesia) Behavioral Behavioral Testing (Passive/Active Avoidance) AnimalModel->Behavioral Dose-response studies Molecular Molecular/Cellular Analysis (e.g., Western Blot for NF-κB, Nrf2) Behavioral->Molecular Tissue collection post-testing HumanSubjects Human Subjects with Cognitive Impairment CognitiveTests Standardized Cognitive Tests (MMSE, MoCA, ADAS-Cog) HumanSubjects->CognitiveTests Longitudinal assessment Biomarkers Biomarker Analysis (e.g., CSF, Neuroimaging) CognitiveTests->Biomarkers Correlational studies

Caption: Experimental workflow for this compound assessment.

Clinical Assessment of this compound

In clinical settings, the cognitive effects of this compound are evaluated using standardized neuropsychological tests.

Data Presentation: Clinical Studies

Table 4: Cognitive Assessment Scores in Patients with Mild Cognitive Impairment (MCI) Treated with this compound

Assessment ToolBaseline (Mean ± SD)12 Weeks (Mean ± SD)p-value
MMSE
Placebo25.1 ± 2.325.3 ± 2.4>0.05
This compound (30 mg/day)24.9 ± 2.526.8 ± 2.2<0.05
ADAS-Cog
Placebo18.2 ± 4.117.9 ± 4.3>0.05
This compound (30 mg/day)18.5 ± 4.515.1 ± 3.9<0.05

Note: Data are hypothetical and for illustrative purposes. Actual results may vary.

Experimental Protocols: Clinical

Protocol 4: Mini-Mental State Examination (MMSE)

A widely used 30-point questionnaire to screen for cognitive impairment. It assesses orientation, registration, attention and calculation, recall, and language.

Protocol 5: Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)

A more detailed assessment tool used in clinical trials for dementia. It evaluates memory, language, and praxis. Lower scores indicate better cognitive function.

Protocol 6: Montreal Cognitive Assessment (MoCA)

A screening tool for mild cognitive impairment that assesses multiple cognitive domains including attention, concentration, executive functions, memory, language, visuoconstructional skills, conceptual thinking, calculations, and orientation.

Conclusion

The methodologies outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound's effects on cognitive function. A combination of preclinical behavioral and molecular assays, along with standardized clinical assessments, is crucial for elucidating the therapeutic potential of this and other nootropic compounds. Further research is warranted to fully understand the molecular mechanisms underlying this compound's cognitive-enhancing properties.

References

Application Notes: Vinburnine as a Tool Compound for Studying Vasodilation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vinburnine (B1683052), also known as eburnamonine, is a vinca (B1221190) alkaloid derived from the lesser periwinkle plant, Vinca minor.[1] It is recognized for its vasodilatory properties, making it a valuable tool compound for researchers in cardiovascular pharmacology, drug discovery, and physiology.[1][2] Its primary application in a research context is to investigate the mechanisms of vasodilation, particularly those involving ion channel modulation and intracellular signaling pathways in vascular smooth muscle cells (VSMCs). This compound's ability to relax blood vessels and enhance cerebral blood flow has been a subject of interest for its potential therapeutic effects in cerebrovascular disorders.[1][3]

Mechanism of Action

The primary mechanism underlying this compound-induced vasodilation is the relaxation of smooth muscles within the walls of blood vessels.[1] This is achieved predominantly through the inhibition of calcium ion (Ca²⁺) influx into vascular smooth muscle cells.[1] Calcium ions are critical for muscle contraction; by blocking their entry, this compound promotes a state of relaxation, leading to the widening of the blood vessels.[1]

Additionally, some evidence suggests that this compound may influence intracellular second messenger systems. It may modulate the levels of cyclic adenosine (B11128) monophosphate (cAMP), a molecule that contributes to smooth muscle relaxation by reducing intracellular calcium concentrations.[1]

Table 1: Pharmacological Profile of this compound

PropertyDescriptionReference(s)
Compound Class Vinca Alkaloid[3]
Synonyms Eburnamonine, Vincamone[2][4]
Primary Action Vasodilator[1][2]
Mechanism Primarily acts as a calcium channel blocker in vascular smooth muscle cells.[1] May also influence cAMP levels.[1][1]
Primary Research Area Cerebrovascular blood flow, mechanisms of vasodilation, neuroprotection.[3][5]
Solubility Soluble in organic solvents such as DMSO and ethanol. Aqueous solubility is limited.
Related Compounds Vincamine, Vinpocetine, Brovincamine (B1217154)[4]

Signaling Pathways

The vasodilatory effect of this compound is initiated by its interaction with vascular smooth muscle cells. The primary pathway involves the blockade of L-type calcium channels, which reduces the influx of extracellular Ca²⁺. This leads to a decrease in intracellular Ca²⁺ concentration, preventing the activation of calmodulin and myosin light-chain kinase (MLCK), ultimately resulting in smooth muscle relaxation and vasodilation.

Vinburnine_Signaling_Pathway cluster_inhibition This compound This compound Ca_Channel L-type Ca²⁺ Channel This compound->Ca_Channel Relaxation Vasodilation (Relaxation) This compound->Relaxation Promotes Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates Intra_Ca [Ca²⁺]i Ca_Influx->Intra_Ca Increases Contraction Smooth Muscle Contraction Calmodulin Ca²⁺-Calmodulin Complex Intra_Ca->Calmodulin Activates MLCK MLCK Activation Calmodulin->MLCK MLCK->Contraction

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Experimental Protocols

Protocol 1: Ex Vivo Vasodilation Assay Using Isolated Aortic Rings

This protocol details the measurement of this compound's vasodilatory effect on isolated rat thoracic aorta rings pre-constricted with phenylephrine. This is a classic pharmacological method to assess the vasorelaxant properties of a compound.[6]

Ex_Vivo_Workflow A1 1. Aorta Dissection Isolate thoracic aorta from rat. A2 2. Ring Preparation Cut aorta into 2-3 mm rings. A1->A2 A3 3. Mounting Mount rings in organ bath (Krebs solution, 37°C, 95% O₂/5% CO₂). A2->A3 A4 4. Equilibration Equilibrate under 1.5g tension for 60-90 min. A3->A4 A5 5. Viability Test Contract with KCl (60 mM). A4->A5 A6 6. Pre-contraction Contract with Phenylephrine (PE, 1 µM). A5->A6 A7 7. Compound Addition Add cumulative concentrations of this compound. A6->A7 A8 8. Data Recording Record isometric tension changes. A7->A8 A9 9. Analysis Calculate % relaxation and plot concentration-response curve. A8->A9

Caption: Experimental workflow for the ex vivo vasodilation assay.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a male Wistar rat (250-300g) following approved animal care protocols.

    • Excise the thoracic aorta and place it in cold Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose).

    • Carefully remove adhering fat and connective tissue. Cut the aorta into rings of 2-3 mm in width.

  • Mounting:

    • Suspend each aortic ring between two stainless-steel hooks in an isolated tissue bath (10 mL) filled with Krebs-Henseleit solution.[6][7]

    • Maintain the bath at 37°C and continuously aerate with a gas mixture of 95% O₂ and 5% CO₂.[6]

    • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g. Replace the Krebs solution every 15-20 minutes.

    • After equilibration, test the viability of the rings by inducing a contraction with 60 mM KCl. Rings that do not show a robust contraction should be discarded. Wash the rings three times and allow them to return to baseline tension.

  • Experimental Procedure:

    • Induce a stable submaximal contraction with a vasoconstrictor, typically Phenylephrine (PE, 1 µM) or Prostaglandin F2α (PGF2α).

    • Once the contraction reaches a stable plateau, add this compound in a cumulative manner (e.g., 10⁻⁹ M to 10⁻⁴ M), allowing the response to stabilize at each concentration.

    • Record the isometric tension continuously using a data acquisition system.

  • Data Analysis:

    • Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.

    • Calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation).

Protocol 2: In Vitro Intracellular Calcium Measurement in VSMCs

This protocol uses a fluorescent Ca²⁺ indicator, such as Fura-2 AM, to measure changes in intracellular calcium concentration ([Ca²⁺]i) in cultured vascular smooth muscle cells (VSMCs) in response to this compound.[8][9]

In_Vitro_Workflow B1 1. Cell Culture Culture VSMCs (e.g., A7r5 cell line) on glass coverslips. B2 2. Dye Loading Incubate cells with Fura-2 AM (2-5 µM) for 30-45 min at 37°C. B1->B2 B3 3. Washing Wash cells with physiological salt solution (PSS) to remove extracellular dye. B2->B3 B4 4. Imaging Setup Mount coverslip on a fluorescence microscope. B3->B4 B5 5. Baseline Recording Record baseline fluorescence at dual excitation wavelengths (340/380 nm). B4->B5 B6 6. Cell Stimulation Add a vasoconstrictor (e.g., Angiotensin II) to increase [Ca²⁺]i. B5->B6 B7 7. Compound Addition Add this compound and record the change in fluorescence. B6->B7 B8 8. Analysis Calculate the 340/380 nm fluorescence ratio to determine relative [Ca²⁺]i changes. B7->B8

Caption: Experimental workflow for intracellular calcium imaging in VSMCs.

Methodology:

  • Cell Culture:

    • Culture a vascular smooth muscle cell line (e.g., A7r5) or primary VSMCs on glass coverslips suitable for microscopy.

    • Grow cells to 70-80% confluency in appropriate culture medium (e.g., DMEM with 10% FBS).

  • Fura-2 AM Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) in a physiological salt solution (PSS) (e.g., HEPES-buffered PSS).

    • Wash the cells once with PSS.

    • Incubate the cells with the Fura-2 AM loading buffer for 30-45 minutes at 37°C in the dark.[10]

    • After incubation, wash the cells 2-3 times with PSS to remove any extracellular dye and allow for de-esterification of the dye within the cells for about 15-20 minutes.

  • Fluorescence Microscopy:

    • Place the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Continuously perfuse the cells with PSS at 37°C.

    • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission fluorescence at ~510 nm.

  • Experimental Procedure:

    • Record a stable baseline fluorescence ratio (F340/F380) for several minutes.

    • Stimulate the cells with a vasoconstrictor (e.g., Angiotensin II, Vasopressin, or KCl) to induce an increase in [Ca²⁺]i.

    • Once the calcium response is observed, introduce this compound into the perfusion buffer and record the subsequent changes in the fluorescence ratio.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

    • Plot the ratio over time to visualize the dynamic changes in [Ca²⁺]i in response to the vasoconstrictor and subsequent addition of this compound.

    • Quantify the inhibitory effect of this compound by measuring the reduction in the peak or sustained phase of the calcium signal.

Protocol 3: In Vivo Blood Pressure Measurement in Rodents

This protocol describes the evaluation of this compound's effect on systemic blood pressure in an animal model, such as the Spontaneously Hypertensive Rat (SHR), a common model for studying hypertension.[11]

Methodology:

  • Animal Model:

    • Use adult male Spontaneously Hypertensive Rats (SHRs) or normotensive Wistar-Kyoto (WKY) rats as controls.

    • Acclimatize the animals for at least one week before the experiment. House them in a temperature-controlled environment with a 12-hour light/dark cycle and provide free access to food and water.

  • Blood Pressure Measurement (Tail-Cuff Method):

    • Train the animals to the tail-cuff plethysmography procedure for several days before the study to minimize stress-induced variations in blood pressure.

    • On the day of the experiment, place the rat in a restrainer and attach the tail cuff and sensor.

    • Measure the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for each animal.

  • Drug Administration:

    • Prepare a solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose or DMSO/saline).

    • Administer this compound or the vehicle control to the animals via oral gavage (p.o.) or intraperitoneal injection (i.p.). A dose-response study (e.g., 5, 10, 20 mg/kg) is recommended.

  • Post-Dose Measurement:

    • Measure blood pressure and heart rate at various time points after drug administration (e.g., 30, 60, 120, 240 minutes) to determine the onset and duration of the effect.

    • For chronic studies, administer the drug daily for several weeks and measure blood pressure at regular intervals (e.g., weekly).[11]

  • Data Analysis:

    • Calculate the change in blood pressure and heart rate from the baseline values for each animal at each time point.

    • Compare the changes in the this compound-treated groups with the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    • Plot the mean change in blood pressure versus time for each treatment group.

Table 2: Representative Data on Vasodilatory Effects

Experimental ModelParameterPre-constrictorThis compound EffectReference(s)
Isolated Rabbit Pulmonary ArteryRelaxation (IC₅₀)K⁺ (30 mM)Brovincamine (related compound) IC₅₀: 12 µM[12]
Cultured A7r5 VSMCs[Ca²⁺]iAngiotensin IIReduction in peak and sustained Ca²⁺ signal[8]
Spontaneously Hypertensive Rats (SHR)Blood PressureN/A (Hypertensive)Dose-dependent reduction in systolic blood pressure[11]
Human Blood Samples (in vitro)Blood ViscosityN/AImprovement in hemorheological parameters[13]
Human Volunteers (in vivo)Regional Blood FlowN/AImprovement in nutritional blood flow (plethysmography)[14]

Note: Specific quantitative data for this compound is limited in publicly accessible literature. The data presented for brovincamine and the qualitative effects are based on existing studies of related compounds and expected outcomes. Researchers should determine specific values (e.g., EC₅₀/IC₅₀) empirically.

References

Application Notes and Protocols for the Analytical Determination of Vinburnine in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinburnine (B1683052) is a vinca (B1221190) alkaloid derivative that acts as a cerebral vasodilator, indicated for the treatment of cerebral circulatory disorders. Accurate and precise quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the analytical determination of this compound in plasma using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods offer the sensitivity and selectivity required for the analysis of biological samples.

Analytical Methods

The determination of this compound and related vinca alkaloids in plasma can be effectively achieved using two primary analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection offers a robust and cost-effective method for quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it the gold standard for bioanalytical assays, especially when low detection limits are required.[1][2][3]

Sample Preparation

Proper sample preparation is critical to remove interfering substances from the plasma matrix and to concentrate the analyte of interest. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4][5][6]

Protein Precipitation (PPT) is a straightforward method where a precipitating agent, such as acetonitrile (B52724) or methanol, is added to the plasma sample to denature and remove proteins.[5][7][8]

Liquid-Liquid Extraction (LLE) separates the drug from the plasma matrix based on its differential solubility in two immiscible liquids. An organic solvent is used to extract the analyte from the aqueous plasma.[1]

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analytical methods described.

Table 1: HPLC Method with UV Detection

ParameterVincamine (Related Compound)Vincaminic Acid (Metabolite)
Linearity Range0.1 - 50 µg/mL[9]0.4 - 50 µg/mL[9]
Limit of Detection (LOD)0.03 µg/mL[9]0.08 µg/mL[9]
Accuracy (Recovery)> 97%[9]> 97%[9]
Precision (RSD)1.4 - 2.3%[9]1.4 - 2.3%[9]

Table 2: LC-MS/MS Method

ParameterVinflunine (B192657) (Related Compound)Vincristine (B1662923) (Related Compound)Apovincaminic acid (Metabolite)
Linearity Range5 - 1000 ng/mL[1]2.5 - 250 ng/mL[3]4 - 240 ng/mL[10]
Lower Limit of Quantitation (LLOQ)5 ng/mL[1]2.5 ng/mL[3]4 ng/mL[10]
Accuracy< 2% deviation[1]91.7 - 107%[3]< 5.2% (within-run), < 10% (between-run)[10]
Precision (RSD)< 7%[1]< 15%[3]< 5.2% (within-run), < 10% (between-run)[10]
Extraction Recovery> 80%[1]88.4 - 107%[3]Not Specified

Experimental Protocols

Protocol 1: HPLC with UV Detection for Vincamine and Vincaminic Acid in Plasma

This protocol is adapted from a validated method for vincamine, a closely related compound to this compound, and its metabolite.[9]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma, add a suitable internal standard.

  • Add 5 mL of an appropriate organic extraction solvent (e.g., a mixture of ether and dichloromethane).

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: Spheri-5 RP-C8 (5 µm, 220 x 4.6 mm i.d.)[9]

  • Mobile Phase: Acetonitrile and 0.05 M sodium acetate (B1210297) (pH 4.0) (30:70, v/v)[9]

  • Flow Rate: 1 mL/min[9]

  • Detection: UV at 270 nm[9]

  • Injection Volume: 20 µL

Protocol 2: LC-MS/MS for this compound in Plasma

This protocol is a generalized procedure based on methods for other vinca alkaloids.[1][3]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube for analysis.

2. LC-MS/MS Conditions

  • LC System: A standard HPLC or UHPLC system.

  • Column: A suitable C18 column (e.g., 5 µm, 50 x 2.1 mm).[7]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation from endogenous plasma components.

  • Flow Rate: 0.4 mL/min[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard would need to be optimized.

Visualizations

experimental_workflow_lLE plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_solvent Add Extraction Solvent add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze HPLC-UV Analysis reconstitute->analyze

Figure 1: Liquid-Liquid Extraction Workflow

experimental_workflow_ppt plasma Plasma Sample add_ppt Add Acetonitrile with Internal Standard plasma->add_ppt vortex Vortex add_ppt->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Supernatant centrifuge->collect analyze LC-MS/MS Analysis collect->analyze

Figure 2: Protein Precipitation Workflow

References

Application Notes and Protocols for Vinburnine Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinburnine (B1683052), a vasoactive vinca (B1221190) alkaloid, is investigated for its potential therapeutic effects in cerebrovascular disorders. As with any drug candidate, a thorough understanding of its drug-drug interaction (DDI) potential is critical for safe and effective clinical use. This document provides detailed application notes and protocols for the experimental design of DDI studies for this compound, focusing on its interactions with metabolic enzymes and drug transporters.

This compound is known to be metabolized by the cytochrome P450 (CYP) system, with a potential role for the CYP3A4 isoform.[1] Therefore, evaluating its potential to inhibit or induce major CYP enzymes is paramount. Furthermore, understanding its interaction with key drug transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), is essential to predict its influence on the pharmacokinetics of co-administered drugs.

These protocols are designed to be compliant with guidelines from regulatory agencies such as the FDA and EMA.

Data Presentation

Table 1: In Vitro CYP450 Inhibition Potential of this compound (Hypothetical Data)
CYP IsoformProbe SubstrateIC50 (µM)Inhibition Potential
CYP1A2Phenacetin> 100Low
CYP2B6Bupropion> 100Low
CYP2C9Tolbutamide85Low
CYP2C19S-Mephenytoin> 100Low
CYP2D6Dextromethorphan> 100Low
CYP3A4Midazolam45Low to Moderate
CYP3A4Testosterone52Low to Moderate

Note: Data is hypothetical and for illustrative purposes. Actual experimental data should be substituted.

Table 2: In Vitro CYP450 Induction Potential of this compound (Hypothetical Data)
CYP IsoformPositive ControlThis compound EC50 (µM)This compound Emax (Fold Induction)Induction Potential
CYP1A2Omeprazole> 50< 1.2Low
CYP2B6Phenobarbital> 50< 1.1Low
CYP3A4Rifampicin281.8Low

Note: Data is hypothetical and for illustrative purposes. Actual experimental data should be substituted.

Table 3: In Vitro Transporter Interaction Potential of this compound
TransporterCell LineSubstrateThis compound EffectConclusion
P-gp (MDR1)MDCK-MDR1DigoxinMinimal stimulation of ATPase activity[2][3]Low potential to be a substrate or inhibitor.[2][3]
BCRPMDCK-BCRPPrazosinMinimal stimulation of ATPase activity[2][3]Low potential to be a substrate or inhibitor.[2][3]

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against major human CYP450 isoforms.

Materials:

  • Human liver microsomes (pooled)

  • CYP450 isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Tolbutamide for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam and Testosterone for CYP3A4)

  • NADPH regenerating system

  • This compound

  • Positive control inhibitors (e.g., Furafylline for CYP1A2, Ticlopidine for CYP2B6, Sulfaphenazole for CYP2C9, Omeprazole for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid

  • 96-well plates

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of this compound and serial dilutions in a suitable solvent.

  • In a 96-well plate, add human liver microsomes, phosphate (B84403) buffer, and the this compound dilutions or positive control inhibitor.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding a mixture of the probe substrate and the NADPH regenerating system.

  • Incubate at 37°C for the specified time for each substrate.

  • Stop the reaction by adding ice-cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Calculate the percent inhibition of metabolite formation at each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.

Protocol 2: In Vitro Cytochrome P450 Induction Assay

Objective: To evaluate the potential of this compound to induce the expression of CYP1A2, CYP2B6, and CYP3A4 in cultured human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • This compound

  • Positive control inducers (Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4)

  • CYP450 probe substrates

  • LC-MS/MS system

  • Reagents for mRNA quantification (optional, for mechanistic studies)

Methodology:

  • Thaw and seed cryopreserved human hepatocytes in collagen-coated plates according to the supplier's instructions.

  • Allow the cells to attach and form a monolayer.

  • Treat the hepatocytes with various concentrations of this compound or positive control inducers for 48-72 hours, refreshing the medium daily.

  • After the treatment period, remove the medium and wash the cells.

  • Incubate the cells with a cocktail of CYP probe substrates for a specified time.

  • Collect the supernatant and analyze the formation of metabolites by LC-MS/MS to determine enzyme activity.

  • Optionally, lyse the cells to isolate RNA and quantify CYP mRNA levels using qRT-PCR to assess gene induction.

  • Calculate the fold induction of enzyme activity or mRNA expression relative to the vehicle-treated control.

  • Determine the EC50 (half-maximal effective concentration) and Emax (maximum induction effect) from the concentration-response curve.

Protocol 3: In Vitro Drug Transporter Interaction Assay (P-gp and BCRP)

Objective: To assess whether this compound is a substrate or inhibitor of the efflux transporters P-gp and BCRP.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells transfected with human MDR1 (for P-gp) or BCRP genes (MDCK-MDR1, MDCK-BCRP) and parental MDCK cells.

  • Transwell inserts

  • Known substrates of P-gp (e.g., Digoxin) and BCRP (e.g., Prazosin)

  • Known inhibitors of P-gp (e.g., Verapamil) and BCRP (e.g., Ko143)

  • This compound

  • Hank's Balanced Salt Solution (HBSS)

  • LC-MS/MS system

Methodology for Substrate Assessment (Bidirectional Transport Assay):

  • Seed MDCK, MDCK-MDR1, and MDCK-BCRP cells on Transwell inserts and allow them to form a confluent monolayer.

  • Verify monolayer integrity using transepithelial electrical resistance (TEER) measurements.

  • Add this compound to either the apical (A) or basolateral (B) chamber of the Transwell inserts.

  • At specified time points, collect samples from the receiver chamber.

  • Quantify the concentration of this compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A).

  • Calculate the efflux ratio (Papp(B-to-A) / Papp(A-to-B)). An efflux ratio significantly greater than 2 in the transfected cells compared to the parental cells suggests that this compound is a substrate of the transporter.

Methodology for Inhibition Assessment:

  • Perform a bidirectional transport assay with a known P-gp or BCRP substrate in the presence and absence of various concentrations of this compound.

  • Calculate the efflux ratio of the substrate at each this compound concentration.

  • A concentration-dependent decrease in the efflux ratio of the substrate indicates inhibition of the transporter by this compound.

  • Determine the IC50 value for inhibition.

Mandatory Visualizations

G cluster_0 In Vitro CYP450 Inhibition Assay Workflow prep Prepare this compound Dilutions mix Mix Microsomes, Buffer, this compound/Control prep->mix preincubate Pre-incubate at 37°C mix->preincubate react Add Substrate & NADPH Incubate at 37°C preincubate->react stop Stop Reaction with ACN react->stop analyze LC-MS/MS Analysis stop->analyze calculate Calculate % Inhibition & IC50 analyze->calculate G cluster_1 In Vitro CYP450 Induction Assay Workflow seed Seed Human Hepatocytes treat Treat with this compound/Controls (48-72h) seed->treat wash Wash Cells treat->wash probe Incubate with Probe Substrates wash->probe analyze_activity Analyze Metabolites (LC-MS/MS) probe->analyze_activity calculate_induction Calculate Fold Induction, EC50, Emax analyze_activity->calculate_induction G cluster_2 Transporter Interaction Logical Flow start Is this compound a Transporter Substrate? substrate_yes Yes start->substrate_yes Efflux Ratio > 2 substrate_no No start->substrate_no Efflux Ratio <= 2 inhibitor_check Is this compound a Transporter Inhibitor? substrate_yes->inhibitor_check substrate_no->inhibitor_check inhibitor_yes Yes inhibitor_check->inhibitor_yes IC50 Determined inhibitor_no No inhibitor_check->inhibitor_no No significant inhibition conclusion Define DDI Potential inhibitor_yes->conclusion inhibitor_no->conclusion G cluster_3 Potential this compound Signaling Interactions This compound This compound vasodilation Cerebral Vasodilation This compound->vasodilation neurotransmission Neurotransmitter Modulation (Dopamine, Acetylcholine) This compound->neurotransmission neuroprotection Neuroprotection This compound->neuroprotection apoptosis Reduced Apoptosis neuroprotection->apoptosis oxidative_stress Reduced Oxidative Stress neuroprotection->oxidative_stress

References

Application of Vinburnine and Related Alkaloids in Anti-Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct research on the anti-cancer applications of vinburnine (also known as eburnamonine (B1221668) or vincamone) is limited. This compound is primarily recognized as a vasodilator and a metabolite of vincamine (B1683053) with neuroprotective properties[1][2][3][4][5]. This document leverages available research on closely related compounds, specifically vinpocetine (B1683063) (a synthetic derivative of vincamine) and synthetic derivatives of eburnamonine , to provide insights into the potential anti-cancer mechanisms and applications of this class of molecules. The data and protocols presented herein are based on studies of these related compounds and should be adapted and validated for this compound.

Application Notes

Overview of Anti-Cancer Potential

Vinpocetine has demonstrated significant anti-proliferative and pro-apoptotic activities across various cancer cell lines, including breast and colon cancer[6][7]. Its therapeutic potential is highlighted by its ability to induce cell cycle arrest and trigger programmed cell death[7][8]. A synthetic derivative of eburnamonine, 15-methylene-eburnamonine, has also shown potent cytotoxic effects against a range of cancer cells[9][10].

Mechanism of Action

The anti-cancer effects of vinpocetine are attributed to its modulation of critical intracellular signaling pathways. It has been shown to inhibit the activation of Akt and STAT3, key regulators of cancer cell growth and survival[7]. The induction of apoptosis by vinpocetine is mediated through the mitochondrial pathway[8]. For derivatives of eburnamonine, such as 15-methylene-eburnamonine, the cytotoxic mechanism is thought to involve the chemical reactivity of an α,β-unsaturated carbonyl group, which can form covalent adducts with biological nucleophiles, leading to cellular dysfunction and death.

Preclinical In Vivo Efficacy

Preclinical studies using xenograft models of human breast cancer have shown that both systemic and local administration of vinpocetine can significantly inhibit tumor growth without observable toxicity to the host[7]. This suggests a promising therapeutic index for vinpocetine and warrants further investigation into its in vivo efficacy against other cancer types.

Quantitative Data

The following tables provide a summary of the quantitative data from studies on the anti-cancer effects of vinpocetine and a synthetic derivative of eburnamonine.

Table 1: In Vitro Anti-Cancer Activity of Vinpocetine and 15-Methylene-Eburnamonine

CompoundCancer Cell LineAssay TypeEndpointResult
VinpocetineBreast CancerProliferation-Potent Inhibition[7]
VinpocetineColon Cancer (HCT116)Viability-Inhibition of Viability[6]
15-Methylene-EburnamonineLNCaP (Prostate)ViabilityLC50~5 µM
15-Methylene-EburnamonineRPMI-8226 (Multiple Myeloma)ViabilityLC50~5 µM
15-Methylene-EburnamonineU266 (Multiple Myeloma)ViabilityLC50~7.5 µM
15-Methylene-EburnamonineKMS-12BM (Multiple Myeloma)ViabilityLC504.0 µM
15-Methylene-EburnamonineFnMSC (Non-cancerous)ViabilityLC5016.71 µM

Table 2: In Vivo Anti-Tumor Activity of Vinpocetine

CompoundTumor ModelAdministration RouteKey Finding
VinpocetineHuman Breast Cancer XenograftSystemic and LocalSignificant suppression of tumor growth[7]

Experimental Protocols

Protocol for Cell Viability (MTT Assay)
  • Cell Culture: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with varying concentrations of the test compound (e.g., vinpocetine) for 48 to 72 hours.

  • MTT Reagent: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50).

Protocol for Apoptosis Analysis (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with the test compound at the desired concentrations and time points.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol for Western Blot Analysis of Signaling Pathways
  • Protein Extraction: Lyse treated cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

vinpocetine_signaling vinpocetine Vinpocetine akt p-Akt vinpocetine->akt inhibits stat3 p-STAT3 vinpocetine->stat3 inhibits proliferation Cell Proliferation akt->proliferation survival Cell Survival akt->survival stat3->proliferation stat3->survival

Caption: Vinpocetine's inhibitory effect on Akt and STAT3 signaling.

experimental_workflow start Seed Cancer Cells treat Compound Treatment start->treat incubate Incubation treat->incubate assay Apoptosis Assay incubate->assay analyze Flow Cytometry Analysis assay->analyze

Caption: A typical experimental workflow for apoptosis analysis.

logical_relationship vinpocetine Vinpocetine mitochondria Mitochondrial Pathway vinpocetine->mitochondria cell_cycle G0/G1 Cell Cycle Arrest vinpocetine->cell_cycle apoptosis Apoptosis mitochondria->apoptosis cell_cycle->apoptosis

Caption: Logical flow of vinpocetine-induced cell death.

References

Application Notes: Protocols for Investigating Vinburnine's Effect on T-Cell Exhaustion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell exhaustion is a state of cellular dysfunction that arises during chronic diseases such as cancer and persistent viral infections.[1] This dysfunctional state is characterized by the progressive loss of effector functions, including the production of key cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), reduced proliferative capacity, and sustained high-level expression of multiple inhibitory receptors, such as PD-1, TIM-3, and LAG-3.[1][2] Overcoming T-cell exhaustion is a primary goal of modern immunotherapy.

Vinburnine (B1683052), a vinca (B1221190) alkaloid, is primarily known for its vasodilatory and neuroprotective properties.[3][4] However, emerging research indicates its potential as an immunomodulatory agent. A recent study highlighted that this compound can potentiate anti-PD-1 immunotherapy in melanoma.[5][6] The proposed mechanism involves the activation of the P38/MAPK/ATF3 signaling pathway, leading to the secretion of IL-24, which enhances the functionality of CD8+ T-cells.[5][6]

These application notes provide a comprehensive framework of protocols to investigate the potential of this compound to prevent or reverse T-cell exhaustion in vitro. The following methodologies will enable researchers to characterize the phenotypic and functional effects of this compound on chronically stimulated T-cells.

Experimental Workflow

The overall experimental design involves isolating human T-cells, inducing an exhausted phenotype through chronic stimulation, treating the cells with this compound, and subsequently analyzing key markers and functions associated with T-cell exhaustion.

G cluster_prep Cell Preparation cluster_induction Exhaustion Induction cluster_treatment Treatment cluster_analysis Downstream Analysis pbmc Isolate PBMCs from Healthy Donor Blood tcell Isolate CD3+ T-Cells (Optional, Magnetic Selection) pbmc->tcell induce Induce Exhaustion: Chronic Stimulation with anti-CD3/CD28 Beads + IL-2 (8-9 Days) tcell->induce treat Treat with this compound (Various Concentrations) for 24-72 hours induce->treat flow Flow Cytometry: - Exhaustion Markers (PD-1, TIM-3) - Intracellular Cytokines (IFN-γ, IL-2) treat->flow elisa ELISA: Secreted Cytokines (IFN-γ, IL-2) treat->elisa prolif Proliferation Assay (CFSE) upon Restimulation treat->prolif

Caption: Overall experimental workflow for studying this compound's effect on T-cell exhaustion.

Data Presentation: Expected Outcomes

The following tables summarize hypothetical quantitative data from the proposed experiments, illustrating how this compound may impact markers and functions of T-cell exhaustion.

Table 1: Effect of this compound on T-Cell Exhaustion Marker Expression (Data acquired by Flow Cytometry after 9 days of chronic stimulation and 48h of this compound treatment)

Treatment Group% PD-1+ of CD8+ T-Cells% TIM-3+ of CD8+ T-Cells% LAG-3+ of CD8+ T-Cells
Unstimulated Control5.2 ± 1.13.1 ± 0.82.5 ± 0.6
Exhausted (Vehicle)85.4 ± 4.372.5 ± 5.168.9 ± 4.7
This compound (10 nM)70.1 ± 3.961.3 ± 4.555.4 ± 3.8
This compound (100 nM)55.6 ± 3.245.8 ± 3.742.1 ± 3.1
This compound (1 µM)40.3 ± 2.833.7 ± 2.930.5 ± 2.5

Table 2: Effect of this compound on T-Cell Functionality (Data acquired after restimulation of T-cells previously treated with this compound)

Treatment Group% IFN-γ+ of CD8+ T-Cells (ICS)Secreted IFN-γ (pg/mL) (ELISA)Proliferation Index (CFSE)
Unstimulated Control1.5 ± 0.5< 500.1 ± 0.05
Exhausted (Vehicle)8.9 ± 2.1250 ± 450.8 ± 0.2
This compound (10 nM)15.3 ± 2.8550 ± 601.5 ± 0.3
This compound (100 nM)25.7 ± 3.51200 ± 1102.4 ± 0.4
This compound (1 µM)38.2 ± 4.12150 ± 1803.5 ± 0.5

Experimental Protocols

Protocol 1: In Vitro Induction of T-Cell Exhaustion

This protocol describes the generation of exhausted T-cells from human Peripheral Blood Mononuclear Cells (PBMCs) through chronic stimulation.[7][8]

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human T Cell Enrichment Cocktail (or similar)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine)

  • Human IL-2 (recombinant)

  • Dynabeads™ Human T-Activator CD3/CD28

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • (Optional) Enrich for T-cells using a negative selection kit (e.g., RosetteSep™) according to the manufacturer's instructions.

  • Resuspend cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 100 U/mL of IL-2.

  • Add anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio. Culture in a humidified incubator at 37°C and 5% CO2.

  • Repeated Stimulation: Every 48-72 hours for a total of 8-9 days, gently resuspend the cells and place the culture plate on a dynamagnet to capture the beads.

  • Carefully aspirate the supernatant, leaving the bead-pellet behind.

  • Count viable cells and adjust the cell density back to 1 x 10^6 cells/mL in fresh complete RPMI medium with IL-2.

  • Add fresh anti-CD3/CD28 beads at a 1:1 ratio to continue the stimulation.

  • After 8-9 days, confirm the exhausted phenotype by analyzing a small aliquot of cells for high expression of PD-1 and TIM-3 via flow cytometry.

Protocol 2: Flow Cytometry for Exhaustion Markers

This protocol details the surface staining of T-cells to analyze the expression of exhaustion-associated inhibitory receptors.[9][10]

Materials:

  • FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)

  • Fc Block (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated antibodies (e.g., CD3-FITC, CD8-PerCP, PD-1-APC, TIM-3-PE, LAG-3-BV421)

  • Viability Dye (e.g., 7-AAD or Fixable Viability Dye)

Procedure:

  • Harvest ~1 x 10^6 cells per sample and transfer to a 5 mL FACS tube.

  • Wash cells with 2 mL of cold FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Resuspend the cell pellet in 100 µL of FACS buffer containing Fc Block and incubate for 10 minutes at 4°C.

  • Add the pre-titrated antibody cocktail containing antibodies against CD3, CD8, PD-1, TIM-3, and LAG-3.

  • Vortex gently and incubate for 30 minutes at 4°C in the dark.

  • Wash cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes after each wash.

  • Resuspend the cell pellet in 200 µL of FACS buffer.

  • Add the viability dye according to the manufacturer's protocol, typically 5-10 minutes before analysis.

  • Acquire data on a flow cytometer. Gate on live, single lymphocytes, then on CD3+ T-cells, and subsequently analyze the expression of PD-1, TIM-3, and LAG-3 on CD8+ subsets.

Protocol 3: Cytokine Secretion Analysis by ELISA

This protocol is for quantifying the concentration of secreted cytokines in the cell culture supernatant using a sandwich ELISA.[11][12]

Materials:

  • ELISA kits for human IFN-γ and IL-2 (containing capture antibody, detection antibody, standard, and substrate)

  • 96-well high-binding ELISA plates

  • Wash Buffer (PBS + 0.05% Tween-20)

  • Assay Diluent (e.g., PBS + 10% FBS)

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with the capture antibody diluted in coating buffer. Seal the plate and incubate overnight at 4°C.[12]

  • Blocking: Wash the plate 3 times with Wash Buffer. Block non-specific binding by adding 200 µL of Assay Diluent to each well and incubate for 1-2 hours at room temperature (RT).

  • Sample Incubation: Wash the plate 3 times. Add 100 µL of standards and culture supernatants (collected after this compound treatment and restimulation) to the appropriate wells. Incubate for 2 hours at RT.

  • Detection Antibody: Wash the plate 3 times. Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1-2 hours at RT.

  • Enzyme Conjugate: Wash the plate 3 times. Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at RT in the dark.

  • Substrate Development: Wash the plate 5 times. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at RT in the dark, monitoring for color development.

  • Reading: Stop the reaction by adding 50 µL of Stop Solution to each well. Read the absorbance at 450 nm on a microplate reader.

  • Calculate cytokine concentrations by interpolating from the standard curve.[12]

Proposed Signaling Pathway

Based on recent findings, this compound may enhance T-cell function by modulating specific intracellular signaling pathways. The diagram below illustrates the proposed mechanism where this compound activates the P38/MAPK pathway, leading to increased IL-24 secretion and subsequent enhancement of CD8+ T-cell anti-tumor activity.[5][6]

G This compound This compound p38_mapk P38/MAPK Pathway This compound->p38_mapk Activates atf3 ATF3 (Transcription Factor) p38_mapk->atf3 Activates il24_gene IL-24 Gene Transcription atf3->il24_gene Induces il24_protein IL-24 Secretion il24_gene->il24_protein t_cell CD8+ T-Cell il24_protein->t_cell Modulates function Enhanced Effector Function: - Increased Cytotoxicity - Cytokine Production t_cell->function Leads to

Caption: Proposed this compound signaling pathway enhancing CD8+ T-cell function.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Vinburnine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during the total synthesis of vinburnine (B1683052) (also known as eburnamonine). The information is tailored for researchers, scientists, and drug development professionals to help navigate potential experimental hurdles.

Challenge: Low Diastereoselectivity in Iminium Ion Reduction

A critical step in many this compound syntheses is the reduction of a tetracyclic iminium ion intermediate to establish the correct stereochemistry at the C/D ring junction. Achieving high diastereoselectivity in this step can be challenging.

Frequently Asked Questions (FAQs)
  • Q1: My iminium ion reduction is producing a nearly 1:1 mixture of diastereomers. What are the common causes?

    • A1: The choice of reducing agent and reaction conditions are the most critical factors influencing the diastereoselectivity of iminium ion reductions. Steric hindrance around the iminium ion can also play a significant role, sometimes favoring the undesired diastereomer. The solvent can also influence the transition state of the reduction, thereby affecting the stereochemical outcome.

  • Q2: Which reducing agents are recommended for improving the diastereoselectivity of this reduction?

    • A2: While sodium borohydride (B1222165) is a common reducing agent, others like zinc in acetic acid have been reported to provide better, albeit not always perfect, diastereoselectivity in favor of the desired cis-fused product. More sterically demanding reducing agents, such as lithium tri-tert-butoxyaluminum hydride, can sometimes offer improved selectivity.

  • Q3: How does temperature affect the diastereoselectivity of the reduction?

    • A3: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the transition state that leads to the thermodynamically more stable product. However, this may also significantly slow down the reaction rate. It is advisable to screen a range of temperatures to find the optimal balance.

Troubleshooting Guide: Iminium Ion Reduction
Problem Potential Cause Suggested Solution
Low Diastereoselectivity (e.g., close to 1:1 mixture)Non-selective reducing agentScreen a panel of reducing agents, including NaBH₄, Zn/AcOH, NaCNBH₃, and L-Selectride®.
Suboptimal reaction temperaturePerform the reaction at a lower temperature (e.g., 0 °C or -78 °C) and monitor for changes in the diastereomeric ratio.
Solvent effectsExperiment with different solvents (e.g., MeOH, EtOH, THF, CH₂Cl₂) to assess their impact on selectivity.
Incomplete ReactionInsufficiently reactive reducing agentSwitch to a more powerful reducing agent like LiAlH₄, but be mindful of potential over-reduction of other functional groups.
Steric hindranceIf the substrate is highly hindered, a less bulky reducing agent might be more effective, even at the cost of some selectivity.
Formation of Side ProductsOver-reductionUse a milder reducing agent or carefully control the stoichiometry of the reducing agent.
Decomposition of starting material or productEnsure the reaction is performed under an inert atmosphere and that the starting material is stable to the reaction conditions.
Experimental Protocol: Diastereoselective Reduction of an Iminium Ion Intermediate

This protocol is a general guideline based on reported syntheses and may require optimization for specific substrates.

Materials:

Procedure:

  • Dissolve the iminium salt in a mixture of methanol and acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Add zinc dust portion-wise to the stirred solution over 15 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the diastereomers.

Logical Workflow for Troubleshooting Iminium Ion Reduction

G start Low Diastereoselectivity in Iminium Ion Reduction check_reagent Is the reducing agent appropriate? start->check_reagent screen_reagents Screen alternative reducing agents: - Zn/AcOH - NaCNBH3 - L-Selectride® check_reagent->screen_reagents No check_temp Is the reaction temperature optimized? check_reagent->check_temp Yes screen_reagents->check_temp lower_temp Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) check_temp->lower_temp No check_solvent Could the solvent be influencing the outcome? check_temp->check_solvent Yes lower_temp->check_solvent screen_solvents Try different solvents: - MeOH, EtOH, THF, CH2Cl2 check_solvent->screen_solvents No incomplete_reaction Is the reaction incomplete? check_solvent->incomplete_reaction Yes screen_solvents->incomplete_reaction stronger_reagent Use a more potent reducing agent (e.g., LiAlH4) incomplete_reaction->stronger_reagent Yes success Improved Diastereoselectivity incomplete_reaction->success No stronger_reagent->success

Caption: Troubleshooting workflow for low diastereoselectivity in iminium ion reduction.

Challenge: Bischler-Napieralski Cyclization Issues

The Bischler-Napieralski reaction is a key step for constructing the tetracyclic core of this compound. This reaction can suffer from low yields, side reactions, and the need for harsh conditions.

Frequently Asked Questions (FAQs)
  • Q1: My Bischler-Napieralski reaction is not working. What is the most likely reason?

    • A1: The most common reason for failure is insufficient activation of the aromatic ring. The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution, and electron-withdrawing groups on the indole (B1671886) nucleus will significantly impede the cyclization.[1][2] Another common issue is the presence of moisture, which can quench the dehydrating agent.

  • Q2: I'm observing a significant amount of a styrene-like byproduct. What is this and how can I minimize it?

    • A2: This is likely the result of a retro-Ritter reaction, where the nitrilium ion intermediate fragments instead of cyclizing.[2] To minimize this, you can try using a nitrile solvent (like acetonitrile) to shift the equilibrium away from the retro-Ritter product or use milder dehydrating agents.[3]

  • Q3: Are there milder alternatives to POCl₃ and P₂O₅?

    • A3: Yes, reagents like triflic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base (e.g., 2-chloropyridine) can effect the cyclization at much lower temperatures, which can be beneficial for sensitive substrates.[4]

Troubleshooting Guide: Bischler-Napieralski Reaction
Problem Potential Cause Suggested Solution
Low to No YieldDeactivated aromatic ringIf possible, modify the substrate to include electron-donating groups on the indole ring.
Inactive dehydrating agentUse freshly opened or purified POCl₃. P₂O₅ can be very hygroscopic; ensure it is dry.
Presence of moistureEnsure all glassware is oven-dried and solvents are anhydrous. Run the reaction under an inert atmosphere.
Retro-Ritter Side Product FormationFragmentation of nitrilium ionUse a nitrile solvent (e.g., acetonitrile) to suppress the side reaction.
Harsh reaction conditionsEmploy a milder dehydrating system like Tf₂O/2-chloropyridine at lower temperatures.[4]
Complex Mixture of ProductsDecompositionLower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC.
Formation of regioisomersIf the indole has multiple potential sites for cyclization, consider using protecting groups to block undesired positions.
Experimental Protocol: Mild Bischler-Napieralski Cyclization

This protocol is a general guideline for a milder version of the Bischler-Napieralski reaction and may require optimization.

Materials:

  • N-acylated tryptamine (B22526) derivative (1.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • 2-chloropyridine (2.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.25 equiv)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-acylated tryptamine in anhydrous DCM in an oven-dried flask under a nitrogen atmosphere.

  • Cool the solution to -20 °C.

  • Add 2-chloropyridine, followed by the dropwise addition of triflic anhydride.

  • Stir the reaction at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20-30 minutes, monitoring by TLC.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical Workflow for Troubleshooting the Bischler-Napieralski Reaction

G start Low Yield in Bischler-Napieralski Reaction check_substrate Is the indole ring sufficiently electron-rich? start->check_substrate modify_substrate Consider adding electron-donating groups or alternative synthetic route check_substrate->modify_substrate No check_conditions Are the reaction conditions anhydrous? check_substrate->check_conditions Yes modify_substrate->start dry_reagents Use oven-dried glassware and anhydrous solvents/reagents check_conditions->dry_reagents No check_side_products Are styrene-like byproducts observed? check_conditions->check_side_products Yes dry_reagents->start use_nitrile_solvent Use acetonitrile (B52724) as the solvent check_side_products->use_nitrile_solvent Yes success Improved Yield check_side_products->success No milder_conditions Employ milder conditions (e.g., Tf2O) use_nitrile_solvent->milder_conditions milder_conditions->success

Caption: Troubleshooting workflow for the Bischler-Napieralski reaction.

Challenge: Dieckmann Condensation Inefficiency

The Dieckmann condensation is often employed to form one of the rings in the this compound scaffold. This intramolecular Claisen condensation can be prone to low yields and side reactions, such as intermolecular condensation.

Frequently Asked Questions (FAQs)
  • Q1: My Dieckmann condensation is giving a low yield of the desired cyclic β-keto ester. What should I check first?

    • A1: The most critical parameter is the choice and quality of the base. A strong, non-nucleophilic base like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) is typically required.[5] Ensure the base is fresh and handled under strictly anhydrous conditions. The reaction is also highly sensitive to the concentration of the substrate; high concentrations can favor intermolecular side reactions.

  • Q2: I'm getting a polymeric or oligomeric mess instead of my desired product. How can I prevent this?

    • A2: This is a classic problem in intramolecular reactions. To favor the desired cyclization, the reaction should be run under high dilution conditions. This reduces the probability of two different molecules reacting with each other.

  • Q3: Can the choice of solvent affect the Dieckmann condensation?

    • A3: Yes, the solvent can play a significant role. Aprotic solvents like THF, toluene (B28343), or benzene (B151609) are commonly used. Polar aprotic solvents can help to stabilize the enolate intermediate.[5]

Troubleshooting Guide: Dieckmann Condensation
Problem Potential Cause Suggested Solution
Low YieldIneffective baseUse a fresh, potent batch of a strong base (e.g., NaH, t-BuOK, LDA).
Wet reagents/solventsEnsure all reagents and solvents are rigorously dried.
Reversible reactionThe final product should be deprotonated by the base to drive the equilibrium. Ensure at least one equivalent of base is used.
Intermolecular Side Products (Oligomers/Polymers)High substrate concentrationRun the reaction under high dilution conditions (e.g., by slow addition of the substrate to the base solution).
Incomplete ReactionInsufficient reaction time or temperatureIncrease the reaction time and/or temperature, monitoring the progress by TLC.
Steric hindranceFor highly substituted substrates, a less hindered base or higher temperatures may be necessary.
Experimental Protocol: Dieckmann Condensation under High Dilution

This protocol is a general guideline and will likely require optimization.

Materials:

  • Diester starting material (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous toluene

  • 1 M HCl solution

  • Saturated aqueous sodium chloride solution (brine)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

Procedure:

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous toluene in an oven-dried flask under a nitrogen atmosphere.

  • Heat the suspension to reflux.

  • Dissolve the diester starting material in anhydrous THF.

  • Add the diester solution dropwise to the refluxing suspension of sodium hydride over a period of several hours using a syringe pump.

  • After the addition is complete, continue to reflux for an additional hour, monitoring by TLC.

  • Cool the reaction to 0 °C and cautiously quench with 1 M HCl until the solution is acidic.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude β-keto ester by flash column chromatography.

Logical Workflow for Troubleshooting the Dieckmann Condensation

G start Low Yield in Dieckmann Condensation check_base Is the base strong and anhydrous? start->check_base use_fresh_base Use fresh, potent base (NaH, t-BuOK, LDA) check_base->use_fresh_base No check_dilution Is the reaction run under high dilution? check_base->check_dilution Yes use_fresh_base->start high_dilution Implement slow addition of substrate to the base solution check_dilution->high_dilution No check_conditions Are the reaction conditions optimized? check_dilution->check_conditions Yes high_dilution->start optimize_conditions Adjust temperature and reaction time check_conditions->optimize_conditions No success Improved Yield of Cyclic Product check_conditions->success Yes optimize_conditions->success

Caption: Troubleshooting workflow for the Dieckmann condensation.

References

Technical Support Center: Vinburnine Dosage Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinburnine (B1683052) (also known as eburnamonine). The information is compiled from historical studies, and caution is advised due to the limited recent clinical data.

Troubleshooting Guides

Issue 1: Managing Gastrointestinal (GI) Side Effects

Question: Our research subjects are reporting a high incidence of nausea and general stomach upset. How can we mitigate these gastrointestinal side effects?

Answer: Gastrointestinal discomfort is one of the most commonly reported side effects of this compound.[1][2] The incidence of these effects appears to be dose-dependent.

Troubleshooting Steps:

  • Dosage Review: A higher dose of 180 mg/day (administered as 3 x 60 mg) has been associated with a greater frequency of gastrointestinal side effects compared to a lower dose of 60 mg/day.[3] Consider reducing the total daily dose or the size of individual doses.

  • Administration with Food: While specific studies on this are limited, administering this compound with meals may help reduce gastric irritation.

  • Divided Dosing Schedule: If not already implemented, splitting the total daily dose into smaller, more frequent administrations can help maintain more stable plasma concentrations and potentially reduce peak-dose-related side effects.

  • Formulation Review: An oral liquid (drop) form of this compound has been shown to have a faster absorption rate compared to capsules.[4] This could potentially influence the onset and intensity of GI effects. Evaluating the formulation being used is recommended.

Issue 2: Addressing Vasodilatory-Related Side Effects

Question: We have observed instances of dizziness and hypotension in our study participants. What is the recommended course of action?

Answer: this compound's primary mechanism of action is as a cerebral vasodilator, which can lead to systemic hypotension (low blood pressure), dizziness, and headaches.[1][5] These effects are a direct extension of its pharmacological activity.

Troubleshooting Steps:

  • Blood Pressure Monitoring: Implement a strict blood pressure monitoring protocol, especially during the initial dose-titration phase. Monitor for orthostatic hypotension (a drop in blood pressure upon standing).

  • Dose Titration: Begin with a lower starting dose and titrate upwards slowly, allowing the subject's cardiovascular system to adapt. A gradual increase to the target dose is crucial.

  • Subject Screening: Exclude subjects with a history of hypotension or those currently taking other vasodilator or antihypertensive medications.[1] Co-administration can amplify the blood-pressure-lowering effects.[1]

  • Concomitant Medications Review: Be aware of potential drug interactions. This compound can interact with anticoagulants, antiplatelet drugs, and medications affecting the cytochrome P450 enzyme system (specifically CYP3A4).[1]

Frequently Asked Questions (FAQs)

Q1: What is the established dose-response relationship for this compound's efficacy and side effects?

A1: Early clinical studies indicate a positive dose-response relationship for both therapeutic effects and side effects. One study directly comparing a 180 mg/day regimen to a 60 mg/day regimen found that the higher dose resulted in greater therapeutic improvement but also a higher incidence of side effects, particularly gastrointestinal ones.[3] Another study in elderly patients showed that daily doses of 30, 60, or 90 mg of a related compound, vindeburnol (B1683055), resulted in a dose-proportional improvement in balance.[6]

Q2: What are the known side effects of this compound?

A2: Based on available data, the side effects can be categorized as follows:

  • Common: Gastrointestinal disturbances such as nausea, vomiting, and stomach upset.[1][2]

  • Less Common/Severe: Headaches, dizziness, and hypotension (low blood pressure).[1][2]

  • Rare: Allergic reactions (rash, itching), confusion, agitation, or sleep disturbances.[2]

Q3: How is this compound metabolized, and are there significant drug interactions to be aware of?

A3: this compound is metabolized in the liver.[5] It can interact with several classes of drugs:

  • Antihypertensives/Vasodilators: Co-administration can lead to an additive effect and increase the risk of significant hypotension.[1]

  • Anticoagulants/Antiplatelet Drugs: As this compound enhances blood flow, it could potentially increase the risk of bleeding when taken with drugs like warfarin (B611796) or aspirin.[1]

  • CYP3A4 Inhibitors/Inducers: Drugs that inhibit the CYP3A4 enzyme (e.g., certain antifungals, antibiotics) can increase this compound levels, raising the risk of side effects. Conversely, CYP3A4 inducers may reduce its effectiveness.[1]

Q4: What is the proposed mechanism of action for this compound?

A4: this compound's mechanism is multifaceted. It is primarily known as a cerebral vasodilator, meaning it widens blood vessels in the brain to increase blood flow, oxygen, and nutrient delivery.[1][5] It may also have neuroprotective properties by protecting neurons from oxidative stress and modulating neurotransmitter systems, including dopamine (B1211576) and acetylcholine.[1][5]

Data Summary

Table 1: this compound (Eburnamonine) Dosage and Observed Effects from Clinical Studies

Daily DosageStudy PopulationObserved Therapeutic EffectsReported Side EffectsReference
180 mg (3 x 60 mg)Inpatients with cerebrovascular disordersMore frequent therapeutic improvement compared to placebo and 60 mg/day dose.Higher incidence of gastrointestinal side effects compared to placebo.[3]
80 mg (first 5 days), then 60 mgPatients with chronic brain ischemiaMore rapid and significant improvement in some symptoms compared to nicergoline (B1678741).No side effects were reported in this particular study.[7]
60 mg (1 x 60 mg)Inpatients with cerebrovascular disordersMore frequent therapeutic improvement compared to placebo.Incidence of side effects did not differ from placebo.[3]

Experimental Protocols

Protocol 1: Hypothetical Modern Dose-Finding Study (Phase I/IIa Design)

This protocol is a hypothetical example based on modern pharmacological principles for establishing a safe and effective dose range.

  • Study Design: A double-blind, placebo-controlled, dose-escalation study.

  • Subject Population: Healthy volunteers (for initial safety and pharmacokinetics) followed by a small cohort of the target patient population (e.g., individuals with mild cognitive impairment).

  • Dose Escalation Plan:

    • Begin with a single ascending dose (SAD) phase, starting at a low dose (e.g., 10 mg).

    • Monitor subjects for a defined period (e.g., 72 hours) for adverse events, vital signs (with a focus on orthostatic blood pressure), and pharmacokinetic (PK) sampling.

    • If the dose is well-tolerated, escalate to the next dose level in a new cohort.

    • Follow with a multiple ascending dose (MAD) phase, where cohorts receive a specific dose daily for a set period (e.g., 7-14 days) to assess steady-state PK and tolerability.

  • Safety Monitoring:

    • Primary Endpoints: Incidence and severity of adverse events (AEs), serious adverse events (SAEs).

    • Secondary Endpoints: Changes in vital signs, ECG parameters, and clinical laboratory tests.

  • Pharmacokinetic Analysis: Collect serial blood samples to determine key PK parameters such as Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), and half-life at each dose level.

  • Pharmacodynamic Analysis: Use relevant biomarkers to assess target engagement. For this compound, this could include transcranial Doppler to measure cerebral blood flow velocity or functional MRI (fMRI).

Visualizations

Proposed_Mechanism_of_Action This compound This compound Vasodilation Cerebral Vasodilation This compound->Vasodilation Neuroprotection Neuroprotection This compound->Neuroprotection BloodFlow Increased Cerebral Blood Flow Vasodilation->BloodFlow Oxygenation Improved Oxygen & Nutrient Delivery BloodFlow->Oxygenation Cognitive Cognitive Function Support Oxygenation->Cognitive OxidativeStress Reduced Oxidative Stress Neuroprotection->OxidativeStress Neurotransmitters Neurotransmitter Modulation (Dopamine, Acetylcholine) Neuroprotection->Neurotransmitters OxidativeStress->Cognitive Neurotransmitters->Cognitive Dose_Optimization_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Dose Finding Preclinical In Vitro / In Vivo Toxicology & PK/PD SAD Phase 1: Single Ascending Dose (SAD) (Healthy Volunteers) Preclinical->SAD MonitorAE Monitor Adverse Events (GI, Hypotension) SAD->MonitorAE GoNoGo Go / No-Go Decision SAD->GoNoGo Tolerability Data MAD Phase 1: Multiple Ascending Dose (MAD) (Healthy Volunteers) PoC Phase 2a: Proof of Concept (Patient Population) Test selected doses MAD->PoC MAD->MonitorAE RP2D Recommended Phase 2 Dose (RP2D) Selection PoC->RP2D PoC->MonitorAE GoNoGo->MAD Go

References

Vinburnine Solubility and Stability: A Technical Guide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using vinburnine (B1683052) in in vitro assays. Proper handling of this compound, particularly concerning its solubility and stability, is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro studies?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. This compound is soluble in DMSO and dimethylformamide (DMF), but it is poorly soluble in aqueous solutions, including water and phosphate-buffered saline (PBS).[1] Commercial suppliers often provide this compound as a 10 mM solution in DMSO.

Q2: I am having trouble dissolving this compound. What can I do?

A2: If you encounter precipitation or phase separation, gentle warming and/or sonication can aid in the dissolution of this compound in the recommended organic solvent.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution from solid this compound, it is recommended to dissolve it in high-purity DMSO. For example, to create a 10 mM stock solution, dissolve 2.944 mg of this compound (Molecular Weight: 294.4 g/mol ) in 1 mL of DMSO.

Q4: How do I prepare a working solution of this compound for my cell culture experiment?

A4: To prepare a working solution, the DMSO stock solution should be serially diluted in your complete cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low, typically less than 0.5%, to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (cell culture medium with the same final concentration of DMSO without this compound) in your experimental design.

Q5: How should I store this compound and its stock solutions?

A5: Solid this compound is stable for at least four years when stored properly. This compound stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.

Q6: My results with this compound are inconsistent. What could be the cause?

A6: Inconsistent results with Vinca alkaloids like this compound in cell-based assays can be due to its degradation in cell culture media. This compound can be photosensitized by riboflavin (B1680620), a common component of cell culture media, leading to its degradation upon exposure to light.[4] This can result in poor reproducibility of cytotoxicity tests.[4] It is crucial to protect your experiments from light as much as possible.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder will not dissolve. Use of an inappropriate solvent.Use high-purity DMSO as the primary solvent. This compound has poor aqueous solubility.[1]
Insufficient mixing.Gentle warming or sonication can assist in dissolution.
Precipitate forms when adding stock solution to cell culture medium. The solubility limit of this compound in the aqueous medium has been exceeded.Ensure the final concentration of this compound in the cell culture medium is within its solubility range. Minimize the final DMSO concentration. Add the stock solution to the medium slowly while gently mixing.
High background toxicity observed in vehicle control wells. The final concentration of DMSO is too high.Ensure the final DMSO concentration in your cell culture medium is below 0.5%.[2]
Loss of this compound activity or inconsistent results over time. Degradation of this compound in the working solution.Prepare fresh working solutions for each experiment from a frozen stock. Protect cell culture plates and solutions containing this compound from light to prevent photosensitization by riboflavin in the media.[4]
Instability of stock solution due to improper storage.Aliquot stock solutions to avoid multiple freeze-thaw cycles and store at -80°C for long-term storage.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 294.4 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Pipettes

Methodology:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Weigh 2.944 mg of this compound powder using a calibrated analytical balance.

  • Transfer the weighed powder to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous, high-purity DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming or sonication may be applied if necessary.

  • Aliquot the 10 mM stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C for short-term storage (≤ 1 month) or -80°C for long-term storage (≤ 6 months).[3]

Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile pipette tips and tubes

Methodology:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration.

  • Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%.[2] For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium (final DMSO concentration: 0.1%).

  • Gently mix the working solution by pipetting. Avoid vigorous vortexing.

  • Use the freshly prepared working solution immediately for your experiment.

  • Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium.

Data Presentation

This compound Solubility
Solvent Solubility Reference
Water0.175 mg/mL[5]
DMSOSoluble (e.g., 10 mM)[1][3]
DMF1 mg/mL[6]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 0.83 mg/mL
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 0.83 mg/mL
10% DMSO, 90% Corn Oil≥ 0.83 mg/mL
Recommended Storage Conditions for this compound Solutions
Solution Type Storage Temperature Duration Reference
Stock Solution in DMSO-20°CUp to 1 month[3]
Stock Solution in DMSO-80°CUp to 6 months[3]

Visualizations

Vinburnine_Stock_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve mix Vortex / Sonicate dissolve->mix aliquot Aliquot into single-use tubes mix->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing and storing a this compound stock solution.

Vinburnine_Working_Solution_Workflow start Start with 10 mM this compound Stock in DMSO dilute Serially dilute in pre-warmed cell culture medium start->dilute check_dmso Ensure final DMSO concentration is < 0.5% dilute->check_dmso vehicle Prepare Vehicle Control (Medium + same % DMSO) dilute->vehicle check_dmso->dilute [Concentration too high] add_to_cells Add to cell culture for assay check_dmso->add_to_cells [Concentration OK] vehicle->add_to_cells

Caption: Workflow for preparing a this compound working solution for in vitro assays.

Troubleshooting_Logic cluster_solubility Check Solubility cluster_stability Check Stability problem Inconsistent Experimental Results? precipitate Precipitate in medium? problem->precipitate light Experiment protected from light? problem->light solubility_solution Lower final concentration. Add stock slowly to medium. precipitate->solubility_solution [Yes] light_solution Protect from light to prevent riboflavin-mediated degradation. light->light_solution [No] fresh_solution Using freshly prepared working solution? light->fresh_solution [Yes] fresh_solution_yes Prepare fresh dilutions for each experiment. fresh_solution->fresh_solution_yes [No]

Caption: Troubleshooting logic for inconsistent results with this compound.

References

Technical Support Center: Overcoming Blood-Brain Barrier Transport Issues with Vinburnine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in navigating the challenges associated with vinburnine (B1683052) and its transport across the blood-brain barrier (BBB). The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in the central nervous system (CNS)?

A1: this compound, also known as eburnamonine (B1221668), is a vinca (B1221190) alkaloid derived from the periwinkle plant.[1] Its primary effects on the CNS are attributed to its vasodilatory and neuroprotective properties.[2][3] As a vasodilator, this compound helps to relax the smooth muscles of blood vessels in the brain, leading to increased cerebral blood flow.[2][3] This ensures a better supply of oxygen and nutrients to brain tissue. Its neuroprotective effects are linked to its antioxidant properties, which help in reducing oxidative stress.[2]

Q2: Does this compound cross the blood-brain barrier (BBB)?

A2: Yes, studies indicate that this compound and related alkaloids can cross the BBB. This is supported by findings that show minimal interaction with key efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are known to pump many substances out of the brain.[4] A study on the related compound, vinpocetine (B1683063), using positron emission tomography (PET) in humans, demonstrated its ready passage across the BBB following intravenous administration.[5]

Q3: What are the known signaling pathways modulated by this compound in the brain?

A3: this compound's neuroprotective effects are associated with the modulation of several signaling pathways. Its antioxidant activity suggests an influence on pathways that combat oxidative stress. The related compound, vincamine, has been shown to play a neuroprotective role by suppressing the NF-κB pathway and activating the Nrf2/HO-1 pathway, both of which are critical in managing neuroinflammation and oxidative stress.[6]

A simplified representation of a potential neuroprotective signaling pathway influenced by this compound is illustrated below.

This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 Activates NFkB NF-κB Inhibition This compound->NFkB Inhibits Oxidative_Stress Oxidative Stress Oxidative_Stress->Nrf2 Inflammation Neuroinflammation Inflammation->NFkB Antioxidant_Response Antioxidant Enzyme Expression (e.g., HO-1) Nrf2->Antioxidant_Response Leads to Neuroprotection Neuroprotection Antioxidant_Response->Neuroprotection Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Reduction NFkB->Pro_inflammatory_Cytokines Leads to Pro_inflammatory_Cytokines->Neuroprotection

Caption: Potential neuroprotective signaling pathways of this compound.

Troubleshooting Guides

Problem 1: Low or inconsistent measurements of this compound concentration in brain tissue in in vivo studies.

  • Possible Cause 1: Inefficient brain tissue homogenization.

    • Troubleshooting: Ensure the brain tissue is thoroughly homogenized on ice to prevent degradation. Use a suitable homogenization buffer and a reliable mechanical homogenizer. Verify the completeness of homogenization visually and, if possible, microscopically.

  • Possible Cause 2: Suboptimal analytical method for this compound quantification.

    • Troubleshooting: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in brain homogenate. Ensure proper sample clean-up to remove interfering substances.

  • Possible Cause 3: Rapid metabolism of this compound.

    • Troubleshooting: Consider co-administration with metabolic inhibitors (use with caution and appropriate controls) to understand the impact of metabolism on brain concentrations. Measure major metabolites of this compound in both plasma and brain tissue.

Problem 2: High variability in apparent permeability (Papp) values for this compound in in vitro BBB models (e.g., Transwell assays with hCMEC/D3 cells).

  • Possible Cause 1: Inconsistent barrier integrity of the cell monolayer.

    • Troubleshooting: Regularly monitor the transendothelial electrical resistance (TEER) of the cell monolayer to ensure a consistent and high-integrity barrier before and during the permeability assay.[7] Discard any Transwells with TEER values below the established threshold for your model. Also, assess paracellular permeability using a marker like Lucifer yellow or fluorescently labeled dextran.[8]

  • Possible Cause 2: Non-specific binding of this compound to the experimental apparatus.

    • Troubleshooting: Pre-incubate the Transwell plates and other materials with a solution of a similar but unlabeled compound to block non-specific binding sites. Use low-binding plates and pipette tips. Always perform recovery experiments to quantify the amount of compound lost due to binding.

  • Possible Cause 3: Efflux transporter activity.

    • Troubleshooting: Although studies suggest minimal interaction of this compound with P-gp and BCRP, the expression of these transporters can vary between in vitro models.[4] Conduct bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. If the efflux ratio is high, consider using specific inhibitors for the suspected transporters to confirm their involvement.[9]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound's BBB transport in publicly accessible literature, the following table provides a template for researchers to populate with their own experimental data and includes data for the related, well-studied compound vinpocetine for reference.

CompoundExperimental ModelParameterValueReference
This compound (e.g., In vitro hCMEC/D3)Apparent Permeability (Papp) (cm/s)Data to be determined
(e.g., In vivo mouse)Brain-to-Plasma Ratio (Kp)Data to be determined
Vinpocetine In vivo human (PET)Brain Uptake (% of injected dose)~3.7% at 2 min post-injection[5]
Vinpocetine In vivo ratBrain-to-Plasma Ratio (Kp)Varies by study

Detailed Experimental Protocols

1. In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model

This protocol provides a general framework for assessing the permeability of this compound across an in vitro BBB model, such as one using the hCMEC/D3 cell line.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_1 Coat Transwell inserts (e.g., with collagen) Prep_2 Seed endothelial cells (e.g., hCMEC/D3) Prep_1->Prep_2 Prep_3 Culture to form a monolayer (Monitor TEER) Prep_2->Prep_3 Exp_1 Wash monolayer with transport buffer Prep_3->Exp_1 Exp_2 Add this compound solution to donor chamber Exp_1->Exp_2 Exp_3 Add fresh buffer to receiver chamber Exp_2->Exp_3 Exp_4 Incubate at 37°C Exp_3->Exp_4 Exp_5 Collect samples from receiver chamber at time points Exp_4->Exp_5 Ana_1 Quantify this compound concentration (e.g., LC-MS/MS) Exp_5->Ana_1 Ana_2 Calculate Apparent Permeability (Papp) Ana_1->Ana_2

Caption: Workflow for an in vitro BBB permeability assay.

Methodology:

  • Cell Culture: Culture brain endothelial cells (e.g., hCMEC/D3) on semi-permeable Transwell inserts until a confluent monolayer is formed. Barrier integrity should be confirmed by measuring TEER and the permeability of a paracellular marker (e.g., Lucifer Yellow).

  • Permeability Assay:

    • Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the this compound solution (at a known concentration) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate the plate at 37°C, typically with gentle shaking.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh buffer.

    • At the end of the experiment, collect a sample from the apical chamber to determine the initial concentration.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of this compound transport to the receiver chamber.

    • A is the surface area of the Transwell membrane.

    • C0 is the initial concentration of this compound in the donor chamber.

2. In Vivo Brain Microdialysis for this compound

This protocol outlines the general steps for performing in vivo microdialysis in a rodent model to measure unbound this compound concentrations in the brain extracellular fluid.

cluster_prep Surgical Preparation cluster_exp Microdialysis Experiment cluster_analysis Sample Analysis Surg_1 Anesthetize animal Surg_2 Implant microdialysis probe into target brain region Surg_1->Surg_2 Surg_3 Allow for recovery and stabilization Surg_2->Surg_3 Exp_1 Perfuse probe with artificial cerebrospinal fluid (aCSF) Surg_3->Exp_1 Exp_2 Administer this compound (e.g., intravenously) Exp_1->Exp_2 Exp_3 Collect dialysate fractions at timed intervals Exp_2->Exp_3 Ana_1 Quantify this compound in dialysate (LC-MS/MS) Exp_3->Ana_1 Ana_2 Determine probe recovery Ana_1->Ana_2 Ana_3 Calculate unbound brain concentration Ana_2->Ana_3

Caption: Workflow for in vivo brain microdialysis.

Methodology:

  • Probe Implantation: Surgically implant a microdialysis probe into the specific brain region of interest in an anesthetized animal (e.g., rat or mouse). Allow the animal to recover from surgery.

  • Microdialysis Procedure:

    • Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

    • After a stabilization period to obtain a baseline, administer this compound to the animal (e.g., via intravenous injection or oral gavage).

    • Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) into collection vials.

  • Sample Analysis:

    • Analyze the concentration of this compound in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.

    • Determine the in vivo recovery of the microdialysis probe to accurately calculate the absolute unbound concentration in the brain extracellular fluid. This can be done using methods like the zero-net flux method or retrodialysis.

  • Data Interpretation: The data will provide a time-course of the unbound this compound concentration in the target brain region, which is the pharmacologically active concentration.

References

Vinburnine Administration Protocols: A Technical Support Center for Consistent Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining their vinburnine (B1683052) administration protocols for consistent and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound?

This compound, a derivative of the Vinca (B1221190) alkaloid vincamine, exhibits a multi-faceted mechanism of action, primarily centered on its vasodilatory, neuroprotective, and neurotransmitter-modulating effects[1]. Its principal actions include:

  • Vasodilation: this compound induces relaxation of vascular smooth muscles, leading to increased cerebral blood flow. This is primarily achieved by inhibiting the influx of calcium ions into these cells[1]. It may also influence intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which further promotes vasodilation[1].

  • Neuroprotection: It is believed to possess antioxidant properties, helping to protect neural tissues from oxidative stress by scavenging free radicals[1].

  • Neurotransmitter Modulation: this compound is thought to modulate the levels of key neurotransmitters such as dopamine (B1211576) and serotonin, which can influence cognitive functions and mood[1].

2. What are the common administration routes for this compound in preclinical studies?

The most frequently reported administration routes in rodent studies are intraperitoneal (IP) injection and oral gavage. IP injection has been used in studies investigating its effects on drug-induced amnesia[2]. Oral administration has also been explored, with studies indicating it is relatively well-absorbed, although bioavailability can vary[1][3].

3. What factors can contribute to inconsistent results in this compound experiments?

Inconsistencies in experimental outcomes with this compound can arise from several factors:

  • Formulation and Vehicle: The solubility and stability of this compound in the chosen vehicle can significantly impact its absorption and bioavailability.

  • Metabolism: this compound is metabolized in the liver, and its metabolism is likely influenced by the cytochrome P450 enzyme system, particularly CYP3A4. Co-administration of substances that induce or inhibit CYP3A4 can alter this compound's clearance and efficacy.

  • Animal Strain, Age, and Sex: These biological variables can influence drug metabolism and response.

  • Experimental Model: The specific parameters of the experimental model, such as the type and severity of the induced pathology, can affect the observed outcomes.

  • Dose and Timing of Administration: The dose-response relationship and the timing of administration relative to the experimental endpoint are critical for consistent results.

Troubleshooting Guides

Issue 1: High Variability in Behavioral Outcomes (e.g., in Morris Water Maze)

Possible Cause & Solution

Possible Cause Troubleshooting Step
Inconsistent Drug Exposure Ensure a consistent and validated oral gavage or IP injection technique. For oral administration, consider the use of a standardized vehicle that ensures this compound's solubility and stability. Fasting animals for a short period (4-6 hours) before oral gavage can help standardize absorption[4].
Variable Stress Levels in Animals Acclimatize animals to the experimental procedures and handling to minimize stress-induced variability in behavioral tests.
Suboptimal Dosing Conduct a dose-response study to determine the optimal dose for your specific experimental model and animal strain. A study in mice and rats showed a dose-related effect up to 20 mg/kg via IP injection for memory impairment models[2].
Issue 2: Low or No Observed Effect on Cerebral Blood Flow (CBF)

Possible Cause & Solution

Possible Cause Troubleshooting Step
Insufficient Dose The effect of related vinca alkaloids on CBF has been shown to be dose-dependent. Ensure the administered dose is within a pharmacologically active range.
Timing of Measurement The peak effect of this compound on CBF may be transient. Conduct time-course studies to identify the optimal window for measuring CBF after administration.
Measurement Technique Sensitivity Utilize a high-resolution and sensitive technique for measuring regional CBF, such as autoradiography, to detect subtle changes.
Issue 3: Inconsistent In Vitro Neuroprotection Results

Possible Cause & Solution

Possible Cause Troubleshooting Step
Cell Culture Conditions Standardize cell density, passage number, and culture media components to ensure consistent cellular responses.
Drug Preparation and Stability Prepare fresh this compound solutions for each experiment and protect them from light if necessary. Confirm the solubility of this compound in the cell culture medium.
Assay-Specific Variability Optimize the parameters of the neuroprotection assay (e.g., concentration of the neurotoxic agent, incubation times). Include appropriate positive and negative controls in every experiment.

Quantitative Data Summary

Table 1: Dose-Response of this compound in Ameliorating Scopolamine-Induced Amnesia in Mice (IP Administration)

Dose (mg/kg)Mean Latency (seconds) in Passive Avoidance Task
Vehicle30 ± 5
Scopolamine + Vehicle120 ± 15
Scopolamine + this compound (5)95 ± 12
Scopolamine + this compound (10)70 ± 10
Scopolamine + this compound (20)45 ± 8

Data are hypothetical and for illustrative purposes, based on the qualitative findings of dose-dependent effects[2].

Table 2: Pharmacokinetic Parameters of Related Vinca Alkaloids (for reference)

CompoundAdministration RouteTmax (hours)Cmax (ng/mL)Half-life (hours)
VincamineOral (tablet)1.4 ± 0.5155 ± 821.43 ± 0.80
VincamineOral (solution)1.0 ± 0.6133 ± 1041.55 ± 0.78
VinorelbineOral0.91 ± 0.22-~18

Data from studies on related compounds can provide an initial estimate for experimental design.

Detailed Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound for Cognitive Assessment in Mice (Morris Water Maze)

1. Materials:

  • This compound powder

  • Vehicle: 0.5% carboxymethylcellulose (CMC) in sterile water

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes

  • Morris Water Maze apparatus

2. This compound Preparation:

  • Calculate the required amount of this compound based on the desired dose and the weight of the mice.

  • Prepare the 0.5% CMC vehicle by slowly adding CMC powder to sterile water while stirring continuously until a homogenous suspension is formed.

  • Suspend the this compound powder in the 0.5% CMC vehicle to the final desired concentration. Vortex thoroughly before each administration to ensure a uniform suspension.

3. Administration Procedure:

  • Gently restrain the mouse.

  • Measure the distance from the corner of the mouse's mouth to the last rib to estimate the correct length of the gavage needle to be inserted.

  • Insert the gavage needle into the esophagus and gently advance it into the stomach.

  • Slowly administer the this compound suspension.

  • Carefully withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress.

4. Morris Water Maze Protocol:

  • A typical protocol involves a training phase of 4-5 days with 4 trials per day, where the mouse learns to find a hidden platform. This is followed by a probe trial on the final day where the platform is removed, and the time spent in the target quadrant is measured to assess spatial memory. Administer this compound or vehicle 30-60 minutes prior to the first trial of each day.

Protocol 2: In Vitro Neuroprotection Assessment using the MTT Assay

1. Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • This compound

  • Neurotoxic agent (e.g., 6-hydroxydopamine or amyloid-beta peptide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

2. Procedure:

  • Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce neurotoxicity by adding the neurotoxic agent to the wells (excluding the control wells).

  • Incubate for the desired period (e.g., 24 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Visualizations of Signaling Pathways and Workflows

Vinburnine_Vasodilation_Pathway This compound This compound Ca_Channel L-type Calcium Channel This compound->Ca_Channel Inhibits AC Adenylyl Cyclase This compound->AC May Stimulate Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Ca_Calmodulin Activates MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates MLC_P Phosphorylated Myosin Light Chain MLCK->MLC_P Phosphorylates Contraction Vascular Smooth Muscle Contraction MLC_P->Contraction Relaxation Vasodilation cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->MLCK Inhibits

Caption: this compound's vasodilatory signaling pathway.

Vinburnine_Neuroprotection_Pathway cluster_stress Oxidative Stress cluster_this compound This compound Action ROS Reactive Oxygen Species (ROS) Neuronal_Damage Neuronal Damage ROS->Neuronal_Damage Neuroprotection Neuroprotection This compound This compound This compound->ROS Scavenges Nrf2_Activation Nrf2 Activation This compound->Nrf2_Activation May activate ARE Antioxidant Response Element (ARE) Nrf2_Activation->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes Antioxidant_Enzymes->Neuroprotection

Caption: Proposed neuroprotective mechanism of this compound.

Vinburnine_Cholinergic_Modulation Acetylcholine (B1216132) Acetylcholine M1_Receptor M1 Muscarinic Receptor Acetylcholine->M1_Receptor Binds to orthosteric site Gq_Protein Gq Protein M1_Receptor->Gq_Protein Activates This compound This compound (Allosteric Modulator) This compound->M1_Receptor Binds to allosteric site PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates Cognitive_Function Enhanced Cognitive Function Ca_Release->Cognitive_Function PKC->Cognitive_Function

Caption: this compound's modulation of cholinergic signaling.

Vinburnine_Dopaminergic_Modulation This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor May interact with Gi_Protein Gi Protein D2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts to Downstream_Effects Modulation of Neuronal Excitability and Neurotransmitter Release cAMP->Downstream_Effects Leads to

Caption: Potential modulation of dopaminergic signaling by this compound.

Experimental_Workflow_Cognitive_Study Start Start: Animal Acclimatization Grouping Randomized Grouping (Vehicle, this compound Doses) Start->Grouping Administration Daily Administration (Oral Gavage or IP) Grouping->Administration Behavioral_Testing Morris Water Maze (Training Trials) Administration->Behavioral_Testing 30-60 min prior Probe_Trial Probe Trial (Memory Assessment) Behavioral_Testing->Probe_Trial After training Data_Analysis Data Analysis (Latency, Path Length, Time in Quadrant) Probe_Trial->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Vinburnine Solution Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability issues of vinburnine (B1683052) in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a critical concern?

This compound is a vinca (B1221190) alkaloid used as a vasodilator to improve cerebral circulation.[1][2] As a cyclic amide, it is susceptible to chemical degradation, particularly in solution, which can impact its therapeutic efficacy and produce impurities.[1][2] Ensuring the stability of this compound solutions is crucial for obtaining accurate and reproducible results in research and for maintaining the safety and potency of pharmaceutical formulations.

Q2: What is the primary degradation pathway for this compound in solution?

The primary degradation pathway for this compound is hydrolysis. Being a cyclic amide, it is particularly sensitive to base-catalyzed hydrolysis.[1][2] Studies conducted under International Council for Harmonisation (ICH) guidelines show that this compound is highly sensitive to degradation with sodium hydroxide (B78521) (NaOH).[1][2] This reaction breaks the amide bond, forming a carboxylic acid derivative identified as 2-((1S,12bS)-1-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a] quinolizin-1-yl) acetic acid.[1][2]

G This compound This compound (Cyclic Amide) Degradant Degradation Product (Carboxylic Acid Derivative) This compound->Degradant  Hydrolysis Condition Alkaline Conditions (e.g., NaOH) Water (H₂O) Condition->Degradant

Caption: this compound Hydrolytic Degradation Pathway.

Q3: My this compound solution appears cloudy or precipitated. What could be the cause?

Cloudiness or precipitation can indicate several issues:

  • Poor Solubility: this compound has a low water solubility of 0.175 mg/mL.[3] Exceeding this concentration in aqueous buffers can lead to precipitation.

  • Solvent Choice: The choice of solvent is critical. While DMSO is a common choice for initial stock solutions, its introduction into aqueous buffers can cause the compound to crash out if the final DMSO concentration is not optimal.

  • Temperature Effects: Storing solutions at low temperatures (e.g., -20°C or -80°C) can decrease solubility and cause precipitation, especially after freeze-thaw cycles.[4]

  • Degradation: While less common, extensive degradation could potentially lead to the formation of less soluble byproducts.

Q4: How should I prepare and store this compound stock solutions to maximize stability?

Proper preparation and storage are key to preventing degradation and solubility issues.

  • Solvent Selection: For stock solutions, use organic solvents like DMSO.[4] For in-vivo experiments, specific formulations using co-solvents such as PEG300, Tween-80, or corn oil are recommended.[4]

  • Storage Conditions: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[4] Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4]

  • Working Solutions: Prepare fresh working solutions from stock for each experiment. If using buffers, ensure the final pH is not alkaline.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability problems encountered during experiments with this compound.

G Start Suspected this compound Solution Instability CheckAppearance Is the solution cloudy or precipitated? Start->CheckAppearance CheckResults Are experimental results inconsistent or unexpected? Start->CheckResults CheckAppearance->CheckResults No SolubilityIssue Potential Solubility Issue CheckAppearance->SolubilityIssue Yes DegradationIssue Potential Degradation Issue CheckResults->DegradationIssue Yes ActionSolubility Action: 1. Check concentration vs. solubility limit. 2. Use co-solvents (DMSO, PEG300). 3. Gently warm or sonicate. SolubilityIssue->ActionSolubility ActionDegradation Action: 1. Check solution pH (avoid alkaline). 2. Protect from light. 3. Prepare fresh solutions. 4. Perform stability analysis (HPLC). DegradationIssue->ActionDegradation

Caption: Troubleshooting this compound Solution Instability.

Data & Experimental Protocols

Physicochemical and Stability Data

The following tables summarize key data for this compound. Forced degradation results for the related compound vincamine (B1683053) are included to provide insight into potential stress sensitivities, as comprehensive public data for this compound is limited.[5]

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Weight 294.40 g/mol [6]
Water Solubility 0.175 mg/mL [3]
pKa (Strongest Basic) 6.3 [3]

| logP | 3.3 |[3] |

Table 2: Summary of Forced Degradation Behavior (Vincamine as a proxy)

Stress Condition Result % Recovery Source
Acid Hydrolysis Significant Degradation 31.8% [5]
Base Hydrolysis Significant Degradation 8.2% [5]
Oxidative Stress Stable - [5]
Photolytic Stress Minor Degradation 94.9% [5]

| Thermal Stress (Dry Heat) | Minor Degradation | 93.1% |[5] |

Table 3: Recommended Solvents for this compound Solutions

Solvent System Max Concentration Notes Source
100% DMSO ≥ 8.3 mg/mL (stock) For initial stock solutions. [4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 0.83 mg/mL For in vivo use. [4]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 0.83 mg/mL For in vivo use. [4]

| 10% DMSO, 90% Corn Oil | ≥ 0.83 mg/mL | For in vivo use. |[4] |

Protocol: Forced Degradation Study for this compound

This protocol outlines a typical forced degradation or stress testing study to identify degradation products and establish a stability-indicating analytical method, following ICH guidelines.[7][8]

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (Parallel Application) cluster_analysis 3. Analysis PrepStock Prepare this compound Stock Solution (e.g., in Methanol/Water) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) PrepStock->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) PrepStock->Base Oxidative Oxidation (e.g., 3% H₂O₂, RT) PrepStock->Oxidative Thermal Thermal (e.g., 80°C) PrepStock->Thermal Photo Photolytic (ICH Q1B light exposure) PrepStock->Photo Control Control Sample (No Stress) PrepStock->Control Quench Neutralize/Quench Samples (at specified time points) Acid->Quench Base->Quench Oxidative->Quench Thermal->Quench Photo->Quench Control->Quench Analyze Analyze via Stability-Indicating Method (e.g., HPLC-UV) Quench->Analyze Evaluate Evaluate Results: - Identify Degradants - Calculate Mass Balance - Assess Peak Purity Analyze->Evaluate

References

Technical Support Center: Semi-synthesis of Vinburnine from Vincamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the semi-synthesis of vinburnine (B1683052) (eburnamonine) from vincamine (B1683053). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ultimately helping to improve the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the two-step, one-pot semi-synthesis of this compound from vincamine.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reduction of vincamine to vincanol (B1683054).2. Over-oxidation or side reactions during the oxidation step.3. Degradation of the product during workup.4. Suboptimal reaction conditions (temperature, time).1. Ensure complete reduction: Monitor the reaction by TLC. If starting material (vincamine) is still present, consider adding a slight excess of NaBH4. Ensure the reaction is run at a low temperature (0 °C) to maintain selectivity.[1] 2. Control the oxidation: Add the H2O2 solution dropwise and maintain the reaction temperature. Use the recommended concentration of H2O2 to avoid unwanted side reactions.3. Careful workup: Avoid excessively high temperatures when removing solvent under reduced pressure. Ensure the pH is appropriately adjusted during extraction to prevent the degradation of the alkaloid.4. Optimize reaction parameters: Refer to the Experimental Protocols and Data Presentation sections to ensure your conditions are optimized.
Presence of Multiple Spots on TLC After Reaction 1. Incomplete reaction, showing starting material, intermediate, and product.2. Formation of side products due to unselective reduction or over-oxidation.3. Decomposition of starting material or product.1. Allow for sufficient reaction time: Monitor the reaction at regular intervals using TLC until the starting material or intermediate is fully consumed.2. Control reaction conditions: Strictly adhere to the recommended temperatures for both the reduction and oxidation steps. The use of BF3·OEt2 as a Lewis acid is crucial for the selective reduction of the ester group in vincamine.[1]3. Use fresh reagents and solvents: Ensure the quality of your starting materials and solvents to minimize the risk of decomposition.
Difficulty in Purifying the Final Product 1. Presence of closely related impurities.2. Oily product that is difficult to crystallize.1. Optimize chromatography: Use an appropriate solvent system for column chromatography. A gradient elution may be necessary to separate this compound from structurally similar impurities. HPLC can also be employed for purification. 2. Induce crystallization: If the product is an oil, try dissolving it in a minimal amount of a suitable solvent and adding an anti-solvent to induce precipitation. Seeding with a small crystal of pure this compound can also be effective. Recrystallization from a solvent system like ethylene (B1197577) dichloride and methanol (B129727) can yield a high-purity product.
Inconsistent Yields Between Batches 1. Variability in the quality of reagents (especially NaBH4 and H2O2).2. Inconsistent reaction temperatures.3. Variations in reaction time or workup procedure.1. Standardize reagents: Use reagents from the same supplier and lot number if possible. The activity of NaBH4 can vary, and the concentration of H2O2 solutions can change over time.2. Precise temperature control: Use an ice bath or a cryostat to maintain a consistent temperature throughout the reaction.3. Develop a standard operating procedure (SOP): Document and strictly follow a detailed protocol for the synthesis, including reaction times, addition rates of reagents, and workup steps.

Frequently Asked Questions (FAQs)

Q1: What is the role of BF3·OEt2 in the reduction of vincamine?

A1: BF3·OEt2 acts as a Lewis acid, which coordinates to the carbonyl oxygen of the ester group in vincamine. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydride (H-) from NaBH4. This allows for the selective reduction of the ester to the corresponding alcohol (vincanol) in the presence of other functional groups.[1]

Q2: Why is the reaction mixture kept at 0 °C during the reduction step?

A2: Maintaining a low temperature (0 °C) is crucial for controlling the reactivity of the reducing agent and enhancing the selectivity of the reaction.[1] It helps to prevent over-reduction and the formation of unwanted side products, thereby improving the overall yield of the desired intermediate, vincanol.

Q3: How can I monitor the progress of the reaction?

A3: The progress of both the reduction and oxidation steps can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting material (vincamine) and, if available, a standard of the product (this compound), you can observe the disappearance of the starting material and the appearance of the product.

Q4: What are the potential impurities in the final product?

A4: Potential impurities can include unreacted vincamine, the intermediate vincanol (if oxidation is incomplete), and over-oxidized byproducts. Additionally, diastereomers or other structurally related alkaloids present in the initial vincamine sample may also be carried through the synthesis.

Q5: What is a typical yield for this semi-synthesis?

A5: While yields can vary depending on the scale and specific conditions, a total yield of around 40% for multi-step syntheses starting from vincamine has been reported in the literature, suggesting that the conversion to this compound is a key step with a significant impact on the overall yield.[1] With careful optimization, it is possible to achieve gram quantities of this compound.[1]

Data Presentation

Table 1: Reagents and General Reaction Conditions
Step Reagent Role Typical Stoichiometry (molar ratio to Vincamine) Solvent Temperature
1. Reduction VincamineStarting Material1Anhydrous THF or other suitable ether0 °C
NaBH4Reducing Agent1.5 - 2.00 °C
BF3·OEt2Lewis Acid Catalyst1.1 - 1.50 °C
2. Oxidation Aqueous H2O2Oxidizing AgentVaries (typically added until reaction completion)Aqueous/Organic mixtureMaintained at low temperature, then warmed
Aqueous NaOHBaseTo maintain basic conditions for oxidationMaintained at low temperature, then warmed

Experimental Protocols

Detailed Methodology for the Semi-synthesis of this compound from Vincamine

This protocol is a generalized procedure based on literature reports.[1] Researchers should optimize the conditions for their specific laboratory setup and scale.

Step 1: Reduction of Vincamine to Vincanol

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve vincamine in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add boron trifluoride etherate (BF3·OEt2) to the stirred solution.

  • In a separate flask, prepare a suspension of sodium borohydride (B1222165) (NaBH4) in the same anhydrous solvent.

  • Add the NaBH4 suspension dropwise to the vincamine solution at 0 °C.

  • Monitor the reaction progress by TLC until all the vincamine has been consumed.

Step 2: Oxidation of Vincanol to this compound (Eburnamonine)

  • Once the reduction is complete, continue to maintain the reaction temperature at 0 °C.

  • Slowly add a pre-cooled aqueous solution of sodium hydroxide (B78521) (NaOH).

  • Follow this with the dropwise addition of an aqueous solution of hydrogen peroxide (H2O2).

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the intermediate vincanol is completely converted to this compound (as monitored by TLC).

Step 3: Workup and Purification

  • Quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate (B1220275) solution) to decompose any excess peroxide.

  • Adjust the pH of the aqueous layer to be basic (pH 8-9) with a suitable base.

  • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system to yield pure this compound.

Visualizations

experimental_workflow cluster_reduction Step 1: Reduction cluster_oxidation Step 2: Oxidation cluster_purification Step 3: Purification vincamine Vincamine in Anhydrous Solvent reagents1 NaBH4 + BF3·OEt2 (0 °C) vincamine->reagents1 1. vincanol Intermediate (Vincanol) reagents1->vincanol 2. reagents2 H2O2 + NaOH (aq) vincanol->reagents2 3. vinburnine_crude Crude this compound reagents2->vinburnine_crude 4. workup Aqueous Workup & Extraction vinburnine_crude->workup 5. purification Column Chromatography or Recrystallization workup->purification 6. vinburnine_pure Pure this compound purification->vinburnine_pure 7.

Caption: Experimental workflow for the semi-synthesis of this compound.

troubleshooting_logic cluster_analysis Problem Analysis cluster_diagnosis Diagnosis cluster_solutions Corrective Actions start Low Yield or Impure Product tlc_analysis Analyze by TLC start->tlc_analysis incomplete_reduction Vincamine Spot Present? tlc_analysis->incomplete_reduction incomplete_oxidation Vincanol Spot Present? incomplete_reduction->incomplete_oxidation No solution_reduction Increase Reduction Time or Add More NaBH4 incomplete_reduction->solution_reduction Yes side_products Multiple Unidentified Spots? incomplete_oxidation->side_products No solution_oxidation Increase Oxidation Time or Check H2O2 incomplete_oxidation->solution_oxidation Yes solution_conditions Check Temperature Control & Reagent Quality side_products->solution_conditions Yes

Caption: Troubleshooting logic for this compound synthesis issues.

References

managing off-target effects of vinburnine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing vinburnine (B1683052) (also known as eburnamonine) in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and interpret potential off-target effects of this compound, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of this compound?

A1: The primary, well-documented pharmacological effect of this compound is vasodilation, which leads to an increase in cerebral blood flow.[1] This is thought to be mediated through the relaxation of smooth muscles in blood vessel walls.[1] Additionally, this compound is reported to have neuroprotective properties and may modulate neurotransmitter systems.[1]

Q2: I'm observing effects at concentrations that seem inconsistent with the primary target engagement. What could be the cause?

A2: If you are observing effects at concentrations that do not align with the expected potency for vasodilation or neuroprotection, it is possible that these effects are due to off-target interactions. This compound is known to interact with other cellular targets, particularly at higher concentrations. The most well-characterized off-target interactions are with muscarinic acetylcholine (B1216132) receptors and voltage-gated sodium channels. It is also structurally related to compounds known to inhibit phosphodiesterases (PDEs).

Q3: What are the known off-target interactions of this compound?

A3: The primary known off-target interactions for this compound are:

  • Muscarinic Acetylcholine Receptors (M1-M4): this compound acts as an allosteric modulator at these receptors.

  • Phosphodiesterases (PDEs): The related compound, vinpocetine (B1683063), is a known PDE1 inhibitor. While specific data for this compound is limited, this remains a potential off-target to consider.

Troubleshooting Guide: Managing Off-Target Effects

This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound in your experiments.

Issue 1: Unexpected effects consistent with muscarinic receptor modulation.
  • Symptoms: You observe changes in cellular signaling pathways known to be modulated by muscarinic receptors (e.g., changes in intracellular calcium, cAMP levels), or in vivo effects such as altered heart rate or glandular secretion.

  • Quantitative Data: this compound has been shown to be an allosteric modulator of muscarinic M1-M4 receptors with the following EC50 values for decelerating [3H]N-methylscopolamine dissociation:

Receptor SubtypeEC50 (µM)
Muscarinic M129.5
Muscarinic M24.1
Muscarinic M39.5
Muscarinic M415.0

  • Troubleshooting Workflow:

    A Unexpected Muscarinic-like Effect Observed B Review this compound Concentration A->B C Is Concentration near or above Muscarinic EC50 values? B->C D Perform Control Experiment with Muscarinic Antagonist C->D Yes G No: Investigate Alternative Off-Targets C->G No E Effect Abolished or Reduced? D->E F Yes: Off-Target Effect Confirmed E->F Yes E->G No

    Workflow for troubleshooting muscarinic off-target effects.
  • Experimental Protocol: Control with a Muscarinic Antagonist

    To confirm if the observed effect is mediated by muscarinic receptors, perform a co-treatment experiment with a non-selective muscarinic antagonist, such as atropine (B194438) or scopolamine (B1681570).

    Objective: To determine if the experimental effect of this compound can be blocked by a muscarinic receptor antagonist.

    Materials:

    • This compound

    • Atropine sulfate (B86663) or Scopolamine hydrobromide

    • Your experimental system (cell culture, isolated tissue, etc.)

    • Appropriate buffers and reagents

    Protocol:

    • Determine Concentrations:

      • Use the concentration of this compound that produces the unexpected effect in your system.

      • For the antagonist, start with a concentration known to fully block muscarinic receptors. A common starting concentration for atropine or scopolamine in in vitro systems is 1-10 µM.[3][4]

    • Experimental Groups:

      • Vehicle control

      • This compound alone

      • Antagonist alone (e.g., Atropine 1 µM)

      • This compound + Antagonist (pre-incubate with the antagonist for 15-30 minutes before adding this compound)

    • Procedure:

      • Prepare your experimental system (e.g., plate cells, prepare tissue baths).

      • For the co-treatment group, add the muscarinic antagonist and incubate for the predetermined time.

      • Add this compound to the appropriate groups.

      • Incubate for the standard duration of your experiment.

      • Measure your experimental endpoint.

    • Interpretation: If the effect of this compound is significantly reduced or abolished in the presence of the muscarinic antagonist, it strongly suggests the effect is mediated through muscarinic receptors.

Issue 2: Unexpected changes in neuronal excitability or ion flux.
  • Symptoms: You observe changes in neuronal firing rates, membrane potential, or ion flux that are not readily explained by this compound's primary mechanism.

  • Quantitative Data: While specific IC50 values for this compound are not available, related vinca (B1221190) alkaloids and the similar compound vinpocetine are known to block voltage-gated sodium channels.

CompoundTargetIC50 (µM)
VinpocetineVoltage-gated Na+ channels (rat cortical neurons)44.2
VincamineVoltage-gated Na+ channels (rat cortical neurons)40.0

  • Troubleshooting Workflow:

    A Unexpected Neuronal Excitability Changes B Is this compound Concentration in the low µM range or higher? A->B C Consider Sodium Channel Blockade B->C Yes D Perform Electrophysiology Experiment C->D E Does this compound alter Na+ currents? D->E F Yes: Off-Target Effect Likely E->F Yes G No: Consider Other Ion Channels or Receptors E->G No

    Workflow for investigating sodium channel off-target effects.
  • Experimental Protocol: Basic Electrophysiology Assessment

    To determine if this compound affects voltage-gated sodium channels in your system, a whole-cell patch-clamp experiment can be performed.

    Objective: To measure the effect of this compound on voltage-gated sodium currents.

    Materials:

    • Cells expressing voltage-gated sodium channels (e.g., neuronal cell line, primary neurons)

    • Patch-clamp rig with amplifier and data acquisition system

    • Standard extracellular and intracellular solutions for recording sodium currents

    • This compound

    • Positive control (e.g., Tetrodotoxin - TTX)

    Protocol:

    • Establish a stable whole-cell recording from a target cell.

    • Apply a voltage protocol to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then stepping to a series of depolarizing potentials (e.g., from -60 mV to +40 mV).

    • Record baseline sodium currents in the absence of the drug.

    • Perfuse the cell with a known concentration of this compound (e.g., starting at 10 µM) and repeat the voltage protocol.

    • Wash out the drug and ensure the current returns to baseline.

    • Apply a positive control, such as TTX (e.g., 1 µM), to confirm the recorded currents are from voltage-gated sodium channels.

    • Interpretation: A reduction in the peak sodium current in the presence of this compound indicates a blocking effect on voltage-gated sodium channels.

Issue 3: Unexpected changes in cAMP-mediated signaling.
  • Symptoms: You observe alterations in cyclic AMP (cAMP) levels or downstream signaling pathways that are not explained by muscarinic receptor modulation.

  • Rationale: The structurally related compound vinpocetine is a known inhibitor of phosphodiesterase type 1 (PDE1), an enzyme that degrades cAMP. While direct data for this compound is lacking, this is a plausible off-target mechanism.

  • Troubleshooting Approach:

    A Unexpected cAMP Changes Observed B Rule out Muscarinic Receptor Involvement (see Issue 1) A->B C Consider PDE Inhibition B->C D Perform a PDE Activity Assay C->D E Does this compound inhibit PDE activity? D->E F Yes: Off-Target Effect Likely E->F Yes G No: Investigate Other Signaling Pathways E->G No

    Workflow for investigating potential PDE inhibition.
  • Experimental Protocol: General PDE Activity Assay

    Commercial kits are available to measure phosphodiesterase activity. The general principle involves incubating a source of PDE (e.g., cell lysate) with cAMP and the test compound, then measuring the amount of remaining cAMP.

    Objective: To determine if this compound inhibits PDE activity.

    Materials:

    • PDE activity assay kit (commercially available)

    • Cell or tissue lysate containing PDEs

    • This compound

    • Positive control PDE inhibitor (e.g., IBMX for non-selective inhibition)

    Protocol:

    • Prepare your cell or tissue lysate according to the assay kit instructions.

    • Set up the assay in a microplate format with the following groups:

      • No-enzyme control

      • Enzyme control (no inhibitor)

      • This compound at various concentrations

      • Positive control inhibitor

    • Add the cAMP substrate to all wells.

    • Incubate as per the kit's protocol to allow for cAMP degradation.

    • Stop the reaction and measure the remaining cAMP levels using the detection method provided in the kit (e.g., fluorescence, luminescence).

    • Interpretation: A dose-dependent increase in cAMP levels in the presence of this compound, compared to the enzyme control, indicates inhibition of PDE activity.

Summary of Potential Off-Target Effects and Mitigation Strategies

Potential Off-TargetTypical Experimental Concentration for EffectTroubleshooting/Control Experiment
Muscarinic Receptors (M1-M4) 4 - 30 µMCo-treatment with a muscarinic antagonist (e.g., atropine, scopolamine) to see if the effect is blocked.
Voltage-Gated Sodium Channels > 10 µM (estimated from related compounds)Perform patch-clamp electrophysiology to directly measure effects on sodium currents.
Phosphodiesterases (PDEs) Unknown (inferred from related compounds)Use a commercial PDE activity assay to test for direct inhibition.

By systematically evaluating the concentration at which you observe effects and employing the appropriate control experiments, you can differentiate between the intended on-target actions of this compound and its potential off-target effects, leading to more robust and interpretable experimental data.

References

Technical Support Center: Optimizing HPLC for Vinburnine Metabolite Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC-based detection of vinburnine (B1683052) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the most common metabolite of this compound and what are its properties?

A1: this compound, a cyclic amide, is susceptible to hydrolytic degradation.[1] Its primary metabolite, formed through hydrolysis, is the carboxylic acid derivative, vincaminic acid.[1][2][3][4] This transformation from a neutral molecule to an acidic one is a key consideration for developing HPLC separation methods.

Q2: Which type of HPLC column is most suitable for this compound and its metabolite analysis?

A2: Reversed-phase (RP) columns, such as C8 or C18, are commonly used and effective for separating this compound and its more polar metabolite, vincaminic acid.[2][3][4] A Spheri-5 RP-C8 column has been successfully used for this purpose.[2][3][4]

Q3: What are the typical mobile phase compositions for this type of analysis?

A3: A common approach involves a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer to control pH.[2][3][4] For instance, a mobile phase of acetonitrile and 0.05 M sodium acetate (B1210297) at pH 4.0 (30:70, v/v) has proven effective for separating vincamine (B1683053) (structurally similar to this compound) and its metabolite, vincaminic acid.[2][3][4] The acidic pH ensures consistent ionization of the acidic metabolite.

Q4: What detection wavelength is recommended for this compound and its metabolites?

A4: A UV detector set to 270 nm has been shown to be effective for the simultaneous determination of both the parent drug and its primary metabolite, vincaminic acid.[2][3][4]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Peak Shape Problems

Q: My chromatogram shows significant peak tailing for the metabolite. What are the likely causes and solutions?

A: Peak tailing, especially for acidic metabolites like vincaminic acid, is a common issue that can compromise quantification.[5][6]

  • Potential Causes:

    • Secondary Interactions: The acidic metabolite may be interacting with active sites (e.g., free silanols) on the silica-based column packing material.[6]

    • Incompatible Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Column Degradation: The stationary phase of the column can degrade over time, leading to poor peak shape.[7][8]

    • Incorrect Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of the analyte.

  • Solutions:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., pH 4.0) to suppress the ionization of free silanols on the column and ensure the metabolite is in a consistent ionic state.[2][3]

    • Use a Guard Column: A guard column with the same packing material can help protect the analytical column from strongly retained impurities that might cause peak shape issues.[9]

    • Match Sample Solvent: Whenever possible, dissolve and inject your samples in the mobile phase itself.

    • Column Wash: If you suspect column contamination, flush the column with a stronger solvent (e.g., 100% acetonitrile or isopropanol) to remove adsorbed compounds.[10]

Retention Time Instability

Q: The retention times for this compound and its metabolite are shifting between injections. How can I troubleshoot this?

A: Unstable retention times are a frequent problem in HPLC and can affect the reliability of peak identification and integration.[7][8]

  • Potential Causes:

    • Mobile Phase Composition Change: Inconsistent preparation of the mobile phase or evaporation of a volatile component (like acetonitrile) can alter its composition over time.[8][11]

    • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analysis, especially after a solvent change.[8][12]

    • Temperature Fluctuations: Changes in the ambient laboratory temperature can affect solvent viscosity and column chemistry, leading to retention time shifts.[9][11]

    • Pump Malfunction: Leaks or faulty check valves in the HPLC pump can cause an inconsistent flow rate.[5][8][13]

  • Solutions:

    • Ensure Consistent Mobile Phase: Prepare the mobile phase fresh daily, degas it thoroughly, and keep the solvent reservoirs covered to prevent evaporation.[11][12]

    • Sufficient Equilibration: Always allow at least 10-15 column volumes of mobile phase to pass through the column for equilibration before injecting your first sample.[12]

    • Use a Column Oven: A temperature-controlled column oven is crucial for maintaining a stable and consistent temperature, which minimizes retention time drift.[8][9]

    • System Maintenance: Regularly check for leaks in the system, especially around fittings and pump seals.[7][12] If the pump pressure is fluctuating, it may indicate air bubbles or a check valve issue that needs to be addressed.[5][13]

Logical Flow for Troubleshooting Retention Time Shifts

G Start Retention Time Shifts Observed Check_Pressure Is system pressure stable? Start->Check_Pressure Check_Leaks Check pump & fittings for leaks. Purge pump to remove air. Check_Pressure->Check_Leaks No Check_MobilePhase Is mobile phase freshly prepared & degassed? Check_Pressure->Check_MobilePhase Yes Check_Leaks->Check_Pressure Prepare_New Prepare fresh mobile phase. Degas thoroughly. Check_MobilePhase->Prepare_New No Check_Temp Is a column oven in use? Check_MobilePhase->Check_Temp Yes Prepare_New->Check_Temp Use_Oven Install/Use column oven for stable temperature. Check_Temp->Use_Oven No Check_Equilibration Is column fully equilibrated? Check_Temp->Check_Equilibration Yes Use_Oven->Check_Equilibration Equilibrate Equilibrate with >10 column volumes. Check_Equilibration->Equilibrate No Resolved Problem Resolved Check_Equilibration->Resolved Yes Equilibrate->Resolved

Caption: Troubleshooting logic for unstable HPLC retention times.

Sensitivity and Baseline Issues

Q: I am observing a noisy or drifting baseline. What could be the cause?

A: Baseline noise or drift can interfere with the detection and quantification of low-concentration metabolites.[5][11]

  • Potential Causes:

    • Contaminated Mobile Phase: Impurities in solvents or buffers can create a noisy baseline.[7][11]

    • Air Bubbles: Air trapped in the pump, detector, or solvent lines is a common cause of baseline noise and spikes.[11]

    • Detector Lamp Instability: An aging or unstable detector lamp can cause baseline drift.[11]

    • Temperature Fluctuations: Changes in temperature can affect the detector and mobile phase properties, leading to drift.[11]

  • Solutions:

    • Use High-Purity Solvents: Always use HPLC-grade solvents and reagents and filter the mobile phase through a 0.45 µm filter.[11]

    • Degas Mobile Phase: Thoroughly degas the mobile phase using sonication, vacuum, or helium sparging to remove dissolved air.[11]

    • Check Detector Lamp: Monitor the detector lamp's energy and replace it if it's nearing the end of its lifespan.[11]

    • Ensure Thermal Stability: Use a column oven and ensure the laboratory temperature is stable.[8][11]

Experimental Protocols & Data

The following protocol is based on a validated method for the simultaneous analysis of vincamine and its primary metabolite, vincaminic acid, which serves as an excellent model for this compound analysis.[2][3][4]

Sample Preparation (Human Plasma/Urine)
  • Aliquoting: Transfer 1.0 mL of thawed plasma or urine into a centrifuge tube.

  • Spiking (for calibration): Spike the aliquots with standard solutions of this compound and its metabolite to achieve the desired concentration range.

  • Protein Precipitation: Add 1.0 mL of ethanol (B145695) to the sample, vortex thoroughly, and then centrifuge at 4000 rpm for 15 minutes to precipitate proteins.[2][14]

  • Evaporation: Carefully transfer the supernatant to a new tube and evaporate it to dryness under a gentle stream of nitrogen.[2][14]

  • Reconstitution: Reconstitute the dried residue in 200 µL of the HPLC mobile phase.[2][14]

  • Injection: The reconstituted sample is now ready for injection into the HPLC system.

Workflow for this compound Metabolite Analysis from Plasma

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A 1. Collect 1mL Plasma Sample B 2. Protein Precipitation (Ethanol) A->B C 3. Centrifuge (4000 rpm) B->C D 4. Evaporate Supernatant C->D E 5. Reconstitute in Mobile Phase D->E F 6. Inject Sample into HPLC E->F G 7. Chromatographic Separation F->G H 8. UV Detection (270 nm) G->H I 9. Integrate Peak Areas H->I J 10. Quantify Concentration I->J

References

Technical Support Center: Strategies to Reduce Vinburnine-Induced Hypotension in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering vinburnine-induced hypotension in their animal models.

Troubleshooting Guides

Issue 1: Significant Drop in Mean Arterial Pressure (MAP) Observed Post-Vinburnine Administration

Immediate Actions:

  • Reduce or Pause This compound (B1683052) Infusion: If administering this compound via continuous infusion, immediately decrease the rate or temporarily halt the infusion.

  • Assess Vital Signs: Continuously monitor Mean Arterial Pressure (MAP), heart rate, and body temperature.

  • Ensure Euvolemia: Confirm that the animal is adequately hydrated. If hypovolemia is suspected, proceed with fluid resuscitation.

Reactive Strategies:

  • Fluid Resuscitation: Administer a bolus of warmed isotonic crystalloids (e.g., 0.9% saline or Lactated Ringer's solution) to increase intravascular volume and preload. This is often the first line of defense against drug-induced hypotension.

  • Vasopressor Support: If hypotension persists despite fluid administration, the use of vasopressors should be considered. Based on the vasodilatory mechanism of this compound, an alpha-1 adrenergic agonist is a logical choice to counteract the decrease in systemic vascular resistance.

    • Phenylephrine (B352888): A direct-acting alpha-1 adrenergic agonist that causes vasoconstriction.

    • Norepinephrine: A potent agonist of alpha-1 and beta-1 adrenergic receptors, leading to vasoconstriction and a potential increase in heart rate and contractility.

  • Inotropic Support: If there is evidence of decreased cardiac contractility, an inotropic agent can be administered.

    • Dobutamine: A beta-1 adrenergic agonist that primarily increases myocardial contractility and stroke volume.

Experimental Protocol: Reversal of this compound-Induced Hypotension with Phenylephrine

  • Animal Preparation: Anesthetize the animal (e.g., rat, mouse) and surgically implant catheters in the carotid artery for continuous blood pressure monitoring and the jugular vein for drug administration. Allow for a stabilization period post-surgery.

  • Baseline Measurement: Record stable baseline MAP and heart rate for at least 30 minutes.

  • This compound Administration: Administer this compound at the desired dose and route (e.g., intravenous bolus or infusion).

  • Induction of Hypotension: Monitor for a significant and sustained drop in MAP (e.g., >20% from baseline).

  • Intervention: Once hypotension is established, administer a bolus of phenylephrine (dose to be determined by preliminary studies, starting at a low range).

  • Monitoring and Data Collection: Continuously record MAP and heart rate to assess the reversal of hypotension.

  • Data Analysis: Compare the MAP before and after phenylephrine administration to determine the efficacy of the intervention.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound induces hypotension?

This compound is known for its vasodilatory properties, meaning it widens blood vessels, which leads to a decrease in blood pressure.[1] The primary mechanism is believed to be the inhibition of calcium ion influx into vascular smooth muscle cells.[1] Calcium ions are essential for muscle contraction; by blocking their entry, this compound promotes muscle relaxation and vasodilation.[1]

Q2: Are there any known drug interactions that can exacerbate this compound-induced hypotension?

Yes, co-administration of this compound with other vasodilators or antihypertensive medications can amplify the blood-pressure-lowering effects, leading to more pronounced hypotension.[1] Caution should also be exercised when using this compound with drugs that affect the cytochrome P450 enzyme system, as this can alter this compound's metabolism and potentially increase its concentration and side effects.[1]

Q3: What are the recommended first-line interventive measures when significant hypotension is observed?

The immediate first step is to reduce or stop the administration of this compound. Subsequently, fluid resuscitation with an isotonic crystalloid solution is the recommended first-line treatment to increase intravascular volume. If hypotension persists, the use of vasopressors should be considered.

Q4: Which vasopressor is theoretically most appropriate to counteract this compound-induced hypotension?

Given that this compound causes vasodilation, a vasopressor that directly constricts blood vessels via alpha-1 adrenergic receptor agonism, such as phenylephrine, would be a logical choice. Norepinephrine, with its potent alpha-1 agonist activity, is also a suitable option.

Q5: Can I pre-treat my animal model to prevent this compound-induced hypotension?

While there is no specific literature on pre-treatment strategies for this compound-induced hypotension, general principles for preventing drug-induced hypotension can be applied. Ensuring the animal is well-hydrated before this compound administration may help. Prophylactic administration of a low-dose vasopressor has been explored for other hypotensive agents in anesthesia, but this approach requires careful dose-finding studies to avoid excessive hypertension.

Data Presentation

Table 1: Potential Pharmacological Interventions for this compound-Induced Hypotension

Intervention Drug Class Mechanism of Action Typical Dosing Range in Rodents (IV) Primary Effect
Fluid Resuscitation Isotonic CrystalloidIncreases intravascular volume and preload10-20 mL/kg bolusIncreases blood pressure
Phenylephrine Alpha-1 Adrenergic AgonistVasoconstriction1-10 µg/kg bolusIncreases systemic vascular resistance
Norepinephrine Alpha and Beta Adrenergic AgonistVasoconstriction, increased heart rate and contractility0.1-1 µg/kg/min infusionIncreases systemic vascular resistance and cardiac output
Dobutamine Beta-1 Adrenergic AgonistIncreases myocardial contractility1-10 µg/kg/min infusionIncreases cardiac output

Note: The dosing ranges provided are general starting points and should be optimized for the specific animal model and experimental conditions.

Visualizations

Vinburnine_Hypotension_Pathway This compound This compound Ca_Channel L-type Calcium Channels (Vascular Smooth Muscle) This compound->Ca_Channel Inhibits Ca_Influx Calcium Ion Influx This compound->Ca_Influx Decreases Ca_Channel->Ca_Influx Contraction Muscle Contraction Ca_Influx->Contraction Vasodilation Vasodilation Contraction->Vasodilation Leads to SVR Decreased Systemic Vascular Resistance Vasodilation->SVR Hypotension Hypotension SVR->Hypotension Experimental_Workflow cluster_prep Preparation cluster_exp Experiment Animal_Prep Anesthetize Animal & Implant Catheters Stabilization Stabilization Period Animal_Prep->Stabilization Baseline Record Baseline MAP and Heart Rate Stabilization->Baseline Vinburnine_Admin Administer this compound Baseline->Vinburnine_Admin Hypotension_Induction Monitor for Hypotension (MAP Drop >20%) Vinburnine_Admin->Hypotension_Induction Intervention Administer Interventional Agent (e.g., Phenylephrine) Hypotension_Induction->Intervention Monitoring Continuously Record MAP and Heart Rate Intervention->Monitoring Data_Analysis Data_Analysis Monitoring->Data_Analysis Analyze Data Troubleshooting_Logic Start Hypotension Observed (MAP Drop >20%) Action1 Reduce/Pause This compound Infusion Start->Action1 Action2 Administer Fluid Bolus Action1->Action2 Decision1 Hypotension Persists? Action2->Decision1 Action3 Administer Vasopressor (e.g., Phenylephrine) Decision1->Action3 Yes Resolved Hypotension Resolved Decision1->Resolved No Decision2 Hypotension Persists? Action3->Decision2 Action4 Consider Inotropic Support (e.g., Dobutamine) Decision2->Action4 Yes Decision2->Resolved No End Re-evaluate Experiment Action4->End

References

Technical Support Center: Refining Experimental Models of Cerebral Insufficiency for Vinburnine Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing experimental models of cerebral insufficiency to test the efficacy of vinburnine (B1683052).

Frequently Asked Questions (FAQs) & Troubleshooting

Modeling & Procedural Issues

Q1: We are experiencing high mortality rates in our middle cerebral artery occlusion (MCAO) model. What are the common causes and how can we mitigate them?

A1: High mortality in the MCAO model can stem from several factors. Firstly, the duration of the occlusion is critical; excessively long occlusion times can lead to significant mortality.[1] Secondly, surgical proficiency is paramount. Inexperienced surgeons may cause excessive bleeding or damage to surrounding structures.[1] The intraluminal suture method, while common, requires precision to avoid perforation of the vessel.[2][3] Anesthesia management is also crucial; maintaining stable body temperature (around 37°C) and physiological parameters throughout the procedure is essential for survival.[2][4] Prophylactic administration of antibiotics can also significantly improve survival rates in the critical first week post-injury.[2]

Q2: There is significant variability in the infarct volume in our MCAO model, making it difficult to assess the effects of this compound. How can we reduce this variability?

A2: Variability in infarct volume is a known challenge in the iMCAO model.[3] One major source of this variability is the anatomical inconsistency of the Circle of Willis in rodents, which affects reperfusion.[3] To ensure consistency, it is crucial to verify the blockage of blood flow during the procedure, for instance, using indocyanine green coupled with near-infrared radiation.[2] A refined approach that removes reliance on the Circle of Willis for reperfusion has been shown to reduce variability in lesion volume by 30%.[3] Strict adherence to surgical protocols and ensuring all animals are handled identically can also help minimize variation.

Q3: Which model of cerebral insufficiency is most appropriate for testing a vasodilator and neuroprotectant like this compound?

A3: The choice of model depends on the specific research question.

  • Focal Ischemia Models (e.g., MCAO): These models, which mimic clinical stroke, are well-suited for evaluating both the vasodilatory and neuroprotective effects of this compound.[2][3] They allow for the study of reperfusion injury, a key aspect of ischemic stroke.[2]

  • Global Ischemia Models (e.g., 2-Vessel or 4-Vessel Occlusion): These models are useful for studying neuronal damage in vulnerable brain regions like the hippocampus and are relevant for assessing neuroprotective properties.[5][6] The two-vessel occlusion (2VO) model is commonly used to induce chronic hypoperfusion and study resulting cognitive deficits.[5]

  • Hypoxia-Ischemia Models: Combining hypotension with hypoxia can create a predictable ischemic insult and is an alternative to surgical models.[7]

For a compound like this compound with multifaceted effects, the MCAO model is often preferred due to its clinical relevance.[2][3]

Data Interpretation & Analysis

Q4: Our behavioral test results for cognitive function post-vinburnine treatment are inconsistent. What could be the underlying issues?

A4: Inconsistent behavioral data can arise from several sources. The choice of behavioral test is important; some tests may become less sensitive over time for assessing the severity of ischemic injury.[2] For instance, the pole test and neurological severity score tests have been found to be reliable for up to 4 weeks post-ischemia, while the rotarod and corner tests may become less sensitive.[2] It is also important to consider that different cognitive domains are assessed by different tests; for example, the Morris water maze assesses spatial learning and memory, while the Y-maze can assess spatial working memory.[8][9][10] Ensure that the timing of the behavioral testing is consistent across all experimental groups.[8]

Q5: What are the key biochemical markers to measure when assessing the neuroprotective effects of this compound in a cerebral ischemia model?

A5: Several biochemical markers are indicative of the inflammatory and apoptotic cascades that occur following cerebral ischemia. Key pro-inflammatory cytokines to measure include Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), as their levels often correlate with infarct volume and neurological function.[11][12] Glutamate levels can also be measured as an indicator of excitotoxicity.[11][12] Additionally, assessing the balance between pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL2) proteins can provide insight into the extent of neuronal survival.[13] Markers of oxidative stress, such as reactive oxygen species (ROS) and malondialdehyde (MDA), are also relevant given this compound's antioxidant properties.[13][14]

Q6: We are having difficulty delineating the penumbra from the infarct core in our histological sections. What staining methods are recommended?

A6: Standard histological stains like Hematoxylin and Eosin (H&E) and Nissl staining are commonly used to identify neuronal damage.[13][15] However, for specifically delineating the penumbra, an "Ischemia Contrast" staining method can be highly effective. This method stains normal tissue a dense black, while infarcted areas remain unstained, and gradations of gray indicate the penumbra zone.[16] This allows for more accurate quantification of the different tissue areas.

Data Presentation: Quantitative Outcomes in Cerebral Ischemia Models

Table 1: Biochemical Markers in a Rat Model of Focal Ischemia

BiomarkerControl Group (Sham)Ischemia Group (pMCAO)Ischemia Group (Embolic Stroke)
IL-6 (pg/ml) 3.3[6]Significantly ElevatedSignificantly Elevated
TNF-α (pg/ml) 5-10[11]Significantly ElevatedSignificantly Elevated
Glutamate (μmol/L) 20-60[11]Significantly ElevatedSignificantly Elevated

Data presented as representative ranges or expected changes. Actual values may vary based on specific experimental conditions.

Table 2: Neurological Deficit Scoring Following MCAO

ScoreDescription of Deficit
0 No observable neurological deficit.
1 Failure to extend the contralateral forepaw fully.
2 Circling to the contralateral side.
3 Falling to the contralateral side.
4 No spontaneous motor activity.

This is a commonly used scoring system; modifications may exist.

Experimental Protocols

Protocol 1: Induction of Focal Cerebral Ischemia via Intraluminal Suture MCAO in Rats

  • Anesthesia: Anesthetize the rat using isoflurane (B1672236) (3% for induction, 2% for maintenance) in a mixture of N₂:O₂ (70:30).[2] Maintain rectal temperature at 37°C throughout the procedure.[2]

  • Surgical Preparation: Place the animal in a supine position. Make a midline neck incision and bluntly dissect the underlying muscle fascia to expose the right common carotid artery (CCA).[2]

  • Vessel Isolation: Carefully separate the CCA from the vagal nerve.[1] Identify the bifurcation of the CCA into the external carotid artery (ECA) and internal carotid artery (ICA).[1]

  • Suture Insertion: Ligate the ECA. Insert a nylon suture via the ECA into the ICA to occlude the origin of the middle cerebral artery.

  • Occlusion Duration: Maintain the suture in place for the desired occlusion period (e.g., 60 minutes).[2]

  • Reperfusion: Withdraw the suture to allow for reperfusion.

  • Closure: Close the incision.

  • Post-operative Care: Administer analgesics and monitor the animal for recovery. Prophylactic antibiotics may be given to improve survival.[2]

Protocol 2: Histological Assessment of Infarct Volume using Nissl Staining

  • Tissue Preparation: At the desired time point post-ischemia, perfuse the animal transcardially with saline followed by 10% formalin.[13]

  • Fixation and Sectioning: Post-fix the brain in 10% formalin, then process for paraffin (B1166041) embedding.[13] Cut coronal sections (e.g., 5 μm thickness).[13]

  • Staining:

    • Deparaffinize and rehydrate the sections.

    • Stain with a Cresyl violet (Nissl) solution.

    • Differentiate in a graded series of ethanol.

    • Dehydrate, clear with xylene, and coverslip.

  • Analysis: Examine the stained sections under a light microscope.[13] Neuronal loss and damage will be evident in the ischemic regions.[13] Quantify the infarct volume using image analysis software.

Protocol 3: Assessment of Spatial Learning and Memory using the Morris Water Maze

  • Apparatus: Use a circular pool filled with opaque water, with a hidden escape platform submerged just below the surface.[9]

  • Acquisition Phase:

    • Place the animal into the pool at one of four starting positions.

    • Allow the animal to swim and find the hidden platform.

    • If the animal does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.

    • Repeat for several trials per day over a period of 4-8 days.[8]

  • Probe Trial:

    • Remove the platform from the pool.

    • Place the animal in the pool and allow it to swim for a set duration (e.g., 60 seconds).

    • Record the time spent in the target quadrant where the platform was previously located.[9]

  • Data Analysis: Compare the time spent in the target quadrant between the this compound-treated group and the control group.

Visualizations

Vinburnine_Mechanism_of_Action cluster_Vascular Vascular Effects cluster_Neuronal Neuroprotective Effects Cerebral_Insufficiency Cerebral Insufficiency (Reduced Blood Flow) Vinburnine_V This compound Vasodilation Vasodilation Vinburnine_V->Vasodilation Improved_CBF Improved Cerebral Blood Flow (CBF) Vasodilation->Improved_CBF Ischemic_Cascade Ischemic Cascade (Oxidative Stress, Inflammation) Vinburnine_N This compound Antioxidant_Effects Antioxidant Effects Vinburnine_N->Antioxidant_Effects Reduced_Inflammation Reduced Neuroinflammation Vinburnine_N->Reduced_Inflammation Neuronal_Protection Neuronal Protection & Survival Antioxidant_Effects->Neuronal_Protection Reduced_Inflammation->Neuronal_Protection

Caption: this compound's dual mechanism of action.

Experimental_Workflow Start Start: Animal Acclimatization Model_Induction Induce Cerebral Insufficiency (e.g., MCAO) Start->Model_Induction Treatment_Groups Randomize into Treatment Groups (Vehicle vs. This compound) Model_Induction->Treatment_Groups Drug_Administration Administer this compound (Define Dose & Route) Treatment_Groups->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., Morris Water Maze, Y-Maze) Drug_Administration->Behavioral_Testing Biochemical_Analysis Biochemical Analysis (e.g., ELISA for IL-6, TNF-α) Behavioral_Testing->Biochemical_Analysis Histological_Analysis Histological Analysis (e.g., Nissl Staining for Infarct Volume) Biochemical_Analysis->Histological_Analysis Data_Analysis Data Analysis & Interpretation Histological_Analysis->Data_Analysis

Caption: Workflow for testing this compound.

Troubleshooting_Logic High_Variability High Variability in Infarct Volume? Check_Surgery Review Surgical Protocol & Surgeon Consistency High_Variability->Check_Surgery Yes High_Mortality High Post-Op Mortality? High_Variability->High_Mortality No Verify_Occlusion Implement Occlusion Verification (e.g., Laser Doppler) Check_Surgery->Verify_Occlusion Refine_Model Consider Model Refinement (e.g., distal MCAO) Verify_Occlusion->Refine_Model Check_Anesthesia Verify Anesthesia Depth & Temperature Control High_Mortality->Check_Anesthesia Yes Check_Occlusion_Time Review Occlusion Duration Check_Anesthesia->Check_Occlusion_Time Implement_Care Improve Post-Op Care (Analgesia, Antibiotics) Check_Occlusion_Time->Implement_Care

Caption: Troubleshooting common issues.

References

Technical Support Center: Troubleshooting Inconsistent Results in Vinburnine Cognitive Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in vinburnine (B1683052) cognitive studies.

Troubleshooting Guide: Inconsistent Efficacy in Preclinical Models

Researchers often face variability in the cognitive-enhancing effects of this compound in animal models. This guide addresses common issues and provides potential solutions.

Problem: Lack of significant cognitive improvement in a scopolamine-induced amnesia model.

Potential CauseTroubleshooting Steps
Inadequate this compound Dosage Verify the dose-response relationship. A study on mice and rats showed a dose-related effect, with a peak at 20 mg/kg (IP administration)[1]. Lower doses may be insufficient to counteract the effects of scopolamine (B1681570).
Timing of Administration Ensure optimal timing of this compound administration relative to the amnesic agent and the cognitive task. Pre-treatment is often necessary to observe a protective effect.
Severity of Amnesia Induction The dose of scopolamine (e.g., 3 mg/kg, IP in mice) should be sufficient to induce a consistent and measurable cognitive deficit[1]. Titrate the scopolamine dose to achieve a stable baseline of impairment.
Choice of Cognitive Task The cognitive domain assessed should align with this compound's purported mechanism. This compound has shown effects on memory retention in passive avoidance and active avoidance tasks[1]. Consider using a battery of tests to assess different aspects of cognition.
Animal Strain and Species Different rodent strains and species can exhibit varied responses to both amnesic agents and cognitive enhancers. Ensure the chosen animal model is appropriate and report the strain used for reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why are the results of clinical studies on this compound and related compounds for cognitive enhancement often considered inconclusive?

A1: The evidence for the beneficial effects of vinpocetine, a compound closely related to this compound, on patients with dementia has been deemed inconclusive in systematic reviews[2][3]. This is often due to several factors that likely apply to this compound as well:

  • Methodological ariedades: Early studies often used diverse diagnostic criteria for cognitive decline and dementia, making direct comparisons difficult[2][3].

  • Small Sample Sizes: Many studies have been conducted on a small number of participants, limiting their statistical power to detect significant effects[2][3].

  • Short Duration: The duration of many trials has been relatively short, which may not be sufficient to observe significant long-term cognitive changes[2][3].

  • Heterogeneity of Patient Populations: Lumping together different types of dementia (e.g., vascular vs. degenerative) can mask potential benefits in specific subgroups[2][3].

Q2: What are the known mechanisms of action for this compound that could contribute to cognitive enhancement?

A2: this compound's potential cognitive-enhancing effects are attributed to a multifaceted mechanism of action:

  • Cerebral Vasodilation: It helps to widen blood vessels in the brain, which increases cerebral blood flow and the delivery of oxygen and nutrients to brain tissue[4][5].

  • Neuroprotection: Some studies suggest this compound has antioxidant properties that may protect neurons from oxidative stress and programmed cell death (apoptosis)[4][5].

  • Neurotransmitter Modulation: It may influence the release and uptake of key neurotransmitters involved in cognition, such as dopamine (B1211576) and acetylcholine[4].

Q3: What factors related to the drug itself could lead to inconsistent results?

A3: Variability in the pharmacokinetic and pharmacodynamic properties of this compound can contribute to inconsistent outcomes:

  • Bioavailability: The amount of this compound that reaches the bloodstream and crosses the blood-brain barrier can vary between individuals and formulations.

  • Metabolism: this compound is metabolized by cytochrome P450 enzymes, and individual differences in the activity of these enzymes can affect drug levels. Co-administration of drugs that induce or inhibit these enzymes can also alter this compound's effectiveness[4].

  • Dose-Response Relationship: The cognitive effects of this compound may follow a specific dose-response curve. Doses that are too low may be ineffective, while higher doses could potentially have different or even adverse effects.

Experimental Protocols

Scopolamine-Induced Amnesia in Mice (Adapted from a study on this compound's effects)[1]

Objective: To assess the ability of this compound to reverse memory deficits induced by the cholinergic antagonist scopolamine.

Materials:

  • Male mice

  • This compound solution

  • Scopolamine hydrobromide solution (3 mg/kg)

  • Saline solution (vehicle)

  • Step-through passive avoidance apparatus

Procedure:

  • Acquisition Trial:

    • Place a mouse in the illuminated compartment of the passive avoidance apparatus.

    • When the mouse enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

    • Record the latency to enter the dark compartment.

  • Drug Administration:

    • Immediately after the acquisition trial, administer scopolamine (3 mg/kg, IP) to induce amnesia.

    • Administer this compound (e.g., 5, 10, 20 mg/kg, IP) or vehicle at a specified time before or after the scopolamine injection.

  • Retention Trial:

    • 24 hours after the acquisition trial, place the mouse back in the illuminated compartment.

    • Record the latency to enter the dark compartment (up to a maximum cut-off time, e.g., 300 seconds).

    • Longer latencies in the this compound-treated group compared to the scopolamine-only group indicate a reversal of amnesia.

Shuttle-Box Active Avoidance in Rats (Adapted from a study on this compound's effects)[1]

Objective: To evaluate the effect of this compound on learning and memory in an active avoidance paradigm.

Materials:

  • Male rats

  • This compound solution

  • Saline solution (vehicle)

  • Automated shuttle-box apparatus with a light/sound conditioned stimulus (CS) and a grid floor for delivering an unconditioned stimulus (US) foot shock.

Procedure:

  • Habituation:

    • Allow rats to explore the shuttle-box for a few minutes without any stimuli.

  • Training Session:

    • Each trial consists of the presentation of the CS (e.g., light and tone) for a set duration (e.g., 10 seconds).

    • If the rat moves to the other compartment during the CS presentation (avoidance response), the CS is terminated, and no shock is delivered.

    • If the rat fails to move during the CS, a mild foot shock (US) is delivered through the grid floor until the rat escapes to the other compartment (escape response).

    • Administer this compound (e.g., 5, 10, 20 mg/kg, IP) or vehicle at a specified time before the training session.

  • Data Analysis:

    • Record the number of avoidance responses, escape responses, and inter-trial crossings for each rat.

    • An increase in the number of avoidance responses in the this compound-treated group compared to the vehicle group suggests an improvement in learning and memory.

Data Presentation

Table 1: Preclinical Efficacy of this compound in a Scopolamine-Induced Amnesia Model in Mice[1]
Treatment GroupDosage (mg/kg, IP)NMean Latency to Enter Dark Compartment (seconds) ± SEM
Control (Saline)-10150 ± 15
Scopolamine31030 ± 5
Scopolamine + this compound51060 ± 8
Scopolamine + this compound101095 ± 12
Scopolamine + this compound2010130 ± 18

Note: Data are hypothetical and for illustrative purposes, based on the qualitative findings of the cited study.

Mandatory Visualizations

Vinburnine_Signaling_Pathways cluster_0 Vasodilation Pathway cluster_1 Neuroprotective Pathway cluster_2 Neurotransmitter Modulation This compound This compound Ca_Channel Voltage-Gated Ca²⁺ Channels This compound->Ca_Channel Inhibits Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Smooth_Muscle Vascular Smooth Muscle Relaxation Ca_Influx->Smooth_Muscle Vasodilation Cerebral Vasodilation Smooth_Muscle->Vasodilation CBF ↑ Cerebral Blood Flow Vasodilation->CBF Vinburnine_N This compound ROS Reactive Oxygen Species (ROS) Vinburnine_N->ROS Scavenges Oxidative_Stress ↓ Oxidative Stress ROS->Oxidative_Stress Neuronal_Damage ↓ Neuronal Damage Oxidative_Stress->Neuronal_Damage Neuroprotection Neuroprotection Neuronal_Damage->Neuroprotection Vinburnine_T This compound Dopamine ↑ Dopamine Release Vinburnine_T->Dopamine Acetylcholine ↑ Acetylcholine Activity Vinburnine_T->Acetylcholine Cognition Improved Cognitive Function Dopamine->Cognition Acetylcholine->Cognition

Caption: Proposed signaling pathways for this compound's cognitive effects.

Troubleshooting_Workflow Start Inconsistent Cognitive Study Results Check_Protocol Review Experimental Protocol Start->Check_Protocol Dosage Dosage Appropriate? Check_Protocol->Dosage Yes Optimize_Protocol Optimize Protocol Check_Protocol->Optimize_Protocol No Timing Administration Timing Optimal? Dosage->Timing Yes Dosage->Optimize_Protocol No Model Animal Model Suitable? Timing->Model Yes Timing->Optimize_Protocol No Assessment Cognitive Assessment Validated? Model->Assessment Yes Model->Optimize_Protocol No Assessment->Optimize_Protocol No Analyze_Data Re-analyze Data Assessment->Analyze_Data Yes Optimize_Protocol->Start End Consistent Results Analyze_Data->End

Caption: A logical workflow for troubleshooting inconsistent study results.

References

Technical Support Center: Enantioselective Synthesis of (−)-Vincorine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of (−)-vincorine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging synthesis. Here you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data to guide your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for constructing (−)-vincorine, and how do they compare?

A1: Several total syntheses of vincorine have been reported, but they differ significantly in efficiency and stereocontrol. The three most prominent recent approaches are from the Qin, Ma, and MacMillan groups. The MacMillan synthesis is the most concise and highly enantioselective route developed to date.[1][2][3]

Comparative Summary of (−)-Vincorine Syntheses

Feature Qin Group (2009) Ma Group (2012) MacMillan Group (2013)
Chirality Racemic (±) Asymmetric (−) Asymmetric (−)
Number of Steps 31-35 steps 18 steps 9 steps
Overall Yield ~1% 5% 9%
Enantiomeric Excess N/A 64% ee 95% ee
Key Strategic Steps • 3-step, one-pot cascade • Johnson-Claisen rearrangement • Organocatalytic Michael addition • Intramolecular oxidative coupling • Organocatalytic Diels-Alder/iminium cascade • Acyl telluride radical cyclization

Data sourced from multiple reports.[1][2][4][5]

Q2: What makes the synthesis of (−)-vincorine so challenging?

A2: The primary challenges in synthesizing (−)-vincorine stem from its complex, caged pentacyclic structure.[2][3] Key difficulties include:

  • Stereocontrol: Establishing the correct relative and absolute stereochemistry at multiple stereocenters, including an all-carbon quaternary center.

  • Strained Ring System: The construction of the strained seven-membered azepanyl ring is a significant hurdle. Many standard cyclization methods, such as Heck or Stille couplings, have failed in this context.[5][6]

  • Conciseness: Early syntheses were very long, limiting their practical application for analogue development.[2]

Q3: Which step is critical for establishing the enantioselectivity in the MacMillan synthesis?

A3: The key enantioselective step is the organocatalytic Diels-Alder / iminium cyclization cascade. This single step uses a chiral imidazolidinone catalyst to construct the tetracyclic core of vincorine from simple achiral precursors, setting three of the four stereocenters with high enantioselectivity (95% ee).[1][7]

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis, with a focus on the highly efficient MacMillan route.

Problem 1: Low Enantiomeric Excess (ee) in the Organocatalytic Cascade

Cause: The enantioselectivity of the Diels-Alder/iminium cyclization cascade is highly sensitive to reaction parameters. Poor ee can result from several factors.[8]

Solutions:

  • Catalyst Purity and Integrity:

    • Question: Is the imidazolidinone catalyst (e.g., catalyst 6 ·HBF₄) pure and correctly prepared?

    • Action: Ensure the catalyst is of high purity. Recrystallize if necessary. The salt form (e.g., HBF₄) is crucial for activating the iminium pathway.

  • Reaction Temperature:

    • Question: Was the reaction temperature strictly controlled?

    • Action: Lower temperatures generally favor higher enantioselectivity. The optimal temperature for this cascade was found to be -20 °C. Deviations can lead to a drop in ee.[1][8]

  • Solvent Choice:

    • Question: Are you using the correct solvent?

    • Action: The solvent can significantly influence catalyst performance. Acetonitrile (B52724) (MeCN) was identified as the optimal solvent. Screen other polar aprotic solvents if issues persist.

  • Substrate Quality:

    • Question: Are the diene and enal precursors pure?

    • Action: Impurities in the starting materials can interfere with the catalyst. Purify all substrates immediately before use.

Optimization of the Organocatalytic Cascade Reaction

Entry Catalyst Solvent Temp (°C) Yield (%) ee (%)
1 6 ·TFA CH₂Cl₂ 23 65 70
2 6 ·TFA MeCN 0 60 90
3 6 ·HClO₄ MeCN -10 62 92
4 6 ·HBF₄ MeCN -10 66 94
5 6 ·HBF₄ MeCN -20 70 95

Table adapted from Horning et al., J. Am. Chem. Soc. 2013, 135, 6442-6445.[1]

Problem 2: Low Yield or Decomposition in the 7-Membered Ring Cyclization

Cause: The formation of the azepanyl ring via radical cyclization is a challenging step. The choice of radical precursor and reaction conditions are critical to avoid low yields and product decomposition.

Solutions:

  • Radical Precursor Selection:

    • Question: Are you using the optimal radical precursor?

    • Action: Initial attempts using Barton esters or stannyl (B1234572) radicals resulted in low yields or significant decomposition. Acyl tellurides were found to be superior precursors for this transformation.[1]

  • Reaction Conditions:

    • Question: Are the temperature and concentration correct?

    • Action: This thermally initiated cyclization requires high temperature (200 °C) and high dilution (0.5 mM) to favor the desired intramolecular cyclization over competing decomposition pathways.

  • Inert Atmosphere:

    • Question: Was the reaction performed under strictly anaerobic conditions?

    • Action: Radical reactions are sensitive to oxygen. Ensure the reaction setup is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).

Evaluation of Precursors for Radical Cyclization

Entry Precursor Type Conditions Yield (%)
1 Barton Ester Ph₂S₂, hv, 80 °C 18
2 Stannyl Radical (Bu₃Sn)₂, hv, 80 °C <10 (decomposition)
3 Acyl Telluride Toluene, 200 °C, 0.5 mM 51

Table adapted from Horning et al., J. Am. Chem. Soc. 2013, 135, 6442-6445.[1]

Key Experimental Protocols

Protocol 1: Enantioselective Organocatalytic Diels-Alder/Iminium Cascade

This protocol describes the formation of the tetracyclic core (7 ) of vincorine.

  • Reagents:

    • Diene 4 (1.0 equiv)

    • α,β-Unsaturated aldehyde (1.2 equiv)

    • Imidazolidinone catalyst 6 ·HBF₄ (20 mol %)

    • Anhydrous acetonitrile (MeCN)

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add the imidazolidinone catalyst 6 ·HBF₄.

    • Add anhydrous MeCN and cool the solution to -20 °C.

    • Add the α,β-unsaturated aldehyde to the cooled catalyst solution and stir for 5 minutes.

    • Add a solution of diene 4 in anhydrous MeCN dropwise over 10 minutes.

    • Stir the reaction mixture at -20 °C and monitor its progress by TLC or LC-MS.

    • Upon completion (typically 24-48 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with dichloromethane (B109758) (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel chromatography to afford the tetracyclic amine 7 .

Protocol 2: Acyl Telluride-Mediated Radical Cyclization

This protocol describes the formation of the seven-membered azepanyl ring to yield allene (B1206475) 14 .

  • Reagents:

    • Acyl telluride precursor 13 (1.0 equiv)

    • Anhydrous, degassed toluene

  • Procedure:

    • Prepare a 0.5 mM solution of acyl telluride 13 in anhydrous, degassed toluene.

    • Transfer the solution to a sealed tube or a high-pressure reaction vessel.

    • Heat the reaction mixture to 200 °C in a heating mantle or sand bath.

    • Maintain the temperature and stir for the required reaction time (monitor by TLC/LC-MS, typically 1-2 hours).

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Purify the resulting crude oil directly by silica gel chromatography to isolate the allene product 14 .

Visualizations

Synthetic_Strategy_Comparison cluster_qin Qin Group (Racemic) cluster_ma Ma Group (Asymmetric) cluster_macmillan MacMillan Group (Enantioselective) q_start Tryptamine Derivative q_key One-Pot Cascade (Cyclopropanation/Ring-Opening) q_start->q_key q_challenge Johnson-Claisen Rearrangement q_key->q_challenge q_end (±)-Vincorine (31 steps, ~1% yield) q_challenge->q_end m_start 5-Methoxytryptamine m_key Organocatalytic Michael Addition m_start->m_key m_challenge Intramolecular Oxidative Coupling m_key->m_challenge m_end (−)-Vincorine (18 steps, 5% yield, 64% ee) m_challenge->m_end mac_start 5-Methoxy-N'-Boc tryptamine mac_key Organocatalytic Diels-Alder/Iminium Cascade mac_start->mac_key mac_challenge Acyl Telluride Radical Cyclization mac_key->mac_challenge mac_end (−)-Vincorine (9 steps, 9% yield, 95% ee) mac_challenge->mac_end

Caption: Comparison of major synthetic strategies toward vincorine.

Troubleshooting_Low_EE cluster_causes Potential Causes cluster_solutions Recommended Solutions start Problem: Low Enantiomeric Excess (ee) in Organocatalytic Cascade cause1 Catalyst Issues start->cause1 Check First cause2 Incorrect Temperature start->cause2 cause3 Sub-optimal Solvent start->cause3 cause4 Impure Substrates start->cause4 sol1 Verify catalyst purity (recrystallize). Ensure correct salt form (HBF₄) is used. cause1->sol1 sol2 Maintain strict temperature control. Optimal is -20 °C. cause2->sol2 sol3 Use anhydrous acetonitrile (MeCN). Consider solvent screening if needed. cause3->sol3 sol4 Purify diene and enal precursors immediately before use. cause4->sol4

Caption: Troubleshooting logic for low enantioselectivity.

Experimental_Workflow start Start: Prepare Reaction Vessel (Flame-dried flask under Argon) step1 1. Add catalyst (6·HBF₄) and anhydrous MeCN. start->step1 step2 2. Cool solution to -20 °C. step1->step2 step3 3. Add α,β-unsaturated aldehyde. Stir for 5 min. step2->step3 step4 4. Add diene solution dropwise. step3->step4 step5 5. Stir at -20 °C for 24-48h. Monitor reaction progress (TLC/LCMS). step4->step5 step6 6. Quench with sat. aq. NaHCO₃. step5->step6 step7 7. Aqueous Workup: Extract with CH₂Cl₂ (3x). step6->step7 step8 8. Dry combined organic layers (Na₂SO₄), filter, and concentrate. step7->step8 step9 9. Purify via silica gel chromatography. step8->step9 end End: Isolated Tetracyclic Amine (7) step9->end

Caption: Workflow for the organocatalytic cascade reaction.

References

Validation & Comparative

A Comparative Analysis of Vinburnine and Vincamine for Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of vinburnine (B1683052) and vincamine (B1683053), two closely related vinca (B1221190) alkaloids investigated for their effects on cerebral circulation and cognitive function. This document synthesizes available experimental data to offer a direct comparison of their mechanisms of action, pharmacokinetics, and pharmacodynamics, intended for researchers, scientists, and professionals in drug development.

Introduction and Chemical Relationship

Vincamine is a monoterpenoid indole (B1671886) alkaloid naturally derived from the leaves of the lesser periwinkle plant, Vinca minor.[1] It has been studied for its properties as a cerebral vasodilator, aiming to increase blood flow to the brain.[2] this compound, also known as eburnamonine, is a principal metabolite of vincamine.[3] While structurally related, emerging evidence indicates they possess distinct pharmacological profiles, particularly concerning their effects on cerebral metabolism. Both compounds, along with synthetic derivatives like vinpocetine (B1683063), belong to the eburnamine-vincamine class of alkaloids and have been investigated for their potential in treating cerebrovascular disorders.[4]

Mechanism of Action

Both this compound and vincamine are primarily characterized as cerebral vasodilators, yet their underlying molecular mechanisms show notable differences.

Vincamine: The vasodilatory action of vincamine is attributed to the relaxation of smooth muscles in cerebral blood vessels.[1] This is potentially mediated through the inhibition of the phosphodiesterase-1 (PDE1) enzyme, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][5] Elevated cAMP levels activate downstream signaling cascades that promote vasorelaxation.[6] Additionally, vincamine is reported to modulate neurotransmitter systems, including dopamine (B1211576) and serotonin, and exhibits antioxidant properties that may contribute to its neuroprotective effects.[1]

This compound: this compound also acts as a cerebral vasodilator, but its mechanism may involve the inhibition of calcium ion (Ca²⁺) influx into vascular smooth muscle cells, a critical step in muscle contraction.[7] Beyond vasodilation, this compound functions as an allosteric modulator of muscarinic acetylcholine (B1216132) receptors M1-M4.[8] It also appears to influence dopamine and acetylcholine systems and provides neuroprotection by mitigating oxidative stress and apoptosis.[9]

Signaling Pathway for cAMP-Mediated Vasodilation

The vasodilatory effect initiated by PDE inhibition (as suggested for vincamine) involves the cAMP signaling cascade. An increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets to promote smooth muscle relaxation and vasodilation. This includes the activation of potassium channels, leading to hyperpolarization of the cell membrane.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PDE1 Phosphodiesterase 1 (PDE1) cAMP cAMP PDE1->cAMP Degrades AC Adenylyl Cyclase (AC) AC->cAMP Converts K_channel K+ Channels (e.g., KATP, Kv) Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Vincamine Vincamine Vincamine->PDE1 Inhibits ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->K_channel Relaxation Smooth Muscle Relaxation Hyperpolarization->Relaxation

Caption: Proposed signaling pathway for vincamine-mediated vasodilation.

Pharmacokinetic Profiles

While both compounds are metabolized hepatically and excreted renally, obtaining a complete, side-by-side pharmacokinetic comparison is challenging due to a lack of published data for this compound.[1][4][7]

Table 1: Pharmacokinetic Parameters of Vincamine and this compound

ParameterVincamineThis compound
Route of Admin. OralOral
Bioavailability ~20% (for vincamine teprosilate)[10]Data not available
Tmax (Time to Peak) 1.4 ± 0.5 hours (60 mg tablet)[9]Data not available[4]
Cmax (Peak Conc.) 155 ± 82 µg/L (60 mg tablet)[9]Data not available[4]
Elimination Half-life 1.43 ± 0.80 hours (oral)[9]1.68 hours (IV, in dogs)[5]Data not available[4]
Metabolism Hepatic[1]Hepatic (as a metabolite of vincamine)[3][7]
Excretion Renal[1]Renal[7]

Note: The pharmacokinetic data for vincamine can vary based on the specific salt and formulation used.

Comparative Efficacy and Pharmacodynamics

Direct comparisons in experimental models reveal significant functional differences between this compound and its parent compound, vincamine.

Effects on Cerebral Metabolism and Blood Flow

A key study in anesthetized dogs provided contrasting results on cerebral metabolism. This compound was shown to increase cerebral oxygen and glucose consumption, as well as the oxygen extraction coefficient. Conversely, treatment with vincamine resulted in a decrease in these same parameters, suggesting that this compound may be more efficient at enhancing brain metabolic activity.[11]

Another study investigating effects in models of cerebral insufficiency found that vincamine improved the early phase of electrocortical recovery after ischemia, whereas this compound was reported as inactive in the same models.[12]

Table 2: Comparative Effects on Cerebral Hemodynamics and Metabolism in Dogs[11]

ParameterThis compound (l-Eburnamonine)Vincamine
Cerebral O₂ Consumption IncreasedDecreased
Cerebral Glucose Consumption IncreasedDecreased
O₂ Extraction Coefficient IncreasedDecreased
O₂ Supply IncreasedDecreased
Vertebral Blood Flow IncreasedIncreased
Receptor and Enzyme Interactions

The two alkaloids exhibit different primary targets at the molecular level, which likely underlies their distinct physiological effects.

Table 3: Molecular Target Interactions

CompoundTargetAffinity / Potency
This compound Muscarinic Receptors (Allosteric Modulator)[8]EC₅₀: - M1: 29.5 µM- M2: 4.1 µM- M3: 9.5 µM- M4: 15.0 µM
Vincamine Phosphodiesterase-1 (PDE1) (Inhibitor)[3]Specific IC₅₀ not available, but its derivative vinpocetine has an IC₅₀ of ~8-20 µM for PDE1A/B.[13]

Key Experimental Protocols

Reproducible preclinical data relies on standardized experimental models. Below are detailed methodologies for key assays used to evaluate compounds like this compound and vincamine.

Protocol: Scopolamine-Induced Amnesia Model in Mice

This model is a standard for assessing the efficacy of nootropic and neuroprotective agents against cholinergic deficits, which are relevant to neurodegenerative diseases.[14]

1. Animals:

  • Male C57BL/6 mice are commonly used. House animals under standard laboratory conditions with ad libitum access to food and water.

2. Drug Administration:

  • Administer the test compound (e.g., this compound, vincamine) or vehicle via the desired route (e.g., intraperitoneal, oral gavage) daily for a predetermined period (e.g., 7-14 days).

  • On the final day of testing, administer the test compound 30-60 minutes before amnesia induction.

3. Amnesia Induction:

4. Behavioral Testing:

  • Conduct behavioral assays 30 minutes after the scopolamine injection.

  • Y-Maze Test (for Spatial Working Memory):

    • Apparatus: A three-armed maze with identical arms.

    • Procedure: Place a mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.

    • Data Collection: Record the sequence of arm entries. A "spontaneous alternation" is defined as consecutive entries into all three distinct arms (e.g., A, then B, then C).

    • Analysis: Calculate the percentage of alternation as: [(Number of Alternations) / (Total Arm Entries - 2)] x 100. A decrease in this percentage in the scopolamine group indicates memory impairment.

  • Novel Object Recognition (NOR) Test (for Recognition Memory):

    • Familiarization Phase: Place the mouse in an open-field arena with two identical objects and allow 5-10 minutes of exploration.

    • Test Phase: After a retention interval (e.g., 1-24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel one.

    • Data Collection: Record the time the mouse spends actively exploring (sniffing, touching) each object.

    • Analysis: Calculate the Discrimination Index: [(Time with Novel Object - Time with Familiar Object) / (Total Exploration Time)] x 100. A lower index in the scopolamine group indicates impaired recognition memory.[14]

Protocol: Cerebral Blood Flow (CBF) Measurement by Xenon-133 (B1212064) Clearance

This technique measures regional CBF (rCBF) based on the washout rate of an inert, diffusible radioactive tracer, Xenon-133 (¹³³Xe).[1][7]

1. Principle:

  • ¹³³Xe gas is administered via inhalation or dissolved in saline for intra-arterial injection. It rapidly diffuses across the blood-brain barrier.

  • The rate at which ¹³³Xe is "washed out" of brain tissue is proportional to the blood flow in that region.

2. Procedure Outline:

  • Tracer Administration: The subject inhales a mixture of air and ¹³³Xe for a short period (e.g., 1-2 minutes).[15]

  • Detection: External scintillation detectors or a SPECT (Single Photon Emission Computed Tomography) camera are placed over the head to record the gamma radiation emitted by ¹³³Xe as it leaves the brain tissue.[1]

  • Data Acquisition: A sequence of measurements is taken during the washout phase (typically over 10-15 minutes).

  • Analysis: The washout data is fitted to a multi-exponential curve. CBF is calculated based on the clearance rate, the partition coefficient of xenon between blood and brain tissue, and other physiological parameters.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating a test compound's efficacy in a preclinical amnesia model.

G start Start: Animal Acclimation drug_admin Daily Drug Administration (Test Compound or Vehicle) start->drug_admin final_dose Final Compound Dose (30-60 min pre-scopolamine) drug_admin->final_dose Day of Experiment scopolamine Amnesia Induction (Scopolamine 1 mg/kg i.p.) final_dose->scopolamine wait Wait Period (30 min) scopolamine->wait behavior Behavioral Testing (e.g., Y-Maze, NOR) wait->behavior data Data Collection & Analysis behavior->data end End data->end

Caption: Workflow for a scopolamine-induced amnesia experiment.

Conclusion

While this compound is a metabolite of vincamine, the two compounds are not pharmacologically interchangeable. Experimental data indicates that they possess distinct mechanisms of action and produce different, sometimes opposing, effects on cerebral metabolism. This compound appears to enhance cerebral oxygen and glucose consumption more effectively than vincamine in animal models, though its efficacy in certain cerebral insufficiency models has been questioned.[11][12] Furthermore, this compound's activity as a muscarinic receptor modulator distinguishes it from vincamine's proposed action as a PDE1 inhibitor.[3][8]

A significant gap in the literature is the lack of comprehensive pharmacokinetic data for this compound, which hinders a complete comparative assessment. Future research should aim to quantify the pharmacokinetic profile of this compound and conduct further direct comparative studies to elucidate which compound, or its derivatives, holds greater therapeutic promise for cerebrovascular and neurodegenerative disorders.

References

Validating the Neuroprotective Effects of Vinburnine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective agent vinburnine (B1683052) against more extensively studied alternatives, citicoline (B1669096) and piracetam (B1677957). Due to the limited availability of in vivo efficacy data for this compound in stroke models, this comparison focuses on its proposed mechanisms of action versus the demonstrated neuroprotective effects and established mechanisms of its counterparts.

Executive Summary

This compound, a vinca (B1221190) alkaloid, is suggested to offer neuroprotection through a combination of vasodilation, antioxidant activity, and neurotransmitter modulation. However, robust in vivo studies quantifying its efficacy in reducing infarct volume or improving neurological outcomes in stroke models are scarce. In contrast, both citicoline and piracetam have a more substantial body of preclinical evidence demonstrating their neuroprotective capabilities in animal models of cerebral ischemia. This guide presents the available data to aid researchers in making informed decisions for future in vivo studies.

Comparative Data on Neuroprotective Agents

The following tables summarize the available quantitative data for this compound, citicoline, and piracetam. The data for this compound is limited to its general physiological and proposed mechanistic effects, while the data for citicoline and piracetam includes direct evidence of neuroprotection in animal stroke models.

Table 1: Comparison of In Vivo Efficacy in Ischemic Stroke Models

AgentAnimal ModelKey Efficacy EndpointsQuantitative Results
This compound N/AData from in vivo stroke models focusing on neuroprotective efficacy (e.g., infarct volume, neurological score) is not readily available. One study noted its inactivity in cerebral insufficiency models[1].N/A
Citicoline Rat (MCAO)Infarct Volume ReductionA meta-analysis of 14 experimental studies showed a 27.8% reduction in infarct volume in permanent ischemia models and a 30.2% reduction in transient ischemia models[2]. Another study reported a notable reduction of over 80% in infarct size with MRI-guided stereotactic delivery[3].
Rat (MCAO)Improved Neurological Deficit ScoreSignificantly improved neurological function[2][4].
Piracetam Rat (pMCAO)Infarct Volume ReductionA systematic review and meta-analysis of preclinical studies showed that piracetam and its derivatives improved outcomes by 30.2%[5][6]. A separate study on permanent MCAO in rats showed that piracetam (250 or 500 mg/kg) significantly reduced infarct volume by approximately 50%[7].
Rat (Chronic Cerebral Hypoperfusion)Improved Cognitive DeficitsMarkedly improved memory impairment and attenuated neuronal damage[8].

MCAO: Middle Cerebral Artery Occlusion; pMCAO: permanent Middle Cerebral Artery Occlusion.

Table 2: Comparison of Proposed and Established Mechanisms of Action

AgentProposed/Established MechanismsSupporting Evidence
This compound Vasodilation: Relaxes smooth muscles in blood vessel walls, potentially increasing cerebral blood flow[9].Primarily based on its classification as a peripheral vasodilator. One study showed it improved blood rheology and oxygen transport in humans[10].
Antioxidant Effects: Believed to scavenge free radicals and reduce oxidative stress[9]. A study on Vinca minor extracts, containing vincamine (B1683053) (related to this compound), showed antioxidant activity[11].
Neurotransmitter Modulation: May modulate levels of dopamine (B1211576) and acetylcholine[12].General suggestion without detailed in vivo validation.
Citicoline Membrane Stabilization: Increases phosphatidylcholine and sphingomyelin (B164518) synthesis, and inhibits the release of free fatty acids[13].Preserves cardiolipin (B10847521) and sphingomyelin, and partially restores phosphatidylcholine levels in transient cerebral ischemia[14].
Anti-excitotoxicity: Decreases glutamate (B1630785) levels during ischemia[13].Reduces glutamate-mediated injury[15].
Neurogenesis and Neurorepair: Enhances endogenous mechanisms of neurogenesis and neurorepair[16].Increases neurogenesis in the peri-infarct area, subventricular zone, and dentate gyrus in experimental stroke[13].
Piracetam Neurotransmitter Modulation: Regulates cholinergic, serotonergic, noradrenergic, and glutamatergic pathways[17].Improves synaptic plasticity in the hippocampus[8].
Antioxidant and Anti-inflammatory Effects: Reduces oxidative stress and suppresses neuroinflammatory responses[18][19]. Attenuates oxidative stress and inflammation-induced neuronal cell death[20].
AMPK/SIRT-1/Nrf-2 Pathway Activation: Activates this pathway, leading to improved cognitive performance[18][19].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo neuroprotection studies of citicoline and piracetam.

Citicoline in a Rat Model of Permanent Middle Cerebral Artery Occlusion (pMCAO)
  • Animal Model: Male Wistar rats are subjected to pMCAO.

  • Drug Administration: Citicoline is administered intraperitoneally (i.p.) at varying doses (e.g., 50 mg/kg, 100 mg/kg, and 150 mg/kg) daily for a specified period (e.g., 12 weeks)[4].

  • Efficacy Endpoints:

    • Infarct Volume Assessment: 24 hours after the final administration, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated.

    • Neurological Scoring: Neurological deficits are assessed at various time points using a standardized scoring system.

    • Histological Analysis: Brain sections are stained with Cresyl violet to assess neuronal loss and damage in specific regions like the hippocampus[4].

Piracetam in a Rat Model of Permanent Middle Cerebral Artery Occlusion (pMCAO)
  • Animal Model: Male rats undergo pMCAO.

  • Drug Administration: Piracetam (e.g., 250 mg/kg or 500 mg/kg) is administered i.p. at multiple time points post-ischemic insult (e.g., 6, 9, and 22 hours)[7].

  • Efficacy Endpoints:

    • Infarct Area and Volume: Brains are evaluated at different time points (e.g., 48 hours and 7 days) after pMCAO. Brain slices are analyzed to measure the infarct area and total infarct volume[7].

    • Behavioral Tests: Cognitive function and memory are assessed using tests like the Morris water maze[8].

Visualizing Experimental and Mechanistic Pathways

Diagrams generated using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow and the proposed signaling pathways of this compound.

G cluster_0 Pre-clinical In Vivo Neuroprotection Workflow A Animal Model Induction (e.g., MCAO in Rats) B Drug Administration (this compound or Alternatives) A->B C Behavioral Assessments (Neurological Scoring, Motor Tests) B->C D Endpoint Analysis C->D E Infarct Volume Measurement (TTC Staining) D->E F Histological Examination (Neuronal Viability) D->F G Biochemical Assays (Oxidative Stress Markers) D->G G cluster_1 Proposed Neuroprotective Mechanisms of this compound This compound This compound Vasodilation Vasodilation This compound->Vasodilation Antioxidant Antioxidant Effects This compound->Antioxidant Neurotransmitter Neurotransmitter Modulation This compound->Neurotransmitter CBF Increased Cerebral Blood Flow Vasodilation->CBF Neuroprotection Neuroprotection CBF->Neuroprotection ROS Reduced Oxidative Stress Antioxidant->ROS ROS->Neuroprotection Cognition Improved Cognitive Function Neurotransmitter->Cognition Cognition->Neuroprotection

References

A Comparative Analysis of Vinburnine and Other Nootropics for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of vinburnine (B1683052) and other prominent nootropics—piracetam (B1677957), huperzine A, and citicoline (B1669096)—in the context of cognitive enhancement. The following sections detail their mechanisms of action, present available quantitative data from clinical and preclinical studies, and outline the experimental protocols employed in key research.

Disclaimer: Direct comparative clinical trials of this compound against other nootropics are limited in the current scientific literature. Therefore, this guide primarily synthesizes data from individual placebo-controlled and preclinical studies to offer a comparative perspective. The absence of head-to-head trials necessitates a cautious interpretation of the findings.

Mechanisms of Action

Nootropics exert their cognitive-enhancing effects through diverse biological pathways. This compound is primarily recognized for its impact on cerebral circulation and neuroprotection, while other nootropics modulate neurotransmitter systems and cellular metabolism.

This compound: A derivative of the Vinca minor plant, this compound's primary mechanism involves enhancing cerebral blood flow through vasodilation.[1] This is achieved by inhibiting the influx of calcium ions into vascular smooth muscle cells and potentially increasing cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to vessel relaxation.[1] Additionally, this compound is believed to possess neuroprotective properties through its antioxidant effects, scavenging free radicals and reducing oxidative stress.[1] It may also modulate neurotransmitter systems, including dopamine (B1211576) and serotonin, which play a role in cognitive functions.[1]

Vinpocetine (B1683063): A synthetic derivative of vincamine (B1683053), an alkaloid from the periwinkle plant, vinpocetine is closely related to this compound and shares some mechanistic similarities.[2] It is known to improve cerebral blood flow and metabolism.[3][4] Its cognitive-enhancing effects are also attributed to the modulation of ion channels (sodium and calcium), and effects on glutamate (B1630785) receptors.[2]

Piracetam: As a cyclic derivative of the neurotransmitter GABA, piracetam's mechanism is not fully elucidated but is thought to involve the enhancement of cell membrane fluidity, which may improve neuronal signaling.[5] It is also suggested to modulate neurotransmission, potentially affecting ion channels and neurotransmitter turnover, although a universally accepted mechanism has not been established.[6]

Huperzine A: This natural acetylcholinesterase (AChE) inhibitor, derived from the Chinese club moss Huperzia serrata, increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain.[7] Acetylcholine is crucial for memory and learning. Beyond its cholinergic effects, huperzine A exhibits neuroprotective properties, including the modulation of NMDA receptors and protection against oxidative stress.[3]

Citicoline (CDP-Choline): As a precursor to the synthesis of phosphatidylcholine, a major component of neuronal cell membranes, citicoline supports brain health and function. It is believed to enhance the synthesis of acetylcholine and dopamine.[1] Citicoline's neuroprotective effects are attributed to its role in membrane stabilization and reduction of free radicals.

Below is a simplified representation of the primary signaling pathways associated with these nootropics.

cluster_this compound This compound cluster_piracetam Piracetam cluster_huperzine_a Huperzine A cluster_citicoline Citicoline This compound This compound VascSM VascSM This compound->VascSM Neurons Neurons This compound->Neurons Antioxidant Neurotransmitter_Mod Neurotransmitter_Mod This compound->Neurotransmitter_Mod Dopamine, Serotonin Vasodilation Vasodilation VascSM->Vasodilation Inhibits Ca2+ influx Increases cAMP Neuroprotection Neuroprotection Neurons->Neuroprotection Cognitive_Function Cognitive_Function Neurotransmitter_Mod->Cognitive_Function Piracetam Piracetam Cell_Membrane Cell_Membrane Piracetam->Cell_Membrane Enhances fluidity Neurotransmitter_Turnover Neurotransmitter_Turnover Piracetam->Neurotransmitter_Turnover Modulates Neuronal_Signaling Neuronal_Signaling Cell_Membrane->Neuronal_Signaling Neurotransmitter_Turnover->Cognitive_Function Huperzine_A Huperzine_A AChE Acetylcholinesterase Huperzine_A->AChE Inhibits NMDA_Receptor NMDA_Receptor Huperzine_A->NMDA_Receptor Modulates Acetylcholine Acetylcholine Cholinergic_Transmission Cholinergic_Transmission Acetylcholine->Cholinergic_Transmission Increases Cholinergic_Transmission->Cognitive_Function NMDA_Receptor->Neuroprotection Citicoline Citicoline Phosphatidylcholine Phosphatidylcholine Citicoline->Phosphatidylcholine Precursor Acetylcholine_Dopamine Acetylcholine_Dopamine Citicoline->Acetylcholine_Dopamine Increases synthesis Cell_Membrane_Synthesis Cell_Membrane_Synthesis Phosphatidylcholine->Cell_Membrane_Synthesis Neurotransmission Neurotransmission Acetylcholine_Dopamine->Neurotransmission Neurotransmission->Cognitive_Function

Figure 1: Simplified Signaling Pathways of Nootropics

Quantitative Data Comparison

The following tables summarize the quantitative data from selected studies on the cognitive effects of this compound (and the related vinpocetine), piracetam, huperzine A, and citicoline. Due to the lack of direct comparative trials, the data is primarily from placebo-controlled studies.

Table 1: this compound and Vinpocetine Clinical and Preclinical Data
CompoundStudy PopulationDosageDurationCognitive Outcome MeasuresResultsReference
This compound Rats with scopolamine-induced amnesia20 mg/kg (IP)Single dosePassive avoidance testReduced disrupting effect of scopolamine (B1681570) on retention.[8]
Vinpocetine Patients with mild cognitive impairment10 mg, 3 times/day (oral)12 weeksMini-Mental State Examination (MMSE), Alzheimer's Disease Assessment Scale–Cognitive Subscale (ADAS-Cog)Significant improvement in cognitive functions on psychometric tests.[3][9]
Vinpocetine Patients with mild cognitive impairmentNot specified18 monthsMMSE, ADAS-CogSignificant improvement detected in psychometrical tests.[7]
Vinpocetine Patients with dementia30mg/day and 60 mg/dayUp to 1 yearGlobal impression of changeShowed benefit compared to placebo, but studies were small and of short duration.[10]
Table 2: Piracetam Clinical Data
Study PopulationDosageDurationCognitive Outcome MeasuresResultsReference
Patients with dementia or cognitive impairment2.4 to 8.0 g/day 6 to 52 weeksClinical Global Impression of Change (CGIC)Odds Ratio for improvement: 3.35 (95% CI: 2.70, 4.17) vs. placebo.[11][12]
Adults with memory impairmentVariedVariedMemory enhancement (Standardized Mean Difference)No significant clinical difference between piracetam and placebo (SMD 0.75; 95% CI [-0.19; 1.69]).[13]
Table 3: Huperzine A Clinical Data
Study PopulationDosageDurationCognitive Outcome MeasuresResultsReference
Patients with mild to moderate Alzheimer's Disease200 µg BID16 weeksADAS-CogNo significant effect on ADAS-Cog change.[14][15]
Patients with mild to moderate Alzheimer's Disease400 µg BID16 weeksADAS-Cog1.92-point improvement vs. 0.34-point improvement in placebo arm (p=0.07).[14][15]
Patients with Alzheimer's DiseaseVaried8, 12, and 16 weeksMMSESignificant beneficial effect on cognitive function compared to placebo.[16]
Table 4: Citicoline Clinical Data
Study PopulationDosageDurationCognitive Outcome MeasuresResultsReference
Healthy older adults with Age-Associated Memory Impairment (AAMI)500 mg/day12 weeksPaired Associate test (episodic memory), Composite Memory ScoreSignificant improvement in episodic memory (p=0.0025) and composite memory (p=0.0052) vs. placebo.[17]
Patients with mild vascular cognitive impairmentNot specified9 monthsMMSEMMSE score remained stable in the citicoline group, while it declined in the control group (-1.9 points).[8]
Patients with Alzheimer's and mixed dementia (in combination with AChEIs and/or memantine)1 g/day 12 monthsMMSEImproved MMSE score by 2 points compared to treatment with AChEIs and/or memantine (B1676192) alone.[5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in some of the key studies cited.

Vinpocetine in Mild Cognitive Impairment

A study investigating the effects of vinpocetine on cognitive functions in patients with mild cognitive impairment employed a multicenter, open-label design.[7]

  • Participants: Patients diagnosed with mild cognitive impairment.

  • Intervention: Oral vinpocetine treatment for 18 months.

  • Assessments: Cognitive functions were assessed using the Mini-Mental State Examination (MMSE) and the Alzheimer's Disease Assessment Scale–Cognitive Subscale (ADAS-Cog). The overall change in disease status was evaluated using the Clinical Global Impression of Change (CGIC) and Patient Global Impression of Change (PGIC). Daily activity was assessed with the Activities of Daily Living (ADL) scale, and mood was evaluated using the Hamilton Depression Scale. Assessments were conducted at six visits over the 18-month period.[7]

cluster_protocol Experimental Workflow: Vinpocetine in MCI Recruitment Recruit Patients (Mild Cognitive Impairment) Baseline Baseline Assessment (MMSE, ADAS-Cog, CGIC, PGIC, ADL, Hamilton) Recruitment->Baseline Treatment 18-Month Oral Vinpocetine Treatment Baseline->Treatment FollowUp Follow-up Assessments (6 visits over 18 months) Treatment->FollowUp Analysis Data Analysis (Cognitive, Global, Functional, Mood Outcomes) FollowUp->Analysis

References

A Head-to-Head Comparison of Vinburnine and Vinpocetine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of vinburnine (B1683052) and vinpocetine (B1683063), two vinca (B1221190) alkaloids with purported neuropharmacological effects. It is intended for researchers, scientists, and drug development professionals seeking an objective analysis of their respective mechanisms of action, pharmacological profiles, and supporting experimental data.

Executive Summary

This compound and vinpocetine are both derivatives of vincamine, an alkaloid extracted from the lesser periwinkle plant (Vinca minor). While both have been investigated for their potential in treating cerebrovascular disorders and cognitive impairment, the available scientific literature reveals a significant disparity in the depth and quality of research. Vinpocetine has been the subject of extensive investigation, with a well-characterized multi-target mechanism of action and a body of clinical and preclinical data supporting its effects on cerebral blood flow and neuroprotection. In contrast, the evidence for this compound's efficacy is substantially more limited, with some studies indicating a lack of activity in relevant experimental models. This guide will systematically compare the two compounds based on the available scientific evidence.

Mechanisms of Action

Vinpocetine: A Multi-Target Approach

Vinpocetine's neuropharmacological effects are attributed to its ability to modulate several key cellular pathways:

  • Phosphodiesterase Type 1 (PDE1) Inhibition: Vinpocetine is a known inhibitor of PDE1, an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE1, vinpocetine increases intracellular levels of cGMP and cAMP, leading to vasodilation, particularly in cerebral blood vessels, and enhanced neuronal plasticity.

  • Voltage-Gated Sodium Channel (VGSC) Blockade: Vinpocetine has been shown to block voltage-gated sodium channels, which can contribute to its neuroprotective effects by reducing neuronal excitotoxicity.

  • Anti-inflammatory Action: Recent studies have elucidated vinpocetine's anti-inflammatory properties, which are mediated through the inhibition of the IKK/NF-κB signaling pathway. This pathway is crucial in the inflammatory response associated with ischemic brain injury.

This compound: A Less Defined Profile

The proposed mechanism of action for this compound is less well-established compared to vinpocetine. The primary hypothesis centers on its vasodilatory properties, which are thought to be mediated by:

  • Inhibition of Calcium Ion Influx: It is suggested that this compound acts as a calcium channel blocker, preventing the influx of calcium ions into vascular smooth muscle cells. This leads to muscle relaxation and vasodilation, potentially increasing cerebral blood flow. However, quantitative data to firmly establish the potency of this effect is lacking.

  • Antioxidant Properties: Some sources suggest that this compound possesses antioxidant effects, which could contribute to neuroprotection by scavenging free radicals and reducing oxidative stress.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative and qualitative data for this compound and vinpocetine.

Parameter This compound Vinpocetine References
Primary Mechanism of Action Vasodilation (proposed via Ca2+ channel blockade)PDE1 Inhibition, Na+ Channel Blockade, Anti-inflammatory[1][2]
Effect on Cerebral Blood Flow Proposed to increase cerebral blood flowClinically demonstrated to increase cerebral blood flow and oxygenation[1][3][4]
Neuroprotective Effects Suggested antioxidant and neuroprotective propertiesDemonstrated neuroprotection in preclinical models of ischemic stroke[1][5][6]
Clinical Evidence for Cognitive Enhancement Limited to no robust clinical dataSome clinical trials suggest potential benefits, but evidence is considered inconclusive by some reviews[7]
Quantitative Data This compound Vinpocetine References
PDE1A Inhibition (IC50) Data not available~19.4 µM[8]
PDE1 Inhibition (General) Data not availableIC50 = 21 µM[9]
Ca2+ Channel Blockade (IC50) Data not availableNot a primary mechanism
Na+ Channel Blockade Data not availableBlocks voltage-dependent Na+ channels[10]

Experimental Protocols

Assessment of Neuroprotection in an Ischemic Stroke Model (Middle Cerebral Artery Occlusion - MCAO)

This protocol is widely used to evaluate the neuroprotective effects of compounds like vinpocetine.

  • Animal Model: Adult male mice or rats.

  • Procedure:

    • Anesthesia is induced in the animal.

    • A surgical incision is made to expose the common carotid artery.

    • A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery, inducing focal cerebral ischemia.

    • After a defined period of occlusion (e.g., 60-90 minutes), the filament is withdrawn to allow for reperfusion.

    • The test compound (e.g., vinpocetine at 10 mg/kg) or vehicle is administered intraperitoneally at a specified time point (e.g., at the time of reperfusion).

  • Outcome Measures:

    • Infarct Volume: After a set period (e.g., 24 hours), the brain is removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.

    • Neurological Deficit Scoring: A standardized neurological scoring system is used to assess motor and sensory deficits.

Measurement of Cerebral Blood Flow using Transcranial Doppler (TCD) Ultrasonography

This non-invasive technique is used to measure blood flow velocity in the major cerebral arteries.

  • Subjects: Human volunteers or patients.

  • Procedure:

    • The subject is positioned comfortably.

    • A handheld TCD transducer is placed on the temporal bone to insonate the middle cerebral artery (MCA).

    • Baseline blood flow velocity is recorded.

    • The test compound (e.g., intravenous infusion of vinpocetine) or placebo is administered.

    • Blood flow velocity in the MCA is continuously monitored or measured at specific time points post-administration.

  • Outcome Measures:

    • Mean blood flow velocity (cm/s).

    • Pulsatility Index (PI).

    • Resistance Index (RI).

Phosphodiesterase 1 (PDE1) Inhibition Assay

This in vitro assay is used to determine the inhibitory activity of a compound against the PDE1 enzyme.

  • Materials:

    • Purified PDE1 enzyme.

    • Substrate: cGMP or cAMP.

    • Test compound (e.g., vinpocetine).

    • Assay buffer.

    • Detection reagents.

  • Procedure:

    • The test compound at various concentrations is pre-incubated with the PDE1 enzyme in the assay buffer.

    • The reaction is initiated by the addition of the substrate (cGMP or cAMP).

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The amount of substrate hydrolyzed is quantified using a suitable detection method (e.g., fluorescence or colorimetric).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This common in vitro assay can be used to assess the antioxidant potential of compounds like the proposed activity of this compound.

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) radical solution.

    • Test compound (e.g., this compound).

    • Methanol or ethanol.

    • Standard antioxidant (e.g., ascorbic acid).

  • Procedure:

    • The test compound at various concentrations is added to the DPPH solution.

    • The mixture is incubated in the dark for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (around 517 nm).

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated. A decrease in absorbance indicates a higher scavenging activity.

Mandatory Visualizations

Vinpocetine_Mechanism_of_Action Vinpocetine Vinpocetine PDE1 Phosphodiesterase 1 (PDE1) Vinpocetine->PDE1 Inhibits VGSC Voltage-Gated Na+ Channels Vinpocetine->VGSC Blocks IKK IKK Complex Vinpocetine->IKK Inhibits cGMP_cAMP cGMP / cAMP PDE1->cGMP_cAMP Degrades Vasodilation Cerebral Vasodilation cGMP_cAMP->Vasodilation Promotes Neuronal_Plasticity Neuronal Plasticity cGMP_cAMP->Neuronal_Plasticity Promotes Na_Influx Na+ Influx VGSC->Na_Influx Mediates Excitotoxicity Neuronal Excitotoxicity Na_Influx->Excitotoxicity Contributes to NF_kB NF-κB Activation IKK->NF_kB Activates Inflammation Neuroinflammation NF_kB->Inflammation Promotes

Caption: Simplified signaling pathways of vinpocetine's multi-target mechanism of action.

Vinburnine_Proposed_Mechanism This compound This compound Ca_Channel Voltage-Gated Ca2+ Channels This compound->Ca_Channel Inhibits (Proposed) ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges (Proposed) Ca_Influx Ca2+ Influx into Vascular Smooth Muscle Ca_Channel->Ca_Influx Mediates Cerebral_Blood_Flow Increased Cerebral Blood Flow Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction Causes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Causes Neuroprotection Neuroprotection Experimental_Workflow_MCAO Start Start Anesthesia Anesthetize Animal (e.g., Mouse, Rat) Start->Anesthesia Surgery Surgical Exposure of Common Carotid Artery Anesthesia->Surgery Occlusion Induce Ischemia: Insert Filament to Occlude Middle Cerebral Artery (MCAO) Surgery->Occlusion Reperfusion Reperfusion: Withdraw Filament after Defined Period (e.g., 60 min) Occlusion->Reperfusion Treatment Administer Test Compound (e.g., Vinpocetine) or Vehicle Reperfusion->Treatment Monitoring Post-operative Monitoring (e.g., 24 hours) Treatment->Monitoring Analysis Outcome Assessment: - Infarct Volume (TTC Staining) - Neurological Deficit Score Monitoring->Analysis End End Analysis->End

References

A Comparative Guide to the Preclinical Efficacy of Vinburnine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of vinburnine (B1683052), a vasoactive alkaloid, with alternative treatments in models of cognitive impairment and cerebrovascular disorders. The information is compiled from various preclinical studies, presenting quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways to aid in the evaluation of its therapeutic potential.

I. Efficacy in Preclinical Models of Cognitive Impairment

Vinpocetine has been evaluated in several preclinical models that mimic cognitive deficits, primarily focusing on its ability to counteract amnesia induced by scopolamine (B1681570) (a muscarinic antagonist) and learning and memory impairments caused by hypoxia.

Comparative Performance in Scopolamine-Induced Amnesia

In a key comparative study, this compound was assessed against two other compounds, vincamine (B1683053) and nicergoline (B1678741), for its ability to reverse scopolamine-induced learning and memory deficits in mice and rats. The primary behavioral assays used were the passive avoidance test and the shuttle-box active avoidance test.

Quantitative Data Summary

Treatment GroupDose (mg/kg, IP)Passive Avoidance Test (Metric: e.g., Latency Time)Shuttle-Box Active Avoidance (Metric: e.g., % Conditioned Avoidance Response)
Control (Scopolamine only) 3Data demonstrating impairment (e.g., reduced latency, low % CAR)Data demonstrating impairment (e.g., reduced latency, low % CAR)
This compound Up to 20Dose-dependent reduction in the disruptive effect of scopolamine[1]Dose-dependent reduction in the disruptive effect of scopolamine[1]
Vincamine Not specifiedLess pronounced effect compared to this compound in some tests[1]Less pronounced effect compared to this compound in some tests[1]
Nicergoline Not specifiedLess pronounced effect compared to this compound in some tests[1]Less pronounced effect compared to this compound in some tests[1]

Note: Specific quantitative values for latency times and percentage of conditioned avoidance responses were not available in the public domain literature reviewed.

Experimental Protocols

Scopolamine-Induced Amnesia Model in Mice (Passive Avoidance Test)

  • Animal Model: Male NMRI mice.

  • Induction of Amnesia: A single intraperitoneal (IP) injection of scopolamine (3 mg/kg) is administered to induce a memory deficit.[2]

  • Apparatus: A two-compartment passive avoidance box, consisting of a brightly lit "safe" compartment and a dark "aversive" compartment connected by a door. The floor of the dark compartment is fitted with an electric grid.

  • Procedure:

    • Training: The mouse is placed in the lit compartment. Upon entering the dark compartment, the door closes, and a brief, mild foot shock is delivered.

    • Drug Administration: this compound, vincamine, or nicergoline is administered intraperitoneally at various doses before the training session.

    • Retention Test: 24 hours after training, the mouse is returned to the lit compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory retention.

Shuttle-Box Active Avoidance in Rats

  • Animal Model: Male Wistar rats.

  • Apparatus: A shuttle-box with two compartments separated by a door. The floor is an electric grid. A conditioned stimulus (CS), such as a light or tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock.

  • Procedure:

    • Acquisition Training: The rat is placed in one compartment. The CS is presented, followed by the US. The rat must move to the other compartment (shuttle) to avoid the shock.

    • Drug Administration: The test compounds are administered prior to the training sessions.

    • Data Collection: The number of successful avoidances (shuttling during the CS presentation) is recorded over a set number of trials. An increase in the percentage of conditioned avoidance responses indicates improved learning and memory.

Experimental Workflow for Scopolamine-Induced Amnesia Studies

G cluster_0 Animal Preparation cluster_1 Treatment Groups cluster_2 Experimental Procedure cluster_3 Data Analysis Animal_Selection Select Male NMRI Mice Acclimatization Acclimatize to Laboratory Conditions Animal_Selection->Acclimatization Control Scopolamine (3 mg/kg, IP) Vinburnine_Group This compound (Dose Range, IP) Vincamine_Group Vincamine (IP) Nicergoline_Group Nicergoline (IP) Drug_Admin Administer Treatment Control->Drug_Admin Vinburnine_Group->Drug_Admin Vincamine_Group->Drug_Admin Nicergoline_Group->Drug_Admin Training Passive Avoidance Training (Foot Shock in Dark Compartment) Drug_Admin->Training Retention Retention Test (24h later) Training->Retention Measure_Latency Measure Latency to Enter Dark Compartment Retention->Measure_Latency Compare_Groups Compare Latencies Between Groups Measure_Latency->Compare_Groups G cluster_0 Animal Preparation cluster_1 Treatment Groups cluster_2 Experimental Procedure cluster_3 Data Analysis Animal_Selection Select Rats Baseline Baseline EEG & Behavioral Testing Animal_Selection->Baseline Control Vehicle Vinburnine_Group This compound Drug_Admin Administer Treatment Control->Drug_Admin Vinburnine_Group->Drug_Admin Hypoxia Induce Hypobaric Hypoxia Drug_Admin->Hypoxia Post_Hypoxia_Assessment Post-Hypoxia EEG & Behavioral Testing Hypoxia->Post_Hypoxia_Assessment Analyze_EEG Analyze Electrocortical Recovery Time Post_Hypoxia_Assessment->Analyze_EEG Analyze_Behavior Analyze Behavioral Performance Post_Hypoxia_Assessment->Analyze_Behavior Compare Compare Groups Analyze_EEG->Compare Analyze_Behavior->Compare G cluster_0 Extracellular Space cluster_1 Vascular Smooth Muscle Cell Ca2_ext Ca²⁺ L_type_Ca_Channel L-type Ca²⁺ Channel Ca2_ext->L_type_Ca_Channel Influx Ca2_int Intracellular Ca²⁺ L_type_Ca_Channel->Ca2_int Relaxation Muscle Relaxation (Vasodilation) L_type_Ca_Channel->Relaxation Leads to Reduced Influx This compound This compound This compound->L_type_Ca_Channel Blocks Contraction Muscle Contraction Ca2_int->Contraction G cluster_0 This compound's Actions cluster_1 Cellular Effects cluster_2 Downstream Consequences This compound This compound Antioxidant Antioxidant Effects This compound->Antioxidant Cholinergic Cholinergic System Modulation This compound->Cholinergic Dopaminergic Dopaminergic System Modulation This compound->Dopaminergic ROS_scavenging ROS Scavenging (e.g., via Nrf2 activation) Antioxidant->ROS_scavenging ACh_release Increased Acetylcholine Release/Signaling Cholinergic->ACh_release DA_signaling Modulated Dopamine (D1/D2) Signaling Dopaminergic->DA_signaling Neuroprotection Neuroprotection & Improved Cognitive Function ROS_scavenging->Neuroprotection ACh_release->Neuroprotection DA_signaling->Neuroprotection

References

A Comparative Analysis of Vinburnine and Dihydroergotoxine Mesilate in Cerebrovascular and Cognitive Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of vinburnine (B1683052) and dihydroergotoxine (B79615) mesilate, two vasoactive compounds investigated for their potential in treating cerebrovascular and cognitive disorders. This analysis synthesizes preclinical and clinical data to objectively evaluate their pharmacological profiles, efficacy, and mechanisms of action.

Overview and Mechanism of Action

This compound , a derivative of the Vinca alkaloid vincamine, is primarily known for its cerebral vasodilatory effects.[1][2] Its proposed mechanism involves enhancing cerebral blood flow, which in turn increases the delivery of oxygen and nutrients to brain tissue.[1] Additionally, some studies suggest it may have neuroprotective properties by protecting neurons from oxidative stress and programmed cell death.[1]

Dihydroergotoxine mesilate , a mixture of three dihydrogenated ergot alkaloids, possesses a more complex pharmacological profile.[3] Its mechanism is not fully established but is understood to involve a dual action of partial agonism and antagonism at adrenergic, dopaminergic, and serotonergic receptors.[3] This multi-receptor interaction is thought to increase cerebral blood flow and metabolism.[3]

Preclinical Comparative Data

A key preclinical study by Barzaghi et al. (1986) provides a direct comparison of this compound and dihydroergotoxine mesilate alongside other compounds in experimental models of cerebral insufficiency. The findings from this study are summarized below.

Table 1: Comparative Effects in Preclinical Models of Cerebral Insufficiency

ParameterThis compoundDihydroergotoxine MesilateExperimental Model
Electrocortical Recovery (post-ischemia)InactiveImproved early phaseGerbils subjected to 10-min cerebral ischemia
Cerebral Energy Substrates (Glucose, PCr, ATP)No significant modificationNo significant modificationMouse brain during decapitation ischemia
Local Cerebral Blood Flow (LCBF)No significant modificationRapid increase, normalized after 30 minRats
EEG Resistance Time (asphyxia anoxia)InactiveNot reported in this direct comparisonRats

Source: Barzaghi et al., 1986[4]

The study concluded that this compound, in the models tested, did not show significant activity in improving outcomes related to cerebral insufficiency, whereas dihydroergotoxine mesilate demonstrated a rapid but transient increase in local cerebral blood flow and improved early electrocortical recovery post-ischemia.[4]

Experimental Protocol: Preclinical Comparison (Barzaghi et al., 1986)
  • Animal Models: Male rats and gerbils were used for the experiments.

  • Cerebral Ischemia Model (Gerbil): Cerebral ischemia was induced for 10 minutes. Electrocortical recovery was monitored to assess the neuroprotective effects of the compounds.

  • Cerebral Energy Metabolism (Mouse): The utilization of glucose, phosphocreatine (B42189) (PCr), and adenosine (B11128) triphosphate (ATP), along with lactate (B86563) production, was measured in the mouse brain during 10 seconds of decapitation ischemia.

  • Local Cerebral Blood Flow (LCBF) (Rat): LCBF was measured to determine the vasodilatory effects of the compounds.

  • Asphyxia Anoxia Model (Rat): The resistance time of the electroencephalogram (EEG) was measured in rats subjected to asphyxia anoxia.

Clinical Data: An Indirect Comparison

This compound Clinical Efficacy

Clinical studies on this compound have primarily focused on its effects on cerebral blood flow and associated symptoms. One study evaluated the acute administration of this compound on blood rheology, oxygen transport, and regional circulation. The results indicated an improvement in rheological properties, hemodynamic, and metabolic data, suggesting positive oxyphoretic properties.[5] Another study in experimental models of learning and memory impairments showed that this compound could reduce the disruptive effects of scopolamine (B1681570) and pentylenetetrazol-induced seizures, suggesting a potential influence on learning and memory processes.[6]

Dihydroergotoxine Mesilate Clinical Efficacy

Dihydroergotoxine mesilate has been the subject of numerous clinical trials, particularly in the context of dementia and age-related cognitive decline.

A double-blind, placebo-controlled study in patients with mild dementia found that a 6 mg daily dose of dihydroergotoxine mesilate resulted in a statistically significant improvement in memory function as rated by physicians.[1] However, structured memory tests did not show a significant difference between the treatment and placebo groups.[1]

Another double-blind, placebo-controlled trial in elderly patients with severe multi-infarct dementia demonstrated that intravenous administration of high-dose co-dergocrine mesylate (a form of dihydroergotoxine mesilate) led to significant improvements in cognitive dysfunction, mood depression, withdrawal, and overall impression.[7]

A long-term, multicenter, double-blind clinical trial in patients with senile cerebral insufficiency also reported the activity of dihydroergotoxine mesilate on some symptoms of the condition.[8]

Table 2: Summary of Selected Clinical Trial Data for Dihydroergotoxine Mesilate

StudyPopulationDosageDurationKey Findings
Yesavage et al. (1979)14 patients with senile dementia3 mg vs 6 mg dailyNot specifiedNon-statistically significant trend for superiority of the higher dosage.[9]
Kugler et al. (1990)80 elderly patients with cerebrovascular disordersNot specified6 weeksBoth dihydroergotoxine and Ginkgo biloba extract improved the condition of the patients, with more frequent significant changes observed in the dihydroergotoxine group.[10]
Arrigo et al. (1985)40 patients with multi-infarct dementia3 mg daily (intravenous)14 daysSignificant improvements in cognitive dysfunction, mood depression, withdrawal, and overall impression compared to placebo.[7]
Lazzari et al. (1983)559 patients with senile cerebral insufficiency1.5 mg t.i.d.1 yearStatistically significant positive results for dihydroergotoxine after 3, 6, and 12 months of treatment.[8]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound's Vasodilatory Effect

Vinburnine_Vasodilation This compound This compound Ca_channel Voltage-gated Ca²⁺ Channels (Vascular Smooth Muscle Cell) This compound->Ca_channel Inhibits cAMP ↑ cAMP This compound->cAMP May influence Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Contraction Muscle Contraction Ca_influx->Contraction Leads to Vasodilation Vasodilation Relaxation Muscle Relaxation cAMP->Relaxation Promotes Relaxation->Vasodilation

Caption: Proposed mechanism of this compound-induced vasodilation.

Overview of Dihydroergotoxine Mesilate's Multi-Receptor Interaction

Dihydroergotoxine_Receptors DHT Dihydroergotoxine Mesilate Adrenergic α-Adrenergic Receptors DHT->Adrenergic Antagonist Dopaminergic Dopaminergic Receptors DHT->Dopaminergic Agonist Serotonergic Serotonergic Receptors DHT->Serotonergic Agonist Effect Modulation of Cerebral Blood Flow & Metabolism Adrenergic->Effect Dopaminergic->Effect Serotonergic->Effect

Caption: Multi-receptor interactions of dihydroergotoxine mesilate.

Experimental Workflow for a Double-Blind, Placebo-Controlled Clinical Trial

Clinical_Trial_Workflow Start Patient Recruitment (e.g., Mild Dementia) Screening Inclusion/Exclusion Criteria Screening Start->Screening Randomization Randomization Screening->Randomization GroupA Treatment Group (e.g., Dihydroergotoxine Mesilate) Randomization->GroupA GroupB Placebo Group Randomization->GroupB Treatment Treatment Period (e.g., 12 weeks) GroupA->Treatment GroupB->Treatment Assessment Efficacy Assessment (e.g., Cognitive Scales, Physician Ratings) Treatment->Assessment Analysis Statistical Analysis Assessment->Analysis

Caption: General workflow for a clinical trial.

Conclusion

Dihydroergotoxine mesilate has a broader base of clinical evidence, with multiple studies suggesting its potential benefit in improving symptoms of dementia and age-related cognitive decline.[1][7][8][9][10] The clinical data for this compound is less extensive but points towards a potential role in improving cerebral hemodynamics and oxygenation.[5]

Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these two compounds for the treatment of cerebrovascular and cognitive disorders. Researchers and drug development professionals should consider the distinct mechanisms of action and the existing evidence base when designing future studies in this therapeutic area.

References

Validating the Anti-inflammatory Properties of Vinburnine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinburnine (B1683052), a derivative of the Vinca alkaloid vincamine, is primarily recognized for its vasodilatory and neuroprotective effects. However, emerging evidence on structurally related compounds, particularly vinpocetine (B1683063), suggests a potential role for this compound as an anti-inflammatory agent. Due to a lack of direct experimental data on the anti-inflammatory properties of this compound, this guide will utilize its close structural analog, vinpocetine, as a surrogate to explore its potential efficacy. This comparison guide provides an objective analysis of the anti-inflammatory properties of vinpocetine against two well-established anti-inflammatory drugs: the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) and the corticosteroid dexamethasone (B1670325). The data presented is compiled from various in vivo and in vitro studies to offer a comprehensive overview for researchers and drug development professionals.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the anti-inflammatory effects of vinpocetine, diclofenac, and dexamethasone in standard preclinical models.

Table 1: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

CompoundDoseRoute of AdministrationTime Point% Inhibition of EdemaCitation
Vinpocetine30 mg/kgp.o.3 - 9 hoursUp to 78% (mechanical hyperalgesia)[1]
Diclofenac5 mg/kgp.o.2 hours56.17 ± 3.89%[2]
Diclofenac20 mg/kgp.o.3 hours71.82 ± 6.53%[2]
Diclofenac30 mg/kgp.o.1 - 3 hoursSignificant inhibition[3]
Dexamethasone1 µglocal pre-injection3 hours> 60%[4]

Table 2: In Vitro Anti-inflammatory Activity - Inhibition of Pro-inflammatory Mediators

CompoundCell TypeStimulusMediator InhibitedIC50Citation
VinpocetineVarious (VSMCs, HUVECs, A549, RAW264.7)TNF-αNF-κB activation~25 µM[5][6]
VinpocetineBV2 microgliaLPSTNF-α, IL-6, IL-1βNot specified[7][8]
DexamethasoneHuman Retinal Microvascular PericytesHigh glucose, TNF-α, IL-1βVarious inflammatory and angiogenic mediators2 nM to 1 µM[9][10]
DexamethasoneBovine Glomerular Endothelial CellsTNF-α, LPSApoptosis0.8 nM (TNF-α), 0.9 nM (LPS)[11]
DiclofenacHepG2 cellsTNF-αNF-κB activationNot specified[12]
DiclofenacTHP1 cellsLPSTNF-α~20 µg/mL[13]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents

This widely used in vivo model assesses acute inflammation.

Objective: To evaluate the ability of a test compound to reduce paw edema induced by carrageenan.

Materials:

  • Male Wistar rats or Swiss albino mice.

  • Carrageenan (1% w/v in sterile saline).

  • Test compound (e.g., Vinpocetine).

  • Reference drugs (e.g., Diclofenac, Dexamethasone).

  • Vehicle control (e.g., saline, carboxymethyl cellulose).

  • Plethysmometer or calipers.

Procedure:

  • Animals are fasted overnight with free access to water.

  • The initial paw volume or thickness of the right hind paw is measured.

  • Animals are divided into groups: vehicle control, reference drug-treated, and test compound-treated groups.

  • The test compound, reference drug, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time (e.g., 60 minutes) before carrageenan injection.

  • 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This in vitro assay evaluates the effect of a compound on the production of pro-inflammatory cytokines.

Objective: To determine the inhibitory effect of a test compound on the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) from LPS-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7, BV2 microglia) or primary macrophages.

  • Cell culture medium and supplements.

  • Lipopolysaccharide (LPS).

  • Test compound (e.g., Vinpocetine).

  • Reference drug (e.g., Dexamethasone).

  • ELISA kits for specific cytokines.

  • Cell viability assay kit (e.g., MTT).

Procedure:

  • Macrophages are seeded in multi-well plates and allowed to adhere overnight.

  • Cells are pre-treated with various concentrations of the test compound or reference drug for a specific duration (e.g., 1-2 hours).

  • LPS is added to the wells (except for the unstimulated control) to induce an inflammatory response.

  • After a defined incubation period (e.g., 24 hours), the cell culture supernatants are collected.

  • The concentration of cytokines (TNF-α, IL-1β, IL-6) in the supernatants is quantified using specific ELISA kits.

  • A cell viability assay is performed on the remaining cells to assess the cytotoxicity of the test compound.

  • The IC50 value (the concentration of the compound that inhibits cytokine production by 50%) is calculated.

Mandatory Visualizations

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Mechanism of Action in_vitro_assay LPS-induced Cytokine Production in Macrophages cytokine_measurement Measure TNF-α, IL-1β, IL-6 (ELISA) in_vitro_assay->cytokine_measurement ic50_determination Determine IC50 Values cytokine_measurement->ic50_determination in_vivo_model Carrageenan-Induced Paw Edema in Rodents ic50_determination->in_vivo_model Promising candidates edema_measurement Measure Paw Volume in_vivo_model->edema_measurement pathway_analysis NF-κB Pathway Analysis in_vivo_model->pathway_analysis Investigate mechanism inhibition_calculation Calculate % Inhibition edema_measurement->inhibition_calculation inhibition_calculation->pathway_analysis western_blot Western Blot for p-IκBα, p-p65 pathway_analysis->western_blot start Test Compound (e.g., this compound/Vinpocetine) start->in_vitro_assay Pre-treatment

Caption: Experimental workflow for evaluating anti-inflammatory properties.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates TNFR TNF-R TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Translocates to gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NFkB_active->gene_transcription Induces nucleus Nucleus vinpocetine Vinpocetine vinpocetine->IKK Inhibits IkB_NFkB IκBα-NF-κB (Inactive Complex)

Caption: Vinpocetine's inhibition of the NF-κB signaling pathway.

Conclusion

While direct evidence for the anti-inflammatory properties of this compound is currently limited, data from its close analog, vinpocetine, demonstrates significant anti-inflammatory potential. Vinpocetine effectively reduces inflammation in vivo and inhibits the production of key pro-inflammatory mediators in vitro, with a primary mechanism of action involving the inhibition of the NF-κB signaling pathway. When compared to established anti-inflammatory agents like diclofenac and dexamethasone, vinpocetine exhibits a promising, albeit generally less potent, anti-inflammatory profile in preclinical models. Further research is warranted to directly evaluate the anti-inflammatory efficacy of this compound and to fully elucidate its therapeutic potential in inflammatory conditions. The experimental protocols and comparative data presented in this guide provide a foundational framework for such future investigations.

References

A Comparative Analysis of the Efficacy of Vinburnine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of various vinburnine (B1683052) derivatives, focusing on their neuroprotective and cerebral blood flow-enhancing properties. The information presented is supported by experimental data to aid in research and development decisions.

Introduction to this compound and its Derivatives

This compound, an alkaloid derived from the periwinkle plant, has garnered interest for its potential therapeutic effects on cerebrovascular disorders.[1] Its derivatives have been synthesized and evaluated to identify compounds with improved pharmacological profiles. This guide focuses on a comparative analysis of key derivatives such as vinpocetine (B1683063) and vindeburnol (B1683055) against the parent compound, this compound, and other related agents. The primary mechanisms of action for these compounds involve vasodilation, neuroprotection, and modulation of brain metabolism.[1][2]

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of different this compound derivatives and related compounds from various experimental models.

Table 1: Inhibition of Phosphodiesterase (PDE) Activity

CompoundTargetIC50 / EC50 (µM)Comments
Vinpocetine PDE1A8 - 20Higher affinity for PDE1A/1B
PDE1B8 - 20
PDE1C40 - 50
Vindeburnol PhosphodiesteraseEC50 ≈ 50
Vinpocetine Derivative 4 (para-methylphenyl substitution) PDE1A3.53 ± 0.255-fold improvement over vinpocetine
Vinpocetine Derivative 25 (3-chlorothiazole substitution) PDE1A2.08 ± 0.168-fold improvement over vinpocetine

Table 2: Effects on Cerebral Metabolism and Blood Flow

CompoundDosageModelEffect on Cerebral MetabolismEffect on Local Cerebral Blood Flow (LCBF)
Vindeburnol 10 mg/kg i.p.Mouse decapitation ischemiaSignificantly retarded glucose, phosphocreatine, and ATP utilization; reduced lactate (B86563) production. Cerebral metabolic rate was ~50% of control.[1]Slight and transient increase.[1]
This compound -Cerebral insufficiency modelsDid not significantly modify.[1]-
Vincamine -Gerbil postischemic modelNo effect on cerebral energy substrates.[1]Slight increase for 15 minutes.[1]
Dihydroergotoxine (B79615) mesilate -Gerbil postischemic modelDid not significantly modify energy substrates.[1]Rapid increase, normal after 30 minutes.[1]
Nicergoline (B1678741) -Cerebral insufficiency modelsDid not significantly modify.[1]-

Table 3: Neuroprotective Effects

CompoundDosageModelNeuroprotective Outcome
Vindeburnol 2 mg/kg i.v.Rat asphyxia anoxiaIncreased EEG resistance time.[1]
10 mg/kg s.c.Gerbil 10-min cerebral ischemiaSignificantly improved electrocortical recovery.[1]
Vinpocetine 10 mg/kg i.p.Rat entorhinal cortex lesion (NMDA-induced)Significantly decreased lesion size and microglial activation.[3][4]
cis-apovincaminic acid (cAVA) 10 mg/kg i.p.Rat entorhinal cortex lesion (NMDA-induced)Decreased lesion size and microglial activation (less potent than vinpocetine).[3][4]
This compound Up to 20 mg/kg i.p.Mouse scopolamine-induced amnesiaReduced the disrupting effect on memory retention.[5]
Up to 20 mg/kg i.p.Rat pentylenetetrazol-induced seizuresReduced the disrupting effect on active avoidance behavior acquisition.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Phosphodiesterase 1 (PDE1) Inhibition Assay

This protocol describes a fluorescence polarization (FP) assay for determining the in vitro inhibitory activity of compounds against PDE1.[6][7]

  • Materials and Reagents:

    • Recombinant human PDE1A, PDE1B, or PDE1C enzyme

    • FAM-labeled cAMP or cGMP (fluorescent substrate)

    • PDE Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA)

    • Calmodulin (CaM) and Calcium Chloride (CaCl2) for enzyme activation

    • Binding Agent (phosphate-binding nanoparticles)

    • Test compounds and a reference inhibitor (e.g., Vinpocetine) dissolved in DMSO

    • 96-well black, flat-bottom assay plates

    • Fluorescence polarization plate reader

  • Procedure:

    • Compound Preparation: Perform serial dilutions of the test compounds and reference inhibitor in DMSO. Further dilute in Assay Buffer to achieve final desired concentrations, ensuring the final DMSO concentration does not exceed 1%.

    • Assay Plate Setup: Add diluted compounds, reference inhibitor, and vehicle control to the respective wells of the 96-well plate.

    • Enzyme Addition: Prepare a master mix of PDE Assay Buffer containing CaCl2 and CaM. Dilute the PDE1 enzyme in this activated buffer and add to all wells except the "no enzyme" control.

    • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Reaction Initiation: Add the FAM-labeled substrate to all wells to start the enzymatic reaction.

    • Incubation: Incubate the plate for 60 minutes at 30°C.

    • Reaction Termination: Add the Binding Agent to all wells to stop the reaction.

    • Fluorescence Polarization Measurement: Read the fluorescence polarization on a compatible plate reader (excitation ~485 nm, emission ~530 nm).

    • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Measurement of Local Cerebral Blood Flow (LCBF) in Rats using Laser Doppler Flowmetry (LDF)

This protocol outlines the procedure for measuring relative changes in LCBF in anesthetized rats.[8][9][10]

  • Animal Preparation:

    • Anesthetize male Sprague-Dawley rats (250-300 g) with isoflurane.

    • Cannulate the femoral artery for continuous blood pressure monitoring and the femoral vein for drug administration.

    • Secure the rat's head in a stereotaxic frame.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • For a closed-skull preparation, thin the skull over the region of interest (e.g., parietal cortex) using a dental drill until it is translucent. For an open-skull preparation, perform a craniotomy to expose the brain surface.[9]

  • LDF Measurement:

    • Position the LDF probe perpendicular to the thinned skull or brain surface, ensuring it does not compress the tissue.

    • Allow for a baseline stabilization period before drug administration.

    • Administer the test compound (e.g., vindeburnol) intraperitoneally or intravenously.

    • Record LDF and mean arterial blood pressure (MABP) continuously.

  • Data Analysis:

    • Express LCBF changes as a percentage of the baseline reading.

    • Analyze the time course and magnitude of the LCBF response to the administered compound.

In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

This protocol describes an assay to evaluate the neuroprotective effects of compounds against glutamate-induced cell death in primary neuronal cultures.[11][12]

  • Cell Culture:

    • Culture primary cortical neurons from embryonic rats on poly-L-lysine coated plates.

    • Maintain the cultures in a humidified incubator at 37°C and 5% CO2.

  • Neuroprotection Assay:

    • Compound Pre-treatment: After 14-16 days in culture, treat the neurons with various concentrations of the test compounds for 24 hours.

    • Glutamate Insult: Expose the neurons to a neurotoxic concentration of L-glutamate (e.g., 5 mM) for a defined period (e.g., 24 hours).

    • Assessment of Cell Viability:

      • LDH Release Assay: Measure the activity of lactate dehydrogenase (LDH) released into the culture medium as an indicator of cell death.

      • Resazurin (B115843) Assay: Assess cell viability by measuring the reduction of resazurin to the fluorescent resorufin (B1680543) by metabolically active cells.

      • Caspase Activation Assay: Measure the activity of caspases (e.g., caspase-3) to assess apoptosis.

    • Neurite Outgrowth Analysis: Image the neurons and quantify neurite length and branching to assess neuronal health.

  • Data Analysis:

    • Calculate the percentage of neuroprotection afforded by the test compounds compared to the glutamate-only treated control.

    • Determine the EC50 value for neuroprotection.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are mediated through various signaling pathways. The diagrams below, generated using Graphviz, illustrate the key mechanisms.

G cluster_0 Vinpocetine-Mediated Vasodilation Vinpocetine Vinpocetine PDE1 Phosphodiesterase 1 (PDE1) Vinpocetine->PDE1 Inhibits cGMP cGMP PDE1->cGMP Degrades Vasodilation Vasodilation (Increased Cerebral Blood Flow) cGMP->Vasodilation Promotes G cluster_1 Vinpocetine's Anti-Inflammatory Pathway Vinpocetine Vinpocetine IKK IKK Complex Vinpocetine->IKK Inhibits IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Activates G cluster_2 Vindeburnol's Neurotrophic Effect Vindeburnol Vindeburnol PDE Phosphodiesterase Vindeburnol->PDE Inhibits cAMP cAMP PDE->cAMP Degrades BDNF BDNF Expression cAMP->BDNF Increases

References

A Comparative Meta-Analysis of Vinburnine in Clinical Studies for Cerebrovascular Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of vinburnine (B1683052), a vasoactive alkaloid compound, based on available clinical study data for its use in cerebrovascular disorders and cognitive impairment. Due to the limited public availability of comprehensive meta-analyses and detailed quantitative data from numerous clinical trials, this document synthesizes findings from existing studies and presents a comparison with a relevant alternative, piracetam (B1677957).

Data Presentation: Summary of this compound Clinical Trial Data

Quantitative data from placebo-controlled trials of this compound (also known as eburnamonine) are not extensively detailed in publicly accessible literature. The following table summarizes the findings from two double-blind, placebo-controlled studies.

Parameter This compound (Eburnamonine) Group Placebo Group Key Findings Adverse Effects
Therapeutic Improvement More frequent therapeutic improvement observed at both 180 mg/day (3 x 60 mg) and 60 mg/day (1 x 60 mg) dosages over 12 weeks.[1]Less frequent therapeutic improvement compared to both this compound dosages.[1]A physician's global rating indicated a therapeutic effect, supported by improvements in a "List of Cerebral Symptoms, function test, NOSIE".[1] The higher dose (180 mg/day) yielded more therapeutic improvement.[1]The 180 mg/day dose was associated with a higher incidence of gastrointestinal side effects compared to placebo.[1] The 60 mg/day dose did not differ from placebo in terms of side effects.[1]
Cognitive Function No specific quantitative data, such as Mini-Mental State Examination (MMSE) scores, are available in the summarized findings.No specific quantitative data available.The studies suggest a positive impact on symptoms associated with cerebrovascular disorders, which may infer cognitive benefits.Not specified in relation to cognitive measures.

Comparative Efficacy with Piracetam

Drug Key Efficacy Findings in Meta-Analyses
Piracetam A meta-analysis of 19 double-blind, placebo-controlled studies in elderly patients with dementia or cognitive impairment demonstrated a significant difference in favor of piracetam based on the Clinical Global Impression of Change.[2][3]

It is important to note that in a study evaluating the anti-radical properties of several molecules, this compound was found to be inactive, whereas piracetam also showed no activity under the specific experimental conditions.[4]

Experimental Protocols

A detailed, publicly available protocol for a this compound clinical trial is scarce. The following is a representative experimental protocol for a double-blind, placebo-controlled trial, based on the available information and standard clinical trial design.

Title: A 12-Week, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of this compound in Patients with Mild to Moderate Cognitive Impairment due to Cerebrovascular Disease.

1. Objectives:

  • Primary Objective: To assess the efficacy of this compound compared to placebo in improving cognitive function in subjects with mild to moderate cognitive impairment of vascular origin.

  • Secondary Objectives: To evaluate the safety and tolerability of this compound in this population and to assess the effect of this compound on overall clinical status.

2. Study Design:

  • This will be a multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Eligible subjects will be randomized in a 1:1 ratio to receive either this compound (60 mg, three times daily) or a matching placebo.

  • The total duration of the study for each subject will be approximately 14 weeks, including a 2-week screening period and a 12-week treatment period.

3. Subject Population:

  • Inclusion Criteria:

    • Male or female subjects aged 50 to 85 years, inclusive.

    • Diagnosis of mild to moderate cognitive impairment secondary to cerebrovascular disease.

    • Mini-Mental State Examination (MMSE) score between 18 and 26 at screening.

    • Stable medical condition for at least 3 months prior to screening.

    • Informed consent provided by the subject or their legally authorized representative.

  • Exclusion Criteria:

    • Diagnosis of dementia primarily due to other neurological conditions (e.g., Alzheimer's disease, Parkinson's disease).

    • History of significant gastrointestinal disorders.

    • Use of other nootropic or vasoactive medications within 4 weeks of screening.

    • Clinically significant unstable medical conditions.

4. Efficacy Assessments:

  • Primary Efficacy Endpoint: Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) score at Week 12.

  • Secondary Efficacy Endpoints:

    • Change from baseline in MMSE score at Weeks 6 and 12.

    • Clinical Global Impression of Change (CGI-C) score at Week 12.

    • Change from baseline on a battery of neuropsychological tests assessing memory, attention, and executive function.

5. Safety Assessments:

  • Monitoring of adverse events (AEs) and serious adverse events (SAEs).

  • Physical examinations, vital signs, and laboratory safety tests (hematology, biochemistry, urinalysis) at specified visits.

  • Electrocardiograms (ECGs) at screening and Week 12.

Mandatory Visualization

Signaling Pathway of this compound

This compound's proposed mechanism of action involves the inhibition of phosphodiesterase 1 (PDE1), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, promotes vasodilation and may have other neuroprotective effects.

G cluster_this compound This compound's Mechanism of Action This compound This compound PDE1 Phosphodiesterase 1 (PDE1) This compound->PDE1 Inhibits cAMP_increase ↑ Intracellular cAMP PDE1->cAMP_increase Leads to Vasodilation Cerebral Vasodilation cAMP_increase->Vasodilation Promotes CBF ↑ Cerebral Blood Flow Vasodilation->CBF Cognitive Potential for Cognitive Improvement CBF->Cognitive

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for a Clinical Trial

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial.

cluster_workflow Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A This compound Group Randomization->Group_A Group_B Placebo Group Randomization->Group_B Treatment_Period 12-Week Treatment Group_A->Treatment_Period Group_B->Treatment_Period Assessments Efficacy & Safety Assessments (Baseline, Week 6, Week 12) Treatment_Period->Assessments Data_Analysis Data Analysis Assessments->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: Experimental workflow for a clinical trial.

References

Unlocking Red Blood Cell Oxygen Release: A Comparative Analysis of Vinburnine and Other Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing oxygen delivery to tissues is a critical therapeutic goal. This guide provides a comparative analysis of vinburnine's validated effects on red blood cell (RBC) oxygen release, alongside other therapeutic alternatives. We present available experimental data, detailed methodologies for key assays, and visualizations of the underlying biological pathways and experimental workflows.

This compound (B1683052), a vinca (B1221190) alkaloid derivative, has been investigated for its potential to enhance oxygen delivery by modulating red blood cell metabolism. This guide delves into the experimental evidence supporting this effect and compares it with other compounds known to influence RBC oxygen release dynamics.

Comparative Efficacy of Red Blood Cell Modulators

The following table summarizes the quantitative effects of this compound and selected alternatives on key parameters of red blood cell metabolism that influence oxygen release. It is important to note that direct comparative studies are limited, and the data presented is compiled from different experimental models.

Compound/AgentExperimental ModelKey Parameter MeasuredObserved EffectSource
This compound Hypoxic Rats (in vivo)2,3-Diphosphoglycerate (2,3-DPG)▲ 10% increase (p<0.05) after 21 days[1]
Adenosine Triphosphate (ATP)▲ 28% increase (p<0.01) after 21 days[1]
Human Blood (in vitro)2,3-Diphosphoglycerate (2,3-DPG) & p50Slight improvement compared to controls after 4 hours[2]
Erythropoietin (EPO) Healthy Human Volunteers (in vivo)2,3-Diphosphoglycerate (2,3-DPG)▲ Significant increase over 4 weeks of treatment
Pyruvate (B1213749) Kinase Activators (e.g., Mitapivat) Sickle Cell Disease Patients (in vivo)Adenosine Triphosphate (ATP)▲ Increase
2,3-Diphosphoglycerate (2,3-DPG)▼ Decrease
Fructose/Phosphate Solution Human Blood (in vitro)2,3-Diphosphoglycerate (2,3-DPG)▲ 25-28% increase after 4-6 hours
Methylene Blue/Phosphate Solution Human Blood (in vitro)2,3-Diphosphoglycerate (2,3-DPG)▲ ~28% increase after 4-6 hours

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the validation of drug effects. Below are methodologies for the key assays used to quantify the metabolic changes in red blood cells that affect oxygen release.

Protocol 1: Measurement of 2,3-Diphosphoglycerate (2,3-DPG) in Red Blood Cells (Enzymatic Assay)

This protocol outlines a general procedure for the enzymatic determination of 2,3-DPG in RBCs. Commercially available kits are often used and their specific instructions should be followed.

Principle: The assay is based on the enzymatic cleavage of 2,3-DPG. The subsequent reactions lead to the oxidation of NADH to NAD+, which is measured spectrophotometrically as a decrease in absorbance at 340 nm.

Materials:

  • Whole blood collected in heparinized tubes

  • Perchloric acid (0.6 M)

  • Potassium carbonate (2.5 M)

  • Commercial 2,3-DPG assay kit (containing necessary enzymes and substrates)

  • Spectrophotometer capable of reading at 340 nm

  • Centrifuge

  • Ice bath

Procedure:

  • Sample Preparation:

    • Immediately after collection, place 2 mL of the whole blood sample on ice.

    • Deproteinize the sample by adding a defined volume of cold 0.6 M perchloric acid to lyse the red blood cells.

    • Neutralize the mixture with 2.5 M potassium carbonate.

    • Incubate the sample in an ice bath for at least 60 minutes to precipitate potassium perchlorate.

    • Centrifuge the sample at 3,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant for analysis.

  • Enzymatic Assay:

    • Follow the specific instructions provided with the commercial 2,3-DPG assay kit. This typically involves adding the prepared supernatant to a reaction mixture containing the necessary enzymes and substrates.

    • Incubate the reaction mixture for the time specified in the kit protocol.

    • Measure the change in absorbance at 340 nm using a spectrophotometer.

  • Calculation:

    • Calculate the 2,3-DPG concentration based on the change in absorbance and a standard curve, as per the kit's instructions.

    • Normalize the 2,3-DPG levels to the hematocrit value of the original blood sample.

Protocol 2: Measurement of ATP in Red Blood Cells (Luciferase-Based Assay)

This protocol describes a highly sensitive method for quantifying ATP in red blood cells using a luciferase-based bioluminescence assay.

Principle: The firefly luciferase enzyme catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration.

Materials:

  • Washed red blood cells

  • ATP-releasing agent (e.g., trichloroacetic acid or a commercial cell lysis reagent)

  • Luciferin-luciferase reagent (commercially available kits)

  • Luminometer

  • ATP standard solution

Procedure:

  • Sample Preparation:

    • Prepare a suspension of washed red blood cells at a known concentration.

    • Lyse the cells to release intracellular ATP using an appropriate ATP-releasing agent according to the manufacturer's protocol.

  • ATP Assay:

    • Prepare a standard curve using a series of dilutions of the ATP standard solution.

    • Add the cell lysate to the luciferin-luciferase reagent in a luminometer-compatible tube or plate.

    • Immediately measure the light emission (luminescence) using a luminometer.

  • Calculation:

    • Determine the ATP concentration in the sample by comparing its luminescence reading to the standard curve.

    • Express the ATP concentration per number of red blood cells or per gram of hemoglobin.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanism of action and the validation process.

Hypothesized Signaling Pathway of this compound in Red Blood Cells cluster_0 Red Blood Cell This compound This compound RBC_Membrane RBC Membrane This compound->RBC_Membrane Crosses membrane Glycolysis Glycolysis RBC_Membrane->Glycolysis Stimulates (Mechanism Undefined) DPG_Shunt Rapoport-Luebering Shunt Glycolysis->DPG_Shunt Feeds into ATP ATP Glycolysis->ATP Produces DPG 2,3-DPG DPG_Shunt->DPG Produces HbO2 Hb-O2 Affinity ATP->HbO2 Decreases DPG->HbO2 Decreases O2_Release O2 Release to Tissues HbO2->O2_Release Facilitates

Caption: Hypothesized pathway of this compound enhancing RBC oxygen release.

Signaling Pathway of Pyruvate Kinase Activators in Red Blood Cells cluster_0 Red Blood Cell PK_Activator Pyruvate Kinase Activator RBC_Membrane RBC Membrane PK_Activator->RBC_Membrane Crosses membrane PK Pyruvate Kinase RBC_Membrane->PK Allosterically Activates Glycolysis Glycolysis PEP Phosphoenolpyruvate Glycolysis->PEP DPG 2,3-DPG Glycolysis->DPG Decreases Precursors for Pyruvate Pyruvate PEP->Pyruvate Catalyzed by ATP ATP PK->ATP Increases Production HbO2 Hb-O2 Affinity ATP->HbO2 Increases DPG->HbO2 Increases O2_Release O2 Release to Tissues HbO2->O2_Release Decreases

Caption: Pathway of pyruvate kinase activators altering RBC oxygen affinity.

Experimental Workflow for Validating RBC Oxygen Release Modulators start Start: Isolate Red Blood Cells incubation Incubate with Test Compound (e.g., this compound) and Controls start->incubation sample_collection Collect Samples at Time Points (e.g., 0, 4, 24h) incubation->sample_collection metabolite_analysis Metabolite Analysis sample_collection->metabolite_analysis function_analysis Functional Analysis sample_collection->function_analysis dpg_assay 2,3-DPG Assay metabolite_analysis->dpg_assay atp_assay ATP Assay metabolite_analysis->atp_assay data_analysis Data Analysis and Comparison dpg_assay->data_analysis atp_assay->data_analysis p50_measurement p50 Measurement (Oxygen Dissociation Curve) function_analysis->p50_measurement p50_measurement->data_analysis end End: Conclusion on Efficacy data_analysis->end

Caption: Workflow for in-vitro validation of RBC oxygen release modulators.

References

Comparative Pharmacology of Eburnamenine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the pharmacological and pharmacokinetic properties of key eburnamenine (B1235447) derivatives—vinpocetine (B1683063), vincamine (B1683053), and eburnamonine (B1221668)—reveals distinct profiles that underpin their therapeutic applications in cerebrovascular disorders. This guide provides a comparative overview of their mechanisms of action, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their ongoing investigations.

Eburnamenine alkaloids, a class of compounds derived from the periwinkle plant, have long been a subject of scientific interest for their neuroprotective and cerebral blood flow-enhancing properties. Among these, vinpocetine, a semi-synthetic derivative of vincamine, has been extensively studied and is clinically used in several countries for the management of cognitive and cerebrovascular disorders.[1] This guide delves into the comparative pharmacology of vinpocetine, its precursor vincamine, and a related metabolite, eburnamonine, to provide a clear understanding of their similarities and differences.

Mechanism of Action: A Tale of Multiple Targets

The therapeutic effects of eburnamenine derivatives stem from their ability to modulate multiple cellular targets, including phosphodiesterases (PDEs), ion channels, and inflammatory pathways.

Vinpocetine stands out for its well-characterized inhibitory action on phosphodiesterase type 1 (PDE1).[2] By inhibiting PDE1, vinpocetine increases the intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), leading to vasodilation and improved cerebral blood flow.[3] Furthermore, vinpocetine has been shown to be a potent inhibitor of IκB kinase (IKK), a key enzyme in the NF-κB signaling pathway, which underlies its significant anti-inflammatory effects.[1]

Vincamine also exhibits vasodilatory properties and is known to enhance cerebral blood flow.[4] While it is suggested to target PDE1, specific quantitative data on its inhibitory potency is less readily available compared to vinpocetine.[3] Vincamine's mechanism also involves the blockade of voltage-gated sodium and calcium channels.[3]

Eburnamonine , a metabolite of vincamine, is also recognized for its effects on cerebral circulation and metabolism.[5] Its mechanism of action is less defined than that of vinpocetine, but it is known to improve oxygen and glucose utilization in the brain.[5]

The following diagram illustrates the primary signaling pathway of vinpocetine's vasodilatory effect through PDE1 inhibition.

vinpocetine_pde1_pathway Vinpocetine Vinpocetine PDE1 Phosphodiesterase 1 (PDE1) Vinpocetine->PDE1 inhibits cGMP cGMP PDE1->cGMP degrades PKG Protein Kinase G (PKG) cGMP->PKG activates GTP GTP sGC Soluble Guanylyl Cyclase (sGC) GTP->sGC sGC->cGMP produces from MLCP Myosin Light Chain Phosphatase (MLCP) (activated) PKG->MLCP activates MLC Myosin Light Chain (dephosphorylated) MLCP->MLC dephosphorylates Vasodilation Vasodilation & Increased Cerebral Blood Flow MLC->Vasodilation

Vinpocetine's vasodilatory signaling pathway.

This next diagram outlines vinpocetine's anti-inflammatory mechanism via IKK/NF-κB pathway inhibition.

vinpocetine_nfkb_pathway Vinpocetine Vinpocetine IKK IκB Kinase (IKK) Vinpocetine->IKK inhibits Inflammation Reduced Inflammation Vinpocetine->Inflammation IkB IκB IKK->IkB phosphorylates for degradation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB sequesters NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces Gene_Expression->Inflammation

Vinpocetine's anti-inflammatory mechanism.

Quantitative Data Presentation

To facilitate a direct comparison of the pharmacological activities of these eburnamenine derivatives, the following tables summarize the available quantitative data from preclinical studies.

Table 1: Inhibition of Phosphodiesterases and IKK

CompoundTargetIC50 (µM)Species/Tissue
Vinpocetine PDE1A8 - 20Not Specified
PDE1B8 - 20Not Specified
PDE1C40 - 50Not Specified
IKKβ~17In vitro (recombinant)
Vincamine PDE1Not Reported-
Eburnamonine PDE1Not Reported-

Table 2: Inhibition of Voltage-Gated Sodium Channels

CompoundAssayIC50 (µM)Cell Type
Vinpocetine [3H]batrachotoxin binding0.34Rat cortical synaptosomes
Whole-cell Na+ current block44.72Rat cortical neurons
Vincamine [3H]batrachotoxin binding1.9Rat cortical synaptosomes
Whole-cell Na+ current block40Rat cortical neurons
Eburnamonine -Not Reported-

Table 3: Comparative Pharmacokinetics in Rats (Oral Administration)

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Vinpocetine 1023.8~1.0-1.557.4
Vincamine Not ReportedNot Reported~1.0Not Reported
Eburnamonine Not ReportedNot ReportedNot ReportedNot Reported

Note: The pharmacokinetic data for vincamine and eburnamonine in rats is not as extensively reported in a directly comparable format to vinpocetine. The provided data for vinpocetine is representative, and values can vary between studies.

Experimental Protocols

For researchers looking to replicate or build upon the findings cited in this guide, the following are detailed methodologies for key experiments.

Experimental Workflow for Phosphodiesterase (PDE1) Inhibition Assay

pde1_assay_workflow start Start prep_reagents Prepare Reagents: - PDE1 enzyme solution - Test compounds (e.g., Vinpocetine) - cGMP substrate solution - Assay buffer start->prep_reagents plate_setup Plate Setup: - Add assay buffer to wells - Add test compounds in serial dilutions - Add PDE1 enzyme to all wells except negative control prep_reagents->plate_setup incubation1 Pre-incubation: Incubate at room temperature for 10-15 minutes plate_setup->incubation1 reaction_start Initiate Reaction: Add cGMP substrate to all wells incubation1->reaction_start incubation2 Incubation: Incubate at 30°C for 30-60 minutes reaction_start->incubation2 reaction_stop Stop Reaction: Add a stop solution (e.g., 0.1 M HCl) incubation2->reaction_stop detection Detection: Measure remaining cGMP levels (e.g., using a competitive ELISA or a fluorescence polarization assay) reaction_stop->detection analysis Data Analysis: Calculate percent inhibition and determine IC50 values detection->analysis end End analysis->end

Workflow for PDE1 Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human PDE1A in an appropriate assay buffer.

    • Serially dilute the test compounds (vinpocetine, vincamine, eburnamonine) in the assay buffer to achieve a range of concentrations.

    • Prepare a cGMP substrate solution at a concentration of 1 µM in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the diluted test compounds or vehicle control to the respective wells.

    • Add 25 µL of the PDE1 enzyme solution to all wells except for the negative control wells (which receive buffer instead).

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the cGMP substrate solution to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

    • Terminate the reaction by adding a stop solution.

  • Detection and Analysis:

    • Quantify the amount of remaining cGMP using a suitable detection method, such as a commercially available cGMP immunoassay kit.

    • Calculate the percentage of PDE1 inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Whole-Cell Patch Clamp Recording of Sodium Currents

patch_clamp_workflow start Start cell_prep Cell Preparation: - Culture primary cortical neurons on coverslips start->cell_prep pipette_prep Pipette Preparation: - Fabricate glass micropipettes (3-5 MΩ) - Fill with intracellular solution cell_prep->pipette_prep recording_setup Recording Setup: - Mount coverslip in recording chamber - Perfuse with extracellular solution - Position micropipette near a neuron pipette_prep->recording_setup seal_formation Giga-seal Formation: - Apply gentle suction to form a high-resistance seal (>1 GΩ) recording_setup->seal_formation whole_cell Whole-Cell Configuration: - Apply a brief pulse of suction to rupture the cell membrane seal_formation->whole_cell data_acquisition Data Acquisition: - Clamp the membrane potential (e.g., -80 mV) - Apply voltage steps to elicit sodium currents - Record baseline currents whole_cell->data_acquisition drug_application Drug Application: - Perfuse the chamber with the test compound (e.g., Vinpocetine, Vincamine) data_acquisition->drug_application post_drug_recording Post-Drug Recording: - Record sodium currents in the presence of the compound drug_application->post_drug_recording analysis Data Analysis: - Measure the peak sodium current amplitude - Calculate percent inhibition and determine IC50 values post_drug_recording->analysis end End analysis->end

Workflow for Whole-Cell Patch Clamp Recording.

Detailed Protocol:

  • Cell Culture and Solutions:

    • Culture primary cortical neurons from embryonic rats on poly-L-lysine-coated glass coverslips.

    • Prepare an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

    • Prepare an intracellular solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 2 Na2ATP, and 0.2 Na3GTP, with the pH adjusted to 7.2.

  • Electrophysiological Recording:

    • Place a coverslip with cultured neurons in a recording chamber mounted on an inverted microscope and continuously perfuse with the extracellular solution.

    • Using a micromanipulator, approach a neuron with a glass micropipette filled with the intracellular solution.

    • Apply gentle suction to form a giga-ohm seal between the pipette tip and the cell membrane.

    • Rupture the membrane patch with a brief pulse of suction to establish the whole-cell configuration.

    • Using a patch-clamp amplifier, hold the membrane potential at -80 mV.

    • Elicit voltage-gated sodium currents by applying depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).

  • Drug Application and Data Analysis:

    • Record baseline sodium currents.

    • Perfuse the recording chamber with the extracellular solution containing the desired concentration of the test compound (vinpocetine or vincamine).

    • After a stable effect is reached, record the sodium currents again.

    • Measure the peak amplitude of the sodium currents before and after drug application.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The eburnamenine derivatives, particularly vinpocetine, exhibit a multifaceted pharmacology that contributes to their neuroprotective and cerebrovascular effects. While vinpocetine's mechanisms of action, including PDE1 and IKK inhibition, are well-documented with quantitative data, further research is warranted to fully elucidate the comparative potencies and detailed mechanisms of vincamine and eburnamonine. The experimental protocols provided herein offer a foundation for such investigations, which will be crucial for the continued development and optimization of this important class of therapeutic agents.

References

A Comparative Guide to Analytical Methods for Vinburnine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of vinburnine (B1683052), a vinca (B1221190) alkaloid utilized for its vasodilatory properties. The selection of an appropriate analytical method is critical for accurate quantification in pharmaceutical formulations and biological matrices during research, development, and quality control processes. This document summarizes the performance of several common analytical techniques, supported by available experimental data, to aid in the selection of the most suitable method for your specific needs.

Data Presentation: Comparison of Analytical Method Performance
Analytical MethodAnalyte(s)Linearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (% Recovery)Precision (%RSD)
Spectrophotometry This compound1 - 30[1]Not ReportedNot ReportedNot ReportedNot Reported
HPLC-UV Vincamine*0.1 - 500.030.1> 97%1.4 - 2.3%
UPLC-MS/MS This compound (Expected)0.001 - 1~0.0005~0.001585 - 115%< 15%
GC-MS This compound (Expected)0.01 - 10~0.005~0.01580 - 120%< 15%
Capillary Electrophoresis This compound (Expected)0.1 - 100~0.05~0.1585 - 115%< 15%

*Data for Vincamine is used as a proxy for this compound due to structural similarity and availability of a detailed validation report.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for this compound and related alkaloids.

High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used for the routine analysis of vinca alkaloids in pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A mixture of a buffer solution (e.g., 0.05 M sodium acetate, pH 4.0) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 70:30 v/v). The mobile phase should be filtered and degassed before use.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of 270 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration.

    • For formulated products, crush tablets or open capsules, and extract the active ingredient with a suitable solvent, followed by dilution with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Quantification: Create a calibration curve by injecting a series of standard solutions of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This technique offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. A suitable column, such as a C18 or HSS T3 (e.g., 50 mm x 2.1 mm, 1.8 µm particle size), should be used.

  • Mobile Phase: A gradient elution is typically employed using two solvents:

  • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard should be determined and optimized.

  • Sample Preparation (for plasma samples):

    • To a small volume of plasma (e.g., 100 µL), add an internal standard.

    • Perform protein precipitation by adding a water-miscible organic solvent like acetonitrile or methanol.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

    • Inject the reconstituted sample into the UPLC-MS/MS system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of volatile or semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often required.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer. A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used for separation.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection is typically used for trace analysis.

  • Derivatization: A derivatization step (e.g., silylation) may be necessary to increase the volatility and thermal stability of this compound.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

  • Sample Preparation:

    • Extract this compound from the sample matrix using a suitable organic solvent.

    • Evaporate the solvent and perform the derivatization reaction.

    • Dissolve the derivatized product in a suitable solvent for injection.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that requires minimal sample and solvent consumption.

  • Instrumentation: A capillary electrophoresis system with a UV or diode-array detector. A fused-silica capillary is used for separation.

  • Background Electrolyte (BGE): A buffer solution at a specific pH (e.g., phosphate (B84403) or borate (B1201080) buffer) is used to fill the capillary and vials. Organic modifiers like methanol or acetonitrile can be added to the BGE to improve separation.

  • Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary to drive the separation.

  • Injection: Samples are introduced into the capillary using either hydrodynamic or electrokinetic injection.

  • Detection: On-column UV detection at a suitable wavelength.

  • Sample Preparation: Samples are typically dissolved in the BGE or a compatible solvent and filtered before analysis.

Mandatory Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for the validation of an analytical method according to ICH guidelines. This process ensures that the method is suitable for its intended purpose.

G cluster_0 Method Development cluster_1 Method Validation Method Optimization Method Optimization Specificity Specificity Method Optimization->Specificity Define Purpose Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness Validated Method Validated Method Robustness->Validated Method

Caption: General workflow for analytical method validation.

Comparison of Analytical Methods for this compound Quantification

This diagram provides a visual comparison of the key attributes of the different analytical methods discussed.

G cluster_0 Chromatographic Methods cluster_1 Other Methods This compound Quantification This compound Quantification HPLC HPLC-UV + Good for routine QC - Lower sensitivity This compound Quantification->HPLC UPLC UPLC-MS/MS + High sensitivity & selectivity - Higher cost & complexity This compound Quantification->UPLC GC GC-MS + Good for volatile compounds - Derivatization may be needed This compound Quantification->GC Spectro Spectrophotometry + Simple & rapid - Low specificity This compound Quantification->Spectro CE Capillary Electrophoresis + High resolution, low sample volume - Lower concentration sensitivity This compound Quantification->CE

Caption: Comparison of analytical methods for this compound.

References

A Comparative Guide to the Anti-Tumor Activity of Vinca Alkaloids Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Vinburnine (B1683052): Extensive literature searches did not yield specific data on the anti-tumor activity of this compound across cancer cell lines. Therefore, this guide provides a comparative analysis of other prominent vinca (B1221190) alkaloids—vinorelbine (B1196246), vinblastine, vincristine (B1662923), and vinflunine (B192657)—to offer insights into the expected activities of this class of compounds.

Vinca alkaloids are a class of anti-mitotic agents that exert their anti-tumor effects by interfering with microtubule dynamics, a critical process for cell division. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis (programmed cell death)[1][2]. Their efficacy varies across different cancer cell types. This guide provides a comparative overview of the anti-tumor activity of key vinca alkaloids, supported by experimental data and detailed protocols.

Quantitative Comparison of Anti-Tumor Activity

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for various vinca alkaloids across a range of cancer cell lines, demonstrating their differential cytotoxic effects.

Vinca AlkaloidCancer Cell LineIC50 ValueReference
Vinorelbine HeLa (Cervical Cancer)1.25 nM[3][4]
MB49 (Murine Bladder Cancer)60 nM[5]
Vinblastine A2780 (Ovarian Cancer)3.92–5.39 nM[6]
MCF7 (Breast Cancer)1.72–3.13 nM[6]
1/C2 (Rodent Mammary Carcinoma)7.69 nmol/l[7]
MCF-7 (Breast Cancer)0.68 nmol/l[7]
Vincristine L1210 (Murine Leukemia)> 2 x 10⁻⁹ M[8]
CEM (Human Lymphoblastoid Leukemia)> 2 x 10⁻⁹ M[8]
SH-SY5Y (Neuroblastoma)Dose-dependent reduction in proliferation[9]
MCF-7 (Breast Cancer)40 µmol/mL (significant decrease in survival)[10]
Vinflunine MB49 (Murine Bladder Cancer)400 nM[5]
P388 (Murine Leukemia)110 nM (for apoptosis induction)[11]

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of vinca alkaloid anti-tumor activity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the vinca alkaloid and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan (B1609692) crystals[12].

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader[12].

Apoptosis Assay (Annexin V and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane, an early marker of apoptosis.

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells after treatment. For adherent cells, use trypsinization.

  • Washing: Wash the cells with cold 1X PBS[13].

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL[13].

  • Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of propidium iodide (PI)[13][14].

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark[13].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry[13]. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive[13][14].

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution based on DNA content.

Procedure:

  • Cell Harvesting and Fixation: Harvest cells and prepare a single-cell suspension. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Incubate for at least 30 minutes on ice[15].

  • Washing: Centrifuge the fixed cells and wash twice with PBS[16].

  • RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A and incubate to degrade RNA[15][17].

  • PI Staining: Add a PI staining solution to the cell pellet and mix well. Incubate at room temperature for 5 to 10 minutes[15][16].

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle[17].

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Assessing Anti-Tumor Activity

The following diagram illustrates a typical workflow for evaluating the anti-tumor effects of a vinca alkaloid on a cancer cell line.

experimental_workflow Experimental Workflow for Vinca Alkaloid Anti-Tumor Activity Assessment cluster_cell_culture Cell Culture & Treatment cluster_data_analysis Data Analysis start Cancer Cell Line Culture treatment Treatment with Vinca Alkaloid (Varying Concentrations & Durations) start->treatment control Untreated Control start->control viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle control->viability control->apoptosis control->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist

Caption: A generalized workflow for studying vinca alkaloid cytotoxicity.

Signaling Pathway of Vinca Alkaloid-Induced Apoptosis

Vinca alkaloids primarily induce apoptosis by disrupting microtubule dynamics, which triggers a cascade of signaling events.

signaling_pathway Primary Signaling Pathway for Vinca Alkaloid-Induced Apoptosis cluster_drug_target Drug-Target Interaction cluster_cellular_effects Cellular Effects cluster_apoptosis_pathway Apoptotic Pathway Activation vinca Vinca Alkaloid tubulin Tubulin Dimer Binding vinca->tubulin microtubule Microtubule Destabilization tubulin->microtubule mitotic_spindle Mitotic Spindle Disruption microtubule->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest jnk_activation JNK/SAPK Pathway Activation mitotic_arrest->jnk_activation nfkb_activation NF-κB Activation mitotic_arrest->nfkb_activation bcl2_family Modulation of Bcl-2 Family Proteins jnk_activation->bcl2_family nfkb_activation->bcl2_family caspase_cascade Caspase Cascade Activation bcl2_family->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Vinburnine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Vinburnine, a vasodilator derived from the Vinca alkaloid family. Adherence to these procedures is critical for minimizing risks and ensuring the well-being of all laboratory personnel.

Personal Protective Equipment (PPE) for this compound

The cornerstone of safe this compound handling is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for various laboratory activities involving this compound.

PPE Component Specification Recommended Use
Eye Protection Safety glasses with side shields or chemical splash goggles.Required for all handling activities.
Hand Protection Chemical-resistant nitrile gloves.Required for all handling activities. Double-gloving is recommended.
Body Protection Disposable lab coat or gown with long sleeves and a solid front.Required when handling this compound to protect from potential splashes or contamination.
Respiratory Protection NIOSH-approved respirator.Required when handling the powder form of this compound or when there is a potential for aerosol generation.
Safe Handling and Storage of this compound

Proper handling and storage protocols are crucial for maintaining the integrity of this compound and ensuring a safe working environment.

Parameter Specification
Handling Handle in a well-ventilated area. Avoid the formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan for this compound

The disposal of this compound and any contaminated materials must be conducted in accordance with institutional, local, and national regulations for hazardous waste.

Waste Type Disposal Method
Unused this compound Dispose of contents and container to an approved waste disposal plant.
Contaminated Materials (e.g., gloves, lab coats, absorbent pads) Collect in a designated, labeled, and sealed container for hazardous waste.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting. Adherence to this workflow is essential to minimize exposure risk.

Standard Operating Procedure for Handling this compound prep Preparation - Don appropriate PPE - Work in a ventilated area weigh Weighing and Aliquoting - Handle powder in a chemical fume hood - Use appropriate tools prep->weigh dissolve Dissolution - Add solvent slowly - Avoid splashing weigh->dissolve exp Experimentation - Follow established protocols - Handle with care dissolve->exp cleanup Cleanup - Decontaminate work surfaces - Remove PPE correctly exp->cleanup dispose Disposal - Segregate waste - Dispose of according to regulations cleanup->dispose

Standard Operating Procedure for Handling this compound

Emergency Procedures for this compound Exposure

In the event of accidental exposure to this compound, immediate and appropriate action is critical. The following diagram details the emergency procedures to be followed.

Emergency Procedures for this compound Exposure exposure Exposure Event skin Skin Contact - Immediately wash with soap and plenty of water - Seek medical attention if irritation persists exposure->skin eye Eye Contact - Rinse cautiously with water for several minutes - Remove contact lenses, if present and easy to do. Continue rinsing - Seek immediate medical attention exposure->eye inhalation Inhalation - Move person to fresh air - If not breathing, give artificial respiration - Seek medical attention exposure->inhalation ingestion Ingestion - Rinse mouth with water - Do NOT induce vomiting - Seek immediate medical attention exposure->ingestion

Emergency Procedures for this compound Exposure

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinburnine
Reactant of Route 2
Vinburnine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.